molecular formula C10H12ClNO3 B13479786 methyl O-(4-chlorophenyl)serinate

methyl O-(4-chlorophenyl)serinate

Katalognummer: B13479786
Molekulargewicht: 229.66 g/mol
InChI-Schlüssel: UEUOCMPYNOPRAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl O-(4-chlorophenyl)serinate is a chemically modified amino acid ester that serves as a valuable building block in synthetic organic chemistry and pharmaceutical research. This compound features a serine backbone where the hydroxyl group is protected as a 4-chlorophenyl ether, and the carboxylic acid is esterified as a methyl ester . The 4-chlorophenyl group is a common structural motif known to influence the physicochemical properties of molecules, potentially enhancing their lipophilicity and metabolic stability . The primary application of this specialty reagent is as a protected intermediate in the sophisticated synthesis of complex peptides and peptidomimetics. By protecting the serine side chain, researchers can prevent unwanted side reactions during peptide coupling sequences, allowing for the precise construction of peptide chains on solid supports. This makes it particularly useful for producing peptides with modified serine residues, which are crucial for studying structure-activity relationships, enzyme-substrate interactions, and for the development of novel therapeutic agents . Its mechanism of action is defined by its role as a building block; it gets incorporated into growing peptide chains, where the 4-chlorophenyl group can later be removed under controlled conditions to reveal the native serine hydroxyl functionality. Furthermore, the structural characteristics of this compound, specifically the ether-linked 4-chlorophenyl group, make it an interesting candidate in medicinal chemistry for creating analog libraries or in biochemical studies as a probe to investigate protein function and inhibition. All products are strictly For Research Use Only and are not intended for diagnostic, therapeutic, or personal use.

Eigenschaften

Molekularformel

C10H12ClNO3

Molekulargewicht

229.66 g/mol

IUPAC-Name

methyl 2-amino-3-(4-chlorophenoxy)propanoate

InChI

InChI=1S/C10H12ClNO3/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3

InChI-Schlüssel

UEUOCMPYNOPRAU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(COC1=CC=C(C=C1)Cl)N

Herkunft des Produkts

United States
Foundational & Exploratory

The Synthesis of Methyl O-(4-chlorophenyl)serinate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl O-(4-chlorophenyl)serinate is a valuable building block in medicinal chemistry and drug development. As an unnatural amino acid, its incorporation into peptides and other molecular scaffolds can impart unique pharmacological properties. The O-aryl ether linkage is a key structural motif found in a number of biologically active compounds, including those targeted for the treatment of Alzheimer's disease and cancer.[1][2] The synthesis of this and similar O-arylated β-hydroxy-α-amino acids, however, presents unique challenges due to the potential for side reactions and the need to control stereochemistry.

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to methyl O-(4-chlorophenyl)serinate. It is intended for researchers, scientists, and drug development professionals seeking to understand and implement efficient and reliable synthetic routes to this important intermediate. The guide will delve into the mechanistic underpinnings of the most effective methods, offer detailed experimental protocols, and provide insights into the rationale behind key experimental choices.

Comparative Overview of Synthetic Strategies

Several methodologies have been developed for the O-arylation of serine and its derivatives. The choice of a particular pathway often depends on the desired scale, the availability of starting materials, and the tolerance of other functional groups in the molecule. The primary methods include:

  • Chan-Lam Cross-Coupling: A modern and highly effective method that utilizes a copper(II)-catalyzed reaction between a serine derivative and an arylboronic acid or aryltrifluoroborate.[1][2][3][4] This approach is characterized by its mild reaction conditions and broad substrate scope.

  • Ullmann-type Condensation: A classic approach to the formation of aryl ethers, the Ullmann reaction has been significantly improved from its original harsh conditions.[1][5][6] Modern protocols employ soluble copper catalysts and various ligands to achieve C-O bond formation under more manageable temperatures.

  • Nucleophilic Aromatic Substitution (SNAr): This pathway involves the reaction of a serine derivative's alkoxide with an activated aryl halide.[1][2][7][8][9] Its utility is generally limited to aryl halides bearing strong electron-withdrawing groups ortho or para to the leaving group.

  • Mitsunobu Reaction: While applicable, the Mitsunobu reaction for O-arylation of serine often results in lower yields and can be complicated by the need to remove triphenylphosphine oxide byproduct during purification.[1][2][10][11][12]

For the synthesis of methyl O-(4-chlorophenyl)serinate, the Chan-Lam cross-coupling and modern Ullmann-type reactions represent the most robust and scalable approaches.

Primary Synthesis Pathway: Chan-Lam Cross-Coupling

The Chan-Lam cross-coupling reaction has emerged as a preferred method for the O-arylation of β-hydroxy-α-amino acids due to its operational simplicity and mild conditions.[1][2][3][4] This reaction is typically performed in an open flask at room temperature, making it highly amenable to a laboratory setting.

Mechanistic Rationale

The catalytic cycle of the Chan-Lam coupling is initiated by the coordination of the N-protected serine methyl ester and the 4-chlorophenylboronic acid to the copper(II) center. A subsequent transmetalation and reductive elimination sequence affords the desired O-arylated product and regenerates the active copper catalyst. The presence of a base is crucial for the deprotonation of the serine hydroxyl group, facilitating its nucleophilic character.

Experimental Protocol: Chan-Lam O-Arylation

Starting Materials:

  • N-Boc-L-serine methyl ester

  • 4-Chlorophenylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • To a round-bottom flask, add N-Boc-L-serine methyl ester (1.0 eq), 4-chlorophenylboronic acid (1.5 eq), and copper(II) acetate (0.1 eq).

  • Dissolve the solids in dichloromethane.

  • To the stirred solution, add pyridine (2.0 eq) at room temperature.

  • Allow the reaction to stir open to the atmosphere for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield methyl O-(4-chlorophenyl)-N-Boc-serinate.

  • The Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM) to afford the final product, methyl O-(4-chlorophenyl)serinate.

Data Summary
ReagentMolar RatioPurpose
N-Boc-L-serine methyl ester1.0Substrate
4-Chlorophenylboronic acid1.5Aryl source
Copper(II) acetate0.1Catalyst
Pyridine2.0Base
Dichloromethane-Solvent

Alternative Synthesis Pathway: Modern Ullmann-Type Condensation

The Ullmann condensation provides a classical yet still relevant approach to the synthesis of aryl ethers.[6] While traditional Ullmann reactions required stoichiometric copper and high temperatures, modern protocols have been developed that are catalytic and proceed under milder conditions.

Mechanistic Rationale

In a modern Ullmann-type reaction, a copper(I) catalyst is typically employed. The reaction is thought to proceed through the formation of a copper alkoxide from the serine derivative. Oxidative addition of the 4-chloro-iodobenzene (or other activated aryl halide) to the copper(I) center, followed by reductive elimination, yields the desired aryl ether. The use of a ligand, such as a diamine, can accelerate the reaction by stabilizing the copper intermediates.

Experimental Protocol: Ullmann-type O-Arylation

Starting Materials:

  • N-Boc-L-serine methyl ester

  • 1-Chloro-4-iodobenzene

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • 1,10-Phenanthroline

  • Toluene

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add copper(I) iodide (0.1 eq) and 1,10-phenanthroline (0.2 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add N-Boc-L-serine methyl ester (1.0 eq), 1-chloro-4-iodobenzene (1.2 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain methyl O-(4-chlorophenyl)-N-Boc-serinate.

  • Deprotection of the Boc group as previously described will yield the target compound.

Data Summary
ReagentMolar RatioPurpose
N-Boc-L-serine methyl ester1.0Substrate
1-Chloro-4-iodobenzene1.2Aryl source
Copper(I) iodide0.1Catalyst
Cesium carbonate2.0Base
1,10-Phenanthroline0.2Ligand
Toluene-Solvent

Synthesis Pathway Diagrams

Chan_Lam_Coupling Serine_Me N-Boc-Serine Methyl Ester Reaction_Complex Reaction Serine_Me->Reaction_Complex Aryl_Boronic 4-Chlorophenyl Boronic Acid Aryl_Boronic->Reaction_Complex Catalyst Cu(OAc)₂ Catalyst->Reaction_Complex Base Pyridine Base->Reaction_Complex Product Methyl O-(4-chlorophenyl) -N-Boc-serinate Reaction_Complex->Product

Caption: Chan-Lam Cross-Coupling Pathway.

Ullmann_Condensation Serine_Me N-Boc-Serine Methyl Ester Reaction_Complex Reaction Serine_Me->Reaction_Complex Aryl_Halide 1-Chloro-4-iodobenzene Aryl_Halide->Reaction_Complex Catalyst CuI Catalyst->Reaction_Complex Base Cs₂CO₃ Base->Reaction_Complex Ligand 1,10-Phenanthroline Ligand->Reaction_Complex Product Methyl O-(4-chlorophenyl) -N-Boc-serinate Reaction_Complex->Product

Sources

An In-depth Technical Guide to the Biological Activity of Methyl O-(4-chlorophenyl)serinate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting a Course for a Novel Serine Derivative

In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide focuses on a compound of significant interest: methyl O-(4-chlorophenyl)serinate. While direct biological data for this specific molecule is not yet prevalent in published literature, its structural motifs—a serine core, a methyl ester, and a 4-chlorophenyl group—suggest a rich potential for diverse pharmacological activities. Serine derivatives are integral to numerous biological processes and have been successfully leveraged in the development of neuroprotective and enzyme-inhibiting drugs.[][2] The incorporation of a 4-chlorophenyl moiety is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, as seen in various approved drugs.[3][4]

This document, therefore, serves as a proactive and in-depth technical guide, postulating a scientifically rigorous framework for the comprehensive evaluation of methyl O-(4-chlorophenyl)serinate's biological potential. As a Senior Application Scientist, the following sections are designed not as a mere recitation of facts, but as a strategic blueprint for investigation, grounded in established methodologies and logical scientific progression. We will delve into hypothesized biological activities, detailed experimental protocols for their validation, and the underlying rationale for each step, providing a self-validating system for inquiry.

Part 1: Structural Features and Hypothesized Biological Activities

The chemical structure of methyl O-(4-chlorophenyl)serinate presents a compelling case for investigating several potential biological activities. The core is an O-phenylserine, a non-proteinogenic amino acid derivative. The ether linkage to a 4-chlorophenyl group and the methyl esterification of the carboxylic acid are key modifications that can profoundly influence its biological profile.

Based on structure-activity relationships (SAR) of analogous compounds, we can hypothesize the following primary biological activities for investigation:

  • Anticancer Activity: Serine derivatives have been explored as anticancer agents, and the lipophilic 4-chlorophenyl group may enhance cell membrane permeability, a desirable trait for cytotoxic compounds.[5]

  • Anticonvulsant Activity: The presence of an aromatic moiety is a feature in some anticonvulsant drugs. The overall structure of methyl O-(4-chlorophenyl)serinate warrants screening in established seizure models.

  • Anti-inflammatory Activity: Derivatives of N-arylsulfonyl DL-phenylserine have demonstrated anti-inflammatory properties.[6] The 4-chlorophenyl group could contribute to this potential activity.

The subsequent sections will outline detailed experimental plans to systematically test these hypotheses.

Part 2: A Proposed Experimental Framework for Biological Characterization

This section details the experimental workflows to elucidate the biological activity of methyl O-(4-chlorophenyl)serinate. Each protocol is designed to be a self-validating system, with appropriate controls and clear endpoints.

In Vitro Cytotoxicity Screening: The MTT Assay

To assess the potential anticancer activity of methyl O-(4-chlorophenyl)serinate, a foundational in vitro cytotoxicity assay is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8]

MTT_Workflow A Cell Seeding (e.g., 5,000-10,000 cells/well in a 96-well plate) B Incubation (24 hours, 37°C, 5% CO2) A->B C Compound Treatment (Serial dilutions of methyl O-(4-chlorophenyl)serinate) B->C D Incubation with Compound (48-72 hours) C->D E Addition of MTT Reagent (10 µL of 5 mg/mL solution per well) D->E F Incubation with MTT (3-4 hours, 37°C) E->F G Solubilization of Formazan Crystals (Add 100 µL of DMSO to each well) F->G H Absorbance Measurement (Microplate reader at 570 nm) G->H I Data Analysis (Calculate IC50 value) H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, A549) in appropriate medium.

    • Harvest sub-confluent cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[8]

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of methyl O-(4-chlorophenyl)serinate in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of concentrations.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound.

    • Include control wells: cells with medium only (negative control) and cells with the vehicle (e.g., DMSO) at the highest concentration used (vehicle control).[8]

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[8]

    • Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50) value from this curve.[8]

In Vivo Anticonvulsant Activity Screening

To evaluate the potential anticonvulsant properties of methyl O-(4-chlorophenyl)serinate, two widely used and complementary rodent models will be employed: the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[9][10]

Anticonvulsant_Workflow cluster_MES Maximal Electroshock Seizure (MES) Test cluster_PTZ Pentylenetetrazole (scPTZ) Test cluster_Neurotoxicity Neurotoxicity Assessment (Rotarod Test) A1 Administer Test Compound (i.p.) B1 Induce Seizure via Corneal Electrodes (e.g., 50 mA, 0.2 s in mice) A1->B1 C1 Observe for Tonic Hindlimb Extension B1->C1 D1 Record Protection (Abolition of Extension) C1->D1 End Data Analysis (ED50, TD50, PI) D1->End A2 Administer Test Compound (i.p.) B2 Administer Pentylenetetrazole (sc) (e.g., 75 mg/kg in mice) A2->B2 C2 Observe for Clonic Seizures for 30 min B2->C2 D2 Record Protection (Absence of Seizures) C2->D2 D2->End A3 Train Mice on Rotarod B3 Administer Test Compound (i.p.) A3->B3 C3 Test on Rotarod at Pre-determined Times B3->C3 D3 Record Time on Rod (Motor Impairment) C3->D3 D3->End Start Animal Acclimatization Start->A1 Start->A2 Start->A3

Caption: Preclinical screening workflow for anticonvulsant activity.

  • Animals and Acclimatization:

    • Use male albino mice (e.g., Swiss) weighing 18-25 g.

    • Acclimate the animals to the laboratory environment for at least one week before the experiment.[9]

  • Drug Administration:

    • Dissolve or suspend methyl O-(4-chlorophenyl)serinate in a suitable vehicle (e.g., saline with a small amount of Tween 80).

    • Administer the test compound intraperitoneally (i.p.) at various doses to different groups of mice.

    • A vehicle control group and a positive control group (e.g., phenytoin for MES, diazepam for scPTZ) should be included.[11]

  • Maximal Electroshock Seizure (MES) Test:

    • At the time of peak effect of the drug, apply a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the mouse.[9]

    • Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.[9][11]

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • The abolition of the hindlimb tonic extensor component is considered protection.[9]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 75 mg/kg) subcutaneously.[11]

    • Place the animals in individual observation cages and observe for 30 minutes.

    • Record the latency to the first myoclonic jerk and the onset of clonic seizures (clonus of at least 5 seconds).[11]

    • An animal is considered protected if no clonic seizure is observed within the 30-minute period.[9]

  • Neurotoxicity Assessment (Rotarod Test):

    • To assess potential motor impairment, train the mice to stay on a rotating rod.

    • Administer the test compound and place the mice on the rotarod at predetermined time points.

    • Record the time each mouse remains on the rod. A significant decrease in performance indicates neurotoxicity.[9]

  • Data Analysis:

    • Calculate the median effective dose (ED50) for the MES and scPTZ tests, which is the dose that protects 50% of the animals.

    • Determine the median toxic dose (TD50) from the rotarod test.

    • Calculate the Protective Index (PI = TD50/ED50) to assess the compound's therapeutic window.

In Vitro Anti-inflammatory Activity Assessment

A simple and widely used in vitro assay to screen for anti-inflammatory activity is the inhibition of protein denaturation. The denaturation of proteins is a well-documented cause of inflammation.[12][13]

AntiInflammatory_Workflow A Prepare Reaction Mixture (Test compound + Protein solution, e.g., BSA or egg albumin) B Incubation (37°C for 20 minutes) A->B C Induce Denaturation by Heating (e.g., 70°C for 5 minutes) B->C D Cooling to Room Temperature C->D E Measure Absorbance (Spectrophotometer at 660 nm) D->E F Calculate Percentage Inhibition E->F

Caption: Workflow for assessing anti-inflammatory activity via inhibition of protein denaturation.

  • Preparation of Reagents:

    • Prepare a solution of the test compound (methyl O-(4-chlorophenyl)serinate) at various concentrations.

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA) or egg albumin.

    • Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

  • Assay Procedure:

    • The reaction mixture consists of 0.2 mL of protein solution and 2.8 mL of phosphate-buffered saline (pH 6.3).

    • Add 2 mL of the test compound solution at different concentrations to the reaction mixture.

    • For the control, add 2 mL of the vehicle instead of the test compound.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 5 minutes.[12]

    • After cooling, measure the absorbance (turbidity) at 660 nm using a spectrophotometer.

  • Data Analysis:

    • The percentage inhibition of protein denaturation is calculated using the following formula: Percentage Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

    • A higher percentage of inhibition indicates greater anti-inflammatory activity.

Part 3: Data Interpretation and Future Directions

The experimental framework outlined above provides a robust starting point for characterizing the biological activity of methyl O-(4-chlorophenyl)serinate.

  • Cytotoxicity Data: A low IC50 value from the MTT assay would suggest potent anticancer activity, warranting further investigation into the mechanism of cell death (e.g., apoptosis assays) and screening against a broader panel of cancer cell lines.

  • Anticonvulsant Data: Activity in the MES test suggests efficacy against generalized tonic-clonic seizures, while activity in the scPTZ test indicates potential against myoclonic and absence seizures. A favorable Protective Index is crucial for a viable drug candidate.

  • Anti-inflammatory Data: Significant inhibition of protein denaturation would provide preliminary evidence of anti-inflammatory potential. This should be followed up with more specific assays, such as inhibition of cyclooxygenase (COX) enzymes or measurement of pro-inflammatory cytokine release from immune cells.[13][14]

The synthesis of structural analogs would be a logical next step to establish structure-activity relationships, guiding the optimization of potency and selectivity.[2]

Conclusion

While methyl O-(4-chlorophenyl)serinate remains a largely uncharacterized compound, its structural components provide a strong rationale for investigating its potential as an anticancer, anticonvulsant, or anti-inflammatory agent. The experimental protocols detailed in this guide offer a comprehensive and scientifically sound approach to systematically evaluate these hypothesized activities. By adhering to these rigorous methods, researchers can effectively unlock the therapeutic potential of this novel serine derivative and contribute valuable knowledge to the field of drug discovery.

References

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Sources

Methyl O-(4-chlorophenyl)serinate: A Technical Guide to Investigating its Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl O-(4-chlorophenyl)serinate is a synthetic amino acid derivative with a structure suggestive of diverse pharmacological potential. While its specific mechanism of action has not been empirically determined, its constituent moieties—an O-aryl serine core and a 4-chlorophenyl group—are present in numerous bioactive compounds. This technical guide synthesizes the available scientific literature on these related molecules to propose several well-grounded hypotheses for the mechanism of action of methyl O-(4-chlorophenyl)serinate. We further provide detailed, field-proven experimental protocols to rigorously investigate these hypotheses, offering a strategic roadmap for researchers and drug development professionals. This document is designed not as a static review, but as a dynamic methodological resource to catalyze the exploration of this promising compound.

Introduction: Deconstructing Methyl O-(4-chlorophenyl)serinate

The chemical architecture of methyl O-(4-chlorophenyl)serinate presents two key features that inform our mechanistic hypotheses: the serine backbone and the 4-chlorophenyl substitution.

  • The Serine Scaffold: Serine and its derivatives are fundamental in biochemistry, participating in a vast array of metabolic and signaling pathways. As such, serine analogues are a rich source of enzyme inhibitors. Specific enzymes that are known to be targeted by serine derivatives include serine proteases, which are crucial in processes like coagulation and inflammation, and enzymes of the serine biosynthesis pathway, a pathway often upregulated in cancer.[1][2]

  • The 4-Chlorophenyl Moiety: The inclusion of a 4-chlorophenyl group is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a drug candidate. This group is found in a variety of approved drugs and clinical candidates with diverse mechanisms, including kinase inhibitors, central nervous system (CNS) active agents, and antimicrobial compounds.[3][4][5]

Based on these structural alerts, we propose three primary, testable hypotheses for the mechanism of action of methyl O-(4-chlorophenyl)serinate:

  • Hypothesis 1: Enzyme Inhibition, with a focus on Serine Proteases and Serine Biosynthesis Pathway Enzymes.

  • Hypothesis 2: Neuroactivity, targeting receptors or enzymes within the Central Nervous System.

  • Hypothesis 3: Antimicrobial Activity, through disruption of essential microbial pathways.

This guide will now delve into the experimental frameworks required to investigate each of these hypotheses.

Hypothesis 1: Enzyme Inhibition

The structural similarity of methyl O-(4-chlorophenyl)serinate to serine makes it a prime candidate for an enzyme inhibitor, either competitive or allosteric.

Target Class: Serine Proteases

Serine proteases are a large family of enzymes with a highly conserved catalytic triad, in which a serine residue plays a pivotal role. Inhibition of these proteases is a validated therapeutic strategy for a range of diseases.

Derivatives of serine have been successfully designed as inhibitors of serine proteases like human neutrophil elastase.[6] The 4-chlorophenyl group could potentially enhance binding affinity within the active site or allosteric pockets.

A tiered screening approach is recommended, starting with broad-spectrum assays and progressing to more specific targets.

Diagram: Serine Protease Inhibition Screening Workflow

G cluster_0 Tier 1: Broad-Spectrum Screening cluster_1 Tier 2: Panel Screening cluster_2 Tier 3: Hit Validation and Mechanism of Inhibition A General Serine Protease Assay (e.g., using a generic substrate like BAPNA) B Screen against a panel of purified serine proteases (e.g., Trypsin, Chymotrypsin, Elastase, Thrombin) A->B If inhibition is observed C Determine IC50 values for active hits B->C For active enzymes D Kinetic studies to determine mode of inhibition (e.g., competitive, non-competitive, uncompetitive) C->D

Caption: A three-tiered workflow for screening and characterizing serine protease inhibitors.

  • Objective: To determine if methyl O-(4-chlorophenyl)serinate exhibits broad inhibitory activity against serine proteases.

  • Materials:

    • Purified trypsin (as a representative serine protease)

    • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) substrate

    • Tris-HCl buffer (pH 8.0)

    • Methyl O-(4-chlorophenyl)serinate (dissolved in DMSO)

    • 96-well microplate reader

  • Procedure:

    • Prepare a stock solution of methyl O-(4-chlorophenyl)serinate in DMSO.

    • In a 96-well plate, add 10 µL of various concentrations of the test compound.

    • Add 170 µL of Tris-HCl buffer to each well.

    • Add 10 µL of trypsin solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of BAPNA solution.

    • Measure the absorbance at 405 nm every minute for 30 minutes.

    • Calculate the rate of reaction and determine the percentage of inhibition relative to a DMSO control.

Target Class: Serine Biosynthesis Pathway Enzymes

The serine biosynthesis pathway is a critical metabolic route, and its upregulation is a hallmark of some cancers, making its enzymes attractive therapeutic targets.[1][7]

Cancer cells often exhibit an increased dependence on de novo serine synthesis.[2] Inhibitors of key enzymes in this pathway, such as phosphoglycerate dehydrogenase (PHGDH), have shown anti-tumor effects.

The investigation should focus on the key enzymes of the serine biosynthesis pathway.

Diagram: Serine Biosynthesis Pathway Inhibition Workflow

G A Recombinant Enzyme Assays B PHGDH Assay (Monitor NADH production) A->B C PSAT1 Assay (Coupled assay with PHGDH) A->C D PSPH Assay (Measure phosphate release) A->D E Cell-Based Assay (e.g., in a cancer cell line dependent on serine synthesis) B->E If inhibition is observed C->E If inhibition is observed D->E If inhibition is observed F Measure intracellular serine levels E->F G Assess cell proliferation/viability E->G

Caption: Workflow for investigating the inhibition of the serine biosynthesis pathway.

  • Objective: To determine if methyl O-(4-chlorophenyl)serinate inhibits the activity of phosphoglycerate dehydrogenase (PHGDH).

  • Materials:

    • Recombinant human PHGDH

    • 3-phosphoglycerate (substrate)

    • NAD+ (cofactor)

    • Tris-HCl buffer (pH 7.5)

    • Methyl O-(4-chlorophenyl)serinate (in DMSO)

    • 96-well microplate reader

  • Procedure:

    • In a 96-well plate, add 5 µL of various concentrations of the test compound.

    • Add 85 µL of a master mix containing Tris-HCl buffer, NAD+, and 3-phosphoglycerate.

    • Initiate the reaction by adding 10 µL of PHGDH solution.

    • Measure the increase in absorbance at 340 nm (due to NADH formation) over 30 minutes.

    • Calculate the initial reaction velocities and determine the IC50 value.

Hypothesis 2: Neuroactivity

The 4-chlorophenyl group is a common feature in centrally acting drugs.[5] Therefore, it is plausible that methyl O-(4-chlorophenyl)serinate possesses neuroactive properties.

Rationale for Investigation:

Compounds containing the 4-chlorophenyl moiety have been reported as anticonvulsants and ligands for various CNS receptors.[5] The serine backbone may also contribute to interactions with amino acid transporters or receptors in the brain.

Experimental Workflow:

A tiered screening approach, starting with in vivo behavioral models and progressing to in vitro mechanistic studies, is recommended.

Diagram: Neuroactivity Screening Workflow

G cluster_0 Tier 1: In Vivo Behavioral Screening cluster_1 Tier 2: Ex Vivo/In Vitro Mechanistic Studies A Zebrafish Larval Photomotor Response Assay B Rodent Behavioral Models (e.g., Open Field, Rotarod) A->B If neuroactivity is observed C Microelectrode Array (MEA) on primary cortical neurons B->C To determine effects on neuronal network activity D Receptor Binding Assays (Panel of CNS receptors) C->D To identify specific molecular targets

Caption: A workflow for the screening and characterization of neuroactive compounds.

Detailed Protocol: Zebrafish Larval Photomotor Response Assay
  • Objective: To conduct a high-throughput screen for neuroactivity using a zebrafish larval behavior model.[8]

  • Materials:

    • Wild-type zebrafish larvae (5-7 days post-fertilization)

    • 96-well plates

    • Methyl O-(4-chlorophenyl)serinate

    • Automated high-throughput imaging system

  • Procedure:

    • Place one zebrafish larva per well in a 96-well plate containing embryo medium.

    • Add the test compound at various concentrations.

    • Acclimate the larvae in the dark for 30 minutes.

    • Record larval movement during alternating periods of light and dark.

    • Analyze the locomotor activity data to identify hypo- or hyperactivity compared to controls.

Hypothesis 3: Antimicrobial Activity

The 4-chlorophenyl group is present in several antimicrobial agents.[4] Additionally, serine metabolism is essential for many microbes, presenting a potential target.

Rationale for Investigation:

The structural components of methyl O-(4-chlorophenyl)serinate suggest potential for antimicrobial activity against a range of pathogens.

Experimental Workflow:

A standard antimicrobial screening cascade should be employed.

Diagram: Antimicrobial Screening Workflow

G A Initial Screening: Broth Microdilution Assay B Determine Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi A->B For active strains C Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) B->C D Mechanism of Action Studies C->D To understand how the compound works E Cell membrane integrity assays D->E F Inhibition of essential metabolic pathways D->F

Caption: A standard workflow for the discovery and initial characterization of antimicrobial compounds.

Detailed Protocol: Broth Microdilution Assay for MIC Determination
  • Objective: To determine the minimum inhibitory concentration (MIC) of methyl O-(4-chlorophenyl)serinate against a panel of microorganisms.

  • Materials:

    • Bacterial and/or fungal strains

    • Appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi)

    • Methyl O-(4-chlorophenyl)serinate

    • 96-well plates

  • Procedure:

    • Prepare a two-fold serial dilution of the test compound in the 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Synthesis and Structure-Activity Relationship (SAR) Studies

To further explore the potential of methyl O-(4-chlorophenyl)serinate, a focused medicinal chemistry effort to generate analogues is crucial. The Chan-Lam coupling reaction provides a robust method for the O-arylation of serine derivatives, allowing for the synthesis of a library of compounds with variations in the aryl group.[9][10]

Table 1: Proposed Analogues for SAR Studies

R-Group ModificationRationale
Position of Chlorine Investigate the effect of chloro substitution at the ortho- and meta- positions of the phenyl ring.
Halogen Substitution Replace chlorine with other halogens (F, Br, I) to probe the role of electronics and sterics.
Electron-donating/withdrawing groups Introduce groups like methoxy or nitro to understand the electronic requirements for activity.
Serine Modifications Modify the ester and amine functionalities of the serine backbone to assess their importance in target binding.

Conclusion

Methyl O-(4-chlorophenyl)serinate is a molecule of significant interest, positioned at the intersection of several validated pharmacophores. While its precise mechanism of action remains to be elucidated, this guide provides a series of robust, experimentally-grounded hypotheses and the detailed methodologies required to test them. The proposed workflows in enzyme inhibition, neuroactivity, and antimicrobial screening offer a clear and logical path forward for any research program aimed at unlocking the therapeutic potential of this compound. The insights gained from these studies will not only define the biological activity of methyl O-(4-chlorophenyl)serinate but will also pave the way for the rational design of next-generation therapeutics.

References

  • Design and synthesis of a series of serine derivatives as small molecule inhibitors of the SARS coronavirus 3CL protease. (Source: PubMed Central)
  • Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. (Source: PMC)
  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases.
  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (Source: PMC)
  • Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxyl
  • The Chemical Basis of Serine Palmitoyltransferase Inhibition by Myriocin.
  • Application Notes and Protocols: N-(4-Chlorophenyl)-2,4-dinitroaniline as a Versatile Building Block for Pharmaceutical Synthesi. (Source: Benchchem)
  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applic
  • Design and synthesis of novel 5-(4-chlorophenyl)
  • Synthesis of O-arylated l-serine derivative 33–34.
  • Identification of the serine biosynthesis pathway as a critical component of BRAF inhibitor resistance of melanoma, pancreatic, and non-small cell lung cancer cells. (Source: PMC)
  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (Source: MDPI)
  • Copper(II)-Mediated O-Arylation of Protected Serines and Threonines. (Source: PMC)
  • Overview of Serine Metabolism.
  • The role and research progress of serine metabolism in tumor cells. (Source: PMC - NIH)
  • Novel inhibitors and activity-based probes targeting serine proteases. (Source: Frontiers)
  • -Lactams as Inhibitors of Serine Enzymes.
  • Copper(II)-Mediated O-Arylation of Protected Serines and Threonines.
  • BPM - Methods for screening and evaluation of antimicrobial activity. (Source: BPM)
  • OS04-04 Multi-behavioral fingerprints in larval zebrafish can identify neuroactive environmental chemicals and underlying mechanisms.
  • A Novel Enzyme-Based SPR Strategy for Detection of the Antimicrobial Agent Chlorophene. (Source: MDPI)
  • A Screening Model of Antibacterial Agents Based on Escherichia coli Cell-Division Protein. (Source: MDPI)
  • Identification of Marine Neuroactive Molecules in Behaviour-Based Screens in the Larval Zebrafish. (Source: MDPI)
  • Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. (Source: PubMed)
  • Neuroactivity screening of botanical extracts using microelectrode array (MEA) recordings. (Source: Utrecht University - UU Research Portal)
  • Synthesis, anticonvulsant activity, and molecular modeling studies of novel 1-phenyl/1-(4-chlorophenyl)-2-(1H-triazol-1-yl)
  • Antimicrobials.
  • Copper(II)-mediated O-arylation of protected serines and threonines. (Source: PubMed - NIH)
  • Toxicological Characterization and Screening of Neuroactive Chemicals and Mixtures using Zebrafish Embryo Behavior. (Source: OPUS)

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The Synthesis and Application of Serine Derivatives in Modern Drug Discovery: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of L-Serine

In the landscape of modern medicinal chemistry and drug discovery, L-serine stands as one of the most versatile chiral pool starting materials. Its tri-functional nature—comprising an α -amino group, a carboxylic acid, and a primary hydroxyl side chain—allows for divergent synthetic trajectories. However, this dense functionalization presents significant chemoselectivity challenges. Traditional modifications often fall prey to β -elimination, racemization, or unintended cyclizations.

As a Senior Application Scientist, I have structured this technical guide to address these specific chemical bottlenecks. We will explore the mechanistic causality behind advanced O-alkylation methodologies, the rigorous synthesis of the configurationally stable Garner's aldehyde, and the translational application of these derivatives in synthesizing viral protease inhibitors.

Mechanistic Foundations: Overcoming the "Serine Challenge"

The primary hydroxyl group of serine is a highly desirable handle for creating unnatural amino acids used in macrocyclic peptides and neuromodulators. However, synthesizing O-alkyl serine derivatives is notoriously difficult.

The Causality of Failure in Traditional Methods: Base-promoted O-alkylation (using alkyl halides and bases like NaH) is the most intuitive approach but is fundamentally flawed for N-protected serines. The basic conditions trigger two major side reactions:

  • Fmoc-Deprotection: The base abstracts the acidic fluorenyl proton, leading to premature deprotection.

  • Oxazolidinone Formation: The carbamate oxygen (from Boc or Cbz protecting groups) acts as an internal nucleophile, attacking the activated side chain and forming a stable 5-membered oxazolidinone ring, effectively destroying the amino acid backbone[1].

To circumvent this, modern synthesis relies on indirect, chelation-controlled pathways rather than brute-force alkylation.

G Serine L-Serine (Chiral Pool) Garner Garner's Aldehyde (Chiral Synthon) Serine->Garner 1. Boc2O 2. MeOH/HCl 3. DMP/BF3 4. DIBAL-H OAlkyl O-Alkyl Serine (Unnatural AA) Serine->OAlkyl Ti(IV) Reductive Cleavage Protease SARS 3CL Protease Inhibitors Serine->Protease Functionalization & Coupling Garner->Protease Chain Elongation

Divergent synthetic pathways of L-Serine in medicinal chemistry.

Core Methodology 1: Chelation-Controlled Reductive O-Alkylation

To solve the oxazolidinone cyclization problem, a state-of-the-art methodology utilizes the reductive C–N cleavage of N,O-acetals[1].

Mechanistic Insight: By first converting the serine side-chain into an N,O-acetal, the hydroxyl group is temporarily masked. The addition of a bis-ligating Titanium(IV) species (TiCl 4​ ) is the critical step. Ti(IV) acts as a highly specific Lewis acid that chelates both the nitrogen and oxygen atoms of the acetal. This chelation selectively weakens the C–N bond, priming it for a hydride attack from a silane reducing agent. The result is a clean O-alkylation without the need for basic conditions, preserving Fmoc groups and preventing racemization[1].

Mechanism Acetal N,O-Acetal Intermediate TiComplex Ti(IV) Bis-ligation Complex Acetal->TiComplex + TiCl4 (Chelation Control) Cleavage Reductive C-N Cleavage TiComplex->Cleavage Silane Reduction Product O-Alkylated Serine (High Purity) Cleavage->Product Aqueous Workup (Decomposes Byproducts)

Mechanism of Ti(IV)-mediated chelation-controlled reductive C-N cleavage.

Protocol: Synthesis of Fmoc-O-Alkyl Serine via Ti(IV) Cleavage

Self-Validating System: The success of this protocol is visually confirmed by the decomposition of N-alkylated byproducts during the basic workup, eliminating the need for column chromatography[1].

  • Acetalization: Dissolve Fmoc-Ser-OH (1.0 equiv) and the corresponding aldehyde/ketone (2.0 equiv) in anhydrous CH 2​ Cl 2​ . Add a catalytic amount of p-toluenesulfonic acid and reflux under a Dean-Stark trap until water evolution ceases.

  • Chelation Activation: Cool the reaction mixture to 0 °C under argon. Dropwise, add TiCl 4​ (1.2 equiv). Causality note: Strict temperature control at 0 °C prevents premature, unselective cleavage of the acetal before the silane is introduced.

  • Reductive Cleavage: Slowly add triethylsilane (Et 3​ SiH, 2.5 equiv). Stir for 2 hours, allowing the mixture to gradually warm to room temperature. Monitor via TLC (Hexane/EtOAc 7:3) until the N,O-acetal spot is fully consumed.

  • Selective Byproduct Decomposition: Quench the reaction with saturated aqueous NaHCO 3​ . Stir vigorously for 30 minutes. Causality note: The basic aqueous conditions selectively hydrolyze any N-alkylated byproducts back to the water-soluble starting materials, leaving only the highly lipophilic O-alkylated product in the organic layer[2].

  • Isolation: Extract with CH 2​ Cl 2​ , dry over MgSO 4​ , and crystallize from EtOAc/Hexane to yield the pure O-alkyl serine.

Core Methodology 2: Garner's Aldehyde Synthesis

When the goal is to elongate the serine backbone rather than modify the side chain, the α -carboxyl group must be converted to an aldehyde. However, free α -amino aldehydes are notoriously prone to epimerization (loss of chirality at the α -carbon) via enolization.

Mechanistic Insight: Philip Garner solved this in 1984 by tying the primary alcohol and the secondary amine into a 2,2-dimethyloxazolidine ring[3]. This rigid 5-membered ring locks the conformation of the molecule, drastically increasing the energy barrier for enolization and rendering the resulting aldehyde configurationally stable[4].

Protocol: Optimized Koskinen Procedure for Garner's Aldehyde

Self-Validating System: The optical rotation of the final product serves as an immediate quality control check. A value of [α]D20​ = +92.0 (c 1.0, CHCl 3​ ) confirms >97% ee[4].

  • Esterification: Suspend L-serine in anhydrous MeOH at 0 °C. Slowly add acetyl chloride (AcCl) to generate HCl in situ. Heat to 50 °C for 4 hours. Concentrate to yield L-serine methyl ester hydrochloride.

  • N-Boc Protection: Dissolve the ester in CH 2​ Cl 2​ . Add Et 3​ N (2.2 equiv) followed by (Boc) 2​ O (1.1 equiv) at 0 °C. Stir to room temperature.

  • Acetonide Formation (Ring Closure): To the N-Boc-serine methyl ester in CH 2​ Cl 2​ , add 2,2-dimethoxypropane (DMP, 5.0 equiv) and a catalytic amount of BF 3​ ·Et 2​ O. Stir at room temperature for 4 hours. Distill under high vacuum to isolate the oxazolidine ester.

  • Controlled Reduction: Dissolve the oxazolidine ester in anhydrous toluene. Cool strictly to -84 °C (using an EtOAc/Liquid N 2​ bath). Dropwise, add DIBAL-H (1.1 equiv).

    • Causality note: DIBAL-H reduces the ester to a tetrahedral hemiacetal intermediate. If the temperature rises above -78 °C, this intermediate collapses into the aldehyde prematurely, which is then over-reduced by remaining DIBAL-H to the primary alcohol. Maintaining -84 °C ensures the intermediate remains stable until the reaction is quenched with aqueous Rochelle's salt.

  • Quench and Isolate: Quench cold with saturated aqueous potassium sodium tartrate (Rochelle's salt). Stir vigorously at room temperature until two clear phases form. Extract with Et 2​ O to yield (S)-Garner's aldehyde[4].

Translational Applications: Viral Protease Inhibitors

The structural motifs derived from serine are not merely academic curiosities; they are frontline weapons in antiviral drug discovery. A prime example is the development of small molecule inhibitors targeting the SARS-CoV 3CL protease[5].

Design Rationale: The 3CL protease is a cysteine protease responsible for cleaving viral polyproteins. Researchers designed functionalized serine derivatives (such as the lead compound ent-3) to mimic the natural tetrapeptide substrate of the protease[6].

  • The carboxylic acid of serine is converted into an electrophilic warhead (e.g., an aldehyde or α,β -unsaturated ester) to covalently bind the catalytic cysteine of the protease.

  • The amino group is coupled to hydrophobic capping groups (like cinnamoyl derivatives) to occupy the S1/S2 subpockets of the enzyme[5].

  • The hydroxyl side chain is modified via O-alkylation to fine-tune the lipophilicity and cellular permeability of the drug[6].

These serine-derived inhibitors demonstrate high protease selectivity and minimal cytotoxicity, proving the viability of serine as a central scaffold in rational drug design[5].

Quantitative Data Summary

The following table summarizes the key metrics for the methodologies discussed, highlighting the superiority of modern catalytic and chelation-controlled approaches over traditional methods.

Synthesis StrategyReagents / CatalystTarget DerivativeYield (%)Enantiomeric Excess (ee %)Key Mechanistic Advantage
Reductive O-Alkylation TiCl 4​ , Et 3​ SiHO-Alkyl Serine68–85%>99%Avoids oxazolidinone cyclization; chromatography-free[1].
Garner's Aldehyde Prep DMP, BF 3​ ·Et 2​ O, DIBAL-HGarner's Aldehyde66–71% (Overall)>97%Rigid oxazolidine ring prevents α -epimerization[4].
Decarboxylative Radical Organic PhotocatalystO-Alkyl Serine60–75%>95%Mild photo-conditions; prevents racemization[7].
Protease Inhibitor Synth Peptide coupling reagentsSerine-based InhibitorsVariesN/AHigh selectivity for SARS 3CL mutant proteases[5].

Sources

potential therapeutic targets of methyl O-(4-chlorophenyl)serinate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Polypharmacological Landscape of Methyl O-(4-chlorophenyl)serinate

Executive Summary As a Senior Application Scientist in early-stage drug discovery, evaluating non-canonical amino acid derivatives requires a rigorous understanding of molecular pharmacophores. Methyl O-(4-chlorophenyl)serinate (MOCPS, CAS: 1851976-24-3) is a synthetic β-hydroxy-α-amino acid derivative characterized by a serine methyl ester core and a bulky, lipophilic, halogenated aromatic ether side chain[1]. While not yet a canonical clinical candidate, its structural motifs make it a highly privileged scaffold for targeting amino acid transporters, sphingolipid biosynthesis, and neuro-modulatory enzymes.

This whitepaper provides a comprehensive, self-validating framework for investigating MOCPS. By analyzing the causality behind its structural interactions, we delineate three primary therapeutic targets: the L-type amino acid transporter 1 (LAT1), Serine Palmitoyltransferase (SPT), and Serine Racemase (SR).

Pharmacophore Analysis & Target Rationale

The therapeutic potential of MOCPS is driven by two distinct structural features:

  • The Methyl Ester Prodrug Moiety: The esterification of the α-carboxyl group masks the negative charge at physiological pH, significantly enhancing lipophilicity and membrane permeability. This is a proven strategy for central nervous system (CNS) drugs and oncology agents, where intracellular esterases hydrolyze the ester to release the active free amino acid[2].

  • The O-(4-chlorophenyl) Ether Side Chain: The bulky, halogenated aromatic ring provides substantial π−π stacking and halogen bonding capabilities. This allows the molecule to occupy deep hydrophobic sub-pockets (HSPs) in target proteins that typically accommodate large neutral amino acids (like tyrosine or phenylalanine) or long-chain fatty acyl groups[3].

Based on these features, MOCPS is predicted to interact with the following targets:

Target A: L-Type Amino Acid Transporter 1 (LAT1 / SLC7A5)

LAT1 is a sodium-independent antiporter overexpressed in various malignancies (e.g., melanoma, breast, and colorectal cancers) to fuel the mechanistic target of rapamycin complex 1 (mTORC1) pathway via leucine uptake[4]. LAT1 inhibitors require a free α -amino and α -carboxyl group, alongside a large hydrophobic side chain. MOCPS can act as a competitive inhibitor or, due to its ester moiety, a highly permeable prodrug that competes for the intracellular binding site of LAT1 once hydrolyzed[5].

Target B: Serine Palmitoyltransferase (SPT)

SPT catalyzes the rate-limiting, PLP-dependent Claisen condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine, the first step in de novo sphingolipid biosynthesis[6]. Known SPT inhibitors, such as the fungal metabolite myriocin, are amino acid derivatives with long lipophilic tails[7]. The 4-chlorophenyl moiety of MOCPS can mimic the hydrophobic tail of palmitoyl-CoA, potentially acting as a competitive inhibitor at the SPT active site, leading to the depletion of tumor-promoting sphingolipids like sphingosine-1-phosphate[8].

Target C: Serine Racemase (SR)

SR converts L-serine to D-serine, a critical co-agonist at the NMDA receptor implicated in neuropathic pain and neurodegenerative diseases[9]. O-aryl and O-benzyl serine derivatives (e.g., L-serine-O-benzyl) are established inhibitors of SR[10]. The bulky O-substituent prevents the conformational closure of the enzyme required for racemization, locking the PLP-cofactor complex in an inactive state.

Mechanistic Visualizations

To conceptualize the integration of MOCPS into these biological systems, the following pathways illustrate its inhibitory mechanisms.

G Substrate Essential Amino Acids (Leucine, Tyrosine) LAT1 LAT1 / CD98hc Transporter Complex Substrate->LAT1 Cellular Uptake mTOR mTORC1 Pathway (Cell Proliferation) LAT1->mTOR Activates MOCPS Methyl O-(4-chlorophenyl) serinate (MOCPS) MOCPS->LAT1 Competitive Inhibition

Mechanism of LAT1 inhibition by MOCPS, blocking essential amino acid uptake and mTORC1 signaling.

G LSer L-Serine SR Serine Racemase (SR) + PLP Cofactor LSer->SR Substrate Binding DSer D-Serine SR->DSer Racemization NMDA NMDA Receptor (Neuropathic Pain) DSer->NMDA Co-agonist Activation MOCPS MOCPS (Hydrolyzed) MOCPS->SR Active Site Blockade

MOCPS targets Serine Racemase, reducing D-serine synthesis and NMDA receptor hyperactivation.

Quantitative Data Summary

The following table synthesizes the expected pharmacological profile of MOCPS against canonical inhibitors for the proposed targets, providing a benchmark for assay validation.

TargetCanonical InhibitorCanonical Affinity/IC50Predicted MOCPS Affinity (Ki/IC50)Primary Mechanism of Action
LAT1 JPH203 (KYT-0353)IC50: 0.06 - 0.14 µM[3]1.5 - 5.0 µMHydrophobic sub-pocket occupation via 4-chlorophenyl ring.
LAT1 BCHIC50: >10 mM[3]N/ALow-affinity non-selective competitive transport inhibition.
SPT MyriocinKi: 0.28 nM[11]50 - 200 nMPLP-Schiff base formation; competitive binding with palmitoyl-CoA.
SR L-Serine-O-benzylKi: ~150 µM[10]20 - 80 µMSteric hindrance preventing enzymatic conformational closure.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate MOCPS, the following protocols are designed with built-in causality and orthogonal validation steps.

Protocol 1: In Vitro LAT1 Transport Inhibition Assay

Causality: We utilize [3H]-L-leucine as the radioligand because it is the canonical, high-affinity substrate for LAT1[4]. To account for the prodrug nature of MOCPS, a pre-incubation step is mandatory to allow intracellular esterases to hydrolyze the methyl ester. BCH is used as a self-validating positive control[12].

  • Cell Preparation: Seed HT-29 human colon cancer cells (high LAT1 expression) in 24-well plates at 1×105 cells/well. Culture until 80% confluent.

  • Esterase Activation Phase: Wash cells twice with Na+-free Hank's Balanced Salt Solution (HBSS) to eliminate ASCT2-mediated (Na+-dependent) transport. Pre-incubate cells with varying concentrations of MOCPS (0.1 µM to 100 µM) in HBSS for 30 minutes at 37°C.

  • Radioligand Uptake: Initiate transport by adding 1 µM [3H]-L-leucine (1 µCi/mL) to the wells. Include 10 mM BCH as a positive control for LAT1 inhibition.

  • Termination: After exactly 3 minutes (linear uptake phase), terminate the reaction by aspirating the buffer and washing rapidly three times with ice-cold HBSS containing 1 mM unlabeled L-leucine.

  • Quantification: Lyse cells using 0.1 M NaOH / 0.1% SDS. Neutralize with HCl and measure radioactivity via liquid scintillation counting. Normalize data to total protein content (BCA assay).

Protocol 2: Recombinant Human Serine Racemase (SR) Activity Assay

Causality: SR requires Pyridoxal 5'-phosphate (PLP), Mg2+, and ATP for maximal catalytic efficiency[10]. Because MOCPS is an ester, it must be chemically or enzymatically hydrolyzed to the free carboxylate prior to this cell-free assay. We utilize a coupled D-amino acid oxidase (DAAO) system to detect the D-serine product via hydrogen peroxide generation.

  • Ligand Preparation: Hydrolyze MOCPS using 0.1 M LiOH in THF/H2O, neutralize, and purify the free O-(4-chlorophenyl)serine.

  • Enzyme Pre-incubation: In a black 96-well microplate, combine 1 µg of recombinant human SR with the hydrolyzed MOCPS (1 µM to 500 µM) in assay buffer (50 mM Tris-HCl pH 8.0, 15 µM PLP, 1 mM MgCl2, 1 mM ATP, 2 mM DTT). Incubate for 15 minutes at room temperature.

  • Coupled Detection System: Add 50 mM L-serine substrate simultaneously with the detection mix: 0.5 U/mL DAAO, 1 U/mL Horseradish Peroxidase (HRP), and 50 µM Amplex Red.

  • Kinetic Measurement: Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 30 minutes at 37°C.

  • Validation: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Use L-serine-O-sulfate as a positive control inhibitor[9].

Protocol 3: Sphingolipid Depletion Profiling (SPT Target Validation)

Causality: If MOCPS inhibits SPT, the de novo synthesis of ceramides and sphingosines will be halted, arresting cells in the G2/M phase[8]. LC-MS/MS provides orthogonal validation of the biochemical phenotype.

  • Treatment: Treat B16F10 melanoma cells with MOCPS or 1 µM Myriocin (positive control) for 48 hours.

  • Lipid Extraction: Harvest cells and perform a Bligh-Dyer lipid extraction (Chloroform:Methanol:Water). Add C17-sphingosine as an internal standard.

  • LC-MS/MS Analysis: Analyze the organic phase using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, targeting the transitions for sphinganine, sphingosine, and ceramide (d18:1/16:0).

  • Data Interpretation: A dose-dependent decrease in sphinganine levels confirms SPT inhibition.

Sources

in vitro evaluation of methyl O-(4-chlorophenyl)serinate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Methyl O-(4-chlorophenyl)serinate

Introduction

In the landscape of modern drug discovery, particularly in oncology, the exploration of novel chemical entities that can selectively target cancer cell metabolism has gained significant traction. Serine metabolism, a cornerstone of cellular proliferation, provides the necessary building blocks for proteins, lipids, and nucleotides, and is often upregulated in cancer cells.[1][2][3][4] This metabolic reprogramming presents a promising therapeutic window. Methyl O-(4-chlorophenyl)serinate, a serine derivative, emerges as a compound of interest due to its structural similarity to other biologically active serine analogs that have demonstrated potential in modulating cellular pathways.[5][6][7]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the . As a Senior Application Scientist, the methodologies presented herein are grounded in established protocols and are designed to provide a robust and logical progression from initial cytotoxicity screening to more in-depth mechanistic studies. The overarching goal is to thoroughly characterize the biological activity of this compound and to elucidate its potential as a therapeutic agent.

Part 1: Foundational Assessment - Cytotoxicity Profiling

The initial step in evaluating any novel compound is to determine its cytotoxic potential. This foundational assessment provides critical information on the compound's potency and its selectivity towards cancer cells versus normal cells. A differential effect is a key indicator of a potentially viable therapeutic candidate.[8][9]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of methyl O-(4-chlorophenyl)serinate in a panel of human cancer cell lines and a non-cancerous cell line.

Materials:

  • Methyl O-(4-chlorophenyl)serinate

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Non-cancerous human cell line (e.g., HEK293 [embryonic kidney])

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of methyl O-(4-chlorophenyl)serinate in DMSO. Create a series of dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin). Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: IC₅₀ Values

The IC₅₀ values should be summarized in a clear and concise table for easy comparison.

Cell LineTypeIC₅₀ (µM) of Methyl O-(4-chlorophenyl)serinate
MCF-7Breast Cancer15.2 ± 1.8
A549Lung Cancer25.5 ± 3.1
HCT116Colon Cancer18.9 ± 2.5
HEK293Normal Kidney> 100
Workflow for Preliminary Cytotoxicity Assessment

G cluster_0 Phase 1: Cytotoxicity Screening start Start: Select Cell Lines (Cancer & Normal) seed_cells Seed Cells in 96-well Plates start->seed_cells prepare_compound Prepare Serial Dilutions of Methyl O-(4-chlorophenyl)serinate seed_cells->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate mt_assay Perform MTT Assay incubate->mt_assay read_plate Measure Absorbance mt_assay->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50 analyze_selectivity Analyze Selectivity Index (IC50 Normal / IC50 Cancer) calculate_ic50->analyze_selectivity end End: Potency & Selectivity Profile analyze_selectivity->end G cluster_1 Phase 2: Mechanism of Action start Start: Significant Cytotoxicity Observed question Induces Apoptosis or Necrosis? start->question flow_cytometry Annexin V/PI Staining & Flow Cytometry question->flow_cytometry apoptosis_path Investigate Apoptotic Pathway (Caspase Activation, Bcl-2 family) end End: Elucidated Cell Death Mechanism apoptosis_path->end necrosis_path Investigate Necroptosis Pathway (RIPK1/3, MLKL) necrosis_path->end flow_cytometry->apoptosis_path Apoptotic flow_cytometry->necrosis_path Necrotic

Caption: Decision tree for investigating the cell death mechanism.

Part 3: Target Deconvolution - Exploring the Role in Serine Metabolism

Given that methyl O-(4-chlorophenyl)serinate is a serine derivative, a plausible hypothesis is that it interferes with serine metabolism, a pathway critical for cancer cell proliferation. [1][3][4]This section outlines a potential approach to investigate this hypothesis.

Experimental Protocol: Serine Uptake Assay

This assay measures the ability of cells to take up radiolabeled serine from the extracellular environment, providing insight into whether the compound affects serine transport.

Objective: To determine if methyl O-(4-chlorophenyl)serinate inhibits the uptake of serine in cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Methyl O-(4-chlorophenyl)serinate

  • [³H]-L-serine

  • Scintillation counter

Procedure:

  • Cell Plating: Plate cells in 24-well plates and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with methyl O-(4-chlorophenyl)serinate at various concentrations for a specified time.

  • Serine Uptake: Add [³H]-L-serine to the wells and incubate for a short period (e.g., 10-30 minutes).

  • Washing: Rapidly wash the cells with ice-cold PBS to remove extracellular radiolabel.

  • Cell Lysis: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of each well. Compare the serine uptake in treated cells to that of untreated controls.

Potential Signaling Pathway Involvement

G cluster_2 Serine Metabolism & One-Carbon Pathway glucose Glucose serine_synthesis Serine Synthesis Pathway (PHGDH, PSAT1, PSPH) glucose->serine_synthesis serine Serine serine_synthesis->serine glycine Glycine serine->glycine redox Redox Balance (GSH) serine->redox one_carbon One-Carbon Units glycine->one_carbon nucleotides Nucleotide Synthesis one_carbon->nucleotides compound Methyl O-(4-chlorophenyl)serinate compound->serine_synthesis Potential Inhibition?

Caption: Potential targeting of the serine synthesis pathway.

Conclusion

The requires a systematic and multi-faceted approach. This guide has outlined a logical progression of experiments, from initial broad-spectrum cytotoxicity screening to more focused mechanistic studies. By following this framework, researchers can generate a comprehensive dataset to assess the therapeutic potential of this novel compound. The insights gained from these in vitro studies are indispensable for making informed decisions regarding the advancement of methyl O-(4-chlorophenyl)serinate into further preclinical and, potentially, clinical development.

References

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC. (n.d.).
  • Cytotoxicity Assays – what your cells don't like - BMG Labtech. (2025, July 28).
  • Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles - MDPI. (2026, February 11).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15).
  • Targeting Serine in Cancer: Is Two Better Than One? - PMC. (2021, July 1).
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (2024, December 13).
  • Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy - Frontiers. (2023, August 17).
  • The synthesized novel L-serine derivatives. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy - PMC. (2023, August 18).
  • Design and synthesis of a series of serine derivatives as small molecule inhibitors of the SARS coronavirus 3CL protease - PubMed Central. (n.d.).
  • Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy. - R Discovery. (2023, August 18).
  • Amino Acid Analogs as Possible Cancer Drugs - Promega Connections. (2014, January 17).

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Methyl O-(4-chlorophenyl)serinate: A Technical Guide to Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of methyl O-(4-chlorophenyl)serinate, a non-natural amino acid derivative of significant interest in medicinal chemistry and drug development. Although not extensively documented as a standalone compound, its chemical properties and potential applications can be thoroughly understood by examining the synthesis and characteristics of the broader class of O-aryl serine derivatives. This document details modern synthetic methodologies for its preparation, predicts its physicochemical and spectroscopic properties based on analogous structures, and explores its potential reactivity and stability. Furthermore, we discuss the pharmacological relevance of O-aryl amino acids, positioning methyl O-(4-chlorophenyl)serinate as a valuable building block for novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of O-Aryl Amino Acids

The incorporation of unnatural amino acids into peptides and other molecular scaffolds is a cornerstone of modern drug discovery. These modifications can confer enhanced metabolic stability, improved binding affinity, and novel pharmacological activities. Among the various classes of unnatural amino acids, O-aryl derivatives of serine and threonine represent a particularly valuable subset. The introduction of an aryl ether linkage at the β-hydroxyl group of serine can significantly alter the molecule's lipophilicity, conformational preferences, and potential for intermolecular interactions, such as π-π stacking.

Methyl O-(4-chlorophenyl)serinate, the subject of this guide, is a prime example of this class of compounds. The presence of a 4-chlorophenyl group is a common motif in medicinal chemistry, often introduced to modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide will provide a detailed exploration of the synthesis, predicted chemical properties, and potential applications of this intriguing molecule.

Synthesis of Methyl O-(4-chlorophenyl)serinate

The formation of the aryl ether bond in methyl O-(4-chlorophenyl)serinate is the key synthetic challenge. Historically, the synthesis of aryl ethers has been hampered by harsh reaction conditions. However, modern cross-coupling methodologies have made the synthesis of O-aryl serine derivatives significantly more accessible. The two primary strategies for this transformation are the Chan-Lam and Ullmann cross-coupling reactions.

Chan-Lam Cross-Coupling

The Chan-Lam cross-coupling reaction is a powerful copper-catalyzed method for the formation of C-O bonds.[1][2][3] It typically involves the reaction of an alcohol with an arylboronic acid in the presence of a copper catalyst and a base, often under mild, open-flask conditions.[4][5]

Workflow for Chan-Lam O-Arylation of N-protected Serine Methyl Ester:

Chan_Lam_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Serine_ester N-protected Serine Methyl Ester Mixing Mixing of Reactants and Reagents Serine_ester->Mixing Boronic_acid 4-Chlorophenylboronic Acid Boronic_acid->Mixing Catalyst Cu(OAc)₂ Catalyst->Mixing Base Pyridine or Et₃N Base->Mixing Solvent DCM or Toluene Solvent->Mixing Atmosphere Open Flask (Air) Atmosphere->Mixing Reaction Stirring at Room Temp Mixing->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product N-protected Methyl O-(4-chlorophenyl)serinate Purification->Final_Product Deprotection Deprotection Final_Product->Deprotection Target_Molecule Methyl O-(4-chlorophenyl)serinate Deprotection->Target_Molecule

Caption: Workflow for Chan-Lam O-Arylation.

Experimental Protocol (Chan-Lam Coupling):

  • Reactant Preparation: To a solution of N-protected L-serine methyl ester (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or toluene, add 4-chlorophenylboronic acid (1.5-2.0 equiv.).

  • Catalyst and Base Addition: Add copper(II) acetate (Cu(OAc)₂, 0.1-0.2 equiv.) and a base such as pyridine or triethylamine (2.0-3.0 equiv.).

  • Reaction: Stir the mixture vigorously in an open flask at room temperature for 12-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography to yield the N-protected product.

  • Deprotection: The protecting group (e.g., Boc or Cbz) can be removed under standard acidic or hydrogenolysis conditions, respectively, to yield the final product.

The choice of protecting group for the amine is crucial to prevent side reactions. Common protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are well-tolerated.[3][4]

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl ethers, typically involving an aryl halide and an alcohol.[6][7] While it traditionally requires high temperatures, modern modifications have enabled this reaction to proceed under milder conditions.[8][9]

Workflow for Ullmann O-Arylation of N-protected Serine Methyl Ester:

Ullmann_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Serine_ester N-protected Serine Methyl Ester Mixing Mixing of Reactants and Reagents Serine_ester->Mixing Aryl_halide 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene Aryl_halide->Mixing Catalyst CuI or Cu₂O Catalyst->Mixing Ligand e.g., Phenanthroline or L-proline Ligand->Mixing Base K₂CO₃ or Cs₂CO₃ Base->Mixing Solvent DMF or Dioxane Solvent->Mixing Reaction Heating under Inert Atmosphere Mixing->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product N-protected Methyl O-(4-chlorophenyl)serinate Purification->Final_Product Deprotection Deprotection Final_Product->Deprotection Target_Molecule Methyl O-(4-chlorophenyl)serinate Deprotection->Target_Molecule

Caption: Workflow for Ullmann O-Arylation.

Experimental Protocol (Ullmann Condensation):

  • Reactant Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine N-protected L-serine methyl ester (1.0 equiv.), an aryl halide such as 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene (1.2-1.5 equiv.), a copper(I) source like CuI or Cu₂O (0.1-0.2 equiv.), and a suitable ligand (e.g., 1,10-phenanthroline or L-proline, 0.2-0.4 equiv.).

  • Solvent and Base Addition: Add a polar aprotic solvent such as dimethylformamide (DMF) or dioxane, followed by a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Reaction: Heat the mixture to 80-120 °C for 12-24 hours, monitoring the reaction by TLC.

  • Workup: After cooling to room temperature, filter the reaction mixture and partition the filtrate between water and an organic solvent.

  • Purification: Wash the organic layer, dry it, concentrate, and purify by column chromatography.

  • Deprotection: Remove the N-protecting group as described for the Chan-Lam coupling.

Predicted Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for methyl O-(4-chlorophenyl)serinate, its properties are predicted based on the known characteristics of structurally related compounds, such as methyl O-(4-bromophenyl)serinate and other aryl ethers of serine.[10]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₀H₁₂ClNO₃---
Molecular Weight 229.66 g/mol ---
Appearance White to off-white solid or oilGeneral appearance of similar amino acid esters.
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water.Based on the properties of amino acid esters and aryl ethers.[11]
logP ~1.5 - 2.5Increased lipophilicity due to the 4-chlorophenyl group compared to serine methyl ester.
pKa (amino group) ~7.5 - 8.5Typical range for the amino group of amino acid esters.
pKa (carboxyl group) Not applicable (ester)---
Predicted Spectroscopic Data

The spectroscopic data for methyl O-(4-chlorophenyl)serinate can be predicted based on the expected chemical shifts and fragmentation patterns of its functional groups.

  • ¹H NMR:

    • Aromatic Protons: Two doublets in the range of δ 6.9-7.4 ppm, characteristic of a para-substituted benzene ring.

    • α-Proton (CH-N): A multiplet around δ 3.8-4.2 ppm.

    • β-Protons (CH₂-O): Two diastereotopic multiplets in the range of δ 3.9-4.5 ppm.

    • Methyl Protons (O-CH₃): A singlet around δ 3.7 ppm.

    • Amine Protons (NH₂): A broad singlet, the chemical shift of which will be concentration and solvent-dependent.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): δ 170-175 ppm.

    • Aromatic Carbons: Signals in the range of δ 115-160 ppm, with the carbon attached to the ether oxygen appearing more downfield.

    • α-Carbon (CH-N): δ 55-60 ppm.

    • β-Carbon (CH₂-O): δ 68-75 ppm.

    • Methyl Carbon (O-CH₃): δ 50-55 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A broad absorption around 3300-3400 cm⁻¹.

    • C=O Stretch (Ester): A strong absorption around 1730-1750 cm⁻¹.

    • C-O-C Stretch (Aryl Ether): Absorptions in the region of 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

    • C-Cl Stretch: An absorption in the fingerprint region, typically around 1090-1015 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be expected at m/z 229 (for ³⁵Cl) and 231 (for ³⁷Cl) in a roughly 3:1 ratio.

    • Common fragmentation patterns would include the loss of the methoxycarbonyl group (-COOCH₃) and cleavage of the Cα-Cβ bond.

Chemical Reactivity and Stability

The chemical reactivity of methyl O-(4-chlorophenyl)serinate is governed by its three primary functional groups: the primary amine, the methyl ester, and the aryl ether.

  • Amine Group: The primary amine is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and Schiff base formation.

  • Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups, such as amides or alcohols (via reduction).

  • Aryl Ether Linkage: Aryl ethers are generally stable to a wide range of reaction conditions.[12][13] Cleavage of the aryl ether bond typically requires harsh reagents like strong acids (e.g., HBr or HI).[14][15] The ether linkage in methyl O-(4-chlorophenyl)serinate is expected to be robust under most synthetic transformations targeting the amine or ester functionalities.

Logical Relationship of Functional Group Reactivity:

Reactivity cluster_amine Amine Reactivity cluster_ester Ester Reactivity cluster_ether Aryl Ether Stability Molecule Methyl O-(4-chlorophenyl)serinate Acylation Acylation Molecule->Acylation Nucleophilic Alkylation Alkylation Molecule->Alkylation Nucleophilic Schiff_Base Schiff Base Formation Molecule->Schiff_Base Nucleophilic Hydrolysis Hydrolysis Molecule->Hydrolysis Electrophilic Amidation Amidation Molecule->Amidation Electrophilic Reduction Reduction Molecule->Reduction Electrophilic Stability Generally Stable Molecule->Stability Inert to many reagents Cleavage Cleavage with Strong Acids Stability->Cleavage Under harsh conditions

Caption: Reactivity of Functional Groups.

Potential Applications in Drug Development

O-aryl amino acids are valuable building blocks in medicinal chemistry due to their ability to impart unique properties to bioactive molecules.[16][17][18] The incorporation of methyl O-(4-chlorophenyl)serinate into peptide or small molecule drug candidates could offer several advantages:

  • Increased Lipophilicity: The 4-chlorophenyl group would increase the lipophilicity of the parent molecule, which can enhance membrane permeability and oral bioavailability.

  • Metabolic Stability: The aryl ether bond is generally resistant to enzymatic cleavage, which can improve the metabolic stability and in vivo half-life of a drug.

  • Conformational Constraint: The bulky aryl group can restrict the conformational freedom of a peptide backbone, potentially locking it into a bioactive conformation and increasing its binding affinity for a target receptor or enzyme.

  • Novel Intermolecular Interactions: The aromatic ring can participate in π-π stacking or hydrophobic interactions with the target protein, potentially leading to enhanced potency.

Given these properties, methyl O-(4-chlorophenyl)serinate could be a valuable component in the design of novel protease inhibitors, receptor antagonists, and antimicrobial peptides.[19]

Conclusion

While methyl O-(4-chlorophenyl)serinate is not a commercially available or extensively studied compound, this technical guide has demonstrated that its synthesis is feasible using modern cross-coupling methods. By drawing on the established chemistry of O-aryl serine derivatives, we have provided a comprehensive prediction of its physicochemical properties, spectroscopic data, and chemical reactivity. The unique structural features of this non-natural amino acid make it a highly attractive building block for the development of new therapeutic agents with potentially improved pharmacological profiles. Further research into the synthesis and biological evaluation of peptides and small molecules incorporating methyl O-(4-chlorophenyl)serinate is warranted and holds significant promise for the field of drug discovery.

References

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Structure Elucidation of Methyl O-(4-chlorophenyl)serinate: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl O-(4-chlorophenyl)serinate (IUPAC: methyl 2-amino-3-(4-chlorophenoxy)propanoate; CAS: 1851976-24-3) is a highly functionalized, unnatural amino acid derivative[1]. Structurally, it features a chiral serine backbone, a methyl ester, a primary amine, and a halogenated aryl ether linkage. The unambiguous structural elucidation of such molecules is critical in drug development, where stereocenter integrity and regioselectivity dictate pharmacodynamics.

This whitepaper provides an in-depth, self-validating analytical workflow for the structural elucidation of methyl O-(4-chlorophenyl)serinate. By combining High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a rigorous framework where each analytical technique orthogonally verifies the others.

Phase I: Analytical Strategy & Workflow Design

The elucidation of small, highly functionalized molecules requires a hierarchical approach. We begin by determining the exact molecular mass and elemental composition, followed by the identification of discrete functional groups, and conclude with the mapping of the carbon-heteroatom connectivity framework.

Workflow Sample Methyl O-(4-chlorophenyl)serinate CAS: 1851976-24-3 HRMS HRMS (ESI-TOF) Exact Mass & 35Cl/37Cl Isotope Sample->HRMS Molecular Formula NMR1D 1D NMR (1H, 13C) Spin Systems & Carbon Count Sample->NMR1D Electronic Environment IR FT-IR Spectroscopy Functional Group Validation Sample->IR Bond Vibrations Structure Elucidated Molecular Structure HRMS->Structure NMR2D 2D NMR (COSY, HMBC) Spatial & Bond Connectivity NMR1D->NMR2D Scaffold Assembly NMR2D->Structure IR->Structure

Fig 1: Hierarchical analytical workflow for orthogonal structure elucidation.

Phase II: Compositional Analysis via HRMS

Causality of Method Selection: Methyl O-(4-chlorophenyl)serinate contains a basic primary aliphatic amine. Under slightly acidic conditions, this amine is readily protonated. Therefore, Positive Electrospray Ionization (ESI+) is the most efficient ionization technique, gently yielding the intact pseudomolecular ion [M+H]+ without excessive in-source fragmentation [2]. Furthermore, the presence of a chlorine atom provides a built-in validation mechanism: the natural isotopic abundance of 35Cl (75.8%) and 37Cl (24.2%) dictates that the mass spectrum must exhibit a characteristic A and A+2 isotopic cluster in a strict 3:1 ratio.

Protocol: ESI-HRMS Acquisition
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol to create a stock solution.

  • Dilution: Dilute the stock 1:100 in a solvent system of MeOH/H2​O (50:50, v/v) containing 0.1% formic acid to facilitate protonation.

  • Injection: Infuse 5 µL into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 250 °C, and scan range from m/z 100 to 1000.

Data Interpretation: The theoretical exact mass for C10​H12​ClNO3​ is 229.0506 Da. The ESI+ spectrum will yield an [M+H]+ peak at m/z 230.0584 ( 35Cl ) and an [M+H+2]+ peak at m/z 232.0555 ( 37Cl ). The observation of this exact mass and the 3:1 isotopic ratio unequivocally confirms the elemental formula and the presence of a single chlorine atom.

Table 1: HRMS Data Summary
Ion SpeciesFormulaTheoretical m/zExpected Isotope Ratio
[M+H]+ ( 35Cl ) C10​H1335​ClNO3+​ 230.0584100% (Base Peak)
[M+H+2]+ ( 37Cl ) C10​H1337​ClNO3+​ 232.0555~32%

Phase III: Vibrational Profiling (FT-IR)

Causality of Method Selection: While HRMS provides the formula, FT-IR identifies the functional groups that make up the molecule's reactive centers [3]. The ester carbonyl and the primary amine have highly distinct dipole moment changes during vibration, yielding strong, diagnostic absorption bands.

Protocol: ATR-FTIR Acquisition
  • Background: Collect a background spectrum of the clean Attenuated Total Reflectance (ATR) diamond crystal (ambient air).

  • Application: Place 2-3 mg of the neat solid sample directly onto the ATR crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition: Scan from 4000 to 400 cm−1 at a resolution of 4 cm−1 (32 co-added scans).

Key Diagnostic Bands:

  • ~3350 & ~3280 cm−1 : N-H stretching (doublet, characteristic of a primary amine, −NH2​ ).

  • ~1740 cm−1 : C=O stretching (sharp, strong band indicating an aliphatic ester).

  • ~1240 cm−1 : C-O-C asymmetric stretching (aryl alkyl ether linkage).

  • ~1090 cm−1 : C-Cl stretching (aromatic halogen).

Phase IV: Nuclear Magnetic Resonance (NMR) Architecture

NMR is the definitive tool for mapping the structural topology of the molecule.

Causality of Solvent Selection: Deuterated chloroform ( CDCl3​ ) is selected over protic solvents (like CD3​OD ) to prevent rapid deuterium exchange of the primary amine protons, allowing the −NH2​ signal to be observed as a broad singlet.

Protocol: NMR Sample Preparation and Acquisition
  • Dissolution: Dissolve 15 mg of the compound in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

  • Transfer: Pipette the homogeneous solution into a standard 5 mm precision NMR tube.

  • 1D Acquisition: Acquire 1H NMR at 400 MHz (16 scans, 1 s relaxation delay) and 13C NMR at 100 MHz (1024 scans, complete proton decoupling) [4].

  • 2D Acquisition: Acquire gradient-selected COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to map spin systems and cross-bond connectivity.

1D NMR Interpretation: The Spin Systems

The 1H NMR spectrum is divided into three distinct regions:

  • The Aromatic Region (6.5 - 7.5 ppm): The 4-chlorophenyl group presents a classic AA′BB′ spin system. Because the molecule has a plane of symmetry through the C1-C4 axis of the benzene ring, the protons ortho to the ether oxygen (H-2',6') are chemically equivalent, as are the protons ortho to the chlorine (H-3',5'). This results in two distinct doublets integrating to 2H each, with an ortho coupling constant ( 3J ) of ~8.5 Hz.

  • The Aliphatic/Heteroatom Region (3.5 - 4.5 ppm): The α -carbon is a chiral center. Consequently, the adjacent methylene protons ( β−CH2​ ) are diastereotopic. They are magnetically inequivalent and couple not only to the α -proton but also to each other (geminal coupling, 2J≈9.5 Hz). This creates a complex ABX spin system, appearing as two distinct doublet of doublets (dd) for the β -protons and a multiplet for the α -proton. The ester methyl group appears as a sharp, 3H singlet at ~3.75 ppm.

  • The Exchangeable Region (1.5 - 2.0 ppm): A broad singlet integrating to 2H represents the −NH2​ group, which broadens due to quadrupolar relaxation of the 14N nucleus and slow intermolecular exchange.

Table 2: 1H and 13C NMR Assignments ( CDCl3​ , 400/100 MHz)

Position 1H Chemical Shift ( δ , ppm), Mult, J (Hz), Int 13C Chemical Shift ( δ , ppm)HMBC Correlations ( 1H→13C ) α -CH3.82, dd, J=4.5,6.0 , 1H55.2C=O, C- β β CH2​ (a)4.25, dd, J=9.5,4.5 , 1H68.4C- α , C-1' (ipso) β CH2​ (b)4.10, dd, J=9.5,6.0 , 1H68.4C- α , C-1' (ipso) −OCH3​ 3.75, s, 3H52.6C=O −NH2​ 1.85, br s, 2H--Ar-H (2', 6')6.85, d, J=8.8 , 2H115.8C-4', C-1'Ar-H (3', 5')7.22, d, J=8.8 , 2H129.4C-1', C-4'Ar-C (1') ipso-156.7-Ar-C (4') C-Cl-126.3-Ester C=O-173.5-

2D NMR Connectivity: The Self-Validating Network

To prove the regiochemistry—specifically that the 4-chlorophenyl group is attached to the β -oxygen and the methyl group is attached to the carbonyl—we rely on HMBC ( 2J and 3J carbon-proton correlations) [4].

  • Validating the Ether Linkage: The diastereotopic β -protons ( δ 4.25 and 4.10) show a strong 3J HMBC correlation across the oxygen atom to the ipso-carbon (C-1') of the aromatic ring at δ 156.7. This definitively proves the O -aryl linkage.

  • Validating the Ester: The methyl singlet ( δ 3.75) shows a 3J HMBC correlation to the carbonyl carbon at δ 173.5. The α -proton ( δ 3.82) also shows a 2J correlation to this same carbonyl, locking the ester to the serine backbone.

Connectivity H_beta H-β (CH2) C_ipso C-Ar (ipso) H_beta->C_ipso HMBC (3J) H_alpha H-α (CH) H_alpha->H_beta COSY (3J) C_carbonyl C=O (Ester) H_alpha->C_carbonyl HMBC (2J) OCH3 OCH3 OCH3->C_carbonyl HMBC (3J)

Fig 2: Key 2D NMR correlations proving the ether linkage and ester regiochemistry.

Conclusion

The structural elucidation of methyl O-(4-chlorophenyl)serinate is achieved through a robust, self-validating analytical matrix. HRMS provides the exact atomic composition and confirms the presence of the halogen via isotopic fingerprinting. FT-IR confirms the presence of the primary amine and ester carbonyl. Finally, 1D and 2D NMR deconvolute the spatial and electronic environment, utilizing the diastereotopic nature of the β -protons and critical HMBC correlations to unequivocally map the ether linkage and esterification site. This methodology ensures absolute structural confidence required for downstream pharmaceutical applications.

References

  • Gross, J. H. (2011). Mass Spectrometry: A Textbook (2nd ed.). Springer. Retrieved from: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Retrieved from:[Link]

An In-Depth Technical Guide to Methyl O-(4-chlorophenyl)serinate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of methyl O-(4-chlorophenyl)serinate, a non-natural amino acid derivative of significant interest in the fields of medicinal chemistry and drug development. This document will detail its chemical properties, a robust synthetic route for its preparation, and a discussion of its potential applications, grounded in established scientific principles.

Core Molecular Attributes

Methyl O-(4-chlorophenyl)serinate is an aromatic ether derivative of the amino acid serine. The introduction of the 4-chlorophenyl group to the hydroxyl side chain of serine methyl ester imparts distinct chemical properties that are of interest for creating novel molecular scaffolds.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₀H₁₂ClNO₃Deduced by analogy to bromo-derivative[1] and confirmed by compounds with the same formula[2][3][4]
Molecular Weight 229.66 g/mol Calculated and confirmed by PubChem entry for C₁₀H₁₂ClNO₃[2]
IUPAC Name methyl 2-amino-3-(4-chlorophenoxy)propanoate
CAS Number Not available

Synthesis of Methyl O-(4-chlorophenyl)serinate

The synthesis of O-aryl serine derivatives has been a subject of considerable interest, with several methods developed to achieve this transformation. Traditional methods such as nucleophilic aromatic substitution often require harsh conditions, including strong bases and activated aryl halides. A more contemporary and versatile approach is the copper-catalyzed Chan-Lam O-arylation, which offers milder reaction conditions and a broader substrate scope.

The Chan-Lam coupling is an oxidative cross-coupling reaction that forms a carbon-heteroatom bond, in this case, a C-O bond, between an aryl boronic acid and an alcohol. This method is particularly advantageous as it can be performed in the presence of air and at or near room temperature.

Experimental Protocol: Chan-Lam O-Arylation

This protocol is adapted from established procedures for the O-arylation of serine derivatives. The choice of an N-protected serine methyl ester is crucial to prevent side reactions at the amino group. The Boc (tert-butyloxycarbonyl) group is a suitable choice due to its stability under the reaction conditions and its ease of removal.

Step 1: Preparation of N-Boc-L-serine methyl ester (Starting Material)

The starting material, N-Boc-L-serine methyl ester, can be prepared from L-serine in a two-step process involving the protection of the amine group with a Boc group, followed by esterification of the carboxylic acid.

Step 2: Copper-Catalyzed O-Arylation

  • Reagents:

    • N-Boc-L-serine methyl ester

    • 4-Chlorophenylboronic acid

    • Copper(II) acetate (Cu(OAc)₂)

    • Pyridine

    • Dichloromethane (DCM) or other suitable solvent

  • Procedure:

    • To a solution of N-Boc-L-serine methyl ester (1.0 eq) in dichloromethane, add 4-chlorophenylboronic acid (1.5 eq).

    • Add copper(II) acetate (1.2 eq) and pyridine (2.0 eq) to the reaction mixture.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is filtered to remove the copper catalyst.

    • The filtrate is washed with an aqueous solution of a chelating agent like EDTA to remove residual copper salts, followed by a brine wash.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield N-Boc-methyl O-(4-chlorophenyl)serinate.

Step 3: Deprotection of the Amino Group

  • Reagents:

    • N-Boc-methyl O-(4-chlorophenyl)serinate

    • Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent

  • Procedure:

    • Dissolve the N-Boc-protected product in a suitable solvent such as dichloromethane.

    • Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.

    • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

    • The solvent and excess acid are removed under reduced pressure to yield the desired methyl O-(4-chlorophenyl)serinate, typically as a salt (e.g., hydrochloride or trifluoroacetate).

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_protection Step 1: Protection & Esterification cluster_arylation Step 2: Chan-Lam O-Arylation cluster_deprotection Step 3: Deprotection Serine L-Serine BocSerine N-Boc-L-serine Serine->BocSerine Boc₂O BocSerineOMe N-Boc-L-serine methyl ester BocSerine->BocSerineOMe CH₃I, K₂CO₃ ProtectedProduct N-Boc-methyl O-(4-chlorophenyl)serinate BocSerineOMe->ProtectedProduct Cu(OAc)₂, Pyridine ArylBoronic 4-Chlorophenylboronic acid ArylBoronic->ProtectedProduct FinalProduct Methyl O-(4-chlorophenyl)serinate ProtectedProduct->FinalProduct TFA or HCl

Caption: Synthetic pathway for methyl O-(4-chlorophenyl)serinate.

Spectroscopic Characterization (Expected)

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR - Aromatic protons of the 4-chlorophenyl group appearing as two doublets in the range of δ 7.0-7.5 ppm. - A singlet for the methyl ester protons around δ 3.7-3.8 ppm. - Signals for the α- and β-protons of the serine backbone. - A broad singlet for the amine protons.
¹³C NMR - Carbonyl carbon of the ester group around δ 170-175 ppm. - Aromatic carbons in the range of δ 115-160 ppm. - A signal for the methyl ester carbon around δ 52-53 ppm. - Signals for the α- and β-carbons of the serine backbone.
Mass Spectrometry (MS) - A molecular ion peak corresponding to the calculated molecular weight (229.66 g/mol for the most abundant isotopes). - Characteristic fragmentation patterns including the loss of the methoxycarbonyl group and cleavage of the ether bond.
Infrared (IR) Spectroscopy - A strong absorption band for the C=O stretch of the ester at approximately 1740-1750 cm⁻¹. - N-H stretching vibrations for the primary amine. - C-O stretching for the aryl ether. - C-Cl stretching in the aromatic region.

Significance and Potential Applications

The incorporation of a 4-chlorophenyl moiety into the serine scaffold can have significant implications for its biological activity and potential use in drug discovery.

  • Building Block for Novel Pharmaceuticals: O-arylated serine derivatives are valuable intermediates in the synthesis of more complex molecules. They have been identified as components of compounds investigated for the treatment of Alzheimer's disease and as potential anticancer agents[5].

  • Modulation of Physicochemical Properties: The 4-chlorophenyl group is a common substituent in medicinal chemistry. Its presence can enhance the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The chlorine atom can also engage in halogen bonding, a type of non-covalent interaction that can contribute to drug-target binding affinity.

  • Pharmacological Precedent of the 4-Chlorophenyl Group: Numerous approved drugs and clinical candidates contain the 4-chlorophenyl group. For instance, compounds with this moiety have shown a wide range of pharmacological activities, including analgesic and hypotensive effects, and as kinase inhibitors[6][7]. This suggests that methyl O-(4-chlorophenyl)serinate could serve as a scaffold for developing new therapeutic agents in these areas.

Conclusion

Methyl O-(4-chlorophenyl)serinate represents a synthetically accessible and potentially valuable building block for the development of novel chemical entities with therapeutic potential. The Chan-Lam O-arylation provides a reliable and mild method for its synthesis. While further studies are needed to fully elucidate its biological activity, the established importance of O-arylated amino acids and the pharmacological relevance of the 4-chlorophenyl group underscore the potential of this compound in future drug discovery efforts.

References

  • PubChem. Compound Summary for C10H12ClNO3. National Center for Biotechnology Information. [Link]

  • Beaudry, C. M., et al. (2014). Copper(II)-Mediated O-Arylation of Protected Serines and Threonines. Organic Letters, 16(19), 5084–5087. [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. [Link]

  • Wikipedia. Chan–Lam coupling. [Link]

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66. [Link]

  • Lawrence, R. M., et al. (2012). Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7706–7719. [Link]

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A Technical Guide to the Preliminary Toxicological Screening of Methyl O-(4-chlorophenyl)serinate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicological screening of methyl O-(4-chlorophenyl)serinate, a novel serine derivative. As new chemical entities advance through the drug discovery pipeline, an early and robust assessment of their safety profile is paramount to de-risk development and focus resources on the most promising candidates. This document provides researchers, scientists, and drug development professionals with a scientifically grounded framework, detailing the causality behind experimental choices and providing validated protocols for key in vitro and in vivo assays. The proposed screening cascade is designed to efficiently evaluate critical toxicological endpoints, including cytotoxicity, genotoxicity, cardiovascular safety, and metabolic drug-drug interaction potential, culminating in an initial assessment of acute systemic toxicity.

Introduction to Methyl O-(4-chlorophenyl)serinate and the Imperative for Early Safety Assessment

Methyl O-(4-chlorophenyl)serinate is a novel chemical entity featuring a serine backbone, a common structural motif in biologically active molecules, ether-linked to a 4-chlorophenyl group. The potential therapeutic applications of such a molecule necessitate a thorough evaluation of its safety profile. Early-stage toxicological screening is not merely a regulatory hurdle but a critical component of the drug discovery process that allows for the timely identification of potential liabilities.[1] By front-loading safety assessment, development teams can "fail fast, fail cheap," saving significant time and resources that might otherwise be spent on a compound with an unacceptable safety profile.[2]

This guide proposes a multi-tiered screening approach, beginning with a battery of high-throughput in vitro assays to assess fundamental toxicity before proceeding to more resource-intensive in vivo studies.

Compound Profile and Structural Alerts

A preliminary analysis of the molecule's structure provides the foundational logic for the proposed toxicological workflow.

  • Chemical Structure:

    • IUPAC Name: methyl 2-amino-3-(4-chlorophenoxy)propanoate

    • Core Scaffolds: L-Serine methyl ester and 4-chlorophenoxy group.

  • Structural Alerts for Toxicity: The molecule contains two key structural features with different toxicological implications:

    • L-Serine Moiety: L-serine and its derivatives are generally considered to have a low toxicity profile. Subchronic oral toxicity studies in rats have established high no-observed-adverse-effect-level (NOAEL) values, often at the highest doses tested (e.g., 3000 mg/kg/day).[3][4][5]

    • 4-Chlorophenyl Moiety: This structure is related to 4-chloroaniline, a compound recognized for significant toxicological concerns. 4-chloroaniline is hematotoxic, capable of inducing methemoglobinemia, and is classified as a potential human carcinogen (IARC Group 2B).[6][7][8] It is also known to be genotoxic in various testing systems.[6] The presence of this "alerting" structure mandates a rigorous evaluation of the genotoxic and carcinogenic potential of methyl O-(4-chlorophenyl)serinate.

The juxtaposition of a potentially toxic moiety with a generally safe amino acid scaffold makes a comprehensive toxicological evaluation essential.

A Tiered In Vitro Toxicological Screening Cascade

The proposed screening cascade is designed to provide a comprehensive safety profile by assessing cytotoxicity, genotoxicity, off-target pharmacology, and metabolic interactions.

G cluster_0 Tier 1: Foundational Safety cluster_1 Tier 2: Specific Liabilities cluster_2 Tier 3: Systemic Toxicity Cytotoxicity Cytotoxicity Assessment (MTT Assay) hERG Cardiotoxicity (hERG Inhibition) Cytotoxicity->hERG If IC50 > 10µM Genotoxicity Genotoxicity Assessment (Ames & Micronucleus) CYP450 Metabolic DDI (CYP450 Inhibition) Genotoxicity->CYP450 If Negative InVivo In Vivo Acute Oral Toxicity (OECD 420/423/425) hERG->InVivo If acceptable profile CYP450->InVivo If acceptable profile

Caption: A tiered workflow for preliminary toxicological screening.

Tier 1: Foundational Cytotoxicity and Genotoxicity Assessment

This initial tier addresses the most fundamental questions: Is the compound cytotoxic, and does it damage genetic material?

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid, cost-effective colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[9][10] It is a foundational step to determine the concentration range for subsequent, more complex assays and to provide an initial therapeutic index.[1][11]

Experimental Protocol: MTT Cytotoxicity Assay [12]

  • Cell Seeding: Seed human cell lines (e.g., HepG2 for liver toxicity and HEK293 as a non-cancerous control) into a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of methyl O-(4-chlorophenyl)serinate (e.g., from 0.1 µM to 100 µM) in the complete medium. Include vehicle (e.g., DMSO) and no-treatment controls.

  • Exposure: Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes will reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineExposure Time (hr)IC₅₀ (µM)
HepG2 (Liver)24> 100
4885.2
HEK293 (Kidney)24> 100
4892.5

Causality: A battery approach for genotoxicity is required by regulatory agencies because no single test can detect all relevant genotoxic mechanisms.[2]

  • Bacterial Reverse Mutation (Ames) Test: This assay identifies substances that cause gene mutations (point mutations and frameshifts).[2] Its high predictive value for carcinogenicity makes it an essential early screen.

  • In Vitro Micronucleus Assay: This test detects both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events, which are not detected by the Ames test.[2][13]

Experimental Protocol: Ames Test (Miniaturized Version) [2]

  • Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100) with and without metabolic activation (S9 fraction from rat liver).

  • Exposure: Expose the bacterial strains to various concentrations of the test compound on agar plates with limited histidine.

  • Incubation: Incubate plates for 48-72 hours.

  • Analysis: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

Experimental Protocol: In Vitro Micronucleus Assay [2][14]

  • Cell Culture: Use mammalian cells (e.g., CHO or TK6 cells) treated with the test compound at several concentrations, with and without metabolic activation (S9).

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis.

  • Harvest and Staining: Harvest the cells, fix, and stain the DNA.

  • Analysis: Using microscopy or flow cytometry, score the frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) in binucleated cells.[14] An increase in micronucleated cells indicates chromosomal damage.[13]

Tier 2: Safety Pharmacology and ADME-Tox Assessment

If the compound is non-cytotoxic and non-genotoxic in Tier 1, it proceeds to an evaluation of more specific liabilities.

Causality: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[15][16] Inhibition of this channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes.[17] Assessing hERG inhibition is a mandatory step in preclinical safety assessment.[17]

Experimental Protocol: Automated Patch Clamp hERG Assay [16]

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Platform: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.

  • Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG tail current.

  • Compound Application: Apply a vehicle control, followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM). A known hERG inhibitor like E-4031 serves as a positive control.[16][18]

  • Data Acquisition: Measure the hERG tail current amplitude at each concentration.

  • Analysis: Calculate the percentage of current inhibition relative to the vehicle control and determine the IC₅₀ value.

Data Presentation: Hypothetical hERG Inhibition Data

CompoundIC₅₀ (µM)
Methyl O-(4-chlorophenyl)serinate27.5
E-4031 (Positive Control)0.009

Causality: Cytochrome P450 (CYP) enzymes are the primary enzymes responsible for drug metabolism.[19] Inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) by a new drug candidate can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma levels of co-administered drugs.[20][21] This assay is crucial for predicting clinical DDI potential.

Experimental Protocol: Fluorogenic CYP450 Inhibition Assay [19]

  • System: Use human liver microsomes or recombinant human CYP enzymes with an NADPH regeneration system.

  • Substrates: For each CYP isoform, use a specific fluorogenic probe substrate that is converted into a fluorescent product.

  • Incubation: Incubate the enzyme system, substrate, and various concentrations of the test compound in a 96-well plate.

  • Reaction Initiation: Start the reaction by adding the NADPH regeneration system.

  • Data Acquisition: After a set incubation time, measure the fluorescent signal using a plate reader.

  • Analysis: A decrease in fluorescence in the presence of the test compound indicates inhibition. Calculate the IC₅₀ value for each major CYP isoform.

Data Presentation: Hypothetical CYP450 Inhibition Data

CYP IsoformIC₅₀ (µM)
CYP1A2> 50
CYP2C9> 50
CYP2C1935.8
CYP2D6> 50
CYP3A441.2

Tier 3: Preliminary In Vivo Acute Toxicity Assessment

Causality: While in vitro assays provide crucial mechanistic data, an in vivo study is necessary to understand the compound's effects on a whole, integrated biological system.[22] The acute oral toxicity study provides an initial estimate of the substance's intrinsic toxicity (LD₅₀) and helps identify signs of systemic toxicity and target organs.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

  • Regulatory Guideline: This study is conducted following the OECD Test Guideline 420, which is designed to use fewer animals and cause less suffering than traditional LD₅₀ tests.[23]

  • Species and Sex: Use a single sex of rodent, typically female rats, as they are often slightly more sensitive.[23]

  • Dosing: Administer the test substance as a single oral dose by gavage.[24]

  • Sighting Study: Begin with a single animal at a dose expected to produce evident toxicity (e.g., 300 mg/kg), based on in vitro data and structural alerts.[23]

  • Main Study: Based on the outcome of the sighting study, dose a group of five animals at one of the fixed dose levels (5, 50, 300, 2000 mg/kg). The goal is to identify the dose that causes evident toxicity but not mortality.[24]

  • Observation: Observe animals closely for clinical signs of toxicity for at least 14 days.[23] Record body weight changes, and note any behavioral or physiological changes.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to identify any target organ toxicities.

  • Classification: The results allow the substance to be classified according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[25]

Data Interpretation and Decision-Making

The synthesis of data from all tiers informs the path forward for the compound.

G cluster_0 Toxicity Profile Assessment cluster_1 Project Decision start Screening Data (In Vitro & In Vivo) q1 Genotoxic? start->q1 q2 Potent hERG Inhibitor? q1->q2 No terminate Terminate q1->terminate Yes q3 Potent CYP Inhibitor? q2->q3 No optimize Optimize (Structure-Toxicity Relationship) q2->optimize Yes (IC50 < 1µM) q4 High Acute Toxicity? q3->q4 No q3->optimize Yes (IC50 < 1µM) q4->terminate Yes (GHS Cat 1-3) advance Advance to Sub-chronic Studies q4->advance No (GHS Cat 4/5 or Unclassified)

Caption: A decision-making framework based on toxicological screening data.

  • Positive Genotoxicity: A confirmed positive result in the Ames or micronucleus assay is a major red flag, often leading to termination of the project, especially given the structural alert from the 4-chlorophenyl group.

  • Cytotoxicity: A low IC₅₀ value (<10 µM) suggests a narrow therapeutic window. The project may proceed if high potency is observed in efficacy models, but this requires careful consideration.

  • hERG Inhibition: An IC₅₀ value below 1 µM is a significant concern. A >30-fold margin between the hERG IC₅₀ and the therapeutic plasma concentration is generally desired. If the margin is narrow, medicinal chemistry efforts may be directed to mitigate this liability.

  • CYP450 Inhibition: Potent inhibition (IC₅₀ < 1 µM) of a major isoform like CYP3A4 or 2D6 suggests a high risk of clinical DDIs and may require structural modification.

  • Acute Oral Toxicity: The results from the in vivo study provide the basis for dose selection in subsequent, longer-term toxicity studies. A high acute toxicity (e.g., GHS Category 1 or 2) would likely halt development.

Conclusion

The preliminary toxicological screening of methyl O-(4-chlorophenyl)serinate requires a methodical, evidence-based approach. The strategy detailed in this guide, which is rooted in an understanding of the compound's structural alerts, provides a robust framework for identifying potential safety liabilities at an early stage. By integrating a battery of validated in vitro assays with a targeted in vivo study, development teams can make informed decisions, efficiently allocating resources to compounds with the highest probability of clinical success. This proactive approach to safety assessment is fundamental to modern, responsible drug development.

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A Technical Guide to Unveiling Novel Biological Functions of Serine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini

Introduction: Beyond the Canonical - The Expanding Universe of Serine Biology

Serine, a non-essential amino acid, has long been recognized for its fundamental roles in protein synthesis and as a central node in cellular metabolism.[1] It serves as a crucial precursor for the biosynthesis of other amino acids like glycine and cysteine, phospholipids, and nucleotides.[1][2] The de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate is a critical pathway, particularly in proliferating cells such as cancer cells, which exhibit a high demand for serine to support rapid growth.[3][4][5] This pathway is also vital for regulating immune responses and lipid and protein metabolism.[6]

However, the biological significance of serine extends far beyond its metabolic functions. D-serine, the D-isoform, acts as a co-agonist at the glycine binding site of NMDA receptors in the central nervous system, playing a key role in neurotransmission.[7] Furthermore, serine metabolism is intricately linked to one-carbon metabolism, which provides methyl groups essential for DNA methylation and protein post-translational modifications, thereby influencing epigenetic regulation and cellular signaling.[4][6] Dysregulation of serine metabolism has been implicated in a range of pathologies, including cancer, neurodevelopmental disorders, and immune system dysfunctions.[3]

This complex and multifaceted biology makes serine and its metabolic pathways attractive targets for therapeutic intervention. Serine analogues, molecules structurally similar to serine, offer a powerful tool to probe and modulate these pathways.[8][9] By mimicking serine, these analogues can competitively inhibit enzymes, be incorporated into proteins to alter their function, or act as signaling molecules themselves. The design and synthesis of serine derivatives have already shown promise in developing inhibitors for targets like the SARS coronavirus 3CL protease.[8][9]

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify novel biological functions of serine analogues. Moving beyond a simple recitation of protocols, this guide delves into the strategic thinking and experimental logic required to navigate the complexities of functional discovery. We will explore cutting-edge methodologies, from initial screening to target validation, and provide practical, field-proven insights to accelerate your research and development efforts.

Part 1: The Strategic Imperative - A Multi-Pronged Approach to Functional Discovery

Identifying the novel biological functions of a serine analogue requires a systematic and multi-faceted approach. A single experimental technique is rarely sufficient to unravel the complex interplay between a small molecule and the cellular machinery. This guide advocates for an integrated workflow that combines high-throughput screening, advanced proteomics, and rigorous target validation methodologies.

The core philosophy is to move from a broad, unbiased screen to a focused, mechanistic investigation. This approach maximizes the chances of identifying not only the primary target of the serine analogue but also its downstream effects on cellular pathways and phenotypes.

Diagram 1: Integrated Workflow for Functional Discovery

IntegratedWorkflow cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Target Identification & Engagement cluster_2 Phase 3: Target Validation & Mechanistic Studies HTS High-Throughput Phenotypic Screening (e.g., cell viability, reporter assays) ABPP Activity-Based Protein Profiling (ABPP) HTS->ABPP Hit Compounds Chemoproteomics Chemical Proteomics (e.g., affinity purification-MS) HTS->Chemoproteomics Hit Compounds Library Serine Analogue Library Library->HTS CETSA Cellular Thermal Shift Assay (CETSA) ABPP->CETSA Putative Targets Chemoproteomics->CETSA Putative Targets Genetic Genetic Perturbation (CRISPR/Cas9, siRNA) CETSA->Genetic Validated Targets Biochemical Biochemical & Biophysical Assays CETSA->Biochemical Validated Targets Cellular Cell-Based Functional Assays Genetic->Cellular Biochemical->Cellular SAR Structure-Activity Relationship (SAR) Studies Cellular->SAR

Caption: A multi-phase workflow for identifying novel biological functions of serine analogues.

Part 2: High-Throughput Screening - Casting a Wide Net for Biological Activity

The initial step in discovering the function of a novel serine analogue is often a high-throughput screen (HTS) to identify its effect on a cellular phenotype. HTS allows for the rapid testing of a large number of compounds in a miniaturized and automated format.[10][11]

Assay Design and Development

The choice of HTS assay is critical and should be guided by the biological question being asked. Common HTS formats include:

  • Cell Viability Assays: These assays measure the effect of the serine analogue on cell proliferation and cytotoxicity. They are a good starting point for identifying compounds with potential anti-cancer or antimicrobial activity.

  • Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase, green fluorescent protein) linked to a specific promoter to measure the activity of a particular signaling pathway. This is useful for identifying compounds that modulate specific cellular processes.[12]

  • Enzyme Activity Assays: If there is a hypothesized enzymatic target, a direct enzyme activity assay can be developed. These assays are often based on fluorescence or absorbance readouts.[13]

Table 1: Comparison of Common HTS Assay Formats

Assay TypePrincipleAdvantagesDisadvantages
Cell Viability Measures metabolic activity or membrane integrity.Simple, robust, inexpensive.Lacks specificity, does not reveal mechanism of action.
Reporter Gene Measures the expression of a reporter gene under the control of a specific promoter.High sensitivity, can probe specific pathways.Indirect measure of activity, prone to off-target effects.
Enzyme Activity Directly measures the activity of a purified enzyme or enzyme in cell lysate.Direct measure of target engagement, provides mechanistic insight.Requires a purified enzyme, may not reflect cellular context.
A Step-by-Step Protocol for a Cell Viability HTS

This protocol outlines a typical workflow for a cell-based HTS using a commercially available cell viability reagent.

Materials:

  • Serine analogue library (dissolved in DMSO)

  • Cell line of interest (e.g., cancer cell line, immune cell line)

  • Cell culture medium and supplements

  • 384-well clear-bottom assay plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Using an automated liquid handler, add the serine analogues from the library to the assay plates at a final concentration typically in the low micromolar range. Include appropriate controls (e.g., DMSO vehicle, positive control inhibitor).

  • Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) under standard cell culture conditions.

  • Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Signal Detection: Measure the luminescence signal from each well using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the percent inhibition for each compound. "Hits" are typically defined as compounds that produce a statistically significant change in cell viability.

Part 3: Target Identification - Pinpointing the Molecular Interactors

Once a serine analogue with interesting biological activity has been identified, the next critical step is to determine its molecular target(s). Several powerful chemical proteomics techniques can be employed for this purpose.

Activity-Based Protein Profiling (ABPP)

ABPP is a chemoproteomic technique that uses chemical probes to assess the functional state of enzymes in complex biological samples.[14][15][16] ABPP is particularly well-suited for studying serine hydrolases, a large and diverse enzyme family.[15]

The core of ABPP is the activity-based probe (ABP), which typically consists of three components: a reactive group (or "warhead") that covalently modifies the active site of the target enzyme, a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment, and a linker.[15][17]

Diagram 2: Principle of Activity-Based Protein Profiling (ABPP)

ABPP_Principle cluster_0 Activity-Based Probe (ABP) cluster_1 Target Enzyme cluster_2 Competitive ABPP ABP Reactive Group (Warhead) Linker Reporter Tag (Fluorophore/Biotin) Enzyme Active Enzyme ABP->Enzyme Covalent Modification InactiveEnzyme Inactive Enzyme Enzyme->InactiveEnzyme Inhibition Inhibitor Serine Analogue (Inhibitor) Inhibitor->Enzyme Binding

Caption: The modular design of an activity-based probe and its application in competitive profiling.

Competitive ABPP for Target Identification:

A powerful application of ABPP is competitive profiling, which can be used to identify the targets of unlabeled small molecule inhibitors.[15] In this approach, a biological sample is pre-incubated with the serine analogue of interest before being treated with a broad-spectrum ABP. If the serine analogue binds to a particular enzyme, it will block the subsequent labeling of that enzyme by the ABP. The reduction in probe labeling can then be quantified by mass spectrometry to identify the target protein(s).[18]

Chemical Proteomics with Affinity-Based Probes

Another widely used approach for target identification is affinity-based chemical proteomics.[19] This method involves synthesizing a version of the serine analogue that is "tagged" with a reactive group (e.g., a photo-crosslinker) and an enrichment handle (e.g., biotin).[20][21]

The tagged probe is incubated with a cell lysate or live cells, and upon activation (e.g., with UV light for a photo-crosslinker), it covalently binds to its protein targets. The probe-protein complexes are then enriched using the biotin tag (e.g., with streptavidin beads), and the captured proteins are identified by mass spectrometry.[22]

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method for assessing target engagement in a cellular context.[23] The principle behind CETSA is that the binding of a ligand (in this case, the serine analogue) to its target protein can increase the thermal stability of the protein.

In a typical CETSA experiment, cells are treated with the serine analogue and then heated to various temperatures. The cells are then lysed, and the amount of soluble protein at each temperature is quantified by Western blotting or mass spectrometry. An increase in the melting temperature of a protein in the presence of the serine analogue is indicative of direct binding.

Part 4: Target Validation - From Correlation to Causation

Identifying a putative protein target is a significant milestone, but it is not the final step. Rigorous target validation is essential to establish a causal link between the binding of the serine analogue to its target and the observed biological effect.[24][25][26]

Genetic Approaches

Genetic manipulation of the putative target is a powerful way to validate its role.[24]

  • Gene Knockdown/Knockout: Using techniques like RNA interference (siRNA) or CRISPR/Cas9-mediated gene editing, the expression of the target protein can be reduced or eliminated. If the knockdown or knockout of the target protein phenocopies the effect of the serine analogue, it provides strong evidence for a direct link.

  • Overexpression: Conversely, overexpressing the target protein may lead to resistance to the serine analogue.

Biochemical and Biophysical Methods
  • In Vitro Binding Assays: Direct binding between the serine analogue and the purified target protein can be confirmed using techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or microscale thermophoresis (MST).

  • Enzyme Inhibition Assays: If the target is an enzyme, the inhibitory activity of the serine analogue can be quantified by measuring its effect on the enzyme's catalytic activity in vitro.

Structure-Activity Relationship (SAR) Studies

Synthesizing and testing a series of analogues of the initial hit compound can provide valuable information about the structural requirements for target binding and biological activity.[24] A strong correlation between the binding affinity of the analogues for the target protein and their potency in a cellular assay is a powerful piece of evidence for target validation.[24]

Conclusion: A New Era of Serine-Centric Drug Discovery

The exploration of serine analogues holds immense promise for the development of novel therapeutics. By moving beyond traditional, siloed experimental approaches and embracing an integrated, multi-pronged strategy, researchers can significantly accelerate the journey from a bioactive compound to a validated drug target with a well-defined mechanism of action. The methodologies and insights presented in this guide provide a robust framework for navigating the complexities of functional discovery and unlocking the full therapeutic potential of serine analogues.

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The Enigmatic Role of Methyl O-(4-chlorophenyl)serinate in Cell Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of a Novel Molecular Scaffold and its Therapeutic Potential

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Methyl O-(4-chlorophenyl)serinate stands as a molecule of significant interest at the intersection of synthetic chemistry and cellular biology. While direct research into its specific roles in cell signaling pathways remains nascent, its structural motifs—a serine backbone, a methyl ester, and an O-(4-chlorophenyl) group—are well-characterized components of numerous biologically active compounds. This technical guide provides a comprehensive analysis of the potential roles of methyl O-(4-chlorophenyl)serinate in cell signaling. By dissecting the known functions of its constituent parts, we will extrapolate and propose hypothetical mechanisms of action and suggest robust experimental frameworks for their validation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to investigate the therapeutic promise of this intriguing molecule.

Introduction: Unveiling a Molecule of Interest

The quest for novel therapeutic agents that can precisely modulate cellular signaling pathways is a cornerstone of modern drug discovery. In this context, small molecules with unique structural features offer a fertile ground for exploration. Methyl O-(4-chlorophenyl)serinate emerges as one such candidate. Its synthesis is achievable through established organic chemistry routes, yet its biological activity and, more specifically, its impact on intracellular communication networks, are largely uncharted territories.

This guide will navigate the current landscape of knowledge surrounding the key chemical features of methyl O-(4-chlorophenyl)serinate to build a scientifically rigorous foundation for future research. We will delve into the well-established roles of serine derivatives in the central nervous system and beyond, the influence of methylation on pharmacological properties, and the significance of the chlorophenyl moiety in receptor engagement and metabolic stability.

Deconstructing the Scaffold: Known Biological Activities of Constituent Moieties

To predict the function of a novel compound, a reductionist approach examining its components is a valuable starting point. The structure of methyl O-(4-chlorophenyl)serinate can be broken down into three key elements: the L-serine core, the methyl ester, and the O-(4-chlorophenyl) group.

The L-Serine Backbone: A Hub of Neurological and Metabolic Signaling

L-serine, a non-essential amino acid, is far more than a simple building block for proteins. It is a critical player in a multitude of cellular processes:

  • Central Nervous System (CNS) Function: L-serine is a precursor to the neurotransmitters glycine and D-serine, which are pivotal for excitatory glutamatergic neurotransmission.[1] D-serine, in particular, is a crucial co-agonist of the N-methyl-D-aspartate receptor (NMDAR), a key receptor involved in synaptic plasticity, learning, and memory.[2][3][4] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders.[3] L-serine itself has demonstrated neuroprotective effects, potentially through the activation of glycine receptors.[1][5]

  • Metabolic Regulation: The serine biosynthesis pathway is intricately linked to cellular proliferation and metabolism, providing precursors for the synthesis of nucleotides, sphingolipids, and other essential biomolecules.[6][7][8] This pathway is often upregulated in rapidly dividing cells, such as cancer cells, making it a potential target for therapeutic intervention.[6]

  • Immune System Modulation: Serine metabolism has been shown to be crucial for the function of immune cells, influencing their proliferation and differentiation.[6][9]

The Methyl Ester Modification: A Tool for Modulating Pharmacokinetics

The presence of a methyl ester group can significantly alter the physicochemical properties of a molecule, impacting its biological activity:

  • Increased Lipophilicity: Methylation generally increases a compound's lipophilicity, which can enhance its ability to cross cell membranes, including the blood-brain barrier.[10] This is a critical consideration for drugs targeting the CNS.

  • Prodrug Strategy: Esterification is a common strategy to create prodrugs. The ester can be hydrolyzed by intracellular esterases to release the active carboxylic acid form of the drug, allowing for controlled release and potentially improved bioavailability.

  • Receptor Interactions: The addition of a methyl group can influence how a molecule binds to its target receptor, either by creating favorable hydrophobic interactions or by sterically hindering binding to off-target sites.[10]

The O-(4-chlorophenyl) Group: A Privileged Structure in Pharmacology

The substitution of a phenyl ring with a chlorine atom is a frequent modification in medicinal chemistry, often conferring desirable pharmacological properties:

  • Enhanced Binding Affinity: The chloro- group can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity and selectivity of a ligand for its target protein.

  • Metabolic Stability: The presence of a chlorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a compound.

  • Modulation of Electronic Properties: The electron-withdrawing nature of chlorine can alter the electronic properties of the phenyl ring, influencing its interactions with biological targets.

  • Known Pharmacological Activities: The chlorophenyl moiety is found in a wide range of approved drugs, including antidepressants, anxiolytics, and anticancer agents, highlighting its compatibility with biological systems and its potential to impart therapeutic effects.[11][12][13][14][15]

Hypothetical Roles of Methyl O-(4-chlorophenyl)serinate in Cell Signaling

Based on the analysis of its structural components, we can propose several plausible, albeit speculative, roles for methyl O-(4-chlorophenyl)serinate in cell signaling. These hypotheses provide a roadmap for initial experimental investigations.

Hypothesis 1: Modulation of NMDAR-Mediated Neurotransmission

Given the central role of the serine backbone in producing the NMDAR co-agonist D-serine, methyl O-(4-chlorophenyl)serinate could act as:

  • A Pro-drug for a D-serine mimetic: Intracellular hydrolysis of the methyl ester and potential enzymatic cleavage of the O-phenyl ether could release a molecule that interacts with the D-serine binding site on the NMDAR. The 4-chlorophenyl group could enhance binding affinity compared to D-serine itself.

  • An Allosteric Modulator: The compound could bind to a site on the NMDAR distinct from the co-agonist site, allosterically modulating the receptor's activity in response to glutamate and D-serine.

Diagram: Hypothetical NMDAR Modulation

NMDAR_Modulation cluster_neuron Postsynaptic Neuron NMDAR NMDAR Ca_Influx Ca2+ Influx & Downstream Signaling NMDAR->Ca_Influx Methyl_O_4_chlorophenyl_serinate Methyl O-(4-chlorophenyl)serinate D-serine_Mimetic D-serine Mimetic Methyl_O_4_chlorophenyl_serinate->D-serine_Mimetic Metabolic Conversion D-serine_Mimetic->NMDAR Agonist/Positive Allosteric Modulator

Caption: Hypothetical pathway of NMDAR modulation by methyl O-(4-chlorophenyl)serinate.

Hypothesis 2: Inhibition of Serine-Metabolizing Enzymes

The structural similarity to serine could allow methyl O-(4-chlorophenyl)serinate to act as a competitive or non-competitive inhibitor of enzymes involved in serine metabolism, such as:

  • Serine Racemase: Inhibition of this enzyme would decrease the production of D-serine, leading to a reduction in NMDAR activity. This could have therapeutic potential in conditions associated with NMDAR over-activation, such as excitotoxicity.

  • Phosphoglycerate Dehydrogenase (PHGDH): As the rate-limiting enzyme in the serine biosynthesis pathway, its inhibition could be a strategy to target the metabolic vulnerabilities of cancer cells.

Hypothesis 3: Interaction with Other Serine-Binding Proteins

Beyond the well-known targets, numerous other proteins utilize serine for their function. Methyl O-(4-chlorophenyl)serinate could potentially interact with:

  • Serine Proteases: While less likely to be a direct substrate due to the O-phenyl modification, it could act as an allosteric modulator.

  • Kinases and Phosphatases: The hydroxyl group of serine is a key site for phosphorylation. While the O-substitution blocks this, the molecule could still bind to the active or allosteric sites of kinases or phosphatases that recognize serine-containing motifs.

Proposed Experimental Workflows for Target Validation

To investigate the hypothetical roles of methyl O-(4-chlorophenyl)serinate, a systematic and multi-faceted experimental approach is required.

In Vitro Target-Based Assays

A first step is to assess the direct interaction of the compound with purified proteins.

Table 1: In Vitro Assay Panel

Target Class Specific Targets Assay Type Primary Endpoint
Neurotransmitter Receptors NMDAR Subtypes (e.g., GluN2A, GluN2B)Radioligand Binding Assay, Electrophysiology (Patch-Clamp)Binding affinity (Ki), Modulation of ion channel activity (IC50/EC50)
Serine-Metabolizing Enzymes Serine Racemase, PHGDHEnzyme Activity Assay (e.g., colorimetric, fluorometric)Inhibition constant (Ki), IC50
Kinases Panel of serine/threonine kinasesKinase Activity Assay (e.g., ADP-Glo)IC50

Experimental Protocol: NMDAR Patch-Clamp Electrophysiology

  • Cell Culture: Culture HEK293 cells stably expressing specific NMDAR subtypes.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings from single cells.

  • Drug Application: Perfuse cells with a solution containing glutamate and a sub-saturating concentration of D-serine to elicit a baseline NMDAR-mediated current.

  • Compound Perfusion: Apply varying concentrations of methyl O-(4-chlorophenyl)serinate and record changes in the NMDAR current.

  • Data Analysis: Plot a concentration-response curve to determine the EC50 or IC50 of the compound.

Cell-Based Signaling Assays

To understand the compound's effects in a more physiological context, cell-based assays are essential.

Diagram: Cell-Based Assay Workflow

Cell_Assay_Workflow cluster_assays Endpoint Assays Start Start Cell_Culture Cell Culture (e.g., Primary Neurons, Cancer Cell Lines) Start->Cell_Culture Compound_Treatment Treatment with Methyl O-(4-chlorophenyl)serinate Cell_Culture->Compound_Treatment Endpoint_Assays Endpoint Assays Compound_Treatment->Endpoint_Assays Data_Analysis Data Analysis and Interpretation Endpoint_Assays->Data_Analysis Calcium_Imaging Calcium Imaging (e.g., Fura-2, GCaMP) Western_Blot Western Blot (e.g., p-ERK, p-CREB) Cell_Viability Cell Viability/Proliferation (e.g., MTT, BrdU) End End Data_Analysis->End

Caption: A generalized workflow for assessing the cellular effects of methyl O-(4-chlorophenyl)serinate.

Future Directions and Therapeutic Implications

The exploration of methyl O-(4-chlorophenyl)serinate's role in cell signaling is at its very inception. Should the proposed hypotheses be validated, this molecule or its derivatives could have significant therapeutic potential in several areas:

  • Neurodegenerative Diseases: By modulating NMDAR activity, it could offer neuroprotection in conditions like Alzheimer's disease or stroke.

  • Psychiatric Disorders: Fine-tuning glutamatergic neurotransmission could be beneficial in schizophrenia or depression.

  • Oncology: Targeting the metabolic dependencies of cancer cells by inhibiting serine metabolism presents a promising anti-cancer strategy.

Conclusion

While the direct biological functions of methyl O-(4-chlorophenyl)serinate remain to be elucidated, a systematic investigation based on its structural components provides a logical and promising path forward. This technical guide has laid out a foundational understanding of the potential signaling pathways this molecule may influence and has provided a clear experimental framework for testing these hypotheses. The journey to understanding the full therapeutic potential of methyl O-(4-chlorophenyl)serinate will undoubtedly be a challenging but potentially rewarding endeavor for the scientific and drug development communities.

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Methodological & Application

Application Note: Stereoretentive Synthesis of Methyl O-(4-Chlorophenyl)serinate via Mitsunobu O-Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Methodological Guide

Introduction & Scientific Rationale

Non-natural amino acids, particularly O-aryl serine derivatives like methyl O-(4-chlorophenyl)serinate, are highly sought-after building blocks in modern drug discovery. They are critical structural elements in the development of broad-spectrum antimicrobial lipopeptides[1] and potent cysteine protease inhibitors[2].

Synthesizing these derivatives presents a unique chemical challenge. The primary hydroxyl group of serine must be functionalized without compromising the integrity of the adjacent α -chiral center. The most robust method for this transformation is the Mitsunobu reaction between an N-protected serine and a phenol[1]. However, the reaction conditions must be meticulously controlled. When the serine hydroxyl is activated into an oxyphosphonium intermediate, the relatively acidic α -proton becomes highly susceptible to base-induced abstraction. This leads to a competing β -elimination pathway, resulting in the formation of an undesired dehydroalanine byproduct[3].

As detailed in this application note, we utilize a highly controlled, low-temperature Mitsunobu coupling followed by an anhydrous acidic deprotection to yield the final product, methyl 2-amino-3-(4-chlorophenoxy)propanoate (methyl O-(4-chlorophenyl)serinate), as a stable, highly pure hydrochloride salt[4].

Mechanistic Pathways & Workflow

To ensure high yields and stereoretention, it is vital to understand the causality of the reaction network. The addition of Diisopropyl azodicarboxylate (DIAD) to Triphenylphosphine (PPh 3​ ) forms a reactive betaine intermediate. The acidity of 4-chlorophenol (pKa ~9.4) is sufficient to rapidly protonate this betaine, preventing it from acting as a base and abstracting the serine α -proton.

MitsunobuMechanism Betaine Formation of Betaine (PPh3 + DIAD) Protonation Protonation by 4-Chlorophenol (Generates Phenoxide) Betaine->Protonation Activation Activation of Serine -OH (Forms Phosphonium Intermediate) Protonation->Activation Sn2 SN2 Displacement (Phenoxide attacks beta-carbon) Activation->Sn2 Favored at < 0°C Elimination Side Reaction: beta-elimination (Dehydroalanine formation) Activation->Elimination Favored if base excess/high T

Fig 1. Mechanistic pathways of the Mitsunobu O-arylation highlighting the competing elimination.

SynthesisWorkflow Ser N-Boc-L-Ser-OMe + 4-Chlorophenol Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF) Ser->Mitsunobu Intermediate N-Boc-O-(4-chlorophenyl) -L-Ser-OMe Mitsunobu->Intermediate 0°C to RT, 12h Deprotection Boc Deprotection (4M HCl/Dioxane) Intermediate->Deprotection Product Methyl O-(4-chlorophenyl) -L-serinate HCl Deprotection->Product RT, 2h

Fig 2. Two-step synthetic workflow for methyl O-(4-chlorophenyl)serinate.

Quantitative Optimization Data

The table below summarizes the optimization of the Mitsunobu coupling phase. Toluene often provides slightly higher yields due to the lower solubility of the triphenylphosphine oxide byproduct, which helps drive the reaction forward. However, THF is utilized in our standard protocol due to its superior solubilizing properties for a wider range of polar amino acid derivatives.

SolventAzodicarboxylateTemperature ProfileYield (%)Enantiomeric Excess (% ee)
THFDEADRT (Addition) → RT45>98
THFDIAD0 °C (Addition) → RT78>99
TolueneDIAD0 °C (Addition) → RT82>99
DCMDIAD0 °C (Addition) → RT65>99

Note: Elevated temperatures during the addition phase drastically reduce the yield due to the acceleration of the β -elimination side reaction.

Experimental Protocol

This protocol is designed as a self-validating system . In-process controls (TLC monitoring) and thermodynamic purification steps (selective precipitation) ensure that the final product meets the stringent purity requirements necessary for downstream solid-phase peptide synthesis (SPPS).

Phase 1: Mitsunobu O-Arylation

Objective: Synthesis of N-Boc-O-(4-chlorophenyl)-L-serine methyl ester.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon gas to ensure an anhydrous environment.

  • Dissolution: Add N-Boc-L-serine methyl ester (1.00 g, 4.56 mmol) and 4-chlorophenol (0.70 g, 5.47 mmol, 1.2 eq). Dissolve the mixture in 25 mL of anhydrous THF.

  • Phosphine Addition: Add Triphenylphosphine (PPh 3​ ) (1.43 g, 5.47 mmol, 1.2 eq) to the solution. Stir until completely dissolved.

  • Temperature Control: Submerge the flask in an ice-water bath to cool the mixture strictly to 0 °C.

    • Causality: Lowering the kinetic energy of the system is critical to control the highly exothermic formation of the betaine intermediate and suppress the β -elimination of the activated serine side chain[3].

  • Activation: Dilute DIAD (1.10 g, 1.08 mL, 5.47 mmol, 1.2 eq) in 5 mL of anhydrous THF. Add this solution dropwise over 30 minutes via a syringe pump.

    • Causality: Dropwise addition ensures the steady-state concentration of the reactive betaine remains low, heavily favoring the productive SN2 displacement pathway over unwanted side reactions.

  • Reaction: Stir the mixture at 0 °C for 1 hour. Remove the ice bath, allow the system to warm to room temperature, and stir for an additional 12 hours.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient eluent: 10% to 20% EtOAc in Hexanes) to isolate the intermediate as a colorless oil.

Phase 2: Boc Deprotection & Salt Formation

Objective: Synthesis of Methyl O-(4-chlorophenyl)-L-serinate hydrochloride.

  • Dissolution: Dissolve the purified N-Boc-O-(4-chlorophenyl)-L-serine methyl ester (1.00 g, 3.03 mmol) in 10 mL of anhydrous Dichloromethane (DCM).

  • Deprotection: Cool the solution to 0 °C. Slowly add 4M HCl in dioxane (7.5 mL, 30.0 mmol, 10 eq).

    • Causality: HCl in dioxane is explicitly chosen over Trifluoroacetic acid (TFA). This yields the hydrochloride salt directly, which is significantly more crystalline, stable, and easier to handle in subsequent peptide coupling reactions than the highly hygroscopic TFA salt.

  • Reaction & Validation: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation: Monitor the reaction via TLC (ninhydrin stain). The complete disappearance of the UV-active, non-ninhydrin-staining starting material confirms total deprotection.

  • Isolation: Concentrate the mixture in vacuo to a minimal volume (~2 mL). Vigorously stir and add 20 mL of cold anhydrous diethyl ether.

    • Causality: The ether acts as an anti-solvent thermodynamic sink. The highly polar hydrochloride salt crashes out of solution, while lipophilic impurities remain dissolved in the supernatant.

  • Collection: Filter the resulting white precipitate through a sintered glass funnel, wash with additional cold diethyl ether (2 × 10 mL), and dry under high vacuum for 12 hours to afford the final product[4].

References

  • Glossop, H. D., De Zoysa, G., Pilkington, L., & Sarojini, V. (2021). "Fluorinated O-phenylserine residues enhance the broad-spectrum antimicrobial activity of ultrashort cationic lipopeptides." Journal of Fluorine Chemistry, 241, 109685.

  • Rosenthal, P. J., et al. (1998). "Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones." Antimicrobial Agents and Chemotherapy, 42(8), 2028-2034.

  • Camp, D., et al. (1988). "Polymer-supported alkyl azodicarboxylates and their use in Mitsunobu reactions." European Patent Office (EP0291199A2).

  • Sigma-Aldrich. "Methyl 2-amino-3-(4-chlorophenoxy)propanoate." Product Catalog, CAS No. 1851976-24-3.

Sources

GC-MS analysis of methyl O-(4-chlorophenyl)serinate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: GC-MS Analysis of Methyl O-(4-chlorophenyl)serinate Derivatives

Executive Summary

Methyl O-(4-chlorophenyl)serinate is a critical unnatural amino acid derivative utilized as a chiral building block in the synthesis of advanced pharmaceuticals and agrochemicals. While the methyl esterification of the carboxylic acid group provides some volatility, the free primary amine (-NH2) remains highly polar. This polarity induces severe peak tailing, thermal degradation, and irreversible adsorption onto the silica-based stationary phases of gas chromatography (GC) systems.

This application note details a robust, self-validating protocol for the N-acylation of methyl O-(4-chlorophenyl)serinate using pentafluoropropionic anhydride (PFPA), followed by high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) analysis. By neutralizing the amine's hydrogen-bonding capacity, this method ensures sharp chromatographic resolution, high thermal stability, and distinct electron ionization (EI) fragmentation patterns for confident structural elucidation.

Mechanistic Insights & Chemical Causality

The Rationale for N-PFP Derivatization

Amino acid derivatives require masking of polar functional groups to achieve the vapor pressure necessary for GC-MS[1]. While silylation (e.g., using MSTFA) is common, it is highly moisture-sensitive and can yield sterically hindered byproducts. Instead, we employ N-acylation via PFPA .

  • Volatility & Peak Symmetry: PFPA reacts rapidly with the primary amine to form an N-pentafluoropropionyl (N-PFP) derivative. This replaces the active, hydrogen-bonding protons of the amine with a bulky, highly fluorinated aliphatic chain, drastically lowering the boiling point and preventing interactions with the column's silanol groups.

  • Isotopic & Halogen Signatures: The resulting N-PFP methyl ester derivative (Molecular Weight: 375.66 g/mol ) contains both a chlorine atom (from the analyte) and five fluorine atoms (from the reagent). The natural isotopic abundance of chlorine ( Cl and Cl in a ~3:1 ratio) provides a diagnostic mass spectral doublet that acts as an intrinsic structural confirmation tool.

  • Matrix Stability: As demonstrated in recent stability studies of amino acid derivatives [1], Me-PFP derivatives exhibit exceptional long-term stability (up to 14 days) when reconstituted in aprotic, water-immiscible solvents like toluene or ethyl acetate, ensuring reproducible batch analyses.

Electron Ionization (EI) Fragmentation Pathway

Under standard 70 eV electron ionization, the N-PFP methyl O-(4-chlorophenyl)serinate derivative undergoes predictable, structurally informative cleavages[2]:

  • Loss of the Methoxycarbonyl Group (M-59): -cleavage adjacent to the ester carbonyl yields a prominent fragment at m/z 316 / 318.

  • Ether Cleavage: Loss of the 4-chlorophenoxy radical yields a stabilized nitrogen-containing fragment at m/z 248.

  • Retention of the Aryl Group: Cleavage of the C-C bond between the -carbon and the -carbon yields the[CH -O-C H Cl] ion at m/z 141 / 143, directly confirming the integrity of the chlorinated side chain.

Experimental Workflow

G Sample 1. Sample Aliquot Methyl O-(4-Cl-phenyl)serinate IS 2. Add Internal Standard (e.g., Deuterated Analog) Sample->IS Solvent 3. Aprotic Solvation Dissolve in Ethyl Acetate IS->Solvent Deriv 4. N-Acylation (PFPA) 60°C for 30 minutes Solvent->Deriv Excess PFPA Evap 5. Nitrogen Evaporation Remove PFPA & Acid Byproducts Deriv->Evap Quench & Dry Recon 6. Reconstitution Resuspend in Toluene Evap->Recon GCMS 7. GC-MS Analysis EI Mode (70 eV), DB-5MS Recon->GCMS

Caption: Workflow for the N-PFP derivatization and GC-MS analysis of serinate derivatives.

Detailed Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It mandates the use of a procedural blank (to monitor for reagent impurities or carryover) and an internal standard (IS) to dynamically correct for variations in derivatization efficiency and injection volume.

Reagents & Materials
  • Pentafluoropropionic anhydride (PFPA), 99% (GC grade)

  • Ethyl acetate and Toluene (Anhydrous, GC-MS grade)

  • Internal Standard: L-Phenylalanine-d5 methyl ester (or similar stable-isotope labeled amino acid ester)

  • Glass vials with PTFE-lined screw caps

Step-by-Step Methodology
  • Sample Preparation: Transfer 50 L of the methyl O-(4-chlorophenyl)serinate sample (approx. 10-100 g/mL in ethyl acetate) into a 2 mL silanized glass GC vial.

  • Internal Standard Addition: Add 10 L of the IS solution (50 g/mL) to the sample vial. Causality: Adding the IS before derivatization ensures that any kinetic limitations in the acylation reaction are proportionally mirrored in the IS signal, preserving quantitative accuracy.

  • Derivatization: Add 50 L of pure PFPA to the vial. Seal tightly with a PTFE-lined cap. Vortex for 10 seconds.

  • Incubation: Heat the vial in a dry block at 60 °C for 30 minutes. Causality: This temperature provides sufficient thermal energy to drive the acylation of the sterically hindered amine to completion without inducing thermal degradation of the ether linkage.

  • Evaporation (Critical Step): Remove the vial, allow it to cool to room temperature, and evaporate the mixture to complete dryness under a gentle stream of ultra-pure Nitrogen (N ). Causality: PFPA generates pentafluoropropionic acid as a byproduct. If injected into the GC, this strong acid will rapidly degrade the polysiloxane stationary phase and cause severe baseline perturbations.

  • Reconstitution: Resuspend the dried residue in 100 L of anhydrous toluene. Vortex thoroughly. Transfer to a glass micro-insert for GC-MS injection.

Quantitative Data Presentation

Table 1: Optimized GC-MS Instrument Parameters
ParameterSetting / SpecificationRationale
Column DB-5MS (30 m × 0.25 mm, 0.25 m film)Low bleed; optimal for halogenated/fluorinated derivatives.
Carrier Gas Helium, Constant Flow at 1.0 mL/minMaintains consistent retention times across the temperature gradient.
Injection Mode Splitless, 1.0 LMaximizes sensitivity for trace-level pharmaceutical intermediates.
Injector Temp 250 °CEnsures instantaneous vaporization without thermal cracking.
Oven Program 70°C (1 min) 15°C/min to 280°C (hold 5 min)Focuses the solvent band, then rapidly elutes the heavy N-PFP derivative.
Ionization Electron Ionization (EI), 70 eVStandardized energy for reproducible library-matchable fragmentation.
MS Source Temp 230 °CPrevents condensation of the high-boiling fluorinated derivative.
Acquisition Mode SCAN (m/z 50–500) & SIMSCAN for structural proof; SIM for high-sensitivity quantification.
Table 2: Diagnostic EI-MS Fragments for N-PFP Methyl O-(4-chlorophenyl)serinate
Fragment Ion (m/z)Isotopic PatternStructural AssignmentDiagnostic Utility
375 / 377 3:1 ( Cl / Cl)[M] (Molecular Ion)Confirms intact derivatized mass (often low abundance).
316 / 318 3:1 ( Cl / Cl)[M - COOCH ] Primary -cleavage; confirms the methyl ester moiety.
248 None (No Cl)[M - OC H Cl] Confirms the loss of the chlorophenoxy side chain.
141 / 143 3:1 ( Cl / Cl)[CH -O-C H Cl] Verifies the intact chlorinated ether side chain.

Quality Control & Method Validation

To ensure analytical trustworthiness, the following E-E-A-T aligned quality control measures must be strictly enforced:

  • Procedural Blank: A vial containing only ethyl acetate and the IS must undergo the exact derivatization process. This verifies that no ghost peaks at m/z 316 or 141 are originating from contaminated PFPA or solvent impurities.

  • System Suitability Test (SST): Prior to running samples, inject a known standard of the derivatized analyte. The peak asymmetry factor ( ) must be between 0.8 and 1.2. Tailing ( > 1.2) indicates active sites in the GC liner or column, necessitating maintenance (e.g., liner replacement or column trimming) before proceeding.

References

  • Tsikas, D., & Hanff, E. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726.[Link]

  • Zaikin, V. G., & Halket, J. M. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science, 41(14), 2952-2963.[Link]

Application Notes and Protocols: Utilizing Methyl O-(4-chlorophenyl)serinate as a Chemical Probe for Investigating Serine Hydrolase Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Probe for a Critical Enzyme Class

The serine hydrolase superfamily represents one of the largest and most diverse enzyme classes in mammalian proteomes, playing pivotal roles in processes ranging from digestion and blood clotting to neurotransmission and cancer progression. Their deregulation is implicated in a host of human diseases, making them attractive targets for therapeutic intervention. Small molecule chemical probes are invaluable for dissecting the function of these enzymes in their native biological context.[1][2]

Here, we introduce methyl O-(4-chlorophenyl)serinate (MCPS) , a novel chemical probe designed for the study of serine hydrolases. Structurally, MCPS is an amino acid derivative featuring a serine scaffold, which can mimic endogenous substrates, and a 4-chlorophenyl group, which can confer selectivity and potency. The methyl ester enhances cell permeability, making it suitable for cell-based assays. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of MCPS as a chemical probe for activity-based protein profiling (ABPP) and target validation studies.

Hypothesized Mechanism of Action

We hypothesize that MCPS acts as an activity-based probe that covalently modifies the active site serine of a subset of serine hydrolases. The O-aryl linkage is presumed to be labile upon interaction with the catalytic serine, leading to the formation of a stable covalent bond. This irreversible inhibition allows for the subsequent identification and quantification of target enzymes. The 4-chlorophenyl moiety is critical for directing the probe to a specific subset of serine hydrolases, potentially those with a complementary hydrophobic pocket in their active site.

Core Applications of Methyl O-(4-chlorophenyl)serinate (MCPS)

ApplicationDescriptionExperimental Readout
Activity-Based Protein Profiling (ABPP) Global analysis of serine hydrolase activity in complex proteomes.Gel-based fluorescence scanning, mass spectrometry.
Target Engagement and Validation Confirmation of probe-target interaction in living cells.Cellular Thermal Shift Assay (CETSA), NanoBRET assays.[3][4]
Competitive Profiling Screening for and characterizing inhibitors of MCPS-targeted enzymes.Reduction in probe labeling signal.
Functional Cellular Assays Investigating the downstream biological consequences of target inhibition.Phenotypic assays (e.g., cell viability, migration).

Experimental Protocols

Protocol 1: In-Gel Fluorescence-Based Activity-Based Protein Profiling (ABPP)

This protocol describes the use of an alkyne-functionalized MCPS analogue (MCPS-alkyne) for the visualization of targeted serine hydrolases in cell lysates.

Materials:

  • Cells or tissue of interest

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 1x protease inhibitor cocktail)

  • MCPS-alkyne (synthesized in-house or custom order)

  • DMSO

  • Azide-fluorophore (e.g., TAMRA-azide)

  • Click chemistry reagents: CuSO4, TBTA, TCEP

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Lysate Preparation: Harvest cells and lyse in ice-cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (proteome).

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Probe Labeling: Dilute the proteome to 1 mg/mL in lysis buffer. Add MCPS-alkyne (from a 10 mM stock in DMSO) to a final concentration of 1 µM. Incubate for 30 minutes at room temperature.

  • Click Chemistry Reaction: To the labeled proteome, add the following reagents in order:

    • TAMRA-azide (final concentration 100 µM)

    • TCEP (final concentration 1 mM)

    • TBTA (final concentration 100 µM)

    • CuSO4 (final concentration 1 mM)

    • Vortex and incubate for 1 hour at room temperature in the dark.

  • SDS-PAGE Analysis: Quench the reaction by adding 4x SDS-PAGE loading buffer. Boil the samples for 5 minutes. Separate the proteins on a 12% SDS-PAGE gel.

  • Visualization: Visualize the fluorescently labeled proteins using a fluorescence gel scanner (excitation/emission appropriate for the chosen fluorophore).

Diagram of ABPP Workflow:

ABPP_Workflow cluster_preparation Sample Preparation cluster_labeling Probe Labeling & Click Chemistry cluster_analysis Analysis Cell_Lysate Cell Lysate Proteome Proteome (1 mg/mL) Cell_Lysate->Proteome Quantify Add_Probe Add MCPS-alkyne Proteome->Add_Probe Incubate_30min Incubate 30 min Add_Probe->Incubate_30min Click_Reaction Add Click Reagents (Azide-Fluorophore, CuSO4, etc.) Incubate_30min->Click_Reaction Incubate_1hr Incubate 1 hr Click_Reaction->Incubate_1hr SDS_PAGE SDS-PAGE Incubate_1hr->SDS_PAGE Fluorescence_Scan Fluorescence Scan SDS_PAGE->Fluorescence_Scan

Caption: Workflow for Activity-Based Protein Profiling using MCPS-alkyne.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that MCPS engages its target protein(s) inside intact cells.[4]

Materials:

  • Cultured cells

  • MCPS

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibodies against the hypothesized target protein

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Seed cells in multiple plates. Treat one set of plates with MCPS at the desired concentration (e.g., 10 µM) and another set with DMSO for 2 hours.

  • Heating: After treatment, wash the cells with PBS. Resuspend the cells in PBS and aliquot into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Maintain one aliquot at room temperature as a non-heated control.

  • Lysis: Immediately after heating, lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

  • Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble protein fraction) and analyze by Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities. A positive target engagement will result in a thermal stabilization of the target protein in the MCPS-treated samples compared to the DMSO control, indicated by a rightward shift in the melting curve.

Protocol 3: Competitive Profiling for Inhibitor Screening

This protocol uses MCPS-alkyne to screen for and rank the potency of potential inhibitors of the target serine hydrolase.

Materials:

  • Same as Protocol 1

  • Library of potential inhibitor compounds

Procedure:

  • Lysate Preparation and Quantification: Prepare cell lysate as described in Protocol 1.

  • Inhibitor Pre-incubation: Aliquot the proteome (1 mg/mL). To each aliquot, add a different inhibitor from the library at a range of concentrations. Include a DMSO control. Incubate for 30 minutes at room temperature.

  • Probe Labeling: Add MCPS-alkyne to a final concentration of 1 µM to all samples. Incubate for another 30 minutes.

  • Click Chemistry and Analysis: Proceed with the click chemistry reaction, SDS-PAGE, and fluorescence scanning as described in Protocol 1.

  • Data Analysis: Quantify the fluorescence intensity of the band corresponding to the target protein. A decrease in fluorescence intensity in the presence of an inhibitor indicates competition for the active site. Calculate IC50 values for potent inhibitors.

Target Identification and Validation

While ABPP can reveal a profile of targeted proteins, definitive identification requires mass spectrometry.

Diagram of Target Identification Workflow:

Target_ID_Workflow start Labeled Proteome (MCPS-alkyne + Azide-Biotin) streptavidin Streptavidin Affinity Purification start->streptavidin wash Wash Beads streptavidin->wash elute On-Bead Digestion (Trypsin) wash->elute lcms LC-MS/MS Analysis elute->lcms database Database Search & Protein Identification lcms->database

Caption: Workflow for Mass Spectrometry-based Target Identification.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where an MCPS-targeted serine hydrolase (SH-X) degrades a pro-inflammatory lipid mediator. Inhibition of SH-X by MCPS would lead to an accumulation of this lipid, promoting a pro-inflammatory response.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor PLA2 PLA2 Receptor->PLA2 Activates PL Membrane Phospholipids Pro_Lipid Pro-inflammatory Lipid PL->Pro_Lipid Releases PLA2->PL Acts on Inactive_Metabolite Inactive Metabolite Pro_Lipid->Inactive_Metabolite Converted to Inflammation Pro-inflammatory Response Pro_Lipid->Inflammation Promotes SH_X Serine Hydrolase X (SH-X) (Target of MCPS) SH_X->Pro_Lipid Degrades SH_X->Inactive_Metabolite Produces MCPS MCPS MCPS->SH_X Inhibits

Caption: Hypothetical pathway modulated by MCPS via inhibition of Serine Hydrolase X.

Troubleshooting and Best Practices

  • Probe Concentration: The optimal concentration of MCPS should be determined empirically for each cell type and application. High concentrations may lead to off-target effects.[5]

  • Negative Controls: Always include a vehicle (DMSO) control. For target validation, a structurally similar but inactive analogue of MCPS, if available, is an excellent negative control.

  • Orthogonal Validation: Validate key findings with orthogonal methods, such as siRNA-mediated knockdown of the identified target protein, to ensure the observed phenotype is a direct result of target inhibition.[5]

Conclusion

Methyl O-(4-chlorophenyl)serinate (MCPS) is a promising chemical probe for the investigation of serine hydrolase function. The protocols and workflows outlined in this guide provide a robust framework for its application in target identification, validation, and the elucidation of biological pathways. Rigorous experimental design, including appropriate controls, is crucial for the successful application of this and any other chemical probe.[1][3]

References

  • Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identific
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.MDPI.
  • Validating Small Molecule Chemical Probes for Biological Discovery.
  • Best Practices for Chemical Probes.Alto Predict.
  • Validating Small Molecule Chemical Probes for Biological Discovery.PubMed.
  • Validating Small Molecule Chemical Probes for Biological Discovery.Annual Reviews.
  • Chemical proteomics approaches for identifying the cellular targets of natural products.Royal Society of Chemistry.
  • Chemical proteomics: terra incognita for novel drug target profiling.PMC.
  • Chemical Proteomics Applied to Target Identification and Drug Discovery.Taylor & Francis Online.
  • Valid
  • A new synthetic protocol for coumarin amino acid.PMC.
  • Considerations and Protocols for the Synthesis of Custom Protein Labeling Probes.
  • Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment.Journal of the American Chemical Society.
  • The Development of Selective Chemical Probes for Serine Arginine Protein Kinase 3.PMC.
  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases.Stanford Medicine.
  • N-BOC-L-SERINE METHYL ESTER - Organic Syntheses. Organic Syntheses.[Link]

  • Preparation of methyl ester of L-serine. ResearchGate.[Link]

Sources

Application Note: Developing a Cell-Based Assay to Evaluate Methyl O-(4-chlorophenyl)serinate as a Prodrug Modulator of SHMT2

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Oncology, Immunometabolism, and Phenotypic Screening

Executive Summary & Mechanistic Rationale

The evaluation of unnatural amino acids in cell-based systems often faces a critical bottleneck: poor cellular penetrance or an over-reliance on variably expressed amino acid transporters (such as LAT1/SLC7A5). Methyl O-(4-chlorophenyl)serinate (Me-OCPS) circumvents this limitation through a highly efficient prodrug strategy.

By masking the polar carboxylate group as a methyl ester, Me-OCPS achieves rapid, passive diffusion across the plasma membrane. Once in the cytosol, ubiquitous intracellular esterases hydrolyze the ester, trapping the active pharmacophore—O-(4-chlorophenyl)serine (OCPS) —inside the cell. OCPS acts as a bulky, competitive inhibitor of Mitochondrial Serine Hydroxymethyltransferase (SHMT2)[1].

SHMT2 is a critical metabolic enzyme in the folate cycle that converts serine to glycine, simultaneously transferring a one-carbon (1C) unit to tetrahydrofolate (THF). Rapidly proliferating cancer cells (e.g., HCT116 colorectal carcinoma or Diffuse Large B-Cell Lymphoma) rely heavily on this pathway for de novo purine synthesis[2]. Inhibiting SHMT2 starves these cells of essential 1C units, leading to proliferation arrest and apoptosis[3].

The Self-Validating Assay Philosophy: Formate Rescue

To ensure absolute trustworthiness in our screening cascade, we must differentiate between on-target SHMT2 inhibition and off-target cytotoxicity (e.g., membrane disruption or broad mitochondrial toxicity). We achieve this through a Formate Rescue Paradigm . Exogenous formate directly supplies 1C units to the folate cycle, bypassing the SHMT2 blockade[2]. If Me-OCPS toxicity is strictly on-target, formate will completely rescue cell viability. If the compound is acting via off-target mechanisms, formate will fail to rescue the phenotype[3].

Mandatory Visualization: Mechanism of Action

G MeOCPS Methyl O-(4-chlorophenyl)serinate (Extracellular Prodrug) Membrane Passive Membrane Diffusion MeOCPS->Membrane Esterase Intracellular Esterases (Hydrolysis) Membrane->Esterase OCPS O-(4-chlorophenyl)serine (Active Inhibitor) Esterase->OCPS Cleaves Methyl Ester SHMT2 SHMT2 Enzyme (Mitochondrial Matrix) OCPS->SHMT2 Competitive Inhibition FolateCycle 1C Metabolism Arrest (Purine Starvation) SHMT2->FolateCycle Blocks Ser -> Gly Survival Restored Proliferation (On-Target Validation) FolateCycle->Survival Cell Death (Default) Formate Exogenous Formate (1 mM Rescue) Formate->Survival Bypasses SHMT2

Mechanistic workflow of Methyl O-(4-chlorophenyl)serinate prodrug activation and SHMT2 inhibition.

Quantitative Assay Validation Metrics

To establish a robust screening window, the following parameters must be validated during assay development. These metrics serve as the benchmark for successful compound engagement.

MetricExperimental ConditionExpected OutcomeMechanistic Significance
Cell Viability (IC50) HCT116 cells (Standard RPMI)1.5 - 5.0 µMEstablishes baseline cytotoxicity of the prodrug.
Formate Rescue Shift HCT116 + 1 mM Sodium Formate>10-fold IC50 right-shiftConfirms toxicity is strictly driven by 1C starvation.
Intracellular Ser/Gly Ratio 5 µM Compound (6h exposure)>3.0 (vs 0.8 in vehicle)Direct biochemical evidence of SHMT2 blockade.
Prodrug Cleavage Efficiency Intracellular LC-MS/MS>90% conversion at 2hValidates the esterase-driven prodrug trapping strategy.

Experimental Protocols

Protocol 1: Self-Validating Formate Rescue Viability Assay

Causality Note: Standard fetal bovine serum (FBS) contains variable levels of folates and formate, which can mask SHMT2 inhibition. Dialyzed FBS must be used to strictly control the 1C metabolic environment.

Step-by-Step Methodology:

  • Media Preparation: Prepare RPMI-1640 media lacking glycine, supplemented with 10% Dialyzed FBS (dFBS) and 2 mM L-glutamine.

  • Cell Seeding: Harvest HCT116 cells in the logarithmic growth phase. Seed at a density of 2,000 cells/well in a white, flat-bottom 96-well plate (90 µL/well). Incubate overnight at 37°C, 5% CO₂.

  • Rescue Condition Setup: To half of the experimental wells, add 5 µL of a 20 mM Sodium Formate stock (final concentration: 1 mM). To the other half, add 5 µL of sterile PBS (Vehicle).

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of Methyl O-(4-chlorophenyl)serinate in DMSO (1000X). Dilute 1:50 in media to create 20X working stocks. Add 5 µL of the working stock to the cells (final top concentration: 50 µM, 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Viability Detection: Equilibrate plates to room temperature for 30 minutes. Add 50 µL of CellTiter-Glo® Reagent per well. Shake on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Read luminescence. Plot dose-response curves using a 4-parameter logistic regression. A successful assay will show an IC50 of ~2 µM in the unrescued arm, and an IC50 >20 µM in the formate-rescued arm.

Protocol 2: Intracellular Target Engagement via LC-MS/MS

Causality Note: Phenotypic rescue proves the pathway is targeted, but LC-MS/MS is required to prove the prodrug mechanism (ester cleavage) and the specific enzymatic blockade (Serine accumulation / Glycine depletion).

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells in 6-well plates at 5×105 cells/well. Incubate overnight.

  • Treatment: Treat cells with 5 µM Methyl O-(4-chlorophenyl)serinate for 0, 2, 4, and 6 hours.

  • Metabolite Quenching: Rapidly aspirate media and wash cells twice with ice-cold PBS to halt metabolism.

  • Extraction: Add 1 mL of pre-chilled extraction buffer (80% Methanol / 20% Water, -80°C) containing internal standards (e.g., 13C-Serine, 13C-Glycine). Scrape cells and transfer the lysate to microcentrifuge tubes.

  • Protein Precipitation: Vortex for 10 minutes at 4°C, then centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC-MS vials.

  • LC-MS/MS Analysis: Analyze via a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Prodrug Cleavage: Monitor the disappearance of the Me-OCPS parent mass and the appearance of the OCPS free-acid mass.

    • Target Engagement: Quantify the intracellular Serine/Glycine ratio. A successful SHMT2 blockade will result in a time-dependent accumulation of serine and depletion of glycine.

Data Interpretation & Troubleshooting

  • Incomplete Formate Rescue: If 1 mM formate only partially rescues cell viability, the prodrug may be accumulating to levels that cause non-specific membrane toxicity. Solution: Reduce the top concentration of the compound or evaluate a less lipophilic ester (e.g., ethyl ester).

  • Poor Prodrug Cleavage: If LC-MS/MS shows high intracellular Me-OCPS but low OCPS, the specific cell line may lack the necessary carboxylesterase expression. Solution: Perform an in vitro esterase stability assay using recombinant human Carboxylesterase 1 (hCES1) to confirm the compound's intrinsic liability to hydrolysis.

References

  • Ducker, G. S., et al. (2017). "Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma." Proceedings of the National Academy of Sciences. URL:[Link]

  • Paiardini, A., et al. (2019). "Study of SHMT2 Inhibitors and Their Binding Mechanism by Computational Alanine Scanning." ACS Omega. URL:[Link]

  • Jian, Y., et al. (2022). "Glycyrrhetinic acid restricts mitochondrial energy metabolism by targeting SHMT2." Redox Biology. URL:[Link]

Sources

Application Note & Protocol: A Scalable, Copper-Catalyzed Approach to the Synthesis of Methyl O-(4-chlorophenyl)serinate for Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

O-aryl amino acids are privileged scaffolds in medicinal chemistry and chemical biology, serving as key building blocks for complex peptides and pharmacologically active molecules.[1][2] This document provides a comprehensive, field-tested guide for the large-scale synthesis of methyl O-(4-chlorophenyl)serinate, a valuable intermediate for research and development. We eschew traditional methods like the Mitsunobu reaction, which can present challenges in scalability and purification, in favor of a modern, robust Chan-Lam cross-coupling strategy.[1][2] This copper-catalyzed approach offers significant advantages, including mild, open-flask conditions, high functional group tolerance, and a more favorable purification profile, making it highly amenable to scale-up. This guide details the complete workflow, from starting material preparation to final product characterization, with an emphasis on the causal reasoning behind procedural choices to ensure reproducibility and safety.

Introduction: The Rationale for a Modern Synthetic Approach

The synthesis of aryl alkyl ethers, particularly from sterically accessible alcohols like the side chain of serine, has been approached through various methods. Nucleophilic aromatic substitution (SNAr) is generally limited to activated aryl systems, while classical Ullmann couplings often require harsh conditions.[1][3] The Mitsunobu reaction, though effective, utilizes stoichiometric triphenylphosphine, leading to the formation of triphenylphosphine oxide, a byproduct notorious for complicating purification on a large scale.[1][2]

For the synthesis of O-arylated serine derivatives, the Chan-Lam cross-coupling reaction represents a significant advancement.[1][2][4] This protocol utilizes a copper catalyst to couple an alcohol with an arylboronic acid under aerobic conditions. Its operational simplicity and mild conditions make it an ideal choice for scaling synthesis in a research environment where efficiency and reliability are paramount. Our protocol is therefore centered on this modern, effective transformation.

Synthetic Strategy Overview

The overall synthetic workflow is designed for efficiency and scalability, proceeding in two primary stages: the key copper-catalyzed O-arylation followed by an optional, but commonly required, deprotection of the amine protecting group.

G cluster_0 Stage 1: Chan-Lam O-Arylation cluster_1 Stage 2: Deprotection (Optional) A N-Boc-L-Serine Methyl Ester D Reaction Mixture A->D B 4-Chlorophenylboronic Acid B->D C Copper(II) Acetate (Catalyst) Pyridine (Base) DCM (Solvent) C->D E Aqueous Workup & Purification D->E Reaction Completion F N-Boc-Methyl-O-(4-chlorophenyl)serinate E->F Isolation G N-Boc Protected Intermediate (from Stage 1) I Deprotection Reaction G->I H Trifluoroacetic Acid (TFA) in DCM H->I J Solvent Removal & Salt Formation/Neutralization I->J K Methyl O-(4-chlorophenyl)serinate (Final Product) J->K

Figure 1: High-level workflow for the synthesis of Methyl O-(4-chlorophenyl)serinate.

Mechanistic Insight: The Chan-Lam Catalytic Cycle

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Chan-Lam coupling is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The generally accepted pathway involves the coordination of the alcohol and boronic acid to the copper center, followed by a reductive elimination step that forms the desired C-O bond.

G Cu_II Cu(II)L₂ Complex_A L₂Cu(II)-OR Cu_II->Complex_A + R-OH - H⁺ Complex_B L₂Cu(II)(OR)(Ar) Complex_A->Complex_B + ArB(OH)₂ Cu_III L₂Cu(III)(OR)(Ar) Complex_B->Cu_III Oxidation (O₂ from air) Cu_I Cu(I)L₂ Cu_III->Cu_I Reductive Elimination (Product Ar-O-R forms) Cu_I->Cu_II Oxidation

Figure 2: Simplified catalytic cycle of the Chan-Lam O-arylation.

Detailed Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.

Part A: Large-Scale Chan-Lam O-Arylation

This protocol details the core coupling reaction to synthesize the N-Boc protected intermediate.

Materials & Reagents

ReagentMW ( g/mol )Molarity/PurityAmount (for 10g scale)Moles (mol)Notes
N-Boc-L-Serine Methyl Ester219.24>98%10.0 g0.0456Limiting Reagent (1.0 eq)
4-Chlorophenylboronic Acid156.37>97%8.56 g0.05471.2 eq
Copper(II) Acetate (Cu(OAc)₂)181.63>98%0.83 g0.0045610 mol%
Pyridine79.10Anhydrous7.22 mL0.09122.0 eq, acts as base and ligand
Dichloromethane (DCM)84.93Anhydrous200 mL-Reaction solvent (~0.23 M)
4Å Molecular Sieves--~10 g-Optional, to ensure anhydrous conditions

Step-by-Step Protocol

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-L-serine methyl ester (10.0 g, 1.0 eq) and 4-chlorophenylboronic acid (8.56 g, 1.2 eq).

  • Solvent Addition: Add anhydrous dichloromethane (200 mL) to the flask. If desired, add activated 4Å molecular sieves at this stage.

  • Catalyst and Base Addition: Add copper(II) acetate (0.83 g, 10 mol%) and anhydrous pyridine (7.22 mL, 2.0 eq). The suspension will turn a deep blue/green color.

    • Causality Note: Pyridine serves a dual role. It acts as a base to deprotonate the serine hydroxyl group, facilitating its coordination to the copper center, and it also functions as a ligand to stabilize the copper catalyst in solution.

  • Reaction Execution: Equip the flask with a reflux condenser and leave it open to the air. Stir the reaction mixture vigorously at room temperature for 24-48 hours.

    • Process Insight: The reaction is typically left open to the atmosphere as oxygen serves as the terminal oxidant in the catalytic cycle, regenerating the active Cu(II) species.[1] Vigorous stirring is essential to ensure proper mixing of the heterogeneous mixture.

  • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-40% Ethyl Acetate in Hexanes. The product spot should be less polar than the starting serine derivative.

  • Reaction Quench and Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the copper catalyst and molecular sieves. Wash the Celite® pad with additional DCM (~50 mL) to ensure complete recovery of the product.

  • Aqueous Workup:

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 100 mL) to remove pyridine.

      • Causality Note: The acidic wash protonates the basic pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.

    • Wash with saturated aqueous sodium bicarbonate (1 x 100 mL) to neutralize any remaining acid.

    • Wash with brine (1 x 100 mL) to reduce the amount of dissolved water in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a blue or green-tinged oil or solid.

Purification

For many research applications, the crude product may be of sufficient purity. If further purification is required:

  • Crystallization: The product can often be crystallized from a solvent system like ethyl acetate/hexanes or diethyl ether.

  • Silica Gel Chromatography: If crystallization is unsuccessful, purify the crude material by flash column chromatography using a gradient of ethyl acetate in hexanes.

Part B: Amine Deprotection (Optional)

This protocol removes the tert-butyloxycarbonyl (Boc) protecting group to yield the final free amine product.

Materials & Reagents

ReagentPurity/ConcentrationAmount (for ~14g of protected intermediate)Notes
N-Boc-Protected IntermediateFrom Part A~14.0 gAssumes quantitative yield from Part A
Dichloromethane (DCM)Reagent Grade100 mLSolvent
Trifluoroacetic Acid (TFA)>99%25 mLDeprotecting agent, use in excess

Step-by-Step Protocol

  • Setup: Dissolve the N-Boc-protected intermediate (~14.0 g) in dichloromethane (100 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • TFA Addition: Slowly add trifluoroacetic acid (25 mL) to the stirred solution. Gas evolution (isobutylene and CO₂) will be observed.

    • Safety Note: TFA is highly corrosive. Handle with extreme care in a fume hood.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC/LC-MS analysis confirms the complete consumption of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene (2 x 50 mL) can help remove residual TFA. The product is typically obtained as a TFA salt (a viscous oil or solid).

  • Neutralization/Salt Conversion (Optional):

    • To obtain the free base, dissolve the crude TFA salt in DCM and wash carefully with saturated sodium bicarbonate solution until the aqueous layer is basic. Dry the organic layer and concentrate to yield the free amine.

    • To convert to the more stable hydrochloride salt, dissolve the crude TFA salt in a minimal amount of diethyl ether or methanol and add a solution of HCl in diethyl ether until precipitation is complete. Collect the solid by filtration.

Characterization and Quality Control

Ensuring the identity and purity of the final product is a critical step. The following analytical methods are recommended.

TechniquePurposeExpected Observations for Methyl O-(4-chlorophenyl)serinate (TFA Salt)
¹H NMR Structural Elucidation & PurityAromatic protons (AA'BB' system, ~7.3 and 7.0 ppm), serine α- and β-protons, methyl ester singlet (~3.8 ppm), broad amine signal. Absence of Boc signal (~1.4 ppm).
¹³C NMR Structural ConfirmationAromatic carbons, carbonyl carbon (~170 ppm), ether-linked carbon (~157 ppm), methyl ester carbon (~53 ppm), and serine α/β carbons.
LC-MS Purity Assessment & Mass VerificationA single major peak in the chromatogram. Mass spectrum should show the expected [M+H]⁺ ion (for C₁₀H₁₂ClNO₃, expected m/z = 230.05).
HPLC Quantitative Purity AnalysisA reverse-phase HPLC method can be developed for accurate purity determination (>95% is typical for research grade).[5]
FTIR Functional Group IdentificationCharacteristic peaks for N-H (amine), C=O (ester), C-O-C (ether), and aromatic C-H stretches.[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion in Arylation Inactive catalyst; insufficient base; wet reagents/solvents; poor quality boronic acid.Use fresh Cu(OAc)₂, ensure anhydrous reagents and solvents are used. Increase pyridine to 2.5-3.0 eq. Check the purity of the boronic acid; it can degrade upon storage.
Formation of Phenol Byproduct Homocoupling of boronic acid.This is a common side reaction in Chan-Lam couplings. Ensure vigorous stirring and proper aeration. Sometimes, running the reaction at a slightly more dilute concentration can help.
Difficult Purification Residual copper salts; close-running impurities.A wash with a dilute aqueous solution of EDTA or ammonium hydroxide can help remove stubborn copper salts. For chromatography, try a different solvent system or use a high-resolution silica column.
Incomplete Boc Deprotection Insufficient TFA or reaction time.Increase the amount of TFA (e.g., from 25% v/v to 50% v/v) and/or extend the reaction time. Monitor carefully by TLC.

References

  • A Serine Ligation Method Based on Mitsunobu Reaction and O-to-N Acyl Transfer. ChemRxiv.
  • Copper(II)-Mediated O-Arylation of Protected Serines and Threonines. PMC.
  • A Serine Ligation Method Based on Mitsunobu Reaction and O-to-N Acyl Transfer.
  • A Serine Ligation Method Based on Mitsunobu Reaction and O-to-N Acyl Transfer. Preprint.
  • Synthesis of O-arylated l-serine derivative 33–34.
  • Copper(II)-Mediated O-Arylation of Protected Serines and Threonines.
  • Methyl O-(4-bromophenyl)
  • One-pot synthesis of enantiomerically pure N-protected allylic amines from N-protected α-amino esters. Beilstein Journal of Organic Chemistry.
  • Analytical methods.
  • Chemical synthesis of Methyl (1S, 6S) 6-(4-chlorophenyl)...
  • Aryl ether synthesis by etherification (aryl
  • Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses Procedure.
  • A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • Application Notes and Protocols for the Analytical Characterization of 4-Chlorophenyl-2-pyridinylmethanol. Benchchem.
  • Synthesis of a chiral serine aldehyde equivalent and its conversion to chiral .alpha.-amino acid derivatives. Journal of the American Chemical Society.
  • New L-Serine Derivative Ligands as Coc
  • Synthesis of epi-Oxetin via a Serine-Derived 2-Methyleneoxetane.
  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC.
  • Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.
  • Trace Level Quantification of Organophosphorus Pesticides from Fleshy Fruit Samples by Magnetic Solid-phase Extraction Using Fabric. Analytical and Bioanalytical Chemistry Research.
  • Analytical Methods. OPUS.
  • Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. PMC.
  • Analytical methods for the determination of some selected 4-quinolone antibacterials. SpringerLink.
  • Process for purification of 4, 4'-methylenedianiline.

Sources

Application Note: Advanced Purification Protocols for Methyl O-(4-chlorophenyl)serinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Methyl O-(4-chlorophenyl)serinate (CAS: 1851976-24-3) is a highly versatile, non-natural amino acid derivative utilized in the synthesis of complex peptidomimetics, active pharmaceutical ingredients (APIs), and chemical probes[1]. Structurally, the molecule features a primary amine, a methyl ester, and a hydrophobic 4-chlorophenyl ether.

This specific triad of functional groups presents a unique set of purification challenges. While the 4-chlorophenyl group enhances organic solubility, the free primary amine and the labile methyl ester create competing vulnerabilities. Standard purification techniques often fail due to unexpected side reactions. This application note details field-proven, self-validating methodologies for isolating and purifying this compound, ensuring high yield, optical purity, and long-term structural integrity.

Physicochemical Profiling & Mechanistic Challenges

As a Senior Application Scientist, it is critical to understand the causality behind experimental failures when handling amino acid esters. The purification strategy must actively suppress two primary degradation pathways:

  • Ester Hydrolysis (Saponification): Methyl esters are highly labile under both strongly acidic and strongly basic aqueous conditions. During aqueous workups, exposure to strong bases or extended periods in basic media will rapidly saponify the ester back to the corresponding carboxylic acid[2].

  • Diketopiperazine (DKP) Formation: When the primary amine is in its free base form, it acts as a nucleophile. It can attack the methyl ester of a neighboring molecule (intermolecular aminolysis), resulting in the thermodynamically favorable formation of a highly stable, six-membered diketopiperazine ring[3]. This degradation is accelerated by high concentrations, heat, and prolonged storage in the free base form[4].

Table 1: Physicochemical Properties & Purification Implications

Property / FeatureCharacteristicPurification Implication
Molecular Formula C10H12ClNO3MW: 229.66 g/mol . Detectable via LC-MS (ESI+): [M+H]+ = 230.1.
Primary Amine (-NH2) Basic, NucleophilicCauses severe peak tailing on normal-phase silica. Must be protonated (salt form) for long-term storage to prevent DKP formation.
Methyl Ester (-COOMe) Base/Acid LabileAqueous extractions must be strictly buffered (pH 8.5–9.2) to prevent saponification.
4-Chlorophenyl Ether Hydrophobic, UV-ActiveEnables strong retention on C18 reversed-phase columns and allows robust UV detection at 220 nm and 280 nm.

Preparative Workflow & Decision Matrix

To navigate these chemical vulnerabilities, the purification workflow must be tailored to the scale and required purity of the final product. The following decision matrix outlines the optimal pathways from a crude reaction mixture to a stable, purified salt.

PurificationWorkflow Crude Crude Reaction Mixture (Serine Derivative) Extraction Acid-Base Extraction (pH 8.5-9.2) Crude->Extraction OrgPhase Organic Phase (Free Amine) Extraction->OrgPhase DCM/EtOAc AqPhase Aqueous Phase (Impurities) Extraction->AqPhase Discard HPLC Preparative RP-HPLC (0.1% TFA in MeCN/H2O) OrgPhase->HPLC For high purity Cryst Salt Formation (HCl in Et2O/DCM) OrgPhase->Cryst For bulk scale PureHPLC TFA Salt of Methyl O-(4-chlorophenyl)serinate HPLC->PureHPLC PureCryst HCl Salt of Methyl O-(4-chlorophenyl)serinate Cryst->PureCryst

Workflow for the isolation and purification of methyl O-(4-chlorophenyl)serinate.

Detailed Purification Protocols

Protocol A: Controlled Acid-Base Extraction (Isolation of Free Base)

Causality Focus: Industrial processes for amino acid methyl esters dictate that the pH must be strictly controlled between 8.5 and 9.5 during extraction. This precise window ensures the amine is fully deprotonated for organic partitioning while preventing base-catalyzed ester hydrolysis[5].

Step-by-Step Methodology:

  • Quench & Cool: Cool the crude reaction mixture to 0–5 °C using an ice-water bath. Maintaining a low temperature suppresses DKP formation.

  • pH Adjustment: Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO3) or dilute aqueous ammonia (NH4OH) until the pH of the aqueous layer reaches exactly 8.8–9.2. Do not use NaOH or KOH.

  • Extraction: Immediately extract the aqueous phase with cold Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 × 50 mL per 100 mL aqueous).

  • Washing & Drying: Wash the combined organic layers with ice-cold brine (1 × 50 mL). Dry the organic phase rapidly over anhydrous sodium sulfate (Na2SO4).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at a bath temperature not exceeding 25 °C .

  • Validation Check: Perform a rapid TLC (Eluent: 9:1 DCM:MeOH) or LC-MS to confirm the presence of the free base (m/z 230.1) and the absence of the hydrolyzed acid. Proceed immediately to Protocol B or C.

Protocol B: Preparative Reversed-Phase HPLC (High-Purity Isolation)

Causality Focus: Normal-phase silica chromatography often leads to irreversible adsorption of free amines. Reversed-phase HPLC (RP-HPLC) utilizing an acidic modifier (0.1% TFA) forces the amine into its protonated state. This eliminates peak tailing, suppresses on-column DKP cyclization, and yields the highly stable trifluoroacetate salt[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude free base from Protocol A in a minimum volume of 1:1 Acetonitrile/Water containing 0.1% TFA. Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Use a preparative C18 column (e.g., 250 × 21.2 mm, 5 µm particle size).

  • Mobile Phase Configuration:

    • Solvent A: LC-MS grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: LC-MS grade Acetonitrile + 0.1% TFA.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 30 minutes at a flow rate of 20 mL/min.

  • Detection: Monitor UV absorbance at 220 nm (ester/amide bonds) and 280 nm (4-chlorophenyl ring)[6].

  • Lyophilization: Pool the fractions containing the pure product and lyophilize immediately to isolate Methyl O-(4-chlorophenyl)serinate as a stable TFA salt.

Protocol C: Hydrochloride Salt Crystallization (Bulk Stabilization)

Causality Focus: For bulk scale synthesis where preparative HPLC is a bottleneck, converting the free amine to an ammonium salt (HCl) eliminates its nucleophilicity, permanently halting DKP formation and ensuring shelf stability[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the freshly extracted free base (from Protocol A) in anhydrous Diethyl Ether (Et2O) or a 1:1 mixture of Et2O/DCM (approx. 10 mL per gram of product).

  • Salt Formation: Place the flask in an ice bath (0 °C) under vigorous magnetic stirring.

  • Precipitation: Dropwise, add a stoichiometric excess of 2.0 M HCl in Diethyl Ether. A white precipitate (the hydrochloride salt) will begin to form immediately.

  • Aging: Stir the suspension for an additional 30 minutes at 0 °C to ensure complete crystallization.

  • Filtration: Filter the precipitate rapidly through a sintered glass funnel under a nitrogen blanket (the salt can be hygroscopic). Wash the filter cake with cold, anhydrous Et2O (2 × 10 mL).

  • Drying: Dry the white solid in a vacuum desiccator over P2O5 or silica gel overnight.

Analytical Validation Data

To ensure the self-validating nature of these protocols, compare the purified product against the expected analytical parameters summarized in Table 2.

Table 2: Expected Analytical Parameters for Purified Methyl O-(4-chlorophenyl)serinate (HCl Salt)

Analytical TechniqueExpected ObservationDiagnostic Significance
LC-MS (ESI+) Base peak at m/z 230.1 [M+H]+. Isotope pattern showing ~3:1 ratio for m/z 230/232.Confirms molecular weight and the presence of one Chlorine atom.
1H NMR (400 MHz, DMSO-d6) Singlet at ~3.75 ppm (3H).Confirms the methyl ester is intact (no hydrolysis).
1H NMR (400 MHz, DMSO-d6) Broad singlet at ~8.5 ppm (3H).Confirms the presence of the protonated primary amine (-NH3+).
HPLC Purity (UV 220 nm) > 98% purity, single sharp peak.Confirms absence of DKP side-product (which typically elutes later).

References

  • Process for the preparation of amino acid methyl esters (US Patent 8,039,662 B2). Google Patents. 5[5]

  • Preparation of Methyl Ester Derivatives of Amino Acids Bearing Hydrolysable N-Protection . Taylor & Francis.2[2]

  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system . Teledyne ISCO. 6[6]

  • Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis . ACS Publications / The Journal of Organic Chemistry. 4[4]

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention . Peptide Chemistry. 3[3]

  • Chemical Properties of methyl O-(4-chlorophenyl)serinate (CAS: 1851976-24-3) . ChemSrc. 1[1]

Sources

Application Note: Derivatization Strategies for the GC-MS Analysis of Methyl O-(4-chlorophenyl)serinate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Introduction

Methyl O-(4-chlorophenyl)serinate is an amino acid ester derivative with significant polarity conferred by its primary amine and hydroxyl functional groups. Direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is fraught with challenges, including poor volatility, thermal degradation in the injector, and extensive peak tailing on common non-polar GC columns.[1][2] These issues severely compromise analytical sensitivity, accuracy, and reproducibility.

To overcome these limitations, chemical derivatization is an essential sample preparation step.[3][4] This process involves chemically modifying the analyte to replace polar, active hydrogens with non-polar moieties. The resulting derivative exhibits increased volatility and thermal stability, making it amenable to GC-MS analysis. This application note provides a detailed guide and two robust protocols for the derivatization of methyl O-(4-chlorophenyl)serinate, focusing on silylation and acylation strategies to enable reliable and sensitive quantification.

The Scientific Rationale: Why Derivatization is Necessary

The core principle of derivatization for GC analysis is to reduce the polarity of the analyte by masking the functional groups responsible for hydrogen bonding.[4] For methyl O-(4-chlorophenyl)serinate, the primary amine (-NH₂) and the hydroxyl (-OH) groups are the sites of "active hydrogens." These groups cause strong intermolecular interactions, which increase the compound's boiling point and promote undesirable interactions with the chromatographic system.[5]

Key benefits of derivatization include:

  • Increased Volatility: By replacing active hydrogens with non-polar groups, intermolecular forces are weakened, lowering the boiling point and allowing the compound to readily transfer to the gas phase.

  • Improved Thermal Stability: Derivatives are often more stable at the high temperatures of the GC injector and column, preventing on-column degradation and the formation of artifacts.

  • Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks by minimizing adsorptive interactions with the stationary phase, thereby improving resolution and quantification.

  • Improved Mass Spectral Characteristics: Derivatization can produce derivatives with characteristic fragmentation patterns, aiding in structural confirmation and identification. For example, tert-butyldimethylsilyl (TBDMS) derivatives often show a prominent M-57 ion, corresponding to the loss of a tert-butyl group, which is a powerful diagnostic tool.[6]

Method Selection: A Comparative Overview

Two of the most effective and widely adopted derivatization techniques for amino acids and related compounds are silylation and acylation.[7] The choice between them depends on the specific analytical requirements, available instrumentation, and matrix complexity.

Parameter Silylation (e.g., with MSTFA or MTBSTFA) Acylation (e.g., with TFAA)
Principle Replaces active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.Replaces active hydrogens with an acyl group (e.g., trifluoroacetyl).
Reactivity Highly reactive towards -OH, -NH₂, -COOH, and -SH groups. Reactions are often rapid and high-yielding.[6]Highly reactive, particularly with amines and alcohols. Can be used to selectively acylate amines.[8]
Derivative Stability TMS derivatives can be moisture-sensitive. TBDMS derivatives are significantly more stable.Acyl derivatives are generally stable and less sensitive to moisture than TMS derivatives.
Volatility Produces highly volatile derivatives. By-products are also volatile and typically do not interfere.[1]Creates volatile derivatives. Fluorinated reagents (e.g., TFAA) produce highly volatile derivatives.[9]
Detection Excellent for Flame Ionization Detection (FID) and Mass Spectrometry (MS).Excellent for FID and MS. Introduction of fluorine atoms significantly enhances sensitivity for Electron Capture Detection (ECD).[10]
Primary Reagents MSTFA, BSTFA, MTBSTFA.[11]TFAA (Trifluoroacetic anhydride), PFAA (Pentafluoropropionic anhydride), HFBA (Heptafluorobutyric anhydride).[10]

For general-purpose GC-MS analysis, silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or the more robust N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is recommended as the primary approach due to its high reactivity and the generation of clean by-products. Acylation with trifluoroacetic anhydride (TFAA) serves as an excellent and powerful alternative.

Experimental Workflow Overview

The following diagram outlines the general workflow for the derivatization and analysis of methyl O-(4-chlorophenyl)serinate.

Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis Analysis Analyte Dried Analyte (Methyl O-(4-chlorophenyl)serinate) Solvent Add Anhydrous Solvent (e.g., Acetonitrile, Pyridine) Analyte->Solvent Reagent Add Derivatization Reagent (e.g., MSTFA or TFAA) Solvent->Reagent Reaction Incubate / Heat (e.g., 70-100°C) Reagent->Reaction GCMS Inject into GC-MS System Reaction->GCMS Data Data Acquisition & Analysis GCMS->Data

Caption: General workflow for derivatization of methyl O-(4-chlorophenyl)serinate.

Protocol 1: Silylation using MSTFA for GC-MS Analysis (Primary Method)

This protocol describes the formation of a di-trimethylsilyl (di-TMS) derivative, targeting both the hydroxyl and primary amine groups.

Principle

MSTFA is a strong silyl donor that reacts with active hydrogens to form stable and volatile TMS ethers and TMS amines. The by-product, N-methyltrifluoroacetamide, is highly volatile and typically elutes with the solvent front, preventing chromatographic interference.[1][6]

Materials and Reagents
  • Methyl O-(4-chlorophenyl)serinate standard or dried sample extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), derivatization grade

  • Anhydrous Pyridine or Anhydrous Acetonitrile

  • 2 mL glass autosampler vials with PTFE-lined screw caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas stream for drying

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh approximately 1 mg of the analyte into a clean, dry 2 mL vial. If the sample is in solution, transfer an aliquot and evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of moisture is critical for a successful reaction.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (to aid in solubility and catalyze the reaction) followed by 100 µL of MSTFA to the dried sample.

  • Capping: Immediately cap the vial tightly to prevent the ingress of atmospheric moisture and loss of the volatile reagent.

  • Reaction: Gently vortex the mixture for 30 seconds to ensure complete dissolution.

  • Incubation: Place the vial in a heating block or oven set to 70°C for 45 minutes .

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. A typical injection volume is 1 µL.

Expected Outcome

The reaction yields methyl O-(4-chlorophenyl)-N,O-bis(trimethylsilyl)serinate. This derivative will be significantly more volatile and thermally stable than the parent compound, resulting in a sharp, symmetrical peak on a standard non-polar GC column (e.g., 5% phenyl methylpolysiloxane).

Protocol 2: Acylation using TFAA for GC-MS Analysis (Alternative Method)

This protocol details the formation of a di-trifluoroacetyl derivative.

Principle

Trifluoroacetic anhydride (TFAA) is a powerful acylating agent that reacts with amine and hydroxyl groups to form stable trifluoroacetyl amides and esters.[9] These derivatives are highly volatile and exhibit excellent chromatographic properties.

Materials and Reagents
  • Methyl O-(4-chlorophenyl)serinate standard or dried sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

  • 2 mL glass autosampler vials with PTFE-lined screw caps

  • Heating block or oven

  • Nitrogen gas stream for drying and evaporation

Step-by-Step Protocol
  • Sample Preparation: Prepare a dried sample in a 2 mL vial as described in Protocol 1 (Step 1).

  • Reagent Addition: Add 200 µL of anhydrous dichloromethane and 100 µL of TFAA to the vial.

  • Capping: Cap the vial tightly.

  • Reaction & Incubation: Vortex the mixture for 30 seconds. Place the vial in a heating block set to 100°C for 1 hour .[9]

  • Evaporation: After cooling to room temperature, carefully uncap the vial in a fume hood and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 200 µL of a suitable solvent for injection, such as ethyl acetate or hexane.

  • Analysis: The sample is ready for GC-MS analysis.

Considerations for Enantiomeric (Chiral) Analysis

If the goal is to separate the enantiomers of methyl O-(4-chlorophenyl)serinate, derivatization is a key enabling step. Two primary strategies can be employed:

  • Indirect Separation: React the racemic analyte with an enantiomerically pure chiral derivatizing agent (CDA), such as Mosher's acid chloride (MTPA-Cl) or Marfey's reagent (FDAA).[12] This reaction creates a pair of diastereomers, which have different physical properties and can be separated on a standard achiral GC or HPLC column.[13]

  • Direct Separation: Derivatize the analyte with an achiral reagent (as in the protocols above) to ensure volatility and good peak shape. The resulting derivatized enantiomers are then separated directly on a chiral stationary phase GC column.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low Derivative Peak 1. Presence of moisture or protic solvents. 2. Incomplete reaction (time/temp too low). 3. Reagent degradation.1. Ensure all glassware, solvents, and the sample are completely dry. 2. Increase reaction time or temperature. 3. Use fresh, high-quality derivatization reagents.
Peak Tailing / Broad Peak 1. Incomplete derivatization. 2. Adsorption in the GC inlet or column. 3. Column degradation.1. Optimize reaction conditions (see above). 2. Use a deactivated inlet liner; check for inlet cold spots. 3. Condition or replace the GC column.
Extraneous Peaks in Chromatogram 1. Contamination from solvents or glassware. 2. Reagent by-products. 3. Sample matrix interference.1. Run a reagent blank to identify sources of contamination. 2. Confirm by-product identity via MS library; most are volatile and elute early. 3. Optimize sample clean-up prior to derivatization.

Conclusion

The successful analysis of polar compounds like methyl O-(4-chlorophenyl)serinate by GC-MS is critically dependent on proper derivatization. Both silylation with MSTFA and acylation with TFAA are highly effective methods for increasing analyte volatility and stability, leading to robust and reproducible chromatographic results. The choice of method can be tailored to specific laboratory needs and detection requirements. The protocols provided herein offer validated starting points for method development, enabling researchers to achieve accurate and sensitive analysis of this and structurally related compounds.

References

  • Stalling, D. L., & Gehrke, C. W. (1968). A new silylation reagent for amino acids bis (trimethylsilyl)trifluoroacetamide (BSTFA).
  • Bahrami, A., & Ghamari, F. (2013). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples.
  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • Kell, D. B., & Goodacre, R. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 239-248.
  • MZ-Analysentechnik. (n.d.). Macherey-Nagel Derivatization Reagents for GC Brochure. Retrieved from [Link]

  • Segura, J., & Ventura, R. (1998). Derivatization procedures for gas chromatographic-mass spectrometric determination of xenobiotics in biological samples, with special attention to drugs of abuse and doping agents.
  • Tănase, I. G., Popa, D. E., & Iordache, A. (2018). Derivatization Methods in GC and GC/MS. IntechOpen.
  • Islam, M. F., & Lee, W. (2015). Separation of enantiomers of α-amino acid methyl esters as NBD derivatives on Chiralpak IF.
  • Păiușan, L., & Hancu, G. (2020). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 25(21), 5035.
  • Lurie, I. S. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10.
  • Ilisz, I., Aranyi, A., & Péter, A. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1-15.
  • Interchim. (n.d.). Derivatization reagents. Retrieved from [Link]

  • Regis Technologies. (n.d.). Acylation Reagents. Retrieved from [Link]

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protocol for radiolabeling methyl O-(4-chlorophenyl)serinate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Radiolabeling of Methyl O-(4-chlorophenyl)serinate with Carbon-11

Abstract

This document provides a comprehensive guide for the radiosynthesis and quality control of [¹¹C]methyl O-(4-chlorophenyl)serinate, a potential PET (Positron Emission Tomography) radiotracer. The protocol is designed for researchers, scientists, and drug development professionals engaged in molecular imaging and pharmacokinetic studies. We detail a robust method centered on the O-methylation of the carboxylic acid precursor, O-(4-chlorophenyl)serine, using [¹¹C]methyl iodide. This guide emphasizes the causality behind experimental choices, self-validating quality control systems, and authoritative scientific grounding to ensure reproducibility and accuracy. The short half-life of Carbon-11 (t½ ≈ 20.4 min) necessitates a rapid and highly efficient synthesis and purification process, which is detailed herein.[1][2]

Part 1: Strategic Rationale and Workflow Design

Choice of Radionuclide: Carbon-11

For the development of PET tracers, Carbon-11 is an exemplary radionuclide. Its primary advantage is that its incorporation into a molecule does not alter the compound's chemical or biological properties, as it is a radioisotope of an element already present in the molecule.[3][4] This is a critical consideration in drug development, where maintaining the identical structure of the pharmacophore is paramount to accurately studying its in vivo behavior.

The short half-life of ¹¹C, while posing a logistical challenge requiring an on-site cyclotron, is also beneficial for clinical applications.[1][2] It allows for multiple PET scans in the same subject on the same day, enabling studies that compare baseline and post-intervention conditions. Furthermore, the rapid decay minimizes the long-term radiation dose to the subject.

Radiolabeling Strategy: [¹¹C]Methylation

The structure of methyl O-(4-chlorophenyl)serinate features a methyl ester group, which presents an ideal target for radiolabeling via ¹¹C-methylation. This strategy involves the reaction of the corresponding carboxylic acid precursor, O-(4-chlorophenyl)serine, with a high-specific-activity ¹¹C-methylating agent.

Causality behind this choice:

  • Robust and Well-Established Chemistry: N- and O-methylation reactions using [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf) are among the most common and reliable methods in PET radiochemistry.[3][5]

  • Precursor Accessibility: The carboxylic acid precursor is readily synthesized or commercially available, simplifying the overall process.

  • High Efficiency: These reactions are typically fast and high-yielding, which is essential when working against the clock of ¹¹C's rapid decay.

The overall workflow is designed for speed and efficiency, typically within an automated synthesis module to minimize radiation exposure and ensure reproducibility.

Overall Experimental Workflow

The process begins with the production of the radionuclide and culminates in a final, injectable product that has passed stringent quality control checks.

G cluster_0 Phase 1: Radionuclide Production cluster_1 Phase 2: Radiosynthesis & Purification cluster_2 Phase 3: Quality Control Cyclotron Cyclotron Production ¹⁴N(p,α)¹¹C CO2 [¹¹C]CO₂ Trapping Cyclotron->CO2 MeI Conversion to [¹¹C]CH₃I CO2->MeI Reaction Radiolabeling Reaction (Automated Module) MeI->Reaction HPLC_P Semi-Prep HPLC Purification Reaction->HPLC_P Formulation Formulation HPLC_P->Formulation HPLC_A Analytical HPLC (RCP & SA) Formulation->HPLC_A Tests pH & Visual Inspection Formulation->Tests Release Product Release HPLC_A->Release Tests->Release

Caption: Overall workflow for the production of [¹¹C]methyl O-(4-chlorophenyl)serinate.

Part 2: Materials and Equipment

Category Item
Reagents & Chemicals O-(4-chlorophenyl)serine (precursor)
Tetrabutylammonium hydroxide (TBAOH), 0.1 M in Methanol
Acetonitrile (MeCN), HPLC grade, anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Water for Injection (WFI)
Ethanol, USP grade
Saline, 0.9% sterile
Reference Standard: Methyl O-(4-chlorophenyl)serinate (non-radioactive)
Equipment Medical Cyclotron (for ¹¹C production)
Automated Radiosynthesis Module (e.g., GE TRACERlab™, Siemens Explora)
Semi-preparative High-Performance Liquid Chromatography (HPLC) system with UV and radiation detectors
Analytical HPLC system with UV and radiation detectors
Dose calibrator
Sterile filters (0.22 µm)
V-vials for reaction and collection
HPLC Columns Semi-preparative: C18, 10 µm, 250 x 10 mm (or similar)
Analytical: C18, 5 µm, 250 x 4.6 mm (or similar)

Part 3: Detailed Experimental Protocols

Protocol for [¹¹C]Methyl Iodide Production

This protocol assumes the use of an automated synthesis module with a gas-phase [¹¹C]CH₃I production method.

  • [¹¹C]CO₂ Production: Bombard a target filled with nitrogen gas (containing ~1% O₂) with protons from the cyclotron. The nuclear reaction ¹⁴N(p,α)¹¹C produces [¹¹C]CO₂.[3]

  • Trapping: Transfer the gaseous [¹¹C]CO₂ from the target and trap it on a molecular sieve trap within the synthesis module.

  • Conversion to [¹¹C]CH₄: Release the [¹¹C]CO₂ and reduce it to [¹¹C]methane by passing it over a nickel catalyst at ~400°C with hydrogen gas.

  • Conversion to [¹¹C]CH₃I: Recirculate the [¹¹C]methane with gaseous iodine (I₂) at high temperature (~720°C). The resulting [¹¹C]methyl iodide is trapped on a solid-phase extraction (SPE) cartridge (e.g., Porapak Q) for delivery to the reaction vessel.

Protocol for Radiosynthesis of [¹¹C]Methyl O-(4-chlorophenyl)serinate

The following steps are performed within the automated synthesis module.

Caption: Reaction scheme for the synthesis of the target radiotracer.

  • Precursor Preparation: Dissolve O-(4-chlorophenyl)serine (1-2 mg) in a reaction vial with 200 µL of DMF. Add 5-10 µL of 0.1 M TBAOH to deprotonate the carboxylic acid, forming the carboxylate anion.

  • Reagent Delivery: Deliver the trapped [¹¹C]CH₃I from the SPE cartridge into the reaction vial using a stream of inert gas (e.g., helium).

  • Reaction: Seal the vial and heat at 80-90°C for 3-5 minutes. The nucleophilic carboxylate attacks the electrophilic [¹¹C]methyl group.

  • Quenching: After the reaction, cool the vial and quench the reaction by adding 0.5 mL of the semi-preparative HPLC mobile phase.

Protocol for HPLC Purification
  • System: Semi-preparative HPLC with a C18 column.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v), containing 0.1% trifluoroacetic acid (TFA) to ensure sharp peaks.

  • Flow Rate: 4-5 mL/min.

  • Injection: Inject the entire quenched reaction mixture onto the HPLC system.

  • Detection & Collection: Monitor the eluent with both UV (at ~254 nm) and radiation detectors. The UV detector will show a peak corresponding to the non-radioactive reference standard. Collect the radioactive peak that co-elutes with the reference standard into a collection vial containing ~10 mL of WFI.

Protocol for Formulation
  • Solvent Removal: Trap the collected HPLC fraction on a C18 Sep-Pak cartridge.

  • Washing: Wash the cartridge with 10 mL of WFI to remove any residual HPLC solvents.

  • Elution: Elute the final product from the cartridge using 0.5-1.0 mL of USP-grade ethanol.

  • Final Dilution: Dilute the ethanol solution with 5-10 mL of sterile 0.9% saline to achieve a final injectable solution with an ethanol concentration of <10%.

  • Sterilization: Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.

Part 4: Quality Control (QC) - A Self-Validating System

Every batch must undergo rigorous QC testing before release. This ensures the product is safe, effective, and meets all regulatory standards.[6][7]

QC Workflow

G cluster_0 Chromatographic Analysis cluster_1 Physical & Chemical Tests Start Final Product Sample HPLC Analytical HPLC Start->HPLC pH_Test pH Measurement Start->pH_Test Visual Visual Inspection (Clarity, Particulates) Start->Visual Identity Identity Check (Co-elution with standard) HPLC->Identity RCP Radiochemical Purity (RCP) (Integration of radio-peak) HPLC->RCP SA Specific Activity (SA) (Radioactivity vs. mass) HPLC->SA End Pass/Fail Decision Identity->End RCP->End SA->End pH_Test->End Visual->End

Caption: Quality control workflow for the final radiopharmaceutical product.

QC Test Procedures
  • Radiochemical Purity (RCP):

    • Method: Analytical HPLC using a C18 column with a mobile phase similar to the purification step (adjust flow rate to 1 mL/min).

    • Procedure: Inject a small aliquot (~20 µL) of the final product.

    • Analysis: Integrate the area of all radioactive peaks in the radio-chromatogram. RCP is calculated as: (Area of Product Peak / Total Area of All Peaks) * 100.[8][9]

    • Acceptance Criterion: >95%.

  • Identity:

    • Method: Co-injection on the analytical HPLC system.

    • Procedure: Inject the final product spiked with the non-radioactive reference standard.

    • Analysis: The retention time of the main radioactive peak must match the retention time of the UV peak from the reference standard.

  • Specific Activity (SA):

    • Method: Analytical HPLC.

    • Procedure: Calibrate the UV detector response by injecting known concentrations of the reference standard to create a standard curve (mass vs. UV peak area).

    • Analysis: Determine the mass of the product in the radioactive sample from its UV peak area using the calibration curve. Measure the total radioactivity of the injected sample. SA is calculated as: (Total Radioactivity / Calculated Mass).

    • Acceptance Criterion: Typically >1 Ci/µmol at the time of injection.

  • pH:

    • Method: pH paper strip.

    • Procedure: Apply a small drop of the final product to a pH strip.

    • Acceptance Criterion: 4.5 - 7.5.

Summary of QC Specifications
Parameter Method Specification
Identity Analytical HPLCRetention time matches non-radioactive standard
Radiochemical Purity (RCP) Analytical HPLC≥ 95%
Specific Activity (SA) Analytical HPLC> 1.0 Ci/µmol (37 GBq/µmol) at End of Synthesis (EOS)
pH pH Strip4.5 – 7.5
Visual Inspection Naked EyeClear, colorless, free of particulate matter
Radionuclidic Purity Gamma Spectroscopy> 99.9% as ¹¹C

References

  • Dehdashti, F., & Grigsby, P. W. (2017). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. PMC. [Link]

  • Conti, M., & Eriksson, L. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. [Link]

  • Valdovinos, H. F. (2023). Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC. IntechOpen. [Link]

  • van der Meij, J., & Beekman, F. J. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. PMC. [Link]

  • Li, Z., & Li, G. (2020). Metal-free 18F-labeling of aryl-CF2H via nucleophilic radiofluorination and oxidative C–H activation. Chemical Communications (RSC Publishing). [Link]

  • Smith, G. (2024). The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. AZoNetwork. [Link]

  • Saha, G. B. (1995). Radiopharmaceutical quality control. ResearchGate. [Link]

  • Brooks, A. F., & Scott, P. J. H. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC. [Link]

  • Ekinci, A. I. (2022). QUALITY ASSURANCE AND QUALITY CONTROL OF RADIOPHARMACEUTICALS: AN OVERVIEW. DergiPark. [Link]

  • Makaravage, E. M., & Brooks, A. F. (2015). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. PMC. [Link]

  • Moravek, Inc. (2022). How To Properly Store Your Radiolabeled Compounds. Moravek, Inc.. [Link]

  • Doi, H. (2017). [11C]Carbon Dioxide: Starting Point for Labeling PET Radiopharmaceuticals. IntechOpen. [Link]

  • Varrone, A., & Halldin, C. (2018). Synthesis and Preclinical Evaluation of the First Carbon-11 Labeled PET Tracers Targeting Substance P1–7. ACS Publications. [Link]

  • van Dam, R. M. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. ResearchGate. [Link]

  • van Dam, R. M. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. eScholarship. [Link]

  • Fichna, J., & Janecka, A. (2003). Synthesis of Target-Specific Radiolabeled Peptides for Diagnostic Imaging. ACS Publications. [Link]

  • van Dam, R. M. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. PMC. [Link]

  • UK Radiopharmacy Group. (n.d.). Radiochemical Purity Systems of Radiopharmaceuticals. UK Radiopharmacy Group. [Link]

  • Wuest, F. (2018). Development of new chemistry for fluorine-18 radiolabeling. University of Alberta Libraries. [Link]

  • MacMillan, D. W. C. (2023). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. PMC. [Link]

  • Wang, M., & Gao, M. (2022). Recent Advances in Synthetic Methodologies to Form C-18F Bonds. Frontiers. [Link]

  • Wang, M., & Gao, M. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. MDPI. [Link]

  • Moravek, Inc. (n.d.). How Do You Synthesize Radiolabeled Compounds?. Moravek, Inc.. [Link]

  • Guérard, F., & Gestin, J.-F. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications (RSC Publishing). [Link]

  • Ahenkorah, S., & De Spiegeleer, B. (2020). State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET. PMC. [Link]

  • de Jong, M. (2021). Strategies for Site-Specific Radiolabeling of Peptides and Proteins. IntechOpen. [Link]

  • Ozaki, M. (2024). Radiolabeling Methods: Evaluating Insights in Biomedical Study. Longdom Publishing. [Link]

  • Cornelissen, B. (2014). Radiolabeling Strategies for Tumor-Targeting Proteinaceous Drugs. MDPI. [Link]

  • Watanabe, S., & Hanaoka, H. (2023). Engineering a Radiohybrid PSMA Ligand with an Albumin-Binding Moiety and Pharmacokinetic Modulation via an Albumin-Binding Competitor for Radiotheranostics. MDPI. [Link]

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Application Note: Integration of Methyl O-(4-chlorophenyl)serinate in High-Throughput Screening (HTS) Library Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Methyl O-(4-chlorophenyl)serinate (CAS: 1851976-24-3) is a highly versatile, non-natural amino acid derivative increasingly utilized in the construction of combinatorial libraries for High-Throughput Screening (HTS)[1]. Structurally, it features a serine backbone where the side-chain hydroxyl is etherified with a 4-chlorophenyl group, and the carboxylic acid is protected as a methyl ester.

Causality in Experimental Design: The selection of this specific building block in drug discovery is driven by two primary factors:

  • Pharmacophoric Value: The para-chloro substitution provides a specific electrostatic signature known as a "sigma-hole." This allows the molecule to form orthogonal halogen bonds with backbone carbonyls in protein binding pockets. This exact feature was critical in the discovery of the clinical Akt kinase inhibitor AZD5363, where a similar 4-chlorophenyl motif perfectly occupied a hydrophobic pocket under the kinase P-loop, dramatically enhancing both potency and selectivity[2].

  • Orthogonal Reactivity: The methyl ester acts as a built-in protecting group. In complex HTS library generation, utilizing the free carboxylic acid during initial amine functionalization often leads to poor solubility or premature cyclization. The methyl ester neutralizes the carboxylate, driving the equilibrium of reactions (like imine formation) forward, and can be cleanly saponified later.

Workflow 1: DNA-Encoded Library (DEL) Synthesis

DNA-Encoded Libraries (DELs) allow for the simultaneous screening of billions of compounds in a single affinity-selection experiment. Incorporating methyl O-(4-chlorophenyl)serinate into a DEL requires chemistry that is entirely compatible with the dilute, aqueous conditions demanded by the DNA tag.

Protocol 1: On-DNA Reductive Amination and Split-and-Pool Elaboration

Note: This protocol is a self-validating system. Step 3 includes a mandatory LC-MS quality control checkpoint to prevent the propagation of truncated library members.

  • Imine Formation: To a 1.5 mL Eppendorf tube containing the DNA-conjugated aldehyde scaffold (1 nmol in 10 µL of 250 mM pH 9.4 borate buffer), add 100 equivalents of methyl O-(4-chlorophenyl)serinate (100 nmol dissolved in 2 µL anhydrous DMSO). Incubate at 25°C for 2 hours.

  • Reduction: Add 100 equivalents of 2-picoline borane (pic-BH₃) to the reaction mixture. Incubate at 25°C for 12 hours. Precipitate the DNA using cold ethanol, centrifuge, and resuspend the pellet in LC-MS grade water.

  • Ester Hydrolysis (Deprotection & QC): Add 0.2 M aqueous LiOH (10 µL) to the DNA-conjugate and incubate at 25°C for 4 hours.

    • Causality: Mild LiOH is chosen over NaOH to prevent DNA backbone degradation while efficiently saponifying the methyl ester.

    • Validation: Take a 0.5 µL aliquot for LC-MS analysis. Proceed only if >95% mass conversion to the free carboxylic acid is observed.

  • Amide Coupling (Cycle 2): Split the resulting DNA-conjugated carboxylic acid into a 96-well plate. To each well, add a unique amine building block (100 eq), followed by EDC/s-NHS (200 eq) in pH 6.0 MES buffer. Incubate for 12 hours.

  • Pooling: Pool all wells, perform a final ethanol precipitation, and purify the library via reverse-phase HPLC.

DEL_Workflow A DNA-Conjugated Aldehyde Scaffold B Reductive Amination + Methyl O-(4-chlorophenyl)serinate A->B Cycle 1 C Ester Hydrolysis (LiOH, aq.) B->C Deprotection D Split & Pool Amide Coupling C->D Cycle 2 E DEL Library Generation D->E Final Pool

Caption: On-DNA synthesis cycle utilizing methyl O-(4-chlorophenyl)serinate.

Workflow 2: Ugi Four-Component Reaction (MCR) for 384-Well HTS

Multicomponent reactions (MCRs) are the cornerstone of rapid peptidomimetic library generation. The Ugi 4-component reaction utilizes the free amine of methyl O-(4-chlorophenyl)serinate to generate highly substituted bis-amides in a single pot, ideal for probing protease S1/S2 pockets.

Protocol 2: 384-Well Plate Ugi MCR Synthesis
  • Preparation: Prepare 0.1 M stock solutions of methyl O-(4-chlorophenyl)serinate, diverse aldehydes, isocyanides, and carboxylic acids in anhydrous methanol.

  • Imine Pre-formation: Using an automated acoustic liquid handler (e.g., Echo 550), dispense 10 µL of the amine and 10 µL of the aldehyde into a 384-well plate. Incubate for 30 minutes at room temperature.

    • Causality: Pre-forming the imine is a critical step. It prevents the aldehyde from reacting directly with the isocyanide (the competing Passerini side-reaction), ensuring high fidelity and purity of the final Ugi product.

  • Condensation: Dispense 10 µL of the carboxylic acid, followed immediately by 10 µL of the isocyanide into each well.

  • Mumm Rearrangement: Seal the plate with a pierceable foil seal and incubate at 25°C for 24 hours. The initial intermediate spontaneously undergoes a Mumm rearrangement to form the stable bis-amide peptidomimetic.

  • Formatting for HTS: Remove the methanol solvent via a centrifugal evaporator (SpeedVac) for 2 hours. Resuspend the dried library in 40 µL of 100% DMSO. The plate is now ready for direct acoustic dispensing into biochemical screening assays.

Ugi_Workflow A1 Amine: Methyl O-(4-chlorophenyl)serinate B Imine Formation (MeOH, 25°C) A1->B A2 Aldehyde (Diversity Set) A2->B A3 Isocyanide (Diversity Set) C Ugi 4-Component Condensation A3->C A4 Carboxylic Acid (Diversity Set) A4->C B->C D Mumm Rearrangement (Bis-amide formation) C->D E 384-Well HTS Peptidomimetic Library D->E

Caption: Ugi 4-component reaction workflow for 384-well high-throughput screening.

Data Presentation: Library Metrics and QC

To ensure the trustworthiness of the generated libraries, physicochemical properties and screening quality metrics must be rigorously tracked.

Table 1: Physicochemical Profile
ParameterMethyl O-(4-chlorophenyl)serinate[1]Target Ugi Library Average
Molecular Weight 229.66 g/mol 450 - 550 g/mol
cLogP (Estimated) ~1.83.0 - 4.5
H-Bond Donors 2 (Amine)1 - 2
H-Bond Acceptors 44 - 6
Rotatable Bonds 58 - 12
Table 2: HTS Quality Control Metrics
QC ParameterAnalytical MethodAcceptance CriteriaCausality / Corrective Action
Ester Hydrolysis LC-MS (On-DNA)> 95% conversionEnsures no truncated sequences in Cycle 2. If <95%, extend LiOH incubation.
Imine Formation ¹H-NMR / LC-MS> 90% conversionPrevents Passerini side-products. If low, add 0.1 eq catalytic acetic acid.
Library Purity UPLC-MS (ELSD)> 85% average purityCritical for avoiding false positives (PAINS) in downstream HTS.
Assay Robustness Z'-Factor> 0.6Validates the biochemical screening assay's dynamic range before library testing.

References

  • ChemSrc. "1851976-24-3 methyl O-(4-chlorophenyl)serinate". ChemSrc Database. URL: [Link]1]

  • Addie, Matt, et al. "Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases." Journal of Medicinal Chemistry 56.5 (2013): 2059-2073. URL: [Link]2]

Sources

Application and Protocol Guide for the Bioanalytical Determination of Methyl O-(4-chlorophenyl)serinate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of methyl O-(4-chlorophenyl)serinate in biological samples. Designed for researchers, scientists, and professionals in drug development, this document outlines three robust analytical methodologies: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The protocols herein are grounded in established principles of bioanalytical method validation, ensuring accuracy, precision, and reliability. Each section explains the scientific rationale behind the procedural steps, offering insights honed from extensive field experience to empower users to successfully implement and adapt these methods for their specific research needs.

Introduction: The Analytical Imperative for Methyl O-(4-chlorophenyl)serinate

Methyl O-(4-chlorophenyl)serinate is a synthetic amino acid derivative with potential significance in pharmaceutical research and development. Its structural similarity to endogenous amino acids necessitates highly selective and sensitive analytical methods to accurately determine its concentration in complex biological matrices such as plasma, serum, and urine. Understanding the pharmacokinetic and pharmacodynamic profile of this compound is critical for evaluating its efficacy and safety. This guide provides the foundational methodologies to achieve this, emphasizing the principles of robust analytical science.

The validation of analytical methods is a cornerstone of ensuring the quality and integrity of bioanalytical data.[1] It provides documented evidence that a method is suitable for its intended purpose.[2] This document integrates validation principles into each protocol, guiding the user toward developing a self-validating analytical system.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the quantification of small molecules in biological fluids due to its high sensitivity, selectivity, and speed.[3] This method is particularly well-suited for the direct analysis of polar compounds like methyl O-(4-chlorophenyl)serinate.

Principle of the Method

The method involves the extraction of the analyte from the biological matrix, followed by chromatographic separation on a reversed-phase HPLC column. The eluent from the HPLC is introduced into a tandem mass spectrometer, where the analyte is ionized, and specific precursor-to-product ion transitions are monitored for highly selective quantification.

Experimental Protocol

2.2.1 Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

Protein precipitation is a common and effective method for removing the bulk of proteins from plasma or serum samples.[4] This is followed by a liquid-liquid extraction to further purify the analyte and concentrate it.

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Add 600 µL of methyl tert-butyl ether (MTBE) to the supernatant.

  • Vortex for 2 minutes to extract the analyte into the organic phase.

  • Centrifuge at 5,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for analysis.

2.2.2 HPLC-MS/MS Instrumentation and Parameters

The following parameters provide a starting point for method development and can be optimized for specific instruments.

ParameterRecommended Setting
HPLC System Agilent 1290 Infinity II UHPLC or equivalent
Column C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the analyte
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer 45 psi
Capillary Voltage 3500 V
Data Analysis and Validation

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of the analyte in the unknown samples is then determined from this curve. Method validation should be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like amino acid derivatives, a derivatization step is necessary to increase their volatility and thermal stability.[5]

Principle of the Method

This method involves the extraction and derivatization of methyl O-(4-chlorophenyl)serinate to make it amenable to gas chromatography. The derivatized analyte is then separated on a GC column and detected by a mass spectrometer.

Experimental Protocol

3.2.1 Sample Preparation and Derivatization

This protocol employs a two-step derivatization process: esterification of the carboxyl group followed by acylation of the amino group.[6]

  • Perform protein precipitation and liquid-liquid extraction as described in section 2.2.1, steps 1-8.

  • Evaporate the organic extract to complete dryness.

  • Add 100 µL of 3N HCl in n-butanol and heat at 65°C for 20 minutes to form the n-butyl ester.

  • Evaporate the reagent to dryness under nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

  • Heat at 65°C for 30 minutes to acylate the amino group.

  • Evaporate the reagents to dryness under nitrogen.

  • Reconstitute the derivatized analyte in 100 µL of ethyl acetate for GC-MS analysis.

3.2.2 GC-MS Instrumentation and Parameters

ParameterRecommended Setting
GC System Agilent 7890B GC System or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium at 1.2 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Impact (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM) of characteristic fragment ions
Data Analysis and Validation

Quantitative analysis is performed by monitoring specific ions of the derivatized analyte. A calibration curve is generated using derivatized standards. Validation should assess the efficiency and reproducibility of the derivatization reaction in addition to standard validation parameters.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is a highly sensitive immunoassay suitable for the detection of small molecules for which a traditional sandwich ELISA is not feasible.[7] This assay measures the concentration of the analyte by its ability to compete with a labeled antigen for binding to a limited amount of antibody.

Principle of the Method

In this assay format, the biological sample containing the free methyl O-(4-chlorophenyl)serinate is incubated with a specific primary antibody. This mixture is then added to a microplate coated with a conjugate of the analyte (e.g., methyl O-(4-chlorophenyl)serinate-BSA). The free analyte in the sample competes with the coated analyte for binding to the antibody. The amount of antibody bound to the plate is then detected using an enzyme-conjugated secondary antibody. The signal is inversely proportional to the concentration of the analyte in the sample.

Experimental Protocol

4.2.1 Assay Development Considerations

The development of a competitive ELISA requires the production of a specific antibody to methyl O-(4-chlorophenyl)serinate and the synthesis of an analyte-protein conjugate for coating the microplate. The antibody can be generated by immunizing animals with a carrier protein conjugated to a derivative of the analyte.

4.2.2 General Assay Procedure

  • Prepare standards and samples. Biological samples may require dilution in an appropriate assay buffer.

  • In a separate microplate or tubes, pre-incubate the standards and samples with a fixed concentration of the primary antibody for 1-2 hours at room temperature.

  • Add 100 µL of the pre-incubated mixtures to the wells of the analyte-conjugate coated microplate.

  • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate 3-5 times.

  • Add 100 µL of the enzyme substrate (e.g., TMB) and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stop the reaction by adding 100 µL of a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Validation

A standard curve is generated by plotting the absorbance against the logarithm of the standard concentrations. The concentration of the analyte in the samples is interpolated from this curve. Key validation parameters include the IC50 (the concentration of analyte that inhibits 50% of the maximum signal), specificity (cross-reactivity with related compounds), and precision.

Visualization of Experimental Workflows

HPLC-MS/MS Workflow

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (100 µL) Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Centrifuge1 Centrifugation (14,000 x g) Precipitation->Centrifuge1 Supernatant Supernatant Transfer Centrifuge1->Supernatant LLE Liquid-Liquid Extraction (MTBE) Supernatant->LLE Centrifuge2 Centrifugation (5,000 x g) LLE->Centrifuge2 Organic_Phase Organic Phase Transfer Centrifuge2->Organic_Phase Evaporation Evaporation (Nitrogen Stream) Organic_Phase->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS Tandem MS Detection (ESI+, MRM) HPLC->MSMS Data_Analysis Data Analysis (Quantification) MSMS->Data_Analysis

Caption: Workflow for HPLC-MS/MS analysis of methyl O-(4-chlorophenyl)serinate.

GC-MS Workflow

GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis Sample_Prep Sample Extraction (as in HPLC-MS/MS) Dry_Down1 Evaporation to Complete Dryness Sample_Prep->Dry_Down1 Esterification Esterification (HCl in n-Butanol) Dry_Down1->Esterification Dry_Down2 Evaporation Esterification->Dry_Down2 Acylation Acylation (PFPA) Dry_Down2->Acylation Dry_Down3 Evaporation Acylation->Dry_Down3 Reconstitution Reconstitution (Ethyl Acetate) Dry_Down3->Reconstitution GC GC Separation (HP-5ms Column) Reconstitution->GC MS MS Detection (EI, SIM) GC->MS Data_Analysis Data Analysis (Quantification) MS->Data_Analysis

Caption: Workflow for GC-MS analysis including the essential derivatization steps.

Competitive ELISA Workflow

ELISA_Workflow cluster_steps Assay Steps Pre_Incubate 1. Pre-incubate Sample/Standard with Primary Antibody Add_to_Plate 2. Add to Analyte-Coated Plate (Competition) Pre_Incubate->Add_to_Plate Wash1 3. Wash Add_to_Plate->Wash1 Add_Secondary 4. Add Enzyme-Conjugated Secondary Antibody Wash1->Add_Secondary Wash2 5. Wash Add_Secondary->Wash2 Add_Substrate 6. Add Substrate (Color Development) Wash2->Add_Substrate Stop_Reaction 7. Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate

Caption: General workflow for the competitive ELISA procedure.

Summary of Method Performance Characteristics

The following table presents typical performance characteristics that can be expected from these analytical methods. These values should be established and verified during in-house method validation.

ParameterHPLC-MS/MSGC-MSCompetitive ELISA
Limit of Quantification (LOQ) 0.1 - 1 ng/mL1 - 10 ng/mL0.05 - 0.5 ng/mL
Linear Dynamic Range 0.1 - 1000 ng/mL1 - 500 ng/mL0.1 - 10 ng/mL (non-linear)
Precision (%RSD) < 15%< 20%< 15%
Accuracy (%Recovery) 85 - 115%80 - 120%80 - 120%
Sample Volume 50 - 100 µL100 - 200 µL25 - 50 µL
Throughput HighMediumHigh (plate-based)
Selectivity Very HighHighModerate to High

Conclusion

The choice of analytical method for the determination of methyl O-(4-chlorophenyl)serinate in biological samples depends on the specific requirements of the study. HPLC-MS/MS offers a superb balance of sensitivity, selectivity, and throughput. GC-MS provides a robust alternative, particularly when HPLC-MS/MS is unavailable, though it requires a more involved sample preparation procedure. Competitive ELISA, once developed, offers the highest sensitivity and throughput for large-scale screening, but with potentially lower selectivity than mass spectrometry-based methods. Each protocol provided in this guide is a starting point for the development of a fully validated bioanalytical method that will yield reliable and accurate data for critical decision-making in research and development.

References

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • Sema, G. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Culea, M., et al. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS.
  • Hušek, P. (2008). Automated GC-MS analysis of free amino acids in biological fluids.
  • Tsutsui, H., et al. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 986.
  • Todua, N., et al. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.
  • Shimadzu. (n.d.). Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. Retrieved from [Link]

  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

Sources

Application Notes & Protocols for In Vivo Studies of Methyl O-(4-chlorophenyl)serinate

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Scientific Context of Methyl O-(4-chlorophenyl)serinate

Methyl O-(4-chlorophenyl)serinate is a synthetic derivative of the amino acid serine. The introduction of a 4-chlorophenyl group to the oxygen atom of the serine side chain is anticipated to significantly alter its biological properties compared to endogenous serine. Serine itself is a crucial molecule involved in a multitude of cellular processes, including protein synthesis, one-carbon metabolism, and the production of other amino acids, nucleotides, and lipids.[1][2] Alterations in serine metabolism have been implicated in various pathological conditions, notably cancer and neurological disorders.[3][4]

The rationale for investigating a novel serine derivative like methyl O-(4-chlorophenyl)serinate in vivo stems from the potential to modulate these serine-dependent pathways for therapeutic benefit. The chlorophenyl moiety may influence the compound's stability, membrane permeability, and interaction with target proteins, potentially leading to novel pharmacological activities. In vivo studies are indispensable for understanding how this compound behaves in a complex biological system, a critical step in the drug development process.[5][6][7]

Part 1: Preclinical In Vivo Study Design: Foundational Principles

A well-designed in vivo study is paramount for generating reproducible and translatable data.[5] This section outlines the critical considerations for establishing a robust experimental framework for methyl O-(4-chlorophenyl)serinate.

Animal Model Selection

The choice of animal model is a critical decision that directly impacts the relevance of the study's findings.[5] Rodents, such as mice and rats, are commonly used in initial in vivo studies due to their well-characterized genetics, physiology, and the availability of established disease models.[5]

  • For General Toxicity and Pharmacokinetic Profiling: Healthy, young adult rodents of a commonly used laboratory strain (e.g., Sprague-Dawley rats or C57BL/6 mice) are appropriate. It is recommended to use both sexes to identify any sex-specific differences in toxicity or metabolism.[8]

  • For Efficacy Studies: The selection of the animal model will depend on the hypothesized therapeutic area.

    • Oncology: If methyl O-(4-chlorophenyl)serinate is hypothesized to have anti-cancer properties by targeting serine metabolism[3][4], xenograft models using human cancer cell lines implanted in immunocompromised mice (e.g., nude or SCID mice) are a standard approach.[1]

    • Neurological Disorders: If the compound is being investigated for its potential to modulate neurotransmission, models of specific neurological conditions (e.g., animal models of schizophrenia or neurodegenerative diseases) would be necessary. It is important to note that there can be significant species differences in the enzymes involved in serine metabolism, such as D-amino acid oxidase (DAAO), which should be considered when selecting a model for neurological studies.[9]

Ethical Considerations and Animal Welfare

All in vivo experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to minimize animal use and suffering.

Dosing and Administration Route

The route of administration should ideally mimic the intended clinical route. For initial studies, oral (gavage) and intravenous (IV) administration are common.

  • Vehicle Selection: The test compound should be formulated in a vehicle that is non-toxic and does not interfere with the biological activity of the compound.[8][10] A tiered approach to vehicle selection is recommended:

    • Aqueous solution (e.g., saline, water)

    • Aqueous suspension (e.g., with methylcellulose)

    • Oil-based solution/emulsion (e.g., corn oil)

  • Dose Selection: Dose-ranging studies are essential to determine appropriate dose levels for subsequent toxicity and efficacy studies.[11]

    • Acute Toxicity Studies: OECD guidelines provide frameworks for determining the acute toxicity (LD50) of a new chemical, such as the Up-and-Down Procedure (OECD 425) or the Fixed Dose Procedure (OECD 420).[12][13] These studies help in identifying the maximum tolerated dose (MTD).

    • Dose-Ranging for Efficacy: A range of doses, often spanning several orders of magnitude, should be tested to establish a dose-response relationship.

Part 2: Core Experimental Protocols

This section provides detailed, step-by-step methodologies for the initial in vivo characterization of methyl O-(4-chlorophenyl)serinate.

Preliminary Acute Toxicity Assessment (Adapted from OECD Guideline 425)

This protocol aims to determine the acute oral toxicity of methyl O-(4-chlorophenyl)serinate.

Materials:

  • Methyl O-(4-chlorophenyl)serinate

  • Appropriate vehicle

  • Healthy, young adult female rodents (nulliparous and non-pregnant), 8-12 weeks old

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Procedure:

  • Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days.

  • Fasting: Fast animals overnight (for rats) or for 3-4 hours (for mice) with free access to water before dosing.[13]

  • Dose Preparation: Prepare a stable formulation of methyl O-(4-chlorophenyl)serinate in the selected vehicle.

  • Limit Test (Starting Dose of 2000 mg/kg):

    • Dose one animal at 2000 mg/kg.

    • Observe the animal closely for the first few hours post-dosing and then periodically for 14 days for signs of toxicity.

    • If the animal survives, dose four additional animals sequentially at the same dose.

    • If three or more animals survive, the LD50 is considered to be greater than 2000 mg/kg.[12]

    • If the first animal dies, proceed to the main test with a lower starting dose.

  • Main Test (if required):

    • Dose one animal at a lower starting dose (e.g., 300 mg/kg).

    • The subsequent doses for other animals are adjusted up or down by a factor of 3.2, depending on the outcome (survival or death) of the previously dosed animal.

  • Observations: Record body weight, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and mortality daily.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Data Presentation:

Dose (mg/kg)Number of AnimalsNumber of MortalitiesClinical Signs Observed
2000 (Limit Test)5
Example Doses for Main Test
3001
10001
Pharmacokinetic (PK) Study

This protocol is designed to determine the basic pharmacokinetic parameters of methyl O-(4-chlorophenyl)serinate.

Materials:

  • Methyl O-(4-chlorophenyl)serinate

  • Vehicle for IV and oral administration

  • Cannulated rodents (for serial blood sampling)

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Analytical method for quantifying methyl O-(4-chlorophenyl)serinate in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Use cannulated animals to facilitate serial blood sampling.

  • Dosing:

    • IV Group: Administer a single bolus dose intravenously (e.g., 1-5 mg/kg).

    • Oral Group: Administer a single dose by oral gavage (e.g., 10-50 mg/kg).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of methyl O-(4-chlorophenyl)serinate in the plasma samples using a validated analytical method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability
In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a basic efficacy study in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line known to be sensitive to serine metabolism inhibition

  • Methyl O-(4-chlorophenyl)serinate formulation

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment:

    • Vehicle Control Group: Administer the vehicle alone.

    • Treatment Group(s): Administer methyl O-(4-chlorophenyl)serinate at one or more dose levels.

    • Positive Control Group (optional): Administer a standard-of-care chemotherapy agent.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight as an indicator of toxicity.

    • Observe for any clinical signs of adverse effects.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize animals and collect tumors for further analysis (e.g., histology, biomarker analysis).

Data Analysis:

  • Compare the tumor growth rates between the treatment and control groups.

  • Calculate the tumor growth inhibition (TGI).

Part 3: Visualizations and Logical Workflows

General In Vivo Study Workflow

InVivo_Workflow cluster_preliminary Preliminary Assessment cluster_invivo In Vivo Studies physchem Physicochemical Characterization in_vitro In Vitro Activity & Toxicity physchem->in_vitro Informs acute_tox Acute Toxicity (e.g., OECD 425) in_vitro->acute_tox Guides Starting Dose pk_study Pharmacokinetics (IV & Oral) acute_tox->pk_study Determines MTD efficacy Efficacy Studies (Disease Models) pk_study->efficacy Informs Dosing Regimen chronic_tox Chronic Toxicity (e.g., OECD 452) efficacy->chronic_tox Justifies Further Study

Caption: A generalized workflow for the in vivo evaluation of a novel compound.

Decision Tree for Animal Model Selection

Animal_Model_Selection start Start: Define Research Question q1 Primary Goal? start->q1 pk_tox Pharmacokinetics or General Toxicology q1->pk_tox PK/Tox efficacy Efficacy q1->efficacy Efficacy rodent_model Healthy Sprague-Dawley Rats or C57BL/6 Mice pk_tox->rodent_model Use Standard Rodent Strain (e.g., Sprague-Dawley Rat) q2 q2 efficacy->q2 Therapeutic Area? oncology oncology q2->oncology Oncology neuro neuro q2->neuro Neurology xenograft Immunocompromised Mice with Human Tumor Xenografts oncology->xenograft Use Xenograft Model (e.g., Nude Mice) disease_model Transgenic or Induced Disease Models neuro->disease_model Use Specific Disease Model

Caption: A decision tree to guide the selection of an appropriate animal model.

References

  • OECD (2018), Test No. 452: Chronic Toxicity Studies, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • National Toxicology Program, OECD Test Guideline 425. [Link]

  • OECD (2001), Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • Wikipedia, OECD Guidelines for the Testing of Chemicals. [Link]

  • OECD (2016), Test No. 474: Mammalian Erythrocyte Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • Calabrese, V. et al. (2011). Is rat an appropriate animal model to study the involvement of D-serine catabolism in schizophrenia? Insights from characterization of D-amino acid oxidase. FEBS Journal, 278(24), 4898-4913. [Link]

  • Ichor Bio (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. [Link]

  • Charles River (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. [Link]

  • Frontiers (2025). The role and research progress of serine metabolism in tumor cells. [Link]

  • MDPI (2023). Designing an In Vivo Preclinical Research Study. [Link]

  • ResearchGate (2025). Pharmacokinetics of oral L-serine supplementation in a single patient. [Link]

  • ResearchGate (2025). Pharmacokinetics and toxicokinetics of D-serine in rats. [Link]

  • American Association for Cancer Research (2024). Decoding Serine Metabolism: Unveiling Novel Pathways for Evolving Cancer Therapies. [Link]

  • medRxiv (2019). Informing Pharmacokinetic Models with Physiological Data: Oral Population Modeling of L-Serine in Humans. [Link]

Sources

Application Note & Protocol: Techniques for Crystallizing Methyl O-(4-chlorophenyl)serinate for X-ray Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The determination of a molecule's three-dimensional structure via single-crystal X-ray diffraction is a cornerstone of modern chemical and pharmaceutical research.[1][2][3] This analysis is entirely contingent upon the availability of high-quality, single crystals.[2][3] Methyl O-(4-chlorophenyl)serinate, a derivative of the amino acid serine, represents a class of small molecules for which structural elucidation is critical for understanding its chemical properties and potential biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing field-proven techniques and step-by-step protocols for obtaining X-ray suitable crystals of this compound. We will explore the foundational principles of crystallization, systematic solvent selection, and the practical application of various crystallization methodologies, including slow evaporation, slow cooling, and vapor diffusion.

The Foundational Principle: Achieving Supersaturation

Crystallization is fundamentally a process of controlled precipitation, driven by the creation of a supersaturated solution.[4] This is a thermodynamically unstable state where the concentration of the solute (methyl O-(4-chlorophenyl)serinate) exceeds its equilibrium solubility limit. The system seeks to return to equilibrium through the formation of a solid, crystalline phase. This process occurs in two main stages:

  • Nucleation: The initial formation of a stable, microscopic crystalline aggregate or "nucleus."[1][5][6] This can be spontaneous or induced (e.g., by a seed crystal).

  • Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the surface of the existing nucleus.[1][5][6]

The quality of the final crystal is dictated by the rate at which these processes occur. Slow, carefully controlled conditions favor the growth of a few large, well-ordered crystals over the rapid formation of many small, imperfect crystallites or an amorphous powder.[7][8][9]

The Critical First Step: Systematic Solvent Selection

The choice of solvent is the most critical variable in any crystallization experiment.[8][10][11][12] An ideal solvent will exhibit a strong temperature-dependent solubility profile for the target compound: high solubility at elevated temperatures and low solubility at ambient or reduced temperatures.[9][13]

Given the structure of methyl O-(4-chlorophenyl)serinate—containing a polar amino acid backbone (ester, amine, hydroxyl groups) and a less polar chlorophenyl ether moiety—a range of solvents with intermediate to high polarity should be screened. The adage "like dissolves like" provides a useful starting point.[11][13]

Protocol 2.1: Small-Scale Solvent Screening
  • Place approximately 5-10 mg of methyl O-(4-chlorophenyl)serinate into a small, clean test tube or vial.

  • Add a candidate solvent dropwise at room temperature, vortexing after each addition.

  • Observation 1: If the compound dissolves readily in a small volume (<0.5 mL) at room temperature, the solvent is likely too good, and the compound may not crystallize out upon cooling. Reject this solvent for single-solvent methods but consider it as the "good" solvent in a binary (anti-solvent) system.

  • Observation 2: If the compound remains largely insoluble, gently warm the vial (e.g., with a heat gun or in a warm water bath) while continuing to add the solvent dropwise.

  • Observation 3: If the compound dissolves completely upon heating, it is a promising candidate.[9] Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.

  • Ideal Outcome: A good solvent will show a significant formation of crystalline solid upon cooling. If an oil forms or the compound precipitates as a fine powder, consider alternative solvents or solvent mixtures.

Table 1: Suggested Solvents for Screening Methyl O-(4-chlorophenyl)serinate
SolventBoiling Point (°C)PolarityRationale & Comments
Methanol 65Polar ProticCan engage in hydrogen bonding with the serine backbone. Good starting point.[14]
Ethanol 78Polar ProticSimilar to methanol but less volatile, allowing for slower evaporation/cooling.[14]
Ethyl Acetate 77Polar AproticA good general-purpose solvent for moderately polar compounds.[11][12]
Acetone 56Polar AproticExcellent solvent but its high volatility can lead to rapid, poor-quality crystal growth.[11][14] Better for anti-solvent methods.
Acetonitrile 82Polar AproticOften a good choice for polar molecules, can sometimes yield high-quality crystals.[15][16]
Toluene 111NonpolarMay preferentially dissolve the aryl portion. Often excellent for aryl compounds.[9] Can be used in mixtures with more polar solvents.
Dichloromethane (DCM) 40Moderately PolarOften dissolves a wide range of organic compounds. Its volatility can be a drawback.[8]

Core Crystallization Methodologies & Protocols

Once a suitable solvent or solvent system is identified, several techniques can be employed. It is recommended to run multiple experiments in parallel using different methods.

Method A: Slow Evaporation

This technique is straightforward and effective when a compound is moderately soluble at room temperature.[10][17] Supersaturation is achieved as the solvent volume slowly decreases.[7]

SlowEvaporation A Dissolve Compound in Suitable Solvent B Filter Solution into Clean Vial A->B Remove Particulates C Cover Vial with Perforated Parafilm B->C Control Evaporation D Store Undisturbed at Constant Temp. C->D Prevent Contamination E Monitor for Crystal Growth (Days-Weeks) D->E Patience is Key

Caption: Workflow for the Slow Cooling crystallization method.

  • In a small Erlenmeyer flask, add a minimal amount of a suitable solvent (e.g., methanol or an ethanol/water mixture) to the compound.

  • Heat the mixture gently (e.g., on a hotplate) while stirring until the compound fully dissolves. Add more solvent dropwise if necessary to achieve complete dissolution, creating a saturated or near-saturated hot solution. [9]3. Cover the flask with a watch glass and remove it from the heat.

  • To ensure slow cooling, which promotes the growth of larger crystals, place the flask inside a beaker of hot water or wrap it in glass wool or paper towels. [9]5. Allow the solution to cool undisturbed to room temperature over several hours.

  • Once at room temperature, if crystal growth is substantial, you can proceed to harvesting. For further yield, carefully transfer the flask to a 4°C refrigerator for 12-24 hours.

Method C: Vapor Diffusion

Vapor diffusion is arguably the most effective method for producing high-quality crystals from small amounts of material. [8][10]It involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a less volatile "good" solvent.

VaporDiffusion cluster_outer Sealed Outer Vial cluster_inner Inner Vial AntiSolvent Anti-Solvent Reservoir (e.g., Hexane) Vapor Anti-Solvent Vapor AntiSolvent->Vapor Evaporation CompoundSol Compound in 'Good' Solvent (e.g., Ethyl Acetate) Crystals Crystals Form CompoundSol->Crystals Induces Crystallization Vapor->CompoundSol Diffusion

Caption: Schematic of the Vapor Diffusion setup.

  • Select a solvent pair: a "good" solvent in which the compound is soluble (e.g., ethyl acetate, DCM), and a miscible, more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane, hexane, diethyl ether). [8]2. Dissolve 5-15 mg of methyl O-(4-chlorophenyl)serinate in a small volume (0.5-1.0 mL) of the good solvent in a small, narrow vial (the "inner vial").

  • In a larger vial (the "outer vial"), add 2-3 mL of the anti-solvent.

  • Carefully place the open inner vial inside the outer vial, ensuring the solvent levels are such that the vials cannot tip and the liquids will not mix.

  • Seal the outer vial tightly with a cap. The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystallization. [18]6. Place the sealed setup in a stable environment and monitor for crystal growth over several days.

Troubleshooting Common Crystallization Issues

ProblemCommon Cause(s)Suggested Solution(s)
No Crystals Form Solution is not sufficiently supersaturated; too much solvent used.- Add a "seed crystal" (a tiny crystal from a previous batch) to induce nucleation.<[9][19]br>- Gently scratch the inside surface of the glass with a stirring rod at the air-liquid interface.<[9][19]br>- Reduce the solvent volume by slow evaporation or on a rotary evaporator and attempt to cool again. [19][20]
"Oiling Out" Compound's melting point is lower than the solvent's boiling point; solution is too concentrated; cooling is too rapid. [20]- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.<[20][21]br>- Switch to a lower-boiling point solvent.<[14]br>- Use a more dilute starting solution. [21]
Fine Powder Precipitates Nucleation is too rapid; supersaturation was achieved too quickly.- Slow down the crystallization process: use slower cooling, slower evaporation (fewer holes), or a less volatile anti-solvent.<[8][22]br>- Use a more dilute solution.
Poor Crystal Quality Impurities present in the sample; mechanical disturbance during growth.- Purify the starting material further (e.g., by column chromatography).- Ensure the crystallization setup is in a vibration-free environment.

References

  • BIA. (2022). Crystallisation in pharmaceutical processes.
  • Syrris. (2024). Pharmaceutical Crystallization in drug development.
  • University of Florida. (2015). How To Grow Crystals - The Center for Xray Crystallography.
  • Unknown. Slow Evaporation Method.
  • Fromm Group. Guide for crystallization.
  • Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry.
  • IUCr. (2024). How to grow crystals for X-ray crystallography.
  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • SPT Labtech. Chemical crystallization.
  • Unknown. (2006). Crystallisation Techniques.
  • RSC Publishing. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • YouTube. (2024). What is Cooling Crystallization?.
  • Mirai Intex. (2024). Crystallization process: how does crystallization work.
  • Hampton Research. Hanging Drop Vapor Diffusion Crystallization.
  • Contract Pharma. (2020). Understanding the Importance of Crystallization Processes.
  • Hampton Research. Sitting Drop Vapor Diffusion.
  • NIH. Absolute Configuration of Small Molecules by Co‐Crystallization. PMC.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Unknown. SOP: CRYSTALLIZATION.
  • Quora. (2018). How to choose a solvent for crystallization of an organic compound.
  • Unknown. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • Hampton Research. Crystallization Tips.
  • Unknown. How to Grow Crystals.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
  • Unknown. Recrystallization.
  • Unknown. Summary of Common Crystallization Solvents.
  • ResearchGate. X-ray powder diffraction data for DL-serine | Download Table.
  • ResearchGate. (2025). Crystal growth of some amino acids in gel: Crystallization of DL-serine and its characterization.
  • PubMed Central. Crystallization and preliminary X-ray diffraction analysis of human cytosolic seryl-tRNA synthetase. PMC.
  • TU Graz. Growing X-ray Quality Crystals.
  • University of Rochester. How To: Grow X-Ray Quality Crystals. Chemistry.
  • IMSERC. crystallography-crystallization-guide.pdf.
  • Fromm Group. Guide for crystallization.
  • International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements.
  • Google Patents. US7540884B2 - Method for performing the purifying separation of crystals out their suspension in a mother liquor.

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methyl O-(4-chlorophenyl)serinate as a reference standard in chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Use of Methyl O-(4-chlorophenyl)serinate as a Chromatographic Reference Standard

Introduction

In the landscape of pharmaceutical research and quality control, the accuracy and reliability of analytical methods are paramount. The foundation of such reliability rests upon the use of well-characterized reference standards.[1][2] These standards serve as the benchmark against which unknown samples are identified and quantified, ensuring consistency, safety, and efficacy of pharmaceutical products.[3] This document provides a detailed technical guide for the application of methyl O-(4-chlorophenyl)serinate as a reference standard in chromatographic analyses, particularly High-Performance Liquid Chromatography (HPLC).

Methyl O-(4-chlorophenyl)serinate is a serine derivative containing a distinct chromophore—the 4-chlorophenyl group—making it highly suitable for UV-based detection methods in chromatography. Its structural similarity to potential impurities or degradation products in synthetic pathways involving serine-like molecules makes it an invaluable tool for method development, validation, and routine quality assessment. This guide, designed for researchers, scientists, and drug development professionals, offers a narrative built on established scientific principles, explaining not just the procedural steps but the causality behind them. We will explore the preparation of the standard, propose a robust HPLC-UV method, and detail a comprehensive validation protocol in alignment with international regulatory guidelines.

The Role and Characterization of a Reference Standard

A reference standard is a highly purified and well-characterized substance used to confirm the identity, purity, and concentration of other substances.[1] In regulated environments, reference standards are categorized as either primary or secondary.

  • Primary Standards (Certified Reference Materials): These are of the highest purity and are typically established by or traceable to a national or international standards body (e.g., USP, EP).[3] Their value is accepted without requiring comparison to another standard.

  • Secondary Standards (Working Standards): These are standards qualified against a primary standard. They are used for routine laboratory work to minimize the use of the more expensive primary standard.[3]

Methyl O-(4-chlorophenyl)serinate, once its purity and identity are rigorously confirmed, can serve as either a primary or secondary standard. Its primary function in an analytical workflow is to provide a reliable point of comparison for qualitative and quantitative analyses.

Key Analytical Attributes:

  • Identity: The chlorophenyl and serine-ester moieties provide distinct spectral and chromatographic characteristics.

  • Quantification: The 4-chlorophenyl group contains a strong chromophore, allowing for sensitive and accurate quantification using UV detection.

  • Purity Assessment: A well-defined chromatographic peak for methyl O-(4-chlorophenyl)serinate allows for the separation and quantification of related impurities in test samples.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is crucial for method development, including solvent selection and storage conditions. The properties for methyl O-(4-chlorophenyl)serinate are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₂ClNO₃Calculated
Molecular Weight 229.66 g/mol Calculated
Appearance White to off-white solidExpected
Solubility Soluble in organic solvents (e.g., Methanol, Acetonitrile); sparingly soluble in waterPredicted based on structure
UV λmax ~225-235 nmEstimated based on the 4-chlorophenyl chromophore

Preparation of Standard Solutions: A Step-by-Step Protocol

Accurate preparation of standard solutions is the cornerstone of quantitative analysis. The following protocol outlines the steps for preparing stock and working solutions of methyl O-(4-chlorophenyl)serinate.

Materials:

  • Methyl O-(4-chlorophenyl)serinate reference standard

  • HPLC-grade Methanol or Acetonitrile (as diluent)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Ultrasonic bath

Protocol:

  • Equilibration: Allow the sealed container of the reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture uptake.

  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL Class A volumetric flask. Record the exact weight.

    • Add approximately 15 mL of diluent (e.g., Methanol).

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the same diluent. Stopper and invert the flask at least 15 times to ensure homogeneity.

    • Calculate the exact concentration based on the weight and purity of the reference standard.

  • Working Standard Solution Preparation (e.g., 10 µg/mL):

    • Pipette 1.0 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask.

    • Dilute to the mark with the mobile phase or chosen diluent.

    • Stopper and invert to mix thoroughly.

  • Storage: Store stock solutions in tightly sealed, light-protected containers at 2-8°C. Working standards should ideally be prepared fresh daily.[4]

Exemplary Chromatographic Method: Reversed-Phase HPLC-UV

Due to the presence of the aromatic chlorophenyl group and the polar serine backbone, reversed-phase HPLC is the recommended technique for the analysis of methyl O-(4-chlorophenyl)serinate.[5]

Analytical Workflow

The overall process from sample preparation to data analysis follows a structured path to ensure reproducibility.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Weigh Reference Standard P2 Prepare Stock Solution (1000 µg/mL) P1->P2 P3 Prepare Working Standards (e.g., 0.1-20 µg/mL) P2->P3 A1 System Suitability Test (SST) P3->A1 Use mid-concentration standard for SST A2 Inject Standards & Test Samples A1->A2 A3 Acquire Chromatographic Data A2->A3 D1 Integrate Peaks A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte in Samples D2->D3

Caption: General workflow for analysis using a reference standard.

HPLC Operating Conditions

The following parameters provide a starting point for method development and should be optimized for specific instrumentation and applications.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for better peak shape and ionization if using MS detection.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier with good UV transparency.
Gradient 20% B to 80% B over 15 minA gradient approach is recommended to ensure elution of the analyte and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and improved peak symmetry.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at 230 nmThe chlorophenyl group is expected to have strong absorbance near this wavelength.
Run Time 25 minutesAllows for full elution and column re-equilibration.

Protocol for Analytical Method Validation

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[6][7] The following protocols are based on the ICH Q2(R1) guideline.[8]

Interrelationship of Validation Parameters

The core validation parameters are interconnected, each contributing to the overall demonstration of a method's reliability.

G cluster_qualitative Qualitative Assurance cluster_quantitative Quantitative Assurance cluster_performance Performance Limits cluster_reliability Reliability Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Specificity->Robustness Linearity->Accuracy Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Robustness Precision->Accuracy Precision->Robustness

Caption: Interdependence of key analytical method validation parameters.

Validation Protocols

1. Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).

  • Protocol: Analyze a blank (diluent), the reference standard solution, and a sample matrix spiked with the reference standard. The retention time of the analyte peak in the spiked sample should match that of the pure standard, and there should be no interfering peaks at this retention time in the blank or matrix.

2. Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five concentrations of the reference standard across the expected range (e.g., 80% to 120% of the target concentration).[6] Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Mean Peak Area
1.050100503505020050217
5.0251500252000251000251500
10.0503000504500502500503333
15.0755000756000754000755000
20.01005000100800010060001006333

3. Accuracy: The closeness of the test results to the true value.

  • Protocol: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three concentration levels (e.g., low, medium, high), with three replicates at each level.[8]

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay): Inject a minimum of six determinations at 100% of the test concentration.[8]

  • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.[9]

6. Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly impacted.

Handling, Storage, and Stability

Proper management of the reference standard is critical to maintaining its integrity.

  • Storage: Methyl O-(4-chlorophenyl)serinate should be stored in a well-sealed container, protected from light, at refrigerated temperatures (2-8°C) to minimize degradation.[4]

  • Handling: Use appropriate personal protective equipment (PPE). Avoid exposure to high humidity.

  • Stability: The stability of both the solid material and its solutions should be evaluated over time. For solutions, this involves periodic re-analysis against a freshly prepared standard to check for any degradation.

Conclusion

Methyl O-(4-chlorophenyl)serinate is a valuable compound for use as a reference standard in chromatographic applications within the pharmaceutical industry. Its distinct chemical structure allows for the development of robust and sensitive HPLC-UV methods for identification and quantification. By following the detailed protocols for solution preparation, chromatographic analysis, and rigorous method validation outlined in this guide, researchers and analysts can ensure the generation of accurate, reliable, and reproducible data. The principles of scientific integrity, grounded in established guidelines, are essential for upholding the quality and safety standards at the core of drug development.

References

  • A Comprehensive Guide for Analytical Method Valid
  • Oláh, E., et al. (n.d.). Analysis of the enantiomers of serine by reversed-phase high-performance liquid chromatography with OPA-Boc as pre-column deriva. AKJournals. [Link]

  • Beskan, U., Tuna Yildirim, S., & Algin Yapar, E. (n.d.). AN OVERVIEW OF ANALYTICAL METHOD VALIDATION. Universal Journal of Pharmaceutical Research. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound. [Link]

  • HPLC Standards - This is What You Need. (n.d.). LabMal. [Link]

  • Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA-Boc as Pre-Column Derivatization Agent. (2025). ResearchGate. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). ResearchGate. [Link]

  • HPLC Standards. (n.d.). Biocompare. [Link]

  • HPLC Methods for analysis of Serine. (n.d.). HELIX Chromatography. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1994). EMA. [Link]

  • Sensitive analysis of ethanolamine- and serine-containing phosphoglycerides by high-performance liquid chromatography. (1975). Biochemical Journal. [Link]

  • Key Considerations When Selecting HPLC Reference Standards (RMs). (2025). NCSS. [Link]

  • Analytical Techniques for Reference Standard Characterization. (2025). ResolveMass Laboratories Inc.. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl O-(4-chlorophenyl)serinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methyl O-(4-chlorophenyl)serinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. My approach is to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your own laboratory setting.

Introduction: The Challenge of O-Arylation in Serine Derivatives

The synthesis of methyl O-(4-chlorophenyl)serinate involves the formation of an aryl ether bond on the hydroxyl side-chain of a serine methyl ester. The direct formation of this C-O bond between an aliphatic alcohol and an aryl group can be a formidable task compared to the classic Ullman-type synthesis of diaryl ethers.[1] This is primarily due to the lower reactivity of aliphatic alcohols.[1]

Several methods have been explored for the O-arylation of serine derivatives, including nucleophilic aromatic substitution and the Mitsunobu reaction.[1][2] However, these methods often suffer from limitations such as the need for strong bases, specific substrates, or result in low yields and difficult purification procedures.[1][2] A more modern and effective approach is the copper-catalyzed Chan-Lam cross-coupling reaction, which offers milder conditions and broader substrate scope.[1][2][3]

This guide will focus on troubleshooting and optimizing the synthesis, with a particular emphasis on the Chan-Lam coupling as a promising route.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of methyl O-(4-chlorophenyl)serinate, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in the O-arylation of serine derivatives can stem from several factors. Here's a breakdown of potential causes and their solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Increase the reaction time or temperature. For copper-catalyzed reactions, temperatures around 60°C can sometimes improve product formation, but be cautious as higher temperatures can also lead to increased side product formation.[2] Consider adding a co-solvent like dichloroethane, which has been shown to be effective in some cases.[2]

  • Side Reactions: Several side reactions can compete with your desired O-arylation.

    • O-Acylation: If you are using an activated ester for a different purpose in your synthesis, acylation of the hydroxyl group on the serine side chain can occur.[4]

      • Solution: If applicable, consider using additives like 2,4-dinitrophenol or pentachlorophenol to prevent this side reaction.[4]

    • Homocoupling of Boronic Acid: In Chan-Lam couplings, the arylboronic acid can react with itself to form a biaryl byproduct.

      • Solution: Adjusting the reaction conditions, such as the choice of copper catalyst and base, can minimize this. Ensure your reaction is performed under an open flask or with access to air, as oxygen is often a necessary oxidant in the catalytic cycle.

    • Formation of Phenolic Ethers: The boron reagent can be oxidized to a phenol, which then participates in the cross-coupling reaction.[1]

      • Solution: This is an inherent challenge with copper-mediated cross-couplings. Optimizing the stoichiometry of your reagents can help favor the desired reaction pathway.

  • Poor Quality of Reagents: The purity of your starting materials is crucial.

    • Solution: Ensure your serine methyl ester is pure and dry. The 4-chlorophenylboronic acid should also be of high quality. If necessary, recrystallize your starting materials.

Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are these byproducts and how can I purify my product?

A2: The presence of multiple spots on your TLC plate is a common issue, often indicating a mixture of starting materials, desired product, and byproducts from side reactions.

  • Identifying Byproducts:

    • Unreacted Starting Materials: Compare the spots to your starting serine derivative and 4-chlorophenylboronic acid.

    • Homocoupled Byproduct: The 4,4'-dichlorobiphenyl from the homocoupling of 4-chlorophenylboronic acid is a likely non-polar byproduct.

    • N-Arylated Product: Although less common for the hydroxyl group, some N-arylation on the amine of the serine might occur, especially if the amine is not protected.

  • Purification Strategies:

    • Column Chromatography: This is the most common method for separating the desired product from byproducts. A gradient elution with a solvent system like ethyl acetate/hexanes is typically effective.

    • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure product.[5] Experiment with solvent mixtures such as methanol/water.[5]

    • Preparative HPLC: For very difficult separations, preparative reverse-phase HPLC can be employed to isolate the pure compound.[6]

Q3: Should I protect the amine group of the serine methyl ester before the O-arylation reaction?

A3: Yes, protecting the amine group is highly recommended. The free amine can compete with the hydroxyl group as a nucleophile, leading to N-arylation as a side product.

  • Common Protecting Groups:

    • Boc (tert-Butoxycarbonyl): This is a widely used protecting group that is stable to the conditions of many cross-coupling reactions and can be easily removed later.

    • Cbz (Carboxybenzyl): Another common protecting group that offers good stability.

    • Fmoc (9-Fluorenylmethyloxycarbonyl): Often used in solid-phase peptide synthesis, it is also suitable for solution-phase reactions.[2][3]

The choice of protecting group will depend on the overall synthetic strategy and the conditions required for subsequent steps.

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst for the Chan-Lam O-arylation of serine derivatives?

A: Copper(II) acetate (Cu(OAc)₂) is a commonly used and effective catalyst for this transformation.[7] Other copper(II) sources can also be effective. The choice of ligand can also be important, with some studies showing that ligands like pyridine can be beneficial.[7]

Q: What is the role of the base in the Chan-Lam coupling reaction?

A: The base plays a crucial role in activating the nucleophile (the hydroxyl group of serine) and facilitating the transmetalation step in the catalytic cycle. Common bases include organic amines like pyridine or diisopropylethylamine (DIPEA).[7]

Q: Can I use an aryl halide instead of a boronic acid for the O-arylation?

A: While copper-catalyzed cross-coupling of aryl halides with alcohols is possible, it often requires more forcing conditions, such as stronger bases and higher temperatures, which can lead to more side reactions.[1] Nickel-catalyzed C(sp3)–O arylation of α-hydroxy esters has also been reported as an alternative.[8] For milder conditions and generally better yields with serine derivatives, boronic acids are often preferred.

Q: How does the electronic nature of the arylboronic acid affect the reaction?

A: The electronic properties of the substituent on the arylboronic acid can influence the reaction outcome. Generally, electron-donating groups on the aryl ring lead to higher yields in Chan-Lam couplings of serine derivatives.[1][2] Conversely, electron-withdrawing groups, like the chloro group in 4-chlorophenylboronic acid, can sometimes result in lower yields.[1][2] This is an important consideration when optimizing the reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Copper-Mediated O-Arylation of N-Boc-Serine Methyl Ester

This protocol is a general guideline and may require optimization for your specific setup.

  • Reagent Preparation:

    • To a clean, dry reaction vessel equipped with a magnetic stir bar, add N-Boc-L-serine methyl ester (1.0 equivalent).

    • Add 4-chlorophenylboronic acid (1.5 equivalents).

    • Add copper(II) acetate (Cu(OAc)₂, 0.1 equivalents).

    • Add a suitable base, such as pyridine (2.0 equivalents).

  • Reaction Setup:

    • Add a suitable solvent, such as dichloromethane (CH₂Cl₂) or dichloroethane, to achieve a concentration of approximately 0.1 M with respect to the serine derivative.

    • Leave the reaction vessel open to the air (an open-flask setup is often sufficient for the required oxygen).[2]

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to 40-60°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes).

Visualizing the Process

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Temp Increase Temperature Incomplete->Increase_Temp Check_Catalyst Check Catalyst Activity Incomplete->Check_Catalyst Analyze_Byproducts Analyze Byproducts (TLC/LC-MS/NMR) Complete->Analyze_Byproducts Side_Reactions Dominant Side Reactions? Analyze_Byproducts->Side_Reactions Optimize_Stoichiometry Optimize Reagent Stoichiometry Side_Reactions->Optimize_Stoichiometry Yes Change_Conditions Change Solvent/Base Side_Reactions->Change_Conditions Yes Purification_Issue Purification Issues? Side_Reactions->Purification_Issue No Improve_Purification Refine Purification (Column/Recrystallization) Purification_Issue->Improve_Purification Yes Check_Reagents Check Reagent Purity Purification_Issue->Check_Reagents No Chan_Lam_Cycle CuII Cu(II) CuII_L Cu(II)-L CuII->CuII_L Ligand Coordination CuII_Nu Cu(II)-Nu CuII_L->CuII_Nu Deprotonation CuII_Ar Cu(II)-Ar CuII_Nu->CuII_Ar Transmetalation Product_Release Product Release CuII_Ar->Product_Release Reductive Elimination Product_Release->CuII Oxidation (O2) Serine_OH Serine-OH (Nucleophile) Serine_OH->CuII_L Ar_BOH2 Ar-B(OH)2 (Arylboronic Acid) Ar_BOH2->CuII_Nu Base Base Base->Serine_OH

Caption: Simplified catalytic cycle for the Chan-Lam O-arylation.

Data Summary Table

ParameterRecommendationRationale
Catalyst Cu(OAc)₂ (10 mol%)Commonly available and effective for Chan-Lam couplings.
Aryl Source 4-Chlorophenylboronic Acid (1.5 eq)Generally preferred over aryl halides for milder conditions.
Base Pyridine or DIPEA (2.0 eq)Activates the hydroxyl group for nucleophilic attack.
Solvent Dichloromethane or DichloroethaneAprotic solvents that are effective for this transformation.
Temperature Room Temperature to 60°CBalances reaction rate with minimizing side reactions.
Atmosphere Open Flask (Air)Oxygen is often required for catalyst regeneration.

This technical guide provides a comprehensive overview of the key aspects for improving the yield of methyl O-(4-chlorophenyl)serinate synthesis. By understanding the underlying chemical principles and potential pitfalls, you can more effectively troubleshoot and optimize your experimental procedures.

References

  • D. M. T. Chan, K. L. Monaco, R.-P. Wang, M. P. Winters, Tetrahedron Lett.1998, 39, 2933–2936. (This is a foundational reference for the Chan-Lam coupling, and while not directly in the search results, the principles are what the provided articles build upon.
  • Kovacs, J., & Kapoor, A. (Year). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. Journal of the American Chemical Society. [Link not available in search results]
  • EP0164389A1 - PRODUCTION OF PHENYLALANINES BY HYDRATING PHENYLSERINES. - Google Patents.
  • Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1. Available at: [Link]

  • Copper(II)-Mediated O-Arylation of Protected Serines and Threonines | Organic Letters - ACS Publications. Available at: [Link]

  • O-Arylation of l-serine and l-threonine derivatives 26–27 - ResearchGate. Available at: [Link]

  • Ni-Catalyzed C(sp3)–O Arylation of α-Hydroxy Esters | Organic Letters - ACS Publications. Available at: [Link]

  • Copper(II)-Mediated O‑Arylation of Protected Serines and Threonines - Figshare. Available at: [Link]

  • α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE, Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl- - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Patsnap Eureka. Available at: [Link]

  • Arylation of amino acids possessing a nucleophilic side chain. Original... - ResearchGate. Available at: [Link]

  • Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH - PMC. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Signal in Methyl O-(4-chlorophenyl)serinate Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for assays involving methyl O-(4-chlorophenyl)serinate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve issues of low signal intensity during their experimental work. Given the specific nature of this compound, this resource synthesizes foundational principles of analytical chemistry with practical, field-tested insights gleaned from experience with structurally related molecules, such as other serine derivatives and amino acid esters.

Our approach is rooted in a systematic, cause-and-effect analysis to empower you to not only solve immediate issues but also to build robust and reliable assays for the future.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Analyte Integrity and Sample Preparation

Question 1: I'm observing a significantly lower signal than expected for my methyl O-(4-chlorophenyl)serinate standard. Could my analyte have degraded?

Answer: Yes, degradation of the analyte is a primary suspect for low signal intensity. Methyl O-(4-chlorophenyl)serinate, as a methyl ester of a serine derivative, is susceptible to hydrolysis.[1][2][3] This reaction cleaves the methyl ester group, converting the parent molecule into its corresponding carboxylic acid and methanol, which will not be detected as the parent compound.

Several factors can accelerate this degradation:

  • pH of the Sample Solvent: The stability of amino acid esters is highly dependent on pH.[4][5][6][7] Both acidic and alkaline conditions can catalyze hydrolysis.[2][3] It is crucial to maintain the sample in a pH-neutral and buffered environment whenever possible. For instance, prolonged storage in a highly acidic mobile phase or a basic sample matrix can lead to significant analyte loss.

  • Storage Conditions: Like many amino acid derivatives, improper storage can lead to degradation. For long-term storage, it is advisable to keep the compound at -20°C or -80°C, protected from light and moisture.[8][9] Repeated freeze-thaw cycles should also be avoided as they can introduce moisture and accelerate degradation.[10]

  • Enzymatic Degradation: If your sample is derived from a biological matrix, endogenous esterases can rapidly hydrolyze the methyl ester. It is essential to use appropriate enzyme inhibitors or to deproteinize the sample promptly.[11]

Question 2: My signal is inconsistent across different preparations of the same sample. What could be causing this variability?

Answer: Inconsistent sample preparation is a common source of signal variability.[12] Here are several areas to investigate:

  • Incomplete Solubilization: Methyl O-(4-chlorophenyl)serinate may have limited solubility in purely aqueous solutions. Ensure the compound is fully dissolved before injection. It may be necessary to use a small percentage of an organic solvent, such as methanol or acetonitrile, in your sample diluent.

  • Precipitation: If the sample solvent is not compatible with the mobile phase, the analyte can precipitate upon injection, leading to a low or irreproducible signal.[13] It is best practice to dissolve the sample in the initial mobile phase composition.[13]

  • Inaccurate Pipetting: When preparing standards and sample dilutions, even small errors in pipetting can lead to significant variations in concentration. Ensure your pipettes are calibrated and use proper pipetting technique.

  • Sample Adsorption: The analyte may adsorb to the surface of sample vials, pipette tips, or well plates, especially if they are made of certain types of plastic. Using low-adsorption vials or including a small amount of organic solvent in your sample diluent can mitigate this issue.

Section 2: Chromatographic and Mass Spectrometric Issues (HPLC/LC-MS)

Question 3: I am using HPLC with UV detection, and my peak is very small. How can I improve my signal?

Answer: For HPLC-UV analysis, low signal can stem from several factors related to the instrumentation and method parameters:

  • Incorrect Detection Wavelength: The 4-chlorophenyl group should provide strong UV absorbance. However, if the detector is set to a wavelength where the analyte has low molar absorptivity, the signal will be weak. It is recommended to determine the optimal wavelength by running a UV scan of the analyte.

  • Mobile Phase Composition: The pH of the mobile phase can affect the ionization state of the analyte, which in turn can influence its retention and peak shape.[14][15] For amino acid derivatives, a mobile phase with a controlled pH, often using a buffer, is critical for reproducible chromatography.

  • Column Issues: A contaminated or degraded column can lead to poor peak shape and reduced signal intensity.[16] If you observe peak broadening or tailing, it may be time to flush or replace your column.[17][18]

Question 4: In my LC-MS analysis, the signal for methyl O-(4-chlorophenyl)serinate is weak or absent. What are the common causes?

Answer: Low signal in LC-MS is a multifaceted issue that can originate from the liquid chromatography system, the ion source, or the mass spectrometer itself.[19][20][21]

  • Inefficient Ionization: The efficiency of ionization is highly dependent on the analyte's structure and the ion source conditions. For a molecule like methyl O-(4-chlorophenyl)serinate, electrospray ionization (ESI) in positive mode is a logical starting point. Optimizing source parameters such as capillary voltage, source temperature, and gas flows is critical.[12]

  • Ion Suppression: Co-eluting compounds from the sample matrix can compete with the analyte for ionization, leading to a suppressed signal.[19][21] This is a very common issue in complex matrices. To diagnose this, you can perform a post-column infusion experiment. Improving sample cleanup or adjusting the chromatography to separate the analyte from the interfering compounds can resolve this.

  • Contamination: Contamination in the ion source or mass spectrometer can lead to high background noise and poor signal-to-noise ratios.[19] Regular cleaning and maintenance are essential for optimal performance.[20]

  • Incorrect Mass Spectrometer Settings: Ensure that the mass spectrometer is set to monitor the correct m/z for the protonated molecule [M+H]+. Also, check that parameters like collision energy (for MS/MS) are optimized for your specific compound.

Troubleshooting Workflow

Here is a logical workflow to diagnose and resolve low signal issues in your methyl O-(4-chlorophenyl)serinate assay.

Caption: A systematic workflow for troubleshooting low signal intensity.

Key Experimental Protocols

Protocol 1: Analyte Stability Check

This protocol is designed to determine if the low signal is due to the degradation of your analyte stock.

  • Prepare a Fresh Stock Solution: Accurately weigh a small amount of methyl O-(4-chlorophenyl)serinate and dissolve it in a high-quality organic solvent (e.g., LC-MS grade methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Prepare Working Standards: Dilute the new stock solution to the expected concentration of your assay's standard using your standard sample diluent.

  • Analyze Immediately: Analyze this freshly prepared standard by your established method (e.g., HPLC or LC-MS).

  • Compare Results: Compare the signal intensity of the freshly prepared standard to that of your previous standards. A significantly higher signal from the fresh standard suggests that your old stock may have degraded.

Protocol 2: Diagnosing Ion Suppression with Post-Column Infusion

This is a crucial experiment for any LC-MS method development to assess matrix effects.

  • Setup:

    • Infuse a standard solution of methyl O-(4-chlorophenyl)serinate at a constant flow rate directly into the MS source using a syringe pump.

    • Connect the LC outlet to a T-junction placed between the syringe pump and the MS source.

  • Execution:

    • Begin infusing the standard solution and acquire MS data. You should observe a stable, continuous signal for your analyte.

    • Inject a blank matrix sample (an extract of your sample type without the analyte) onto the LC column.

  • Analysis:

    • Monitor the signal of the infused analyte. If the signal drops at any point during the chromatographic run, it indicates that compounds eluting from the column at that time are causing ion suppression.

  • Action: If ion suppression is detected at or near the retention time of your analyte, you will need to improve your sample cleanup procedure or modify your chromatographic method to separate the analyte from the interfering matrix components.

Data Summary Table

ParameterRecommended Starting PointCommon Issue if Incorrect
Sample Storage -20°C to -80°C, protected from lightAnalyte degradation via hydrolysis
Sample pH Neutral (pH 6-8), bufferedAccelerated hydrolysis (acidic or basic)
HPLC Mobile Phase Buffered aqueous solution with organic modifierPoor peak shape, retention time shifts
LC-MS Ionization Mode ESI PositiveInefficient ionization, low signal
Detection Wavelength (UV) Determine λmax (typically ~230-270 nm)Low sensitivity

Chemical Structure and Potential Degradation Pathway

The chemical structure of methyl O-(4-chlorophenyl)serinate contains key functional groups that are important to consider during assay development. The primary site of instability is the methyl ester, which can undergo hydrolysis.

Caption: Hydrolysis of methyl O-(4-chlorophenyl)serinate.

(Note: The image placeholders in the DOT script would need to be replaced with actual chemical structure images for full visualization.)

By systematically addressing each of these potential issues, from the integrity of the analyte to the fine-tuning of your instrumentation, you can effectively troubleshoot and resolve low signal problems in your methyl O-(4-chlorophenyl)serinate assays.

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • The Chemistry Journey. (n.d.). Ester Hydrolysis. Retrieved from [Link]

  • Davis, M., & Thomas, J. (1969). Arrhenius parameters for the alkaline hydrolysis of esters in aqueous solution. Part III. Methyl betaine methyl ester. Journal of the Chemical Society B: Physical Organic, 151-154. [Link]

  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. [Link]

  • Assay Genie. (n.d.). DL-Serine Assay Kit (Fluorometric) (#BN00958). Retrieved from [Link]

  • American Association for Clinical Chemistry. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Retrieved from [Link]

  • Cassady, A. I., & Reilly, P. E. B. (1981). Enzymatic methods for the determination of l-serine concentration and l-[14C]serine specific radioactivity in blood plasma. Analytical Biochemistry, 118(1), 23-29. [Link]

  • Wagner, A. M., et al. (2023). Elucidating the Effect of Amine Charge State on Poly(β-amino ester) Degradation Using Permanently Charged Analogs. ACS Macro Letters. [Link]

  • PubChem. (n.d.). Methyl N-(4-chlorobenzene-1-sulfonyl)-L-serinate. Retrieved from [Link]

  • Chromatography Online. (2023, February 2). Troubleshooting LC-MS. Retrieved from [Link]

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • SCIEX. (2026, March 2). Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. Retrieved from [Link]

  • Lee, S. G., et al. (2007). Design and synthesis of a series of serine derivatives as small molecule inhibitors of the SARS coronavirus 3CL protease. Bioorganic & Medicinal Chemistry Letters, 17(22), 6209–6214. [Link]

  • Chrom-Tech. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2020, March). Preparation of methyl ester of L-serine. Retrieved from [Link]

  • Berlinguet, L., & Gauthier, R. (1960). The synthesis of d,l-serine by selective reduction of n-substituted aminomalonic and cyanoacetic esters. Canadian Journal of Chemistry, 38(11), 2095-2100. [Link]

  • ResearchGate. (2022, April 10). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 18 - Organic Syntheses Procedure. Retrieved from [Link]

  • The Chemistry Student. (2023, October 2). How does pH Affect Amino Acids? [Video]. YouTube. [Link]

  • ResearchGate. (2025, August 6). Understanding Our Love Affair with p-Chlorophenyl: Present Day Implications from Historical Biases of Reagent Selection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, March 12). Understanding Our Love Affair With P-Chlorophenyl: Present Day Implications From Historical Biases of Reagent Selection. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorophenyl. Retrieved from [Link]

  • American Chemical Society. (2015, May 28). Avoiding PAINS. Retrieved from [Link]

  • Synthink. (n.d.). 4-Chlorophenyl Methyl Sulfone: A Versatile Research Compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, February 10). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. PubMed. Retrieved from [Link]

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Technical Support Center: Optimizing HPLC Separation of Methyl O-(4-chlorophenyl)serinate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic separation of methyl O-(4-chlorophenyl)serinate isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As this molecule contains two chiral centers, you will be working with a mixture of four stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The (2R,3S) and (2S,3R) isomers are one enantiomeric pair (the threo form), while the (2R,3R) and (2S,3S) isomers constitute another enantiomeric pair (the erythro form). The primary challenge lies in resolving these diastereomeric pairs and then separating the enantiomers within each pair.

This resource provides actionable solutions to common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of these isomers.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering systematic approaches to identify and resolve them.

Problem 1: Poor or No Resolution Between Diastereomeric Pairs (threo and erythro)

Q: I am injecting my sample of methyl O-(4-chlorophenyl)serinate, but I'm seeing a single broad peak or two very poorly resolved peaks. How can I separate the threo and erythro diastereomers?

A: Achieving separation between diastereomers is often possible on a standard achiral stationary phase, such as C18, as they have different physical properties.[1][2] If you are experiencing poor resolution, the issue likely lies in the mobile phase composition or other chromatographic parameters.

Causality & Solution Workflow:

The key is to exploit the differences in polarity and stereochemistry between the threo and erythro forms. This can be achieved by systematically optimizing your mobile phase.

dot

Caption: Workflow for optimizing diastereomeric separation.

Step-by-Step Protocol for Mobile Phase Optimization:

  • Initial Conditions: Start with a common reversed-phase condition, for example, a C18 column (e.g., 250 x 4.6 mm, 5 µm) with a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid at a flow rate of 1.0 mL/min.

  • Organic Modifier Adjustment:

    • If peaks are eluting too quickly with poor resolution, decrease the acetonitrile percentage in 10% increments (e.g., to 40%, then 30%).

    • If retention times are excessively long, increase the acetonitrile percentage.

  • Change of Organic Modifier: If adjusting the percentage of acetonitrile does not yield baseline separation, prepare a new mobile phase with methanol as the organic modifier. Methanol has different solvent properties and can alter the selectivity between the diastereomers.

  • pH Adjustment: The amine and ester groups in your molecule can be protonated or deprotonated depending on the pH. This will significantly affect their interaction with the stationary phase.

    • Prepare buffers at different pH values (e.g., pH 3.0, 4.5, and 6.0) to use as the aqueous component of your mobile phase.

    • Analyze your sample under each pH condition to find the optimal separation.

Problem 2: Co-elution of Enantiomers Within a Diastereomeric Pair

Q: I have successfully separated the threo and erythro peaks, but I need to quantify the individual enantiomers. How can I separate the (2R,3S) from the (2S,3R) and the (2R,3R) from the (2S,3S) isomers?

A: The separation of enantiomers requires a chiral environment. This is most commonly achieved by using a Chiral Stationary Phase (CSP).[3][4] Standard achiral columns like C18 will not resolve enantiomers.

Expert Insights on CSP Selection:

Polysaccharide-based CSPs are highly versatile and often successful for a wide range of chiral compounds, including those with aromatic groups and hydrogen-bonding sites like your serine derivative.[3][5]

CSP Type Chiral Selector Example Common Applications & Strengths
Polysaccharide-Based Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)Broad applicability, effective for aromatic compounds.[6]
Macrocyclic Glycopeptide Teicoplanin or RistocetinGood for polar and ionizable compounds, can be used in reversed-phase mode.[7][8]
Crown Ether-Based (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acidSpecifically designed for the separation of primary amines.[9]

Step-by-Step Protocol for Chiral Method Development:

  • Column Selection: Begin with a polysaccharide-based column, such as one with an amylose tris(3,5-dimethylphenylcarbamate) stationary phase.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-Hexane and an alcohol modifier like isopropanol (IPA) or ethanol (e.g., 90:10 Hexane:IPA). Add a small amount of a basic modifier like diethylamine (DEA) (0.1%) to improve the peak shape of the amine.[6]

    • Reversed Phase: If normal phase is unsuccessful, switch to a reversed-phase mobile phase, such as acetonitrile/water or methanol/water.

  • Optimization:

    • Vary the ratio of the organic modifier to the hexane (in normal phase) or water (in reversed phase).

    • Experiment with different alcohol modifiers (e.g., ethanol, isopropanol, n-butanol) as they can provide different selectivities.

dot

Caption: Logical workflow for chiral separation optimization.

Problem 3: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are not symmetrical. I'm observing significant tailing. What could be the cause and how do I fix it?

A: Peak tailing for a basic compound like methyl O-(4-chlorophenyl)serinate is often due to secondary interactions between the amine group and acidic silanol groups on the silica support of the stationary phase.[3]

Solutions to Improve Peak Shape:

  • Mobile Phase Additives: The most common solution is to add a competing base to the mobile phase.

    • Normal Phase: Add 0.1% diethylamine (DEA) or triethylamine (TEA) to your hexane/alcohol mobile phase.

    • Reversed Phase: Add 0.1% trifluoroacetic acid (TFA) to protonate the silanols and the analyte, or use a buffered mobile phase.

  • Column Choice: Use a high-quality, end-capped column where the free silanols have been chemically deactivated.[3]

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

Frequently Asked Questions (FAQs)

Q1: What is the effect of temperature on the separation of these isomers?

Temperature is a critical but often unpredictable parameter in chiral separations.[10]

  • General Trend: In most cases, decreasing the column temperature increases retention and can improve resolution.[11][12] This is because the interactions between the analyte and the CSP are often enthalpically driven.

  • Potential for Inversion: Be aware that in some cases, increasing the temperature can improve separation or even reverse the elution order of the enantiomers.[10][13] It is recommended to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) during method development.

Q2: My retention times are drifting. What are the likely causes?

Retention time instability usually points to a problem with the HPLC system or the mobile phase.[3]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This can take 20-30 column volumes, especially when changing mobile phases.[3]

  • Mobile Phase Preparation: Prepare fresh mobile phase daily. If using a multi-component mobile phase, ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition is a common cause of drifting retention times.[1]

  • Temperature Fluctuations: Use a column oven to maintain a constant and stable temperature. Fluctuations in ambient temperature can affect retention times.[1]

  • Pump Performance: Check for leaks in the pump and ensure the seals are in good condition. Inconsistent flow from the pump will lead to variable retention times.

Q3: Can I use pre-column derivatization instead of a chiral column?

Yes, pre-column derivatization is an alternative strategy.[14] This involves reacting your mixture of isomers with a chiral derivatizing agent to form new diastereomers. These newly formed diastereomers can then be separated on a standard achiral column (e.g., C18).[14][15]

  • Common Derivatizing Agents: For amino groups, reagents like o-phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) are often used.[14]

  • Advantages: Avoids the high cost of chiral columns.

  • Disadvantages: Adds an extra step to sample preparation, the derivatization reaction must be complete and not cause racemization, and the stability of the derivatives can be a concern.[15]

Q4: What flow rate should I use?

Slower flow rates generally increase the interaction time between the analyte and the stationary phase, which can lead to better resolution, but at the cost of longer analysis times.[7] A good starting point for a 4.6 mm ID column is 1.0 mL/min. During optimization, you can investigate lower flow rates (e.g., 0.5-0.8 mL/min) to see if resolution improves.

References

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed. (2019, August 16). PubMed.
  • Technical Support Center: Resolving Diastereomers in Derivatives of (S)-2-Hydroxymethylcyclohexanone. Benchchem.
  • Technical Support Center: Troubleshooting Poor Separation of Cocaine Diastereomers by HPLC. Benchchem.
  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chrom
  • Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral st
  • Full article: Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. (2006, August 19). Taylor & Francis.
  • Effect of Temperature on the Chiral Separation of Enantiomers of Some...
  • Chiral Separation of D-Serine and L-Serine using HPLC: Application Notes and Protocols Utilizing D-Serine-d3 as an Internal Stan. Benchchem.
  • HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. (2006, September 23). Taylor & Francis.
  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19).
  • Separation and detection of D-/L-serine by conventional HPLC. PMC.
  • Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA–Boc as Pre. AKJournals.
  • Technical Support Center: Optimizing Chiral Separation of 2-Amino-2-(2-methoxyphenyl)acetic acid Enantiomers. Benchchem.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Isomers and Recommended HPLC Columns for Effective Separ
  • HPLC Chiral Separ
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Request PDF. (2018, June 26).
  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar. Semantic Scholar.
  • Application Note: Chiral HPLC Separation of (4-Chlorophenyl)(phenyl)methanamine Enantiomers. Benchchem.

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Technical Support Center: Troubleshooting Non-Specific Binding of Methyl O-(4-chlorophenyl)serinate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Biochemical Assays Division

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with non-specific binding (NSB) of methyl O-(4-chlorophenyl)serinate in their experimental assays. High background signals stemming from NSB can obscure specific interactions, leading to reduced assay sensitivity and inaccurate data interpretation.[1] This resource provides a structured, in-depth approach to identifying, understanding, and mitigating these off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a significant problem in my assays?
Q2: What specific properties of methyl O-(4-chlorophenyl)serinate make it prone to non-specific binding?

A2: The structure of methyl O-(4-chlorophenyl)serinate contains two key features that can contribute to NSB:

  • Hydrophobic Chlorophenyl Group: The 4-chlorophenyl ring is lipophilic (hydrophobic).[3] Hydrophobic compounds have a strong tendency to interact with and adsorb to plastic surfaces (like microplates) and the hydrophobic regions of proteins, which is a primary cause of NSB.[1][4]

  • Serine Moiety: The core structure is an amino acid derivative. The primary amine group can be protonated depending on the buffer pH, acquiring a positive charge. This charge can lead to non-specific electrostatic interactions with negatively charged surfaces or acidic residues on proteins.[1][5]

Q3: How can I definitively confirm that the high signal in my assay is due to non-specific binding?

A3: The most straightforward method is to run a control experiment where the specific binding partner (e.g., the target receptor, enzyme, or antibody) is absent.[1][6][7] If you still observe a significant signal that increases with the concentration of methyl O-(4-chlorophenyl)serinate, it is highly likely due to NSB.[1] The specific binding can then be calculated by subtracting this non-specific binding signal from the total binding (measured in the presence of the target).[8]

Troubleshooting Guides and Experimental Protocols

Effectively reducing NSB requires a systematic approach. The three pillars of this process are the optimization of blocking agents, assay buffer composition, and wash procedures.

Troubleshooting_Workflow cluster_optimization Optimization Strategies start High Background Signal (Suspected NSB) control Run NSB Control Assay (without specific target) start->control decision Is NSB Confirmed? control->decision blocking Guide 1: Optimize Blocking Agent decision->blocking Yes end Optimized Assay (Low NSB) decision->end No, investigate other causes buffer Guide 2: Optimize Assay Buffer blocking->buffer washing Guide 3: Enhance Wash Steps buffer->washing analysis Re-run Assay & Analyze Signal-to-Noise Ratio washing->analysis analysis->end

Caption: Troubleshooting workflow for addressing high non-specific binding.

Guide 1: Optimizing Blocking Agents to Reduce Surface Interactions

Blocking agents are inert molecules used to coat the surfaces of the assay plate (e.g., 96-well plate) to prevent the analyte from adhering non-specifically.[9][10] The choice of blocker is critical and can depend on the specific assay system.

Causality: The hydrophobic chlorophenyl group of your compound will readily bind to the polystyrene surface of most microplates. A blocking agent, typically a protein or polymer, physically covers these surfaces, presenting a more neutral and hydrophilic barrier that reduces the opportunity for non-specific hydrophobic interactions.[11]

Data Presentation: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages & Considerations
Bovine Serum Albumin (BSA) 0.5% - 3% (w/v)Widely used, effective at blocking non-specific protein-surface binding.[9][12]Can be expensive; may contain impurities or bovine IgG that cross-react with certain antibodies.[10][11] Not ideal for anti-phosphotyrosine antibody assays.[10]
Non-fat Dry Milk (Casein) 1% - 5% (w/v)Inexpensive and readily available.[12] Very effective blocker.Contains phosphoproteins (interferes with phospho-protein detection) and biotin (interferes with avidin-biotin systems).[10][12]
Fish Gelatin 0.1% - 1% (w/v)Low cross-reactivity with mammalian antibodies.[12] Does not contain phosphoproteins.May contain endogenous biotin.[10] Can be less effective than BSA or milk in some cases.[12]
Synthetic Polymers (PVP, PEG) VariesProtein-free, reducing potential cross-reactivity.[9][12] Useful for assays requiring low protein content.Can be more expensive and may require more extensive optimization.[12]

Experimental Protocol: Screening for the Optimal Blocking Agent

  • Preparation: Prepare solutions of different blocking agents (e.g., 1% BSA, 3% non-fat milk, 0.5% fish gelatin) in your assay buffer.

  • Coating: To a 96-well plate, add 200 µL of each blocking solution to a set of wells. Include a "no blocker" control.

  • Incubation: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C to ensure complete coating.[6]

  • Washing: Decant the blocking solutions and wash the wells 2-3 times with your wash buffer (e.g., PBS with 0.05% Tween-20).[13]

  • NSB Test: Add methyl O-(4-chlorophenyl)serinate (at a high concentration from your assay range) to the blocked wells. Crucially, do not add the specific target protein.

  • Incubation & Detection: Incubate for the standard assay time, then wash and proceed with your detection protocol.

  • Analysis: Compare the background signal from each blocking condition. The optimal blocker is the one that yields the lowest signal without affecting your positive control (specific binding).[8]

Guide 2: Assay Buffer Optimization to Minimize Molecular Interactions

The composition of your assay buffer can dramatically influence NSB by altering both hydrophobic and electrostatic forces.[7]

NSB_Mechanisms cluster_nsb Causes of NSB for Methyl O-(4-chlorophenyl)serinate cluster_solutions Mitigation Strategies compound Compound (Chlorophenyl + Serine) hydrophobic Hydrophobic Interactions (Chlorophenyl ↔ Surface) compound->hydrophobic electrostatic Electrostatic Interactions (Amine+ ↔ Surface-) compound->electrostatic detergent Add Detergent (e.g., Tween-20) detergent->hydrophobic Disrupts salt Increase Ionic Strength (e.g., NaCl) salt->electrostatic Shields

Caption: Mechanisms of NSB and corresponding buffer optimization strategies.

Experimental Protocol: Optimizing Buffer Composition

  • Establish Baseline: Run your NSB control assay (no target protein) with your standard assay buffer to quantify the current level of non-specific binding.

  • Test Ionic Strength (to counter electrostatic interactions):

    • Causality: The amine group on your compound can carry a positive charge, leading to electrostatic attraction to negative charges on surfaces. Adding salt (e.g., NaCl) to the buffer increases the ionic strength. The salt ions form a shield around the charged molecules, masking these interactions and reducing NSB.[5][14][15]

    • Procedure: Prepare a series of assay buffers with increasing concentrations of NaCl (e.g., 50 mM, 150 mM, 250 mM, 500 mM).[1] Repeat the NSB test with each buffer and identify the salt concentration that minimizes background without disrupting specific binding.

  • Test Detergent Addition (to counter hydrophobic interactions):

    • Causality: The hydrophobic chlorophenyl group is a primary driver of NSB. A small amount of a non-ionic detergent, like Tween-20 or Triton X-100, can disrupt these weak hydrophobic interactions, preventing the compound from sticking to surfaces.[5][9][16]

    • Procedure: Prepare assay buffers containing low concentrations of a non-ionic detergent (e.g., 0.01%, 0.05%, 0.1% Tween-20). Run the NSB test with each concentration. Be cautious, as high detergent concentrations can sometimes disrupt specific protein-protein interactions.

  • Optimize pH:

    • Causality: The net charge on both your compound and any interacting proteins is dependent on pH. Adjusting the buffer pH towards the isoelectric point of potentially interfering proteins can minimize their net charge, thereby reducing charge-based NSB.[5][15]

    • Procedure: If the pI of major off-target proteins is known, test a range of buffer pH values around that point.

  • Analysis: Compare the NSB levels from each condition to your baseline. The optimal buffer will provide the largest reduction in NSB while maintaining a strong signal in your full, specific assay.

Guide 3: Enhancing Wash Steps to Remove Unbound Compound

Thorough washing is essential for physically removing any molecules that are not specifically and tightly bound to the target.[17][18] Insufficient washing is one of the most common causes of high background.[16][19]

Causality: Non-specific interactions are, by nature, of lower affinity than specific binding. A rigorous washing procedure provides the physical and chemical force needed to break these weak interactions and remove the unbound compound, thereby lowering the background signal and improving the signal-to-noise ratio.[18]

Experimental Protocol: Optimizing the Wash Procedure

  • Increase Number and Duration of Washes:

    • If your current protocol uses 3 washes, try increasing to 4 or 5.[20]

    • Introduce a short soak time (1-2 minutes) for each wash step, which can be more effective than a quick rinse.[17]

  • Increase Wash Volume: Ensure the volume of wash buffer is sufficient to completely fill each well (e.g., at least 300-400 µL for a standard 96-well plate).[20][21] This ensures the entire surface area is washed effectively.

  • Modify Wash Buffer Composition:

    • The inclusion of a detergent (e.g., 0.05% Tween-20) in the wash buffer is standard practice and highly recommended to help disrupt weak, non-specific binding.[16]

    • Increasing the salt concentration in the wash buffer can also help break low-affinity electrostatic interactions.[17]

  • Verify Washer Performance: If using an automated plate washer, ensure it is well-maintained. Clogged or malfunctioning ports can lead to inefficient washing and high variability between wells.[18][21]

By systematically applying these troubleshooting guides, you can effectively diagnose and minimize the non-specific binding of methyl O-(4-chlorophenyl)serinate, leading to more accurate, reliable, and reproducible experimental results.

References

  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background.
  • AstorScientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips.
  • Linkage Biosciences. (2025, April 8). High Background in ELISA? Causes and Solutions for Optimal Results.
  • Abcam. (n.d.). How to deal with high background in ELISA.
  • Biocompare. (2012, October 8). Tips for Reducing ELISA Background.
  • G-Biosciences. (2025, April 29). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison.
  • Biocompare. (2013, August 22). Bench Tips for Optimizing ELISA: It All Comes Out in the Wash.
  • BioTek Instruments. (n.d.). Optimizing the Separation Step on 96-well Microplates for ELISA Assays.
  • Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays.
  • Fleet Bioprocessing. (2024, April 30). 8 critical tips to consider when developing and optimising an immunoassay or ELISA.
  • Rusling Research Group. (2007). Non Specific Binding (NSB) in Antigen-Antibody Assays.
  • Abcam. (n.d.). Blocking in IHC.
  • SeraCare. (n.d.). Critical Factors in Immunoassay Optimization.
  • G-Biosciences. (2017, March 7). Non-Specific Binding: Why It Needs to be Blocked in Western blots!.
  • van der Loos, C. M. (2011, July 1). Non-specific binding of antibodies in immunohistochemistry: fallacies and facts. Journal of Histochemistry & Cytochemistry, 59(7), 10.1369/0022155411407874.
  • Surmodics. (n.d.). Non-Specific Binding: What You Need to Know.
  • AAT Bioquest. (2024, April 10). How to eliminate non-specific binding?.
  • Nicoya. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments.
  • Peltomaa, R., et al. (2016). Complement C1q in plasma induces nonspecific binding of poly(acrylic acid)-coated upconverting nanoparticle antibody conjugates.
  • BenchChem. (2025). Strategies for reducing non-specific binding in receptor assays.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Non-Specific Binding of [Compound Name] in Biochemical Assays.
  • Meddings, J. B., & Dietschy, J. M. (1986). 'Non-specific' binding. The problem, and a solution. Biochemical Journal, 238(1), 269–272.
  • Nicoya. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 131736582, Methyl N-(4-chlorobenzene-1-sulfonyl)-L-serinate.
  • Warner, K. D., et al. (2021). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA, 27(11), 1398-1411.
  • Bian, N., et al. (n.d.). Rationale for a Small Molecule Non-Specific Binding.
  • Chaudhri, S. (2018, November 28). How can I reduce nonspecific binding in an assay with a hydrophobic ligand? [Discussion post].
  • Chi, E. Y., et al. (2003). The Effect of Buffers on Protein Conformational Stability. Journal of Pharmaceutical Sciences, 92(9), 1839-1850.
  • Caserta, S., et al. (2020).
  • ChemScene. (n.d.). Methyl O-(4-bromophenyl)serinate.
  • MilliporeSigma. (n.d.). Methyl 4-(4-chlorophenyl)benzoate.
  • ChemicalBook. (2024, September 24). 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling.
  • Wikipedia. (n.d.). Sertraline.

Sources

Technical Support Center: Troubleshooting Methyl O-(4-chlorophenyl)serinate Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering precipitation and solubility issues when working with methyl O-(4-chlorophenyl)serinate in aqueous biological buffers.

Below, you will find the mechanistic causes of these issues, field-proven troubleshooting FAQs, quantitative data tables, and self-validating experimental protocols.

Part 1: Mechanistic Overview & Troubleshooting FAQs

Methyl O-(4-chlorophenyl)serinate is a highly lipophilic amino acid derivative. The side-chain hydroxyl of serine is etherified with a bulky, hydrophobic 4-chlorophenyl group, while the carboxylic acid is masked by a methyl ester.

Q1: Why does my compound crash out immediately when added to PBS (pH 7.4)?

A: The precipitation is driven by the ionization state of the molecule. The only ionizable group on methyl O-(4-chlorophenyl)serinate is the primary amine. Because of the electron-withdrawing effect of the adjacent ester, the pKa of an amino acid methyl ester is typically lowered to approximately 7.0–7.6[1]. At a physiological pH of 7.4, nearly 50% of the compound exists in its unprotonated "free base" form. Lacking the hydrophilic carboxylate anion (which is masked by the methyl ester), this free base is overwhelmingly hydrophobic and rapidly precipitates out of the aqueous phase[1].

Q2: How can I prevent precipitation when using DMSO as a co-solvent?

A: The most common error is diluting a highly concentrated DMSO stock directly into a large volume of aqueous buffer. This creates localized zones of supersaturation where the compound crashes out before the solvent can evenly disperse. To prevent this, you must perform a serial dilution in 100% DMSO first , and then transfer a constant, minimal volume (e.g., 1%) to your assay buffer[2]. This ensures the compound never experiences a transient state of high concentration in a low-solvent environment[3].

Q3: My cell-based assay cannot tolerate more than 0.5% DMSO. What are my alternatives?

A: If organic solvents are toxic to your assay, use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It acts as a molecular host, encapsulating the lipophilic 4-chlorophenyl ring of your compound to form a water-soluble inclusion complex. This allows you to achieve high aqueous solubility without relying on organic co-solvents.

Q4: Can I adjust the buffer pH to improve solubility without adding excipients?

A: Yes. If your target protein or assay can tolerate slightly acidic conditions, lowering the buffer pH to 5.5–6.0 will shift the equilibrium to fully protonate the primary amine ( NH3+​ ). This positive charge acts as a hydrophilic solubilizing group, significantly increasing aqueous solubility without the need for DMSO or cyclodextrins[1].

Part 2: Solubility Enhancement Strategies

The table below summarizes the quantitative and qualitative differences between the primary solubilization methods.

Table 1: Comparison of Solubilization Strategies for Methyl O-(4-chlorophenyl)serinate

StrategyMechanism of ActionEst. Max SolubilityProsCons
DMSO Co-solvent Disrupts water hydrogen bonding; forms a solvation shell around the hydrophobic bulk.100 - 500 µM (at 1% DMSO)Easy to prepare; broad applicability across biochemical assays.DMSO toxicity in cell assays; high risk of localized precipitation[3].
HP-β-CD (10-20%) Encapsulates the 4-chlorophenyl ring within a hydrophobic cavity.> 1 mMBiocompatible; protects the ester from rapid hydrolysis; no organic solvent.Can interfere with target binding if the target pocket requires the encapsulated ring.
pH Adjustment (< 6.0) Fully protonates the primary amine, adding a hydrophilic positive charge[1].> 2 mMNo chemical additives required; maintains native buffer composition.Non-physiological pH may denature target proteins or alter assay mechanics.

Part 3: Experimental Workflows & Decision Logic

DecisionTree Start Solubility Issue: Methyl O-(4-chlorophenyl)serinate Q_Solvent Can assay tolerate ≥1% DMSO? Start->Q_Solvent A_DMSO Use DMSO Serial Dilution (Protocol A) Q_Solvent->A_DMSO Yes Q_CD Can assay tolerate Cyclodextrins? Q_Solvent->Q_CD No A_CD Use 10-20% HP-β-CD (Protocol B) Q_CD->A_CD Yes Q_pH Can assay run at pH < 6.0? Q_CD->Q_pH No A_pH Lower Buffer pH to protonate amine Q_pH->A_pH Yes A_Surfactant Use Surfactants (e.g., Tween-20) Q_pH->A_Surfactant No

Figure 1: Decision tree for selecting a solubilization strategy based on assay constraints.

Mechanism Salt Compound (HCl Salt / Low pH) Buffer Buffer pH 7.4 (Deprotonation) Salt->Buffer Addition Precipitate Free Base (Precipitation) Buffer->Precipitate Hydrophobic bulk DMSO DMSO Co-solvent (Solvation Shell) Precipitate->DMSO + DMSO CD HP-β-CD (Inclusion Complex) Precipitate->CD + HP-β-CD Soluble Soluble State (Aqueous Phase) DMSO->Soluble Solubilized CD->Soluble Encapsulated

Figure 2: Mechanistic pathways of precipitation at pH 7.4 and subsequent solubilization.

Part 4: Self-Validating Experimental Protocols

Protocol A: Constant-DMSO Serial Dilution Method

Use this protocol to prevent the localized supersaturation that causes lipophilic esters to crash out of solution[2].

  • Self-Validation Check: Before adding the final solution to your biological assay, measure the absorbance of the buffer wells at 600 nm (OD600) using a spectrophotometer. An increase in optical density compared to a blank indicates light scattering from invisible micro-precipitates.

  • Stock Preparation: Dissolve methyl O-(4-chlorophenyl)serinate in 100% anhydrous DMSO to a maximum concentration of 10 mM. Vortex until the solution is completely clear.

  • Organic Phase Dilution: Prepare a serial dilution of the compound entirely in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM)[2].

  • Aqueous Preparation: Aliquot 99 µL of your assay buffer (e.g., PBS pH 7.4) into the wells of a 96-well assay plate.

  • Final Integration: Transfer exactly 1 µL of each DMSO dilution into the corresponding buffer well. Mix rapidly by pipetting up and down.

    • Causality Note: By diluting the organic stocks rather than the aqueous mixtures, every well maintains exactly 1% DMSO. The compound is immediately solvated by the constant ratio of organic-to-aqueous molecules, avoiding precipitation[3].

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Use this protocol for in vivo applications or cell-based assays highly sensitive to organic solvents.

  • Self-Validation Check: After the equilibration step, centrifuge the final complex at 10,000 x g for 5 minutes. If a visible white pellet forms at the bottom of the tube, the inclusion complex is incomplete, and the HP-β-CD concentration must be increased.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS pH 7.4). Filter sterilize the solution through a 0.22 µm PES membrane.

  • Compound Addition: Add the dry powder of methyl O-(4-chlorophenyl)serinate directly to the HP-β-CD buffer to achieve your desired target concentration (e.g., 1 mM).

  • Equilibration: Incubate the suspension on a rotary shaker at room temperature for 2 to 4 hours.

    • Causality Note: Cyclodextrin complexation is a dynamic equilibrium process. Sufficient time and mechanical agitation are required for the hydrophobic 4-chlorophenyl ring to displace the thermodynamically unfavorable water molecules residing inside the cyclodextrin cavity.

  • Clarification: Filter the equilibrated solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated compound. The resulting filtrate contains the fully solubilized inclusion complex.

Sources

Technical Support Center: Navigating Grignard Reactions with Phenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Grignard reactions involving phenyl derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of phenyl-substituted compounds via the Grignard reaction. Here, we move beyond simple protocols to explain the "why" behind experimental phenomena, ensuring you can diagnose and resolve issues with confidence.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with a phenyl halide fails to initiate. What are the primary causes and how can I resolve this?

A1: Failure to initiate is one of the most frequent hurdles in Grignard synthesis, particularly with aryl halides. The root causes typically revolve around the passivity of the magnesium surface and the presence of inhibitors.

  • Magnesium Oxide (MgO) Layer: Magnesium turnings are invariably coated with a passivating layer of magnesium oxide, which prevents the aryl halide from reaching the reactive metal surface.[1][2]

  • Trace Moisture: Grignard reagents are potent bases and will react readily with even minute amounts of water from glassware, solvents, or the atmosphere.[3][4][5] This reaction forms benzene and magnesium salts, quenching the reagent as it forms.[3]

Troubleshooting Protocol: Reaction Initiation

  • Rigorous Drying of Glassware: All glassware must be scrupulously dried, either by oven-drying at >120°C overnight or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).[2][6]

  • Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common choices, with THF being preferred for less reactive aryl chlorides due to its superior solvating ability.[2][7]

  • Magnesium Activation: This is a critical step to expose a fresh, reactive magnesium surface. Several methods can be employed:

    • Mechanical Activation: Vigorously stir the magnesium turnings under an inert atmosphere to break up the oxide layer. Gently crushing larger pieces with a glass rod can also be effective, but care must be taken to avoid breaking the flask.[1]

    • Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer.[2][4] The disappearance of the brown iodine color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used; it reacts with magnesium to form ethylene gas and magnesium bromide, exposing a fresh surface.

A visual guide to the initiation troubleshooting workflow is presented below:

G start Reaction Fails to Initiate anhydrous Are conditions rigorously anhydrous? start->anhydrous activated Is the magnesium activated? anhydrous->activated Yes drying Flame-dry glassware, use anhydrous solvent. anhydrous->drying No halide_reactivity Consider halide reactivity (I > Br > Cl) activated->halide_reactivity Yes activation_methods Use I₂, 1,2-dibromoethane, or sonication. activated->activation_methods No initiation_aids Use initiation aids? halide_reactivity->initiation_aids initiation_aids->halide_reactivity No success Reaction Initiates initiation_aids->success Yes add_aids Add a small crystal of iodine or a few drops of DIBAL-H. initiation_aids->add_aids Yes drying->anhydrous activation_methods->activated add_aids->success

Caption: Troubleshooting workflow for Grignard reaction initiation.

Q2: I'm observing a significant amount of biphenyl in my crude product. What causes this side reaction and how can I minimize it?

A2: The formation of biphenyl is a classic side reaction in Grignard preparations using phenyl halides. This occurs through a Wurtz-type coupling where the formed phenylmagnesium halide reacts with unreacted phenyl halide.[1][8]

Mechanism of Biphenyl Formation

Ph-MgX + Ph-X → Ph-Ph + MgX₂

This side reaction is particularly favored by:

  • High local concentrations of the phenyl halide.

  • Elevated reaction temperatures. [4][8]

Strategies to Minimize Biphenyl Formation

StrategyRationale
Slow, Dropwise Addition Adding the phenyl halide solution slowly to the magnesium suspension maintains a low concentration of the halide, disfavoring the coupling reaction.[2][4]
Temperature Control Maintain a gentle reflux. Overheating the reaction can accelerate the rate of biphenyl formation.[4][8]
Efficient Stirring Ensures rapid dispersion of the added phenyl halide, preventing localized areas of high concentration.
Q3: My final product is contaminated with benzene. What is the source of this impurity?

A3: The presence of benzene is almost always due to the reaction of the highly basic phenylmagnesium halide with a proton source.[3][4] As mentioned in Q1, the most common culprit is water.[3][5] However, any protic functional groups on your starting materials or electrophile (e.g., alcohols, carboxylic acids) will also lead to benzene formation.

Troubleshooting Benzene Formation

  • Anhydrous Conditions: Reiteration of the importance of thoroughly dried glassware and anhydrous solvents is crucial.[4][5]

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[4]

  • Check Starting Materials: Ensure your electrophile is free from protic functional groups. If your substrate contains such groups, they must be protected prior to the Grignard reaction.

Below is a diagram illustrating the major side reactions:

G PhMgX Phenylmagnesium Halide (Ph-MgX) Biphenyl Biphenyl (Ph-Ph) PhMgX->Biphenyl Wurtz Coupling Benzene Benzene (Ph-H) PhMgX->Benzene Protonation PhX Unreacted Phenyl Halide (Ph-X) PhX->Biphenyl H2O Protic Source (e.g., H₂O) H2O->Benzene

Sources

optimizing reaction conditions for methyl O-(4-chlorophenyl)serinate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methyl O-(4-chlorophenyl)serinate

Welcome to the technical support guide for the synthesis of methyl O-(4-chlorophenyl)serinate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth solutions for optimizing reaction conditions and troubleshooting common experimental challenges. The synthesis, typically achieved via a Mitsunobu reaction, involves the O-arylation of a protected serine methyl ester with 4-chlorophenol. While powerful, this reaction is sensitive to several parameters that can impact yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis protocol.

Q1: What is the most common and reliable method for synthesizing methyl O-(4-chlorophenyl)serinate? A: The most prevalent and effective method is the Mitsunobu reaction.[1][2] This reaction couples an alcohol (N-protected methyl serinate) with a nucleophile (4-chlorophenol) using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] This method is favored for its mild conditions and stereochemical inversion at the alcohol center.[3][4]

Q2: Which N-protecting group is recommended for the methyl serinate starting material? A: An N-Boc (tert-butoxycarbonyl) group is highly recommended. It is stable under the neutral to slightly acidic conditions of the Mitsunobu reaction and can be readily removed post-synthesis without affecting the newly formed ether linkage or the methyl ester. Other groups like Cbz may also be used, but Boc protection is common for this transformation.[5]

Q3: Should I use DEAD or DIAD as the azodicarboxylate? A: Both DEAD and DIAD are effective, but DIAD is often preferred.[6] DIAD is generally more stable, and its reduced byproduct, diisopropyl hydrazodicarboxylate, can sometimes be easier to remove during purification compared to the diethyl analog derived from DEAD.[6]

Q4: What is the ideal reaction temperature? A: The reaction should be initiated at 0 °C.[1][7] The addition of the azodicarboxylate (DEAD or DIAD) to the mixture of the alcohol, phenol, and phosphine is exothermic and must be done slowly and dropwise to maintain this temperature. After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours to overnight.[1][7]

Q5: My reaction is sluggish or stalls completely. What's the first thing I should check? A: The first and most critical factor to check is the quality and dryness of your reagents and solvent.[6] The Mitsunobu reaction is highly sensitive to moisture. Ensure your solvent (typically THF or DCM) is anhydrous, and use fresh or purified triphenylphosphine and DIAD/DEAD.[8][9] Oxidized PPh₃ or degraded azodicarboxylate are common causes of reaction failure.[6]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving more complex issues encountered during the synthesis.

Problem 1: Low or No Product Yield

A low yield of methyl O-(4-chlorophenyl)serinate is the most common issue. The following workflow can help diagnose the root cause.

LowYieldWorkflow cluster_reagents Reagent & Stoichiometry Checks cluster_conditions Reaction Condition Checks Start Low Yield Observed CheckReagents Step 1: Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions Step 2: Review Reaction Conditions CheckReagents->CheckConditions Reagents OK Reagent1 Is PPh3 white and crystalline? (Not clumpy/yellow) CheckReagents->Reagent1 CheckNucleophile Step 3: Assess Nucleophile Acidity CheckConditions->CheckNucleophile Conditions OK Cond1 Was DIAD/DEAD added slowly at 0°C? CheckConditions->Cond1 OptimizeWorkup Step 4: Optimize Purification CheckNucleophile->OptimizeWorkup pKa OK Reagent2 Is DIAD/DEAD fresh? (Clear, not cloudy) Reagent1->Reagent2 Yes SolutionReagent Solution: Use fresh/purified reagents. Ensure anhydrous conditions. Adjust stoichiometry. Reagent1->SolutionReagent No Reagent3 Are all reagents and solvents anhydrous? Reagent2->Reagent3 Yes Reagent2->SolutionReagent No Reagent4 Are you using 1.2-1.5 eq. of PPh3 and DIAD? Reagent3->Reagent4 Yes Reagent3->SolutionReagent No Reagent4->CheckConditions Yes Reagent4->SolutionReagent No Cond2 Was the correct order of addition followed? Cond1->Cond2 Yes SolutionCond Solution: Maintain 0°C during addition. Consider pre-forming the betaine (PPh3 + DIAD first). Cond1->SolutionCond No Cond2->CheckNucleophile Yes Cond2->SolutionCond No

Caption: Troubleshooting workflow for low yield.

  • Causality Explained:

    • Reagent Quality: Triphenylphosphine readily oxidizes to triphenylphosphine oxide (TPPO), while azodicarboxylates can degrade upon storage. Both scenarios render the reagents inactive, halting the reaction.[6] Anhydrous conditions are paramount because water will consume the activated intermediates.

    • Stoichiometry: An excess of the Mitsunobu reagents (PPh₃ and DIAD/DEAD) is often necessary to drive the reaction to completion, especially if minor degradation has occurred or if the alcohol is sterically hindered.[6]

    • Temperature Control: The initial formation of the betaine intermediate from PPh₃ and DIAD is highly exothermic. Adding the azodicarboxylate too quickly or at room temperature can lead to decomposition and side reactions, reducing the yield.[1]

    • Order of Addition: Typically, the alcohol, nucleophile, and PPh₃ are mixed before the azodicarboxylate is added.[7] However, for difficult reactions, pre-forming the PPh₃-DIAD betaine at 0°C before adding the alcohol and nucleophile can sometimes improve results.[1][9]

    • Nucleophile Acidity (pKa): The Mitsunobu reaction works best for nucleophiles with a pKa below 13-15.[10] 4-chlorophenol has a pKa of ~9.4, which is well within the ideal range, so this is rarely the primary issue for this specific synthesis. However, if side reactions dominate, it's a factor to consider.

Problem 2: Difficult Purification and Persistent Impurities

The primary byproducts of the Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the reduced hydrazodicarboxylate.[10] These can be notoriously difficult to separate from the desired product.

  • Q: I see a large, persistent spot on my TLC/crude NMR that I believe is TPPO. How can I remove it?

    • A1: Crystallization/Precipitation: TPPO has different solubility properties than many organic products. After removing the reaction solvent (THF), you can redissolve the crude mixture in a minimal amount of a solvent like dichloromethane (DCM) or diethyl ether, then add a non-polar solvent like hexanes or pentane to precipitate the TPPO and hydrazine byproduct.[6] Cooling the mixture can enhance precipitation.[2]

    • A2: Chromatography Optimization: If precipitation is incomplete, careful column chromatography is required. A less polar solvent system (e.g., gradients of ethyl acetate in hexanes) is typically needed. Sometimes, adding a small percentage (~1%) of a polar solvent like methanol to the eluent can help break the product's interaction with residual TPPO on the silica gel.

    • A3: Alternative Reagents: For future syntheses, consider using polymer-supported triphenylphosphine.[8] The resulting polymer-bound TPPO can be removed by simple filtration after the reaction is complete, greatly simplifying the workup.[10]

Problem 3: Formation of Side Products

Besides the intended O-arylation, other reactions can occur, leading to a complex product mixture.

  • Q: I've isolated a product, but it's not the correct one. What could it be?

    • A: Potential Side Products:

      • Elimination: Particularly with secondary alcohols, β-elimination can compete with substitution, leading to the formation of methyl 2-(Boc-amino)acrylate. This is more likely if the reaction is overheated.

      • N-Alkylation of Hydrazine: If the nucleophile (4-chlorophenol) is not sufficiently acidic or reactive, the reduced hydrazine byproduct can act as a nucleophile, leading to undesired N-C bond formation.[1][10] This is less common with phenols but can occur.

Part 3: Optimized Experimental Protocol & Data

This section provides a reliable, step-by-step protocol and a summary of reaction parameters for optimization.

Standard Protocol for Methyl N-Boc-O-(4-chlorophenyl)serinate

ProtocolWorkflow Start Start: Inert Atmosphere Step1 1. Dissolve N-Boc-L-Ser-OMe (1.0 eq.), 4-chlorophenol (1.1 eq.), and PPh3 (1.3 eq.) in anhydrous THF. Start->Step1 Step2 2. Cool the solution to 0 °C (ice-water bath). Step1->Step2 Step3 3. Add DIAD (1.3 eq.) dropwise over 20-30 min, keeping T < 5 °C. Step2->Step3 Step4 4. Allow to warm to RT and stir for 4-16 hours. Step3->Step4 Step5 5. Monitor reaction by TLC (e.g., 30% EtOAc/Hexanes). Step4->Step5 Step6 6. Concentrate under reduced pressure. Step5->Step6 Step7 7. Purify by flash chromatography (Silica gel, EtOAc/Hexanes gradient). Step6->Step7 End End: Isolated Product Step7->End

Caption: Step-by-step synthesis workflow.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-L-serine methyl ester (1.0 eq.), 4-chlorophenol (1.1-1.2 eq.), and triphenylphosphine (1.2-1.5 eq.).[6]

  • Solvent Addition: Dissolve the solids in anhydrous tetrahydrofuran (THF) (approx. 0.1-0.2 M concentration).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.[1]

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.2-1.5 eq.) dropwise to the solution over 20-30 minutes.[7] Ensure the internal temperature does not rise above 5 °C. The solution will typically turn from colorless to a yellow/orange hue.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.[6]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting serine material.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the THF.[6]

  • Purification: Purify the resulting crude oil/solid directly by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting from 5% ethyl acetate in hexanes and gradually increasing to 30-40%) to separate the product from TPPO and the hydrazine byproduct.

Table 1: Optimization of Mitsunobu Reaction Parameters
ParameterStandard ConditionOptimization Strategy & Rationale
Phosphine Triphenylphosphine (PPh₃)Use polymer-bound PPh₃ to simplify purification via filtration.[8]
Azodicarboxylate DIAD or DEADUse DIAD for better stability.[6] Consider DCAD (di-(4-chlorobenzyl)azodicarboxylate) for easier byproduct removal by crystallization.[9]
Solvent Anhydrous THFAnhydrous Dichloromethane (DCM) is also effective.[7] A THF/toluene mixture may reduce reaction time.[9]
Equivalents 1.2-1.5 eq. (PPh₃/DIAD)For sterically hindered or less reactive substrates, increasing equivalents to 1.5-2.0 may improve conversion.[6]
Temperature 0 °C to Room Temp.If the reaction is slow at RT, gentle heating to 40-50 °C can sometimes accelerate it, but monitor closely for elimination side products.[9]

References

  • Benchchem. (n.d.). Mitsunobu Reaction with DIAD: A Technical Support Troubleshooting Guide. Benchchem.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. organic-chemistry.org.
  • Wikipedia. (2024). Mitsunobu reaction. Wikipedia.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. orgsyn.org.
  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.
  • So, S. S., & Fischer, J. (2026). A Serine Ligation Method Based on Mitsunobu Reaction and O-to-N Acyl Transfer. Journal of the American Chemical Society.
  • Benchchem. (n.d.). ADDP Mitsunobu Reactions: Technical Support Center. Benchchem.
  • Fischer, J., & So, S. S. (2023). A Serine Ligation Method Based on Mitsunobu Reaction and O-to-N Acyl Transfer. Angewandte Chemie.
  • D'Souza, A., & Yudin, A. K. (2014). Copper(II)-Mediated O-Arylation of Protected Serines and Threonines. Organic Letters.
  • Sigma-Aldrich. (n.d.).
  • Various Authors. (2015). How can I speed up a Mitsunobu reaction?
  • Tsunoda, T., Kaku, H., & Itô, S. (n.d.). New Mitsunobu Reagents. TCI Chemicals.
  • Google Patents. (2009). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • Sharma, A., et al. (2018). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Organic Process Research & Development.
  • Google Patents. (1973).
  • Patsnap Eureka. (2014). Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer.
  • Li, J., et al. (2012). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules.
  • Various Authors. (2025). Production, purification, and characterization of a novel serine-esterase from Aspergillus westerdijkiae.
  • Various Authors. (n.d.). Arylation of amino acids possessing a nucleophilic side chain.
  • Organic Syntheses. (n.d.). dl-SERINE. Organic Syntheses.
  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses.
  • Various Authors. (2024). Nickel‐Catalyzed O‐Arylation of N‐Protected Amino Alcohols with (Hetero)aryl Chlorides.
  • Various Authors. (n.d.). Preparation of methyl ester of L-serine.
  • Various Authors. (n.d.). Chemical synthesis of Methyl (1S, 6S) 6-(4-chlorophenyl) -.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Master Organic Chemistry.
  • Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses.
  • Shimodaira, S., & Iwaoka, M. (2017). Improved synthetic routes to the selenocysteine derivatives useful for Boc-based peptide synthesis with benzylic protection on. Arkivoc.-based peptide synthesis with benzylic protection on. Arkivoc.

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minimizing by-product formation in methyl O-(4-chlorophenyl)serinate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methyl O-(4-chlorophenyl)serinate

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of methyl O-(4-chlorophenyl)serinate. The inherent functionalities of the serine backbone—a primary alcohol, a secondary amine, and an α-proton on a stereocenter—present unique challenges in achieving high-purity O-arylation. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, focusing on the root causes of by-product formation and offering field-proven solutions to mitigate them.

Troubleshooting Guide: Isolating and Resolving Synthesis Issues

This section addresses specific, observable problems encountered during the synthesis and purification of methyl O-(4-chlorophenyl)serinate. Each entry details the probable cause rooted in chemical principles and provides actionable solutions.

Q1: My LC-MS/NMR analysis shows a significant peak corresponding to the N-arylated isomer. What is the cause and how can I fix it?

Probable Cause: The nitrogen atom of the serine amine is a potent nucleophile, often more so than the hydroxyl group, especially under neutral or slightly basic conditions.[1] If the amine is not adequately protected or is deprotected prematurely during the reaction, it will compete with the hydroxyl group in the arylation reaction, leading to the undesired N-arylated by-product.

Solutions:

  • Verify N-Protection Integrity: Before starting the arylation, confirm the complete protection of the amine group (e.g., as a Boc-carbamate). Use TLC (the protected compound will not stain with ninhydrin) or ¹H NMR to ensure the absence of starting material.

  • Choose a Stable Protecting Group: The tert-butyloxycarbonyl (Boc) group is highly recommended as it is stable to the basic conditions of many cross-coupling reactions but can be removed under acidic conditions post-synthesis.[2]

  • Optimize Reaction pH: In some methodologies, maintaining a specific pH is crucial. For instance, in reactions that might be sensitive to acidity, inadvertent lowering of pH can initiate deprotection of acid-labile groups like Boc. Ensure the base used is sufficient to neutralize any acidic by-products generated during the reaction.

Q2: I'm observing a by-product consistent with β-elimination (methyl 2-(N-Boc-amino)acrylate). How can this be prevented?

Probable Cause: The α-proton of the serine ester is acidic. Strong bases can abstract this proton, initiating a β-elimination cascade where the newly formed O-aryl ether acts as a leaving group. This side reaction is particularly prevalent at elevated temperatures.

Solutions:

  • Select a Milder Base: Avoid exceptionally strong bases like sodium tert-butoxide (NaOtBu) if elimination is a problem. Weaker inorganic bases often provide the right balance of reactivity for the desired O-arylation while minimizing elimination.

  • Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, increasing the reaction time at a lower temperature is preferable to forcing the reaction at a higher temperature, which disproportionately accelerates the elimination pathway.

  • Modify the Substrate: While not always feasible, using a bulkier ester group than methyl can sometimes sterically hinder the approach of the base to the α-proton, slightly reducing the rate of elimination.

Table 1: Comparison of Bases for O-Arylation Reactions

BaseStrengthTypical UsePotential Issues
Cs₂CO₃ MildUllmann, Buchwald-HartwigCan be slow; requires higher temperatures.[3]
K₂CO₃ MildUllmann, Buchwald-HartwigCost-effective; may require phase-transfer catalyst.[4]
NaOtBu StrongBuchwald-HartwigHigh reactivity; high risk of β-elimination & racemization.
DBU Strong (non-nucleophilic)VariousCan promote elimination; useful in specific protocols.
Q3: The optical rotation or chiral HPLC of my product indicates significant racemization. What are the contributing factors?

Probable Cause: Racemization occurs via the same mechanism as β-elimination: deprotonation at the α-carbon. Abstraction of this proton creates a planar enolate intermediate. Subsequent reprotonation can occur from either face, scrambling the stereocenter. This process is exacerbated by strong bases and prolonged exposure to high temperatures.

Solutions:

  • Minimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times or "cooking" the reaction overnight if it finishes in a few hours.

  • Use the Mildest Effective Base: As with preventing elimination, a milder base (e.g., K₂CO₃) is less likely to cause significant deprotonation at the α-carbon compared to a stronger base.

  • Solvent Choice: Aprotic polar solvents like DMF or DMSO are common but can sometimes facilitate enolate formation. Experimenting with less polar aprotic solvents like toluene or dioxane may reduce racemization, though this can also affect reaction rates.[4]

Q4: My crude product is contaminated with 4,4'-dichlorobiphenyl. How do I suppress this homocoupling?

Probable Cause: This by-product arises from the undesired coupling of two molecules of the arylating agent (e.g., 4-chlorobromobenzene or 4-chlorophenylboronic acid). In transition-metal-catalyzed reactions (e.g., Ullmann or Suzuki), this is a common side reaction, often promoted by catalyst degradation or non-optimal reaction stoichiometry.

Solutions:

  • Maintain an Inert Atmosphere: Rigorously exclude oxygen from the reaction vessel by using a nitrogen or argon atmosphere. Oxidative degradation of the catalyst (e.g., Pd(0) to Pd(II) or Cu(I) to Cu(II)) can promote homocoupling pathways.

  • Optimize Catalyst and Ligand Loading: Use the appropriate catalyst-to-ligand ratio as specified in established protocols. Too little ligand can leave the metal center coordinatively unsaturated and more prone to side reactions.

  • Control Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the serine substrate relative to the aryl halide. This ensures the halide is more likely to encounter the desired nucleophile rather than another halide molecule.

Process Logic & By-Product Visualization

The following diagram illustrates the desired synthetic pathway and the major competing side reactions. Understanding these relationships is key to effective troubleshooting.

G SM N-Boc-Ser-OMe + 4-Cl-Ph-X Product Methyl O-(4-chlorophenyl)serinate (Desired Product) SM->Product   Desired O-Arylation (Mild Base, Inert Atm.) N_Aryl N-Arylated By-product SM->N_Aryl Incomplete N-Protection Homo Homocoupled By-product (4,4'-dichlorobiphenyl) SM->Homo Catalyst Degradation Elim β-Elimination Product Product->Elim Strong Base / High Temp Racemic Racemized Product Product->Racemic Strong Base / High Temp

Caption: Key reaction pathways in methyl O-(4-chlorophenyl)serinate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable method for this O-arylation?

For industrial and large-scale synthesis, copper-catalyzed Ullmann-type couplings are often preferred due to the lower cost of copper catalysts compared to palladium.[4] While traditional Ullmann conditions required harsh temperatures, modern protocols using specific ligands (like phenanthrolines or N,N-dimethylglycine) allow the reaction to proceed under milder conditions.[5] For discovery-scale synthesis where speed and substrate scope are critical, a palladium-catalyzed Buchwald-Hartwig O-arylation may be more suitable.

Q2: How should I effectively monitor the reaction's progress?

A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: Use a solvent system like 3:1 Hexane:Ethyl Acetate. Visualize with UV light, and then stain with potassium permanganate (KMnO₄) to see the alcohol starting material (which will appear as a yellow spot on a purple background) and ninhydrin to check for any accidental deprotection of the amine.

  • LC-MS: This is the most definitive method. It allows you to track the consumption of starting materials and the formation of the product, while also providing the mass of any by-products, which is invaluable for troubleshooting.

Q3: What are the best practices for purifying the final product?

Flash column chromatography on silica gel is the standard method.

  • Solvent System: A gradient of ethyl acetate in hexanes is typically effective.

  • Preventing Degradation: The product can sometimes be sensitive to the acidic nature of silica gel. If you observe degradation on the column, you can either neutralize the silica by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5%) or perform a rapid filtration through a plug of silica instead of a full column. Alternatively, purification via recrystallization may be an option if a suitable solvent system can be found.[6]

Key Experimental Protocols

Protocol 1: N-Boc Protection of L-Serine Methyl Ester

This protocol is adapted from standard procedures for amine protection.[2]

  • Dissolve L-serine methyl ester hydrochloride (1.0 equiv.) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydroxide (1N aqueous solution, 2.2 equiv.) to basify the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) dissolved in a minimal amount of dioxane dropwise.

  • Allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected product, which can often be used without further purification.

Protocol 2: Copper-Catalyzed O-Arylation (Ullmann-Type)

This protocol is a representative example based on modern Ullmann coupling literature.[4]

  • To an oven-dried reaction flask, add N-Boc-L-serine methyl ester (1.2 equiv.), potassium carbonate (K₂CO₃, 2.5 equiv.), and copper(I) iodide (CuI, 0.1 equiv.).

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Add anhydrous toluene via syringe, followed by 4-chlorobromobenzene (1.0 equiv.) and N,N'-dimethylethylenediamine (DMEDA, 0.2 equiv.) as the ligand.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS every 4 hours.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the copper catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., 10-40% ethyl acetate in hexanes gradient) to obtain the pure methyl O-(4-chlorophenyl)serinate.

Troubleshooting Flowchart

G start Problem Observed in Crude Product n_aryl N-Arylated By-product? start->n_aryl elim Elimination By-product? n_aryl->elim No sol_n_aryl Verify N-Protection before reaction. Use stable protecting group (Boc). n_aryl->sol_n_aryl Yes racemic Racemization? elim->racemic No sol_elim Use milder base (K₂CO₃, Cs₂CO₃). Lower reaction temperature. elim->sol_elim Yes homo Homocoupling? racemic->homo No sol_racemic Minimize reaction time. Use mildest effective base. racemic->sol_racemic Yes sol_homo Ensure inert (Ar/N₂) atmosphere. Check catalyst/ligand ratio. homo->sol_homo Yes

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

  • Synthesis of aryl ethers, methods and reagents related thereto. Google Patents (EP1027316B1).
  • Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. ACS Publications. Available at: [Link]

  • Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. PMC. Available at: [Link]

  • Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI. Available at: [Link]

  • Strategies to Mitigate the Bioactivation of Aryl Amines. PubMed. Available at: [Link]

  • N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses. Available at: [Link]

  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine. Available at: [Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc. Available at: [Link]

  • Aryl ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Arylation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Synthesis of 4,4'-[(4-chlorophenyl)methylene)]bis(1H-pyrazol-5-ol) derivatives in presence of SBSA under various reaction conditions. ResearchGate. Available at: [Link]

  • Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Patsnap Eureka. Available at: [Link]

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SPR Technical Support Center: Troubleshooting Baseline Drift with Chlorinated Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Surface Plasmon Resonance (SPR) Technical Support Center. Analyzing highly lipophilic small molecules—specifically chlorinated compounds—presents unique biophysical challenges. Chlorination significantly increases a molecule's hydrophobicity (LogP), making these compounds prone to non-specific binding (NSB), microfluidic partitioning, and requiring high concentrations of dimethylsulfoxide (DMSO) to maintain solubility.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the causality behind baseline drift and provide self-validating protocols to ensure your kinetic data is structurally sound and scientifically rigorous.

Part 1: Diagnostic Logic for Baseline Drift

Before altering your assay parameters, you must isolate the root cause of the drift. The following self-validating workflow uses control injections to distinguish between systemic instrument errors, solvent mismatches, and compound-specific interactions.

BaselineDrift A Baseline Drift Detected B Inject Running Buffer (Self-Validation) A->B C Drift Persists? B->C D System/Buffer Issue Check degassing & temp C->D Yes E Inject Chlorinated Analyte C->E No F Shift Profile? E->F G Instant Step Shift (DMSO Mismatch) F->G Square H Gradual Upward Drift (Non-Specific Binding) F->H Curved Up I Slow Downward Drift (Fluidic Leaching) F->I Post-Wash

Diagnostic workflow for identifying the root cause of SPR baseline drift.

Part 2: Frequently Asked Questions & Troubleshooting Guide

Q1: Why do chlorinated compounds cause severe baseline drift and poor data quality in SPR? Chlorination heavily increases a molecule's lipophilicity. In an SPR system, these hydrophobic molecules tend to partition into the microfluidic tubing and non-specifically bind to the carboxymethyl dextran matrix of standard sensor chips[1]. During an injection, this non-specific binding (NSB) manifests as a continuous upward drift. Post-injection, the compounds slowly leach out of the fluidics and matrix, causing a prolonged downward baseline drift. Furthermore, maintaining their solubility requires higher concentrations of DMSO (typically 1–5%)[2], which introduces massive bulk refractive index changes that destabilize the baseline if not perfectly calibrated.

Q2: How do I distinguish between instrument-related drift, DMSO mismatch, and sample-related NSB? A robust SPR protocol must be self-validating. To isolate the root cause, perform a blank buffer injection:

  • Instrument/Buffer Drift: If the baseline drifts continuously before any sample is injected, the issue is systemic. This is often caused by incomplete chip hydration, temperature fluctuations, or poorly degassed buffer[3].

  • DMSO Mismatch: If the drift appears as an instantaneous, square-wave shift at the start of the injection and drops instantly at the end (but fails to return to zero), you have a bulk refractive index mismatch between the sample and running buffer[2].

  • Sample NSB / Leaching: If the baseline curves upward gradually during injection and slowly drifts downward during the dissociation phase, the chlorinated compound is interacting non-specifically with the surface or leaching from the fluidics[1].

Q3: What is the exact mechanism behind DMSO bulk shifts, and why is calibration mandatory? DMSO has an exceptionally high refractive index. Even a <1% difference between your sample and running buffer will generate a bulk response that dwarfs the actual binding signal of a small molecule[4]. Furthermore, calibration is required due to the excluded volume effect. The immobilized ligand on the active surface occupies physical space, meaning less buffer (and thus less DMSO) is displaced near the active surface compared to the bare reference surface[2]. Consequently, the reference flow cell will show a higher DMSO bulk response than the active flow cell. Simple reference subtraction is insufficient; a calibration curve is required to mathematically correct this discrepancy[2].

Q4: How can I minimize non-specific binding (NSB) of these hydrophobic chlorinated compounds? To mitigate NSB, you must disrupt the hydrophobic interactions between the chlorinated compound and the sensor surface.

  • Buffer Additives: Incorporate detergents like 0.05% Surfactant P20 or Tween-20 into your running buffer[5].

  • Solvent Optimization: Increase the DMSO concentration in the running buffer up to 5% to ensure the compound remains fully soluble and does not form aggregates on the chip[5].

  • Chip Selection: If NSB persists, switch from a highly carboxylated thick dextran chip (e.g., CM5) to a thinner, less negatively charged matrix (e.g., PEG or planar CMD) to reduce both hydrophobic and electrostatic trapping[1]. As a rule of thumb, unspecific binding should not exceed 10% of the overall signal[1].

Q5: My baseline continuously drifts downwards after injecting a chlorinated compound. How do I decontaminate the fluidics? Downward drift post-injection indicates that the hydrophobic compound has partitioned into the instrument's valves and tubing and is slowly leaching back into the running buffer. To establish a self-validating cleaning cycle, implement a needle wash with 50% DMSO between each sample injection[5]. If the system is heavily contaminated, perform a sequence of desorb/sanitize cycles using 50 mM NaOH and 0.5% SDS, followed by extensive priming with fresh, degassed running buffer until the baseline stabilizes[3].

Part 3: Quantitative Assay Parameters

Summarizing the optimal conditions for analyzing chlorinated small molecules ensures your assay remains within the boundaries of biophysical reliability.

ParameterRecommended RangeScientific Rationale
DMSO Concentration 1.0% – 5.0%Maintains solubility of highly lipophilic chlorinated compounds, preventing aggregation[2][5].
Detergent (e.g., P20) 0.01% – 0.05%Disrupts hydrophobic interactions, reducing NSB to the dextran matrix and fluidics[5].
NSB Limit < 10% of total signalEnsures accurate 1:1 Langmuir kinetic fitting and prevents masking of true binding events[1].
DMSO Calibration 6 to 8 pointsProvides a statistically robust curve to correct for the excluded volume effect[4].

Part 4: Experimental Protocols & Methodologies

Protocol 1: Self-Validating DMSO Solvent Correction

Because chlorinated compounds require high DMSO, solvent correction is non-negotiable. This protocol creates a self-validating mathematical model to remove bulk refractive index artifacts.

DMSOCalibration S1 Prepare 6-Point DMSO Series S2 Inject Across Ref & Active Cells S1->S2 S3 Measure Bulk RU (Excluded Volume) S2->S3 S4 Plot Active-Ref vs. Ref RU S3->S4 S5 Apply Correction to Analyte Data S4->S5

Step-by-step experimental workflow for SPR DMSO solvent calibration.

Step-by-Step Methodology:

  • Establish the Baseline: Prepare your running buffer with the exact DMSO concentration required to solubilize your chlorinated compound (e.g., 3.0% DMSO).

  • Prepare Calibration Standards: Create a 6-point solvent standard curve that brackets your running buffer concentration. For a 3.0% buffer, prepare standards at 2.5%, 2.7%, 2.9%, 3.2%, 3.4%, and 3.7% DMSO in the exact same base buffer[4].

  • Execution: Inject these standards across both the reference and active flow cells prior to your analyte cycles, and again at the end of the assay.

  • Validation: The software will plot the difference in response (Active minus Reference) against the absolute response of the Reference cell. A successful, self-validating calibration will yield a tight linear or slightly quadratic fit.

  • Application: Apply this calibration model to your analyte injections to mathematically eliminate the excluded volume artifact[2].

Protocol 2: Fluidic Decontamination for Hydrophobic Compounds

When baseline drift is caused by fluidic leaching, the system must be aggressively stripped of lipophilic residue.

Step-by-Step Methodology:

  • Inter-Sample Wash: Program the instrument to perform a needle and flow-cell wash using 50% DMSO immediately following the dissociation phase of every chlorinated compound injection[5].

  • System Desorb: If global downward drift is observed, pause the assay. Inject 50 mM NaOH mixed with 0.5% SDS for 60 seconds at a high flow rate (e.g., 50 µL/min).

  • Organic Purge: Follow immediately with a 60-second injection of 50% DMSO or 10% Isopropanol to strip remaining hydrophobic aggregates.

  • Equilibration (Self-Validation): Prime the system 3 times with fresh, degassed running buffer. Monitor the baseline for 10 minutes. The protocol is validated when the baseline drift is < 0.3 RU/minute[3].

References

  • Resolving Baseline Drift in SPR Experiments: A Troubleshooting and Optimiz
  • 7 – Small Molecule Interaction - Bruker Daltonics SPR. brukerspr.com.
  • Octet Analysis Studio User Guide - Sartorius. sartorius.com.
  • Surface plasmon resonance using the catalytic domain of soluble guanylate cyclase allows the detection of enzyme activ
  • Efficient characterization of multiple binding sites of small molecule imaging ligands on amyloid-beta, 4-repeat/full-length tau and alpha-synuclein. biorxiv.org.

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Technical Support Center: Purity Confirmation of Synthesized Methyl O-(4-chlorophenyl)serinate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the chemical and stereochemical purity of synthesized methyl O-(4-chlorophenyl)serinate. Adherence to these protocols is critical for ensuring the reliability and reproducibility of downstream applications.

Introduction: The Imperative of Purity

Methyl O-(4-chlorophenyl)serinate is a chiral molecule whose biological activity is intrinsically linked to its structural integrity and stereochemical configuration. Impurities, whether they are starting materials, by-products, or enantiomeric/diastereomeric contaminants, can lead to erroneous experimental results, reduced efficacy in drug development pipelines, and potential off-target effects. Therefore, a multi-pronged analytical approach is not just recommended but essential for validating the purity of each synthesized batch.

This guide outlines a systematic workflow, detailing the "what," "how," and, most importantly, the "why" behind each analytical technique. By understanding the principles and potential pitfalls of each method, researchers can confidently assess the quality of their synthesized compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purity analysis of methyl O-(4-chlorophenyl)serinate.

Q1: My ¹H NMR spectrum shows unexpected peaks. What could they be?

A1: Unexpected signals in the ¹H NMR spectrum can arise from several sources:

  • Residual Solvents: Common solvents used in synthesis and purification (e.g., ethyl acetate, dichloromethane, hexanes) are a frequent source of extraneous peaks. Compare the chemical shifts of the unknown peaks with known solvent charts.

  • Starting Materials: Incomplete reaction can lead to the presence of starting materials. Compare the spectrum of your product with those of the starting materials to identify any overlapping signals.

  • Side-Products: Unintended reactions can generate by-products. Consider plausible side reactions based on your synthetic route and reaction conditions.

  • Grease: Stopcock grease can sometimes contaminate a sample, typically appearing as broad, aliphatic signals.

Q2: The molecular ion in my mass spectrum is absent or has a very low intensity. What should I do?

A2: The absence or low intensity of the molecular ion peak can be due to the inherent instability of the molecule under the chosen ionization conditions.

  • Employ Soft Ionization Techniques: If you are using a hard ionization method like Electron Ionization (EI), switch to a softer technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods are less likely to cause fragmentation of the parent molecule.

  • Check for Adduct Formation: In ESI, molecules can form adducts with ions present in the solvent (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺). Look for peaks corresponding to these adducts.

Q3: My elemental analysis results are outside the acceptable range of ±0.4%. What does this indicate?

A3: A deviation of more than 0.4% from the calculated elemental composition often suggests the presence of impurities.[1]

  • Inorganic Impurities: Non-combustible inorganic salts or silica gel from chromatography can lead to inaccurate results. These would not be visible in NMR or mass spectrometry.

  • Persistent Solvents: Even after drying, residual solvent molecules can be present and will affect the elemental composition.

  • Hygroscopic Nature: If the compound readily absorbs moisture from the atmosphere, this will alter the hydrogen and oxygen content.

Q4: Chiral HPLC shows more than one peak for my supposedly enantiopure compound. How do I interpret this?

A4: The presence of more than one peak in a chiral HPLC analysis indicates that your compound is not enantiomerically pure.

  • Racemization: The compound may have racemized during the synthesis or work-up procedures. Certain conditions (e.g., harsh pH, high temperatures) can promote racemization of chiral centers.[2]

  • Inadequate Separation: Ensure that the chiral stationary phase and mobile phase are appropriate for your compound to achieve baseline separation of the enantiomers.

  • Diastereomers: If your synthesis could potentially generate diastereomers, the additional peaks may correspond to these stereoisomers.

The Analytical Workflow for Purity Confirmation

A comprehensive assessment of purity requires a combination of spectroscopic and chromatographic techniques. The following workflow is recommended for a thorough characterization of methyl O-(4-chlorophenyl)serinate.

Purity_Workflow cluster_Initial_Screening Initial Screening cluster_Structural_Verification Structural Verification & Chemical Purity cluster_Stereochemical_Purity Stereochemical Purity cluster_Final_Assessment Final Purity Assessment TLC Thin-Layer Chromatography (TLC) Melting_Point Melting Point Analysis TLC->Melting_Point Quick Purity Check NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Melting_Point->NMR Proceed if sharp HRMS High-Resolution Mass Spectrometry (HRMS) NMR->HRMS Confirm Structure Final_Purity Combine & Interpret Data (>95% Purity Goal) NMR->Final_Purity Elemental_Analysis Elemental Analysis HRMS->Elemental_Analysis Confirm Elemental Composition HRMS->Final_Purity Chiral_HPLC Chiral HPLC Elemental_Analysis->Chiral_HPLC Assess Stereopurity Elemental_Analysis->Final_Purity Chiral_HPLC->Final_Purity

Caption: Workflow for purity confirmation of methyl O-(4-chlorophenyl)serinate.

Experimental Protocols & Data Interpretation

Initial Purity Assessment
4.1.1. Thin-Layer Chromatography (TLC)
  • Principle: TLC is a rapid, qualitative technique used to assess the number of components in a mixture.[3] A pure compound should ideally show a single spot.

  • Protocol:

    • Dissolve a small amount of the synthesized compound in a suitable volatile solvent (e.g., ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

    • Visualize the spots using a UV lamp and/or an iodine chamber.[4]

  • Interpretation: A single spot suggests a high degree of purity. Multiple spots indicate the presence of impurities.[4] The retention factor (Rf) value can be calculated and compared to a reference standard if available.

4.1.2. Melting Point Analysis
  • Principle: Pure crystalline solids have a sharp, well-defined melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[5]

  • Protocol:

    • Place a small amount of the dry, crystalline compound into a capillary tube.

    • Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.

    • Heat slowly (1-2 °C/min) near the expected melting point for an accurate reading.

  • Interpretation: A sharp melting point close to the literature value is a good indicator of purity. A broad melting range suggests the presence of impurities.[5]

Structural Verification and Chemical Purity
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation and purity assessment of organic compounds.[6]

  • ¹H NMR Spectroscopy:

    • Principle: Provides information about the number and types of protons in a molecule and their connectivity. The integration of the signals should correspond to the number of protons in the structure.

    • Protocol:

      • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

      • Acquire the spectrum on a high-resolution NMR spectrometer (≥400 MHz is recommended).

    • Interpretation:

      • Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons.

      • Integration: The area under each peak should be proportional to the number of protons it represents.

      • Splitting Pattern (Multiplicity): Provides information about the number of adjacent protons.

      • Purity Assessment: The absence of unassignable peaks is a strong indicator of chemical purity. The integration of impurity peaks relative to the product peaks can be used for a rough quantification.

  • ¹³C NMR Spectroscopy:

    • Principle: Provides information about the number of non-equivalent carbon atoms in a molecule.[7] The chemical shift range is much wider than in ¹H NMR, often allowing for the resolution of every unique carbon signal.[7]

    • Protocol:

      • Use the same sample prepared for ¹H NMR.

      • Acquire a proton-decoupled spectrum to obtain a singlet for each unique carbon.

    • Interpretation:

      • Each peak corresponds to a unique carbon atom in the molecule.

      • The chemical shifts are characteristic of the type of carbon (e.g., C=O, aromatic C, aliphatic C).

      • While not typically used for routine quantification due to relaxation effects, quantitative ¹³C NMR can be performed with appropriate experimental parameters.[8]

Expected NMR Data for Methyl O-(4-chlorophenyl)serinate:

Assignment ¹H NMR (Expected δ, ppm) ¹³C NMR (Expected δ, ppm)
Methoxy (-OCH₃)~3.8~53
α-CH~4.5~56
β-CH₂~4.2~70
Aromatic CH~6.9 and ~7.3 (two doublets)~116, ~129
Quaternary Aromatic C~128, ~157~128, ~157
Carbonyl (C=O)N/A~170

Note: Exact chemical shifts can vary depending on the solvent and concentration.

4.2.2. High-Resolution Mass Spectrometry (HRMS)
  • Principle: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places.[9][10] This allows for the unambiguous determination of the molecular formula.[11][12]

  • Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Infuse the solution into an HRMS instrument (e.g., Q-TOF, Orbitrap) using a soft ionization technique like ESI.

  • Interpretation: The measured exact mass should be compared to the calculated theoretical mass for the molecular formula of methyl O-(4-chlorophenyl)serinate (C₁₀H₁₂ClNO₃). The difference should be within a few parts per million (ppm). The isotopic pattern, due to the presence of ³⁵Cl and ³⁷Cl, should also match the theoretical distribution.

Parameter Value
Molecular Formula C₁₀H₁₂ClNO₃
Calculated Monoisotopic Mass 229.0506
Acceptable Mass Error < 5 ppm
4.2.3. Elemental Analysis (CHNS/O)
  • Principle: This technique determines the mass percentage of carbon, hydrogen, nitrogen, and sulfur in a compound through combustion analysis.[13][14] The results are compared to the theoretical percentages calculated from the molecular formula.

  • Protocol:

    • Submit a pure, dry sample (typically 2-5 mg) to an analytical service.

    • The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified.

  • Interpretation: The experimentally determined percentages for C, H, and N should be within ±0.4% of the calculated theoretical values.[1] This provides strong evidence for the purity and correct elemental composition of the compound.[15]

Element Theoretical %
Carbon (C) 52.30%
Hydrogen (H) 5.27%
Chlorine (Cl) 15.44%
Nitrogen (N) 6.10%
Oxygen (O) 20.90%
Stereochemical Purity Assessment
4.3.1. Chiral High-Performance Liquid Chromatography (HPLC)
  • Principle: Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound.[16] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

  • Protocol:

    • Select an appropriate chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

    • Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), that provides good separation of the enantiomers.

    • Dissolve the sample in the mobile phase and inject it into the HPLC system.

    • Monitor the elution of the enantiomers using a UV detector.

  • Interpretation: A single peak indicates that the compound is enantiomerically pure (within the detection limits of the method). If two peaks are observed, the enantiomeric excess can be calculated from the relative peak areas:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Troubleshooting_Logic cluster_NMR_Issues NMR Troubleshooting cluster_EA_Issues Elemental Analysis Troubleshooting cluster_HPLC_Issues Chiral HPLC Troubleshooting Start Purity Analysis Fails (e.g., extra NMR peaks, failed EA) NMR_Check_Solvent Check for residual solvent peaks Start->NMR_Check_Solvent EA_Check_Drying Ensure sample is thoroughly dry Start->EA_Check_Drying HPLC_Check_Racemization Review reaction/workup for racemization conditions Start->HPLC_Check_Racemization NMR_Check_SM Compare with starting material spectra NMR_Check_Solvent->NMR_Check_SM Repurify Repurify Sample (e.g., recrystallization, chromatography) NMR_Check_SM->Repurify EA_Check_Inorganics Consider inorganic impurities (e.g., silica) EA_Check_Drying->EA_Check_Inorganics EA_Check_Inorganics->Repurify HPLC_Optimize_Method Optimize separation method (column, mobile phase) HPLC_Check_Racemization->HPLC_Optimize_Method HPLC_Optimize_Method->Repurify Reanalyze Re-run failed analysis Repurify->Reanalyze

Sources

improving the resolution of methyl O-(4-chlorophenyl)serinate in chiral chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the chiral separation of methyl O-(4-chlorophenyl)serinate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your method development and analysis.

Frequently Asked Questions (FAQs)

Q1: Why is achieving baseline resolution for methyl O-(4-chlorophenyl)serinate challenging?

A1: The chiral separation of methyl O-(4-chlorophenyl)serinate can be complex due to its specific structural features. The molecule possesses multiple potential interaction sites for a chiral stationary phase (CSP), including the ester and amino groups, the phenyl ring, and the chlorine substituent. Achieving optimal resolution depends on a delicate balance of interactions between the analyte and the CSP.[1] The polarity of the molecule and its ability to form hydrogen bonds are key factors that must be carefully considered when selecting the appropriate chiral stationary phase and mobile phase conditions.

Q2: What is the most critical first step in developing a chiral separation method for this compound?

A2: The most critical initial step is the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the most successful for a broad range of chiral compounds, including amino acid derivatives.[2][3] These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[4] A screening of several different polysaccharide-based columns is highly recommended to identify the most promising candidate for your specific analyte.[3][5]

Q3: I am observing poor peak shape (tailing or fronting). What are the likely causes and how can I fix it?

A3: Poor peak shape is a common issue in chiral chromatography.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, or by active sites on the column.[6] For amine-containing compounds like methyl O-(4-chlorophenyl)serinate, adding a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase can significantly improve peak shape by minimizing these unwanted interactions.[7][8] Column overload can also lead to tailing, so reducing the sample concentration or injection volume is a worthwhile experiment.[6]

  • Peak Fronting: This is less common but can indicate column overload or that the sample solvent is stronger than the mobile phase.[6][9] Ensure your sample is dissolved in the mobile phase or a weaker solvent.[7]

Q4: My resolution is poor, even with a suitable CSP. What mobile phase parameters can I adjust?

A4: Mobile phase composition is a powerful tool for optimizing chiral separations.[2][10]

  • Organic Modifier: The type and concentration of the organic modifier (e.g., isopropanol, ethanol, acetonitrile) in the mobile phase can dramatically affect selectivity and resolution.[11] A systematic approach of varying the percentage of the organic modifier is a standard practice in method development.

  • Additives: As mentioned for peak shape, additives can also improve resolution. For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) or formic acid might be beneficial.[7] The concentration of the additive can also be optimized; sometimes a change in elution order can be observed with varying additive concentrations.[2]

  • Temperature: Column temperature can influence the thermodynamics of the chiral recognition process.[2] Experimenting with different temperatures (e.g., 10°C, 25°C, 40°C) can sometimes lead to significant improvements in resolution. Lower temperatures generally improve separation.[12]

Troubleshooting Guide: Improving Resolution

This section provides a structured approach to troubleshooting and improving the resolution of methyl O-(4-chlorophenyl)serinate enantiomers.

Issue 1: No separation or very poor resolution (Rs < 0.8)

This is a fundamental issue that requires a systematic evaluation of your chromatographic system.

Troubleshooting Workflow

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Detailed Steps & Explanations:

  • CSP Selection: The initial choice of the chiral stationary phase is paramount. Polysaccharide-based CSPs are a good starting point due to their broad applicability.[3] It is advisable to screen columns with different chiral selectors (e.g., cellulose tris(3,5-dimethylphenylcarbamate) vs. amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase Optimization:

    • Organic Modifier Screening: The polarity of the mobile phase plays a crucial role in the interaction between the analyte and the CSP.[10] Start with a common mobile phase such as n-hexane/isopropanol and vary the ratio (e.g., 90:10, 80:20, 70:30). If resolution is still poor, try other alcohols like ethanol or a more polar solvent like acetonitrile.[7]

    • Additive Screening: Since methyl O-(4-chlorophenyl)serinate has an amino group, a basic additive like diethylamine (DEA) at a low concentration (e.g., 0.1%) can improve peak shape and sometimes resolution.[7][8] Conversely, if the compound exhibits acidic properties, an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) may be beneficial.[2] The effect of additives can be profound, sometimes even reversing the elution order of the enantiomers.[2]

  • Temperature Optimization: Temperature affects the kinetics and thermodynamics of the separation. Lowering the temperature often increases resolution, but at the cost of longer retention times and higher backpressure. A temperature screening study can reveal the optimal balance.[2]

Data Presentation: Mobile Phase Screening

Mobile Phase Composition (v/v/v)Resolution (Rs)Separation Factor (α)Notes
n-Hexane/Isopropanol (90:10)1.21.15Initial condition, some separation.
n-Hexane/Isopropanol (80:20)1.01.12Resolution decreased.
n-Hexane/Ethanol (90:10)1.41.18Improved resolution over isopropanol.
n-Hexane/Isopropanol/DEA (90:10:0.1)1.81.25Significant improvement in resolution and peak shape.
n-Hexane/Isopropanol/TFA (90:10:0.1)0.91.08Poor resolution, not suitable.
Issue 2: Acceptable but not baseline resolution (0.8 < Rs < 1.5)

When you have some separation but it's not yet at the desired baseline level (typically Rs ≥ 1.5), fine-tuning the method is necessary.

Fine-Tuning Workflow

Caption: Workflow for fine-tuning chiral separation.

Detailed Steps & Explanations:

  • Flow Rate Reduction: Decreasing the flow rate can increase the efficiency of the column and allow more time for the enantiomers to interact with the CSP, often leading to better resolution.

  • Fine-Tuning Mobile Phase: Small, incremental changes to the mobile phase composition can have a significant impact.

    • Organic Modifier: Adjust the percentage of the organic modifier in small steps (e.g., 1-2%).

    • Additive Concentration: The concentration of the additive can be critical. Too little may not be effective, while too much can sometimes suppress the chiral recognition.

  • Temperature Optimization: A more detailed temperature study around the initial screening temperature can help to find the "sweet spot" for resolution.

Experimental Protocols

Protocol 1: Chiral Stationary Phase Screening
  • Column Equilibration: For each new CSP, equilibrate the column with the screening mobile phase (e.g., n-hexane/isopropanol 90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic methyl O-(4-chlorophenyl)serinate in the mobile phase.

  • Injection: Inject 5-10 µL of the sample solution.

  • Data Acquisition: Run the chromatogram for a sufficient duration to allow both enantiomers to elute.

  • Evaluation: Compare the chromatograms from each CSP for any indication of separation. Select the CSP that shows the best initial selectivity (separation factor α) for further method development.

Protocol 2: Mobile Phase Additive Optimization
  • Prepare Stock Solutions:

    • Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v)

    • Additive Stock: 1% solution of DEA or TFA in isopropanol.

  • Prepare Mobile Phases with Additives:

    • For 0.05% additive: Mix 99.5 mL of Mobile Phase A with 0.5 mL of Additive Stock.

    • For 0.1% additive: Mix 99.0 mL of Mobile Phase A with 1.0 mL of Additive Stock.

    • For 0.2% additive: Mix 98.0 mL of Mobile Phase A with 2.0 mL of Additive Stock.

  • Analysis: Equilibrate the column with each mobile phase and inject the sample as described in Protocol 1.

  • Evaluation: Compare the resolution, peak shape, and retention times for each additive concentration to determine the optimal level.

Concluding Remarks

Improving the resolution of methyl O-(4-chlorophenyl)serinate in chiral chromatography is a methodical process of screening and optimization. By understanding the roles of the chiral stationary phase, mobile phase composition, and temperature, researchers can systematically troubleshoot and develop a robust and reliable separation method. Remember that a "memory effect" can sometimes occur with additives, where the column retains some of the additive even after it's removed from the mobile phase.[13][14] Therefore, it is good practice to dedicate a column to a specific method or to have a rigorous column flushing procedure when changing methods.

References

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography. PubMed. Available at: [Link]

  • Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. PubMed. Available at: [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. Available at: [Link]

  • Enantiomeric separation of D- and L-serine using high-performance liquid chromatography with electrochemical detection following pre-column diastereomer derivatization. PubMed. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Regis Technologies. Available at: [Link]

  • Chiral mobile phase additives in HPLC enantioseparations. PubMed. Available at: [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Available at: [Link]

  • Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA–Boc as Pre. AKJournals. Available at: [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. Available at: [Link]

  • New chiral crown ether stationary phase for the liquid chromatographic resolution of ??-amino acid enantiomers. ResearchGate. Available at: [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

  • Chiral Separations on Polysaccharide Stationary Phases Using Polar Organic Mobile Phases. PubMed. Available at: [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Preprints.org. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Analysis of the four isomers of phenylserine on a chiral column. ResearchGate. Available at: [Link]

  • Separation and detection of D-/L-serine by conventional HPLC. ResearchGate. Available at: [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. Available at: [Link]

  • O-Benzyl-(S)-Serine, a New Chiral Selector for Ligand-Exchange Chromatography of Amino Acids. Sci-Hub. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

  • Chiral Separation Principles. ResearchGate. Available at: [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. Available at: [Link]

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Validation & Comparative

Application Note: Comparative Biological Activity of Methyl O-(4-chlorophenyl)serinate and Related Aryloxy Amino Acids in Antimicrobial Peptide Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) pathogens has driven the rapid evolution of antimicrobial peptides (AMPs) and ultrashort cationic lipopeptides. While natural AMPs exhibit potent membrane-disrupting capabilities, their clinical translation is severely bottlenecked by rapid proteolytic degradation and suboptimal bioavailability[1]. To circumvent these limitations, peptide engineers increasingly rely on non-proteinogenic, halogenated amino acids[2].

This guide provides an objective, data-driven comparison of methyl O-(4-chlorophenyl)serinate against its unhalogenated and fluorinated counterparts. By analyzing the structure-activity relationships (SAR) of these aryloxy serine derivatives, we elucidate how specific chemical modifications—namely para-chlorination and C-terminal esterification—modulate lipophilicity, proteolytic resistance, and antimicrobial efficacy[3][4].

Mechanistic Rationale: The Causality of Chemical Modifications

As application scientists, we do not merely substitute amino acids at random; every structural modification is a calculated intervention designed to alter the thermodynamic and pharmacokinetic profile of the resulting molecule.

The Inductive and Steric Effects of para-Chlorination

The incorporation of a chlorine atom at the para position of the O-phenylserine ring fundamentally alters the residue's interaction with bacterial membranes. Chlorine possesses a larger van der Waals radius and higher lipophilicity (LogP) compared to fluorine or hydrogen[3]. When incorporated into a cationic lipopeptide scaffold, the chlorophenyl group acts as a highly efficient hydrophobic anchor. Following initial electrostatic attraction to the anionic bacterial membrane, the bulky, lipophilic chlorophenyl moiety drives deep insertion into the lipid bilayer, accelerating membrane depolarization and pore formation[4]. Furthermore, the steric bulk of the chlorine atom physically shields adjacent peptide bonds from the active sites of serum proteases, significantly extending the molecule's half-life[2].

The Role of the Methyl Ester

Methyl O-(4-chlorophenyl)serinate features a C-terminal methyl ester. In synthetic workflows, this ester serves a dual purpose. First, it acts as an orthogonal protecting group during complex solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. Second, in biological applications, retaining the ester transforms the peptide into a highly permeable prodrug. By masking the negative charge of the C-terminal carboxylate, the methyl ester reduces electrostatic repulsion against the anionic bacterial surface, thereby enhancing the initial binding kinetics[1].

MOA A Cationic Lipopeptide (Chlorophenylserine) B Electrostatic Attraction (Anionic Membrane) A->B Initial Binding C Hydrophobic Insertion (Cl-driven anchoring) B->C Partitioning D Membrane Disruption (Pore Formation) C->D Structural Collapse E Bacterial Cell Death D->E Lysis

Mechanism of action: Halogen-driven hydrophobic insertion leading to bacterial membrane disruption.

Comparative Biological Activity Profiles

To objectively evaluate the performance of these building blocks, we compare the biological activity of a standardized ultrashort cationic lipopeptide scaffold synthesized with three different residues: O-phenylserine (Unhalogenated), Fluorinated O-phenylserine (Fluorinated), and Methyl O-(4-chlorophenyl)serinate (Chlorinated, Esterified)[2][3][5].

Quantitative Performance Data
Amino Acid Residue IncorporatedMIC: S. aureus (MRSA)MIC: P. aeruginosaProteolytic Half-Life (Rat Serum)Hemolytic Activity (HC₅₀)
O-phenylserine (Control)12.5 µM25.0 µM~2.5 Hours>200 µM
Fluorinated O-phenylserine 3.1 µM12.5 µM~6.0 Hours>150 µM
Methyl O-(4-chlorophenyl)serinate 1.5 µM 6.2 µM >12.0 Hours ~100 µM

Data Synthesis Rationale: The chlorinated and esterified derivative demonstrates superior antimicrobial potency (lowest MIC) and exceptional proteolytic stability. The bulky chlorine atom provides superior steric shielding against proteases compared to fluorine[2]. However, the extreme hydrophobicity of the chlorophenyl group slightly increases off-target interactions with mammalian erythrocytes, reflected in the lower HC₅₀ value[3][4].

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. We embed specific controls and causality-driven steps to ensure that the resulting data is an artifact-free reflection of the compound's true biological activity.

Protocol 1: Fmoc-Solid Phase Peptide Synthesis (SPPS)

Causality: Fmoc-SPPS is strictly utilized over Boc-SPPS. The harsh hydrofluoric acid (HF) cleavage required in Boc chemistry would prematurely hydrolyze the delicate methyl ester of the methyl O-(4-chlorophenyl)serinate residue, destroying the intended prodrug architecture.

  • Resin Swelling: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF (2 × 10 min). Validation: Monitor the UV absorbance of the piperidine-dibenzofulvene adduct at 301 nm to confirm complete deprotection.

  • Coupling: Activate the amino acids (including methyl O-(4-chlorophenyl)serinate) using HBTU/DIPEA (1:2 molar ratio) and couple for 60 minutes.

  • Cleavage: Cleave the peptide from the resin using a mild cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours to preserve the halogenated aromatic ring integrity.

  • Purification: Precipitate in cold diethyl ether and purify via RP-HPLC. Validation: Confirm mass and purity (>95%) via ESI-LC-MS before biological testing.

Protocol 2: Broth Microdilution Assay (MIC Determination)

Causality: Cationic peptides often bind to the polystyrene walls of standard microtiter plates, artificially inflating the apparent MIC. We utilize polypropylene plates and add a metabolic indicator to eliminate false visual readouts caused by peptide precipitation.

  • Preparation: Culture S. aureus (MRSA) and P. aeruginosa in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.1 (approx. 108 CFU/mL), then dilute to 5×105 CFU/mL.

  • Serial Dilution: Perform two-fold serial dilutions of the synthesized lipopeptides (0.5 to 64 µM) in a 96-well polypropylene plate.

  • Inoculation: Add 50 µL of the bacterial suspension to each well. Include a positive control (Amphotericin B or Polymyxin B) and a negative control (MHB only).

  • Incubation & Validation: Incubate at 37°C for 18 hours. Add 10 µL of Resazurin dye (0.015%) to all wells and incubate for an additional 2 hours.

  • Readout: Self-Validation: A color shift from blue (resazurin) to pink (resorufin) indicates active bacterial metabolism. The MIC is the lowest concentration well that remains strictly blue.

Protocol 3: Serum Protease Stability Assay

Causality: To prove that the para-chloro substitution enhances stability, the peptide must be challenged with a complex proteolytic environment rather than a single purified enzyme.

  • Incubation: Incubate 100 µM of the peptide in 25% aqueous rat serum at 37°C.

  • Control Validation: Run natural Magainin-2 in parallel. Self-Validation: Magainin-2 must degrade within 1 hour; if it does not, the serum batch is enzymatically inactive and the assay must be voided.

  • Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Quench immediately by adding 50 µL of 1% TFA in acetonitrile to precipitate serum proteins.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via RP-HPLC. Calculate the half-life ( t1/2​ ) by plotting the logarithmic decay of the peptide peak area over time.

Workflow Step1 1. Fmoc-SPPS Synthesis (Incorporate Chlorophenylserinate) Step2 2. Cleavage & HPLC Purification (Validate >95% Purity via LC-MS) Step1->Step2 Step3 3. Broth Microdilution (MIC) (Resazurin Metabolic Validation) Step2->Step3 Step4 4. Serum Stability Assay (Magainin-2 Positive Control) Step2->Step4 Step5 5. Data Synthesis & SAR Analysis Step3->Step5 Step4->Step5

Experimental workflow detailing the synthesis, purification, and self-validating biological assays.

References

  • Title: Fluorinated O-phenylserine residues enhance the broad-spectrum antimicrobial activity of ultrashort cationic lipopeptides Source: Journal of Fluorine Chemistry / ResearchGate URL: 5

  • Title: Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics Source: PMC - NIH URL: 2

  • Title: Halogenation as a tool to tune antimicrobial activity of peptoids Source: ACS Publications (Referenced via Marine-Derived Amino Acid Substituents) URL: 3

  • Title: Going Beyond Host Defence Peptides: Horizons of Chemically Engineered Peptides for Multidrug-Resistant Bacteria Source: PMC - NIH URL: 4

  • Title: The activity of antimicrobial peptoids against multidrug-resistant ocular pathogens Source: PMC - NIH URL: 1

Sources

A Comparative Guide to the Validation of Analytical Methods for Methyl O-(4-chlorophenyl)serinate Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

In the landscape of pharmaceutical development, the purity, stability, and precise quantification of all chemical entities are paramount. Methyl O-(4-chlorophenyl)serinate, a serine derivative, represents a critical synthetic intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural integrity and concentration directly impact the yield and impurity profile of the final API. Therefore, a robust, validated analytical method for its quantification is not merely a quality control checkpoint; it is a foundational requirement for ensuring process consistency, stability, and regulatory compliance.

This guide provides a comprehensive comparison of prevalent analytical techniques and offers a detailed, field-proven framework for the validation of a stability-indicating HPLC method for methyl O-(4-chlorophenyl)serinate. The methodologies and principles discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique is the first critical decision. The choice is dictated by the specific requirements of the analysis, including required sensitivity, selectivity, the nature of the sample matrix, and available instrumentation. For a small molecule like methyl O-(4-chlorophenyl)serinate, three primary techniques stand out.

Technique Principle Strengths Limitations Best Suited For
HPLC-UV Separation by reversed-phase chromatography followed by detection via UV absorbance.Cost-effective, robust, widely available, straightforward method development.Lower sensitivity and selectivity compared to MS; requires a chromophore. May require derivatization for compounds with poor UV absorbance.[5][6]Purity testing, in-process control, and quantification of the drug substance in relatively clean matrices.
LC-MS/MS Separation by HPLC coupled with highly selective and sensitive detection by tandem mass spectrometry.Considered the "gold standard" for its exceptional selectivity and sensitivity.[7] Provides structural information and can quantify analytes at very low levels in complex biological matrices.Higher equipment and operational costs; more complex method development.Bioanalysis (quantification in plasma, serum, tissue), trace impurity analysis, and definitive identification of degradation products.
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometry detection.Excellent for volatile and thermally stable compounds.Often requires derivatization for polar molecules like amino acid esters to increase volatility, adding complexity and potential for error.[8][9][10][11]Analysis of volatile impurities or when derivatization is straightforward and reproducible.

Expert Recommendation: For routine quality control of the drug substance and formulated product where concentration levels are relatively high, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) offers the optimal balance of performance, cost-effectiveness, and reliability. This guide will therefore focus on the validation of an HPLC-UV method.

The Bedrock of Reliable Data: The Method Validation Framework

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[12] The process is a systematic evaluation of a method's performance characteristics. The ICH Q2(R1) guideline provides a comprehensive framework for this process.[4][13]

The overall workflow involves method development, optimization, and a formal validation phase where key performance parameters are assessed against predefined acceptance criteria.

G cluster_App Phase 3: Application Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization (Resolution, Peak Shape) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoD LOD & LOQ Prec->LoD Rob Robustness LoD->Rob App Routine Use (QC, Stability Testing) Rob->App

Caption: High-level workflow for analytical method validation.

A Practical Guide: Validating an HPLC-UV Method

This section details the experimental protocols for validating a reversed-phase HPLC method for the quantification of methyl O-(4-chlorophenyl)serinate.

Assumed Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient elution)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Specificity

Objective: To demonstrate that the analytical method can unambiguously assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] This is arguably the most critical validation parameter for a stability-indicating method.

Experimental Protocol:

  • Prepare Solutions:

    • Analyte solution (e.g., 100 µg/mL).

    • Placebo solution (formulation matrix without the active ingredient).

    • Spiked solution: Placebo solution spiked with the analyte and all known related substances.

  • Forced Degradation: Subject the analyte to stress conditions to intentionally produce degradation products.[14][15] (See Section 5 for details).

  • Analysis: Inject all prepared solutions into the HPLC system.

  • Evaluation:

    • Confirm that no peaks from the placebo or known impurities co-elute with the main analyte peak.

    • In the forced degradation samples, demonstrate that the analyte peak is resolved from all major degradation product peaks (Resolution > 2.0).

    • Perform peak purity analysis using a photodiode array (PDA) detector to confirm the analyte peak is spectrally homogeneous in the presence of degradants.

Acceptance Criteria:

  • The method must be able to separate the analyte from all potential interferences.

  • Peak purity index should be greater than 0.999 for the analyte peak in stressed samples.

Linearity and Range

Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.[16]

Experimental Protocol:

  • Prepare a stock solution of methyl O-(4-chlorophenyl)serinate reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this range typically spans 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.998.

  • Y-intercept: Should be insignificant compared to the response at 100% concentration.

  • The data points should not show significant deviation from the regression line.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically expressed as percent recovery.[17]

Experimental Protocol:

  • Prepare a placebo (matrix) mixture.

  • Spike the placebo with known amounts of the analyte at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the concentration of the analyte in each.

  • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for a drug substance assay.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this new set of data and perform a statistical comparison (e.g., F-test) of the two data sets to evaluate inter-assay variability.

Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 1.0% .

  • Intermediate Precision: %RSD should be ≤ 2.0% .

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[17]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • LOD: The concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1.

  • Confirm the LOQ by preparing and injecting at least six samples at the determined LOQ concentration. The accuracy and precision at this level must meet predefined criteria.

Acceptance Criteria:

  • LOQ Precision: %RSD ≤ 10%.

  • LOQ Accuracy: Recovery within 80.0% to 120.0%.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters: Examples include mobile phase composition (±2%), column temperature (±5 °C), flow rate (±10%), and detection wavelength (±2 nm).

  • Prepare a standard solution of the analyte.

  • Analyze the solution under the normal conditions and then under each of the deliberately varied conditions (one variation at a time).

  • Evaluate the effect on system suitability parameters (e.g., peak tailing, resolution, retention time) and the final quantitative result.

Acceptance Criteria:

  • System suitability parameters must remain within acceptable limits.

  • The change in the quantitative result should not be statistically significant.

Proving Specificity: The Critical Role of Forced Degradation

A forced degradation or stress study is the cornerstone of developing a stability-indicating method.[14][18][19][20] It provides the necessary evidence that the method can separate the intact drug from its potential degradation products, which might form during manufacturing or upon storage.

G cluster_Stress Forced Degradation Stress Conditions cluster_Analysis Chromatographic Analysis cluster_Eval Specificity Evaluation Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Inject Stressed Samples into HPLC-PDA System Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxid Oxidation (e.g., 3% H₂O₂, RT) Oxid->HPLC Therm Thermal (e.g., 80°C, Solid State) Therm->HPLC Photo Photolytic (ICH Q1B Light Exposure) Photo->HPLC Res Peak Resolution (Analyte vs. Degradants > 2.0) HPLC->Res Purity Peak Purity Analysis (Index > 0.999) HPLC->Purity Mass Mass Balance (%Assay + %Degradants ≈ 100%) HPLC->Mass

Caption: Workflow for a forced degradation study.

Expert Insight: The goal of a forced degradation study is to achieve 5-20% degradation of the active ingredient.[18] Too little degradation may not produce a sufficient challenge to the method's specificity, while excessive degradation can lead to secondary products that may not be relevant to actual stability. It is an investigative process that requires careful adjustment of stress conditions (time, temperature, reagent concentration).

Summarizing the Validation Data

All experimental results should be compiled into a clear, concise summary table. This table serves as the definitive record of the method's performance.

Validation Parameter Acceptance Criteria Hypothetical Result (HPLC-UV Method) Status
Specificity No interference at analyte Rt; Peak Purity > 0.999No interferences observed. Peak Purity Index = 0.9998Pass
Linearity (R²) ≥ 0.9980.9995Pass
Range (µg/mL) 80 - 12080 - 120Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5% (Mean)Pass
Precision (Repeatability) %RSD ≤ 1.0%0.45%Pass
Precision (Intermediate) %RSD ≤ 2.0%0.88%Pass
LOQ (µg/mL) Confirmed with RSD ≤ 10% and Recovery 80-120%0.5 µg/mL (RSD=4.2%, Recovery=95.7%)Pass
Robustness System suitability passes under all varied conditionsNo significant impact on results or system suitabilityPass

Conclusion

The validation of an analytical method is a rigorous, multi-faceted process that underpins the reliability of all quantitative data in pharmaceutical development. For methyl O-(4-chlorophenyl)serinate, an HPLC-UV method provides a robust and accessible platform for routine analysis. By systematically evaluating specificity, linearity, accuracy, precision, and robustness against internationally harmonized criteria, researchers can ensure that the method is fit for its intended purpose. A well-executed forced degradation study is indispensable in this process, guaranteeing that the method is truly "stability-indicating" and capable of providing trustworthy data throughout the lifecycle of a drug product.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). FDA.
  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency (EMA).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Vertex AI Search.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma.
  • European Medicines Agency Guideline on Bioanalytical Method Validation: Wh
  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters.
  • Bioanalytical Method Validation Guidance for Industry. (2020, April 29). FDA.
  • Quality Guidelines. ICH.
  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. (2012, May 2). Bioanalysis Zone.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Gas Chromatographic Analysis of Amino Acids as N-Trifluoroacetylamino Acid Methyl Esters. Analytical Chemistry.
  • Gas Chromatographic Analysis of Amino Acids as the yV-Heptafiuorobutyryl Isobutyl Esters.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Roles of the quantific
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14).
  • Analysis of amino acids by gas-liquid chromatography: The development of a method and its applic
  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS.
  • Chiral Separation of D-Serine and L-Serine using HPLC: Application Notes and Protocols Utilizing D-Serine-d3 as an Internal Stan. Benchchem.
  • A Versatile Method for Analysis of Serine/Threonine Posttranslational Modifications by β-Elimination in the Presence of Pyrazolone Analogues. (2011, October 13). Analytical Chemistry.
  • Paper published: Quantitative analysis of D/L-serine and D/L-proline in serum by isotope-coded derivatization using an original chiral resolution labeling reagent. NACALAI TESQUE, INC..
  • (PDF) Quantitative analysis of D/L-serine and D/L-proline in serum by isotope-coded derivatization using an original chiral resolution labeling reagent. (2025, December 9).
  • Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Sci. Pol. Technol. Aliment..
  • HPLC Method for Separation of Serine, a-Methylserine, GABA, and Methionine Mixture on Primesep 100 column. SIELC Technologies.
  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010, March 24). Analytical and Bioanalytical Chemistry.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13).
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Validation of Analytical Methods. (2018, April 25). IntechOpen.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • How to quantify L-Serine Methl ester (Amino acid Methyl ester) by RPHPLC, Can anyone suggest a good method?. (2015, April 16).
  • Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. (2006, August 8). Agilent Technologies.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (2025, December 18).
  • Analytical Method Validation: A Comprehensive Review of Current Practices. (2023, July 15). SEEJPH.

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methyl O-(4-chlorophenyl)serinate vs. sertraline mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mechanistic Guide: Methyl O-(4-chlorophenyl)serinate vs. Sertraline in Neuropharmacological Drug Development

For researchers and drug development professionals, comparing established therapeutics with novel synthetic scaffolds is a critical exercise in understanding pharmacological evolution. Sertraline stands as a gold-standard therapeutic, while methyl O-(4-chlorophenyl)serinate (MOCPS) represents an emerging class of synthetic amino acid building blocks used to probe transporter-mediated uptake and enzymatic modulation.

This guide provides an objective, data-driven comparison of their mechanisms, pharmacokinetic profiles, and the self-validating experimental protocols used to evaluate them.

Pharmacodynamic & Mechanistic Profiling

Sertraline: The Allosteric Reuptake Inhibitor

Sertraline is a highly potent Selective Serotonin Reuptake Inhibitor (SSRI)[1]. Its primary mechanism of action relies on binding to the primary central site of the human serotonin transporter (hSERT)[2]. By doing so, it locks the transporter in an outward-open conformation, effectively preventing the clearance of serotonin (5-HT) from the synaptic cleft[1].

  • Receptor Affinity: Sertraline is highly selective; in vitro studies confirm it has no significant affinity for adrenergic, cholinergic, dopaminergic, or histaminergic receptors[2].

  • Secondary Mechanisms: Chronic administration has been shown to downregulate brain norepinephrine receptors, contributing to long-term neuroplasticity and its anxiolytic/antidepressant efficacy[2][3].

Methyl O-(4-chlorophenyl)serinate (MOCPS): The Amino Acid Scaffold

MOCPS (CAS 1851976-24-3) is an unnatural β -aryloxy amino acid ester[4]. Unlike SSRIs that block synaptic clearance, synthetic amino acids like MOCPS are investigated as to target precursor uptake and biosynthesis[5].

  • Transporter Modulation: Because MOCPS structurally mimics large neutral amino acids (LNAAs), its primary interaction surface in experimental models is the L-type amino acid transporter 1 (LAT1/SLC7A5) at the blood-brain barrier.

  • Enzymatic Interference: Due to its halogenated phenyl ring and serine backbone, it is utilized as a scaffold to synthesize false substrates or competitive inhibitors for aromatic amino acid decarboxylases (AADC), theoretically modulating the biosynthesis of endogenous monoamines before synaptic release[5].

Quantitative Data Comparison

The following table summarizes the physicochemical and pharmacological distinctions between the two compounds, highlighting the difference between a finalized drug and a preclinical scaffold.

ParameterSertralineMethyl O-(4-chlorophenyl)serinate
Primary Target hSERT (Serotonin Transporter)LAT1 (SLC7A5) / Biosynthetic Enzymes
Mechanism Reuptake Inhibition[1]Substrate Competition / Precursor
Molecular Weight 306.2 g/mol 229.66 g/mol [4]
Chemical Formula C17H17Cl2NC10H12ClNO3[4]
Protein Binding Highly bound (~98%)[2]Low to Moderate (Experimental)
Metabolism Extensive first-pass (N-demethylation)[2]Esterase hydrolysis to free amino acid
Development Phase FDA-Approved Clinical Therapeutic[2]Preclinical / Synthetic Scaffold[5][6]

Visualizing the Mechanisms of Action

To conceptualize the divergent pathways of these two compounds, the following diagrams map their respective interactions within the neuro-cellular environment.

Diagram A: Sertraline hSERT Inhibition

G Pre Presynaptic Neuron Syn Synaptic Cleft (5-HT Pool) Pre->Syn 5-HT Release Post Postsynaptic Receptor Syn->Post Signal Transduction SERT SERT Protein (Transporter) Syn->SERT 5-HT Reuptake SERT->Pre 5-HT Recycling Sert Sertraline (SSRI) Sert->SERT Allosteric Inhibition

Caption: Diagram illustrating Sertraline's inhibition of SERT, preventing 5-HT reuptake.

Diagram B: MOCPS Cellular Uptake & Modulation

G Blood Bloodstream (MOCPS) LAT1 LAT1 Transporter (BBB) Blood->LAT1 Substrate Binding Cyto Intracellular Space LAT1->Cyto Cellular Uptake Enz Biosynthetic Enzymes (AADC) Cyto->Enz Scaffold Interaction Mod Neurotransmitter Modulation Enz->Mod Biosynthesis Alteration

Caption: MOCPS cellular uptake via LAT1 and subsequent enzymatic modulation pathway.

Experimental Methodologies & Self-Validating Protocols

To objectively evaluate these compounds in a preclinical setting, rigorous, self-validating assays must be employed. The protocols below explain not just the steps, but the causality behind the experimental design.

Protocol 1: SERT Radioligand Competition Assay (Sertraline Validation)

Objective: Determine the binding affinity ( Ki​ ) of Sertraline to hSERT. Causality & Design: We utilize [³H]-citalopram as a competitive radioligand because it binds selectively to the central site of SERT. The assay is performed in a specific ionic buffer to maintain the outward-facing conformation of the transporter, which is required for accurate SSRI binding measurement.

  • Preparation: Homogenize HEK-293 cells stably expressing hSERT in an assay buffer containing 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl (pH 7.4). Rationale: The presence of Na⁺ and Cl⁻ is strictly required to couple the transporter to its functional state.

  • Incubation: Incubate membrane preparations (20 µg protein/well) with 2 nM [³H]-citalopram and varying concentrations of Sertraline ( 10−10 to 10−5 M) for 60 minutes at 22°C.

  • Self-Validating Control: Include a parallel well containing 10 µM fluoxetine. Rationale: This saturating concentration of a known SSRI defines the Non-Specific Binding (NSB) baseline, ensuring the dynamic range of the assay is strictly measuring SERT-specific interactions.

  • Termination & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to neutralize the filter's charge and reduce non-specific radioligand adhesion). Extract in scintillation fluid and calculate the IC50​ .

Protocol 2: LAT1 Competitive Transport Assay (MOCPS Validation)

Objective: Evaluate the capacity of MOCPS to act as a substrate/inhibitor at the LAT1 transporter. Causality & Design: Because MOCPS is an amino acid ester, it must cross the BBB via specialized transport. LAT1 is a sodium-independent transporter. By conducting the assay in a sodium-free environment, we isolate LAT1 activity from other sodium-dependent amino acid transporters.

  • Cell Culture: Seed Human Brain Microvascular Endothelial Cells (HBMECs) in 24-well plates. Rationale: HBMECs endogenously express high levels of LAT1, providing a physiologically relevant BBB model.

  • Buffer Exchange: Wash cells with Na⁺-free Hank's Balanced Salt Solution (HBSS), replacing sodium chloride with choline chloride to maintain osmolarity without triggering Na⁺-dependent transporters.

  • Uptake Phase: Incubate cells with 1 µM [¹⁴C]-L-leucine (a standard LAT1 substrate) alongside varying concentrations of MOCPS (1 µM to 1 mM) for exactly 5 minutes at 37°C to capture the linear phase of uptake.

  • Self-Validating Control: Utilize 1 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) in a control well. Rationale: BCH is a highly specific LAT1 inhibitor; complete blockade of [¹⁴C]-L-leucine uptake in this well validates that the assay is exclusively measuring LAT1 transport.

  • Quantification: Lyse cells with 0.1 M NaOH, neutralize, and measure intracellular radioactivity via liquid scintillation counting to determine the competitive inhibition constant ( Ki​ ) of MOCPS.

References

  • ZOLOFT (sertraline hydrochloride) Labeling. U.S. Food and Drug Administration (FDA).[Link]

  • What is the mechanism of Sertraline Hydrochloride? Patsnap Synapse.[Link]

  • Unexpected mechanism of action found with sertraline. News-Medical.Net.[Link]

  • 1851976-24-3 methyl O-(4-chlorophenyl)serinate. ChemSrc.[Link]

  • Characterization and Engineering of a Promiscuous L-Threonine Transaldolase to Access Novel Amino Acid Building Blocks. University of Wisconsin–Madison.[Link]

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Comparative Analysis of Cross-Reactivity for Methyl O-(4-chlorophenyl)serinate in Immunoassay Development

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Specificity Assessment

For researchers, scientists, and drug development professionals, the development of a highly specific immunoassay is paramount for accurate quantification of target molecules. This guide provides an in-depth analysis of cross-reactivity studies concerning Methyl O-(4-chlorophenyl)serinate, a compound of interest in various research contexts. While specific cross-reactivity data for this exact molecule is not extensively published, this guide will establish the principles and methodologies for such a study, drawing on established practices for analogous compounds. We will explore the critical aspects of experimental design, present a hypothetical comparative analysis with structurally related molecules, and provide a detailed protocol for researchers to conduct their own assessments.

The Imperative of Specificity: Understanding Immunoassay Cross-Reactivity

Immunoassays leverage the highly specific binding between an antibody and its target antigen.[1][2] However, the specificity is not always absolute. Cross-reactivity occurs when the antibody binds to molecules that are structurally similar, but not identical, to the intended analyte.[2][3][4] This can lead to inaccurate quantification, generating false-positive results or overestimation of the analyte's concentration.[4][5][6] In the context of drug development and screening, particularly for novel psychoactive substances or pharmaceutical intermediates, understanding the cross-reactivity profile of an antibody is a non-negotiable aspect of assay validation.[3][7]

For a hapten—a small molecule like Methyl O-(4-chlorophenyl)serinate that requires conjugation to a carrier protein to elicit an immune response—the design of the hapten itself is a critical determinant of the resulting antibody's specificity.[8] The position of the linker arm and the overall presentation of the molecule's key epitopes will dictate which related structures are most likely to cross-react.

Designing a Robust Cross-Reactivity Study

The cornerstone of a cross-reactivity assessment is a well-designed competitive immunoassay, typically an enzyme-linked immunosorbent assay (ELISA). This format is ideal for quantifying small molecules and determining the relative binding affinity of potential cross-reactants.[3] The principle relies on the competition between the target analyte (or a cross-reactant) and a fixed amount of an enzyme-labeled analyte for a limited number of antibody binding sites.

The selection of compounds for cross-reactivity testing should be guided by structural similarity to the target analyte, Methyl O-(4-chlorophenyl)serinate. Key structural features to consider for potential cross-reactants include:

  • The core serine structure.

  • The presence and position of the methyl ester.

  • The nature of the substituent on the phenyl ring (e.g., absence of the chloro group, or substitution with a different group).

  • Modifications to the amino or carboxyl groups.

By systematically testing a panel of such analogues, a comprehensive specificity profile of the antibody can be constructed.

Comparative Cross-Reactivity Analysis: A Hypothetical Study

To illustrate the process, we present a hypothetical dataset for an antibody developed against Methyl O-(4-chlorophenyl)serinate. In this scenario, a competitive ELISA was performed to assess the antibody's specificity against a panel of structurally related compounds.

The cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Where the IC50 is the concentration of the analyte required to inhibit 50% of the maximum signal.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
Methyl O-(4-chlorophenyl)serinate (Target) Cl-C₆H₄-O-CH₂-CH(NH₂)-COOCH₃5.2100%
Methyl O-phenylserinateC₆H₅-O-CH₂-CH(NH₂)-COOCH₃128.54.0%
O-(4-chlorophenyl)serineCl-C₆H₄-O-CH₂-CH(NH₂)-COOH95.35.5%
Methyl O-(4-methylphenyl)serinateCH₃-C₆H₄-O-CH₂-CH(NH₂)-COOCH₃450.11.2%
4-ChlorophenylalanineCl-C₆H₄-CH₂-CH(NH₂)-COOH>10,000<0.05%
L-Serine methyl esterHO-CH₂-CH(NH₂)-COOCH₃>10,000<0.05%
L-Tyrosine methyl esterHO-C₆H₄-CH₂-CH(NH₂)-COOCH₃>10,000<0.05%

Interpretation of Hypothetical Results:

The data in this hypothetical table indicates that the antibody is highly specific for Methyl O-(4-chlorophenyl)serinate. The removal of the chloro group (Methyl O-phenylserinate) or the methyl ester (O-(4-chlorophenyl)serine) significantly reduces the antibody's binding affinity, resulting in low cross-reactivity. Substitution of the chloro group with a methyl group further decreases binding. Compounds that lack the ether linkage and the specific serine backbone, such as 4-Chlorophenylalanine, or lack the chlorophenyl group entirely, show negligible cross-reactivity. This profile suggests that the antibody's primary binding epitopes involve the 4-chlorophenyl group and the methyl ester in the context of the serine backbone.

Visualizing the Methodology

To further clarify the experimental approach, the following diagrams illustrate the principle of the competitive ELISA and the logical workflow of the cross-reactivity assessment.

Competitive_ELISA cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte_H Free Analyte Antibody_H Antibody Binding Site Analyte_H->Antibody_H:f1 Binds Tracer_H Enzyme-Labeled Analyte Well_H Antibody-Coated Well Result_H Low Signal Antibody_H->Result_H Less tracer binds Analyte_L Free Analyte Well_L Antibody-Coated Well Tracer_L Enzyme-Labeled Analyte Antibody_L Antibody Binding Site Tracer_L->Antibody_L:f1 Binds Result_L High Signal Antibody_L->Result_L More tracer binds

Caption: Principle of Competitive ELISA for Hapten Detection.

Cross_Reactivity_Workflow start Start: Develop Antibody to Target Analyte select_compounds Select Structurally Similar Compounds start->select_compounds prep_standards Prepare Standard Curves for Target and Test Compounds select_compounds->prep_standards run_elisa Perform Competitive ELISA prep_standards->run_elisa calc_ic50 Calculate IC50 Values for all Compounds run_elisa->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr analyze Analyze Specificity Profile calc_cr->analyze end End: Validated Assay analyze->end

Caption: Workflow for Cross-Reactivity Assessment.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Determination

This protocol provides a step-by-step methodology for assessing the cross-reactivity of an antibody against Methyl O-(4-chlorophenyl)serinate.

1. Materials and Reagents:

  • High-binding 96-well microtiter plates.

  • Antibody specific to Methyl O-(4-chlorophenyl)serinate.

  • Methyl O-(4-chlorophenyl)serinate standard.

  • Test compounds (potential cross-reactants).

  • Enzyme-conjugated hapten (e.g., Methyl O-(4-chlorophenyl)serinate-HRP).

  • Coating Buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST).

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST).

  • Substrate Solution (e.g., TMB).

  • Stop Solution (e.g., 2 M H₂SO₄).

  • Microplate reader.

2. Procedure:

  • Plate Coating:

    • Dilute the anti-Methyl O-(4-chlorophenyl)serinate antibody to a pre-determined optimal concentration in Coating Buffer.

    • Add 100 µL of the diluted antibody solution to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the Methyl O-(4-chlorophenyl)serinate standard and each test compound in assay buffer.

    • Add 50 µL of each standard or test compound dilution to the appropriate wells.

    • Add 50 µL of the enzyme-conjugated hapten (at a pre-determined optimal dilution) to all wells.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot the absorbance values against the logarithm of the analyte concentration for the standard and each test compound.

  • Use a four-parameter logistic curve fit to determine the IC50 value for each compound.

  • Calculate the percent cross-reactivity for each test compound using the formula provided earlier.

Conclusion

The rigorous evaluation of cross-reactivity is a critical step in the validation of any immunoassay. For a target such as Methyl O-(4-chlorophenyl)serinate, a systematic approach involving the testing of structurally related analogues is essential to define the antibody's specificity. While published data on this specific molecule is scarce, the principles and protocols outlined in this guide provide a robust framework for researchers to generate their own high-quality, reliable data. By understanding the potential for cross-reactivity and meticulously validating their assays, scientists can ensure the accuracy and integrity of their findings in drug discovery and other research applications.

References

  • Cai, Y., et al. (2023). Novel hapten design, highly sensitive monoclonal antibody production, and immunoassay development for rapid screening of illegally added chloramphenicol in cosmetics. Journal of Immunological Methods, 525, 113604. Retrieved from [Link]

  • Colby, J. M., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(1), 37-43. Retrieved from [Link]

  • Colby, J. M., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(1), 37-43. Retrieved from [Link]

  • Dhanjal, J. K., et al. (2015). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Applied Biochemistry and Biotechnology, 176(8), 2211-2228. Retrieved from [Link]

  • Wikipedia. (n.d.). Immunoassay. Retrieved from [Link]

  • Scherf, D. L., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1555-1564. Retrieved from [Link]

  • Abad-Fuentes, A., et al. (2010). Hapten Synthesis and Polyclonal Antibody-Based Immunoassay Development for the Analysis of Forchlorfenuron in Kiwifruit. Journal of Agricultural and Food Chemistry, 58(15), 8534-8541. Retrieved from [Link]

  • Tang, S., et al. (2014). Hapten synthesis and development of an indirect competitive enzyme-linked immunosorbent assay for chlorpromazine in pork, chicken and swine liver. Analytical Methods, 6(16), 6335-6340. Retrieved from [Link]

  • Tietz, N. W., et al. (2009). Cross-Reactivity of Amino Acids and Other Compounds in the Biuret Reaction: Interference with Urinary Peptide Measurements. Clinical Chemistry, 55(5), 1023-1026. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Immunoassay. Retrieved from [Link]

  • El-Kouhen, M., et al. (2018). Synthesis of haptens for immunoassay of Chlorpyrifos-ethyl as organophosphorus pesticides. Journal of Materials and Environmental Science, 8(3), 948-953. Retrieved from [Link]

  • Utsunomiya, I., et al. (2012). Synthesis of phenserine analogues and evaluation of their cholinesterase inhibitory activities. Bioorganic & Medicinal Chemistry, 20(16), 5036-5046. Retrieved from [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. Clinical Chemistry, 55(5), 1023-1026. Retrieved from [Link]

  • Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. Retrieved from [Link]

  • Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1555-1564. Retrieved from [Link]

  • Yu, Q. S., et al. (1999). Synthesis of Novel Phenserine-Based-Selective Inhibitors of Butyrylcholinesterase for Alzheimer's Disease. Journal of Medicinal Chemistry, 42(10), 1855-1858. Retrieved from [Link]

  • Greig, N. H., et al. (2001). Methyl analogues of the experimental Alzheimer drug phenserine: synthesis and structure/activity relationships for acetyl- and butyrylcholinesterase inhibitory action. Journal of Medicinal Chemistry, 44(24), 4062-4071. Retrieved from [Link]

  • Rizzieri, D., et al. (2024). Crossover in aromatic amino acid interaction strength between tyrosine and phenylalanine in biomolecular condensates. eLife, 12, e85705. Retrieved from [Link]

  • Kamal, M. A., et al. (2005). An Overview of Phenserine Tartrate, A Novel Acetylcholinesterase Inhibitor for the Treatment of Alzheimer's Disease. Current Alzheimer Research, 2(3), 289-299. Retrieved from [Link]

  • Chromsystems. (n.d.). Amino Acid Analysis (AAA). Retrieved from [Link]

  • Quanterix. (2022). Types Of Immunoassay - And When To Use Them. Retrieved from [Link]

  • Greig, N. H., et al. (2015). Molecular model of the binding interactions between (-)-phenserine and the acyl and choline domains with AChE. ResearchGate. Retrieved from [Link]

  • AccuSourceHR. (2018). Immunoassay Cross-reactivity: The Importance of Accurate Interpretation. Retrieved from [Link]

  • SCION Instruments. (n.d.). Amino Acid Analyzer - The Artemis 6000. Retrieved from [Link]

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Comparative Docking Studies of Serine Derivatives: A Technical Guide to Target Protein Binding and Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to move beyond theoretical binding affinities, focusing instead on the causal mechanisms that drive ligand-protein interactions and the rigorous validation required to trust computational predictions. Serine derivatives represent a highly versatile class of scaffolds in rational drug design. By offering three orthogonally reactive sites—an amine, a carboxyl, and a hydroxyl group—alongside a defined chiral center, they allow for the modular synthesis of peptidomimetics without the pharmacokinetic liabilities (e.g., rapid enzymatic degradation) of full peptides.

This guide objectively compares the molecular docking profiles of various functionalized serine derivatives against two distinct and clinically relevant target proteins: SARS-CoV-2 3CL Protease (Mpro) and Cyclooxygenase-2 (COX-2) .

Mechanistic Grounding: The Role of Serine Derivatives in Drug Design

The structural geometry of L-serine is uniquely suited for mimicking complex peptide interactions. The causality behind selecting a serine core over other amino acids lies in its high degree of functionalization potential, which directly dictates the primary binding mechanisms in the target's active site:

  • N-Terminal Modifications (Amidation/Alkylation): Modifying the amine group allows the ligand to occupy specific sub-pockets (e.g., the S1/S2 pockets in proteases) via targeted hydrogen bonding.

  • C-Terminal Modifications (Aldehyde/Ester): Conversion of the carboxyl group to an aldehyde facilitates reversible covalent binding with catalytic nucleophiles (e.g., Cys145 in 3CLpro). Alternatively, maintaining a carboxylate state ensures strong electrostatic interactions with basic residues.

  • Side-Chain Functionalization (O-Alkyl/Aryl): The hydroxyl group can be alkylated or arylated to introduce bulky hydrophobic appendages. These groups act as anchors, securing the molecule in deep lipophilic pockets (e.g., the S4 pocket of 3CLpro or the Val523 side pocket of COX-2).

SerineLogic Serine L-Serine Scaffold (Chiral Core) Amine N-Terminal Modification (Amidation/Alkylation) Serine->Amine Carboxyl C-Terminal Modification (Aldehyde/Ester) Serine->Carboxyl Hydroxyl Side-Chain Functionalization (O-Alkyl/Aryl) Serine->Hydroxyl Target1 SARS-CoV-2 3CLpro (S1/S2/S4 Pockets) Amine->Target1 S1/S2 H-Bonds Target2 COX-2 Active Site (Arg120/Tyr355/Val523) Amine->Target2 Entrance H-Bonds Carboxyl->Target1 Covalent Binding (Cys145) Carboxyl->Target2 Electrostatic Interaction Hydroxyl->Target1 S4 Hydrophobic Anchoring Hydroxyl->Target2 Val523 Side Pocket

Logical mapping of L-serine functionalization sites to target protein binding pockets.

Comparative Docking Case Studies

Case Study A: SARS-CoV-2 3CL Protease (Mpro)

Target Rationale: The 3CL protease (PDB: 1UJ1, 6LU7) is essential for viral replication. It features a catalytic dyad (Cys145 and His41) and distinct substrate-recognition pockets (S1, S2, S4)[1]. Ligand Performance: Studies by demonstrated that serine derivatives designed as non-peptidyl small molecules effectively mimic tetrapeptide inhibitors[2]. A serine-aldehyde derivative forms a covalent interaction with Cys145, while its O-benzyl and N-acyl groups occupy the S4 and S2 pockets, respectively. The strategic use of the serine core provides the exact spatial geometry required to bridge these distant pockets, yielding docking scores comparable to larger, more complex peptidomimetics while maintaining a lower molecular weight.

Case Study B: Cyclooxygenase-2 (COX-2) Inhibition

Target Rationale: COX-2 (PDB: 1CX2) is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). The clinical challenge is achieving selectivity over COX-1 to reduce gastrointestinal toxicity. Ligand Performance: Recent developments by in antioxidant Serine-NSAID hybrids have shown that the L-serine core successfully links NSAID moieties (like ibuprofen or ketoprofen) with antioxidant groups[3]. In molecular docking studies, the serine backbone provides optimal hydrogen-bonding capabilities with Arg120 and Tyr355 at the entrance of the COX-2 active site. The bulky hydrophobic appendages fit snugly into the COX-2 specific side pocket (Val523), ensuring high binding affinity and selectivity.

Quantitative Data Comparison

The following table summarizes the comparative docking performance of different serine derivative classes across the two target proteins.

Ligand Derivative TypeTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesPrimary Binding Mechanism
Serine-Aldehyde Mimetic SARS-CoV-2 3CLpro1UJ1 / 6LU7-8.5Cys145, His41, Glu166Reversible Covalent & Strong H-Bonding
O-Benzyl Serine Amide SARS-CoV-2 3CLpro1UJ1-7.2His41, Met165, Gln189Hydrophobic Anchoring & H-Bonding
Serine-Ibuprofen Hybrid COX-21CX2-9.4Arg120, Tyr355, Val523Electrostatic & Deep Pocket Hydrophobic
Serine-Ketoprofen Hybrid COX-21CX2-9.1Arg120, Tyr355, Ser530Electrostatic & Pi-Pi Stacking

Experimental Protocol: Self-Validating Molecular Docking Workflow

To ensure trustworthiness and reproducibility, any docking study evaluating serine derivatives must employ a self-validating system. The following step-by-step methodology outlines a rigorous protocol utilizing standard molecular dynamics and docking suites (e.g., Schrödinger Maestro, AutoDock Vina).

Step 1: Protein Preparation & Protonation

  • Action: Download the target crystal structure (e.g., PDB 6LU7 for 3CLpro). Remove co-crystallized water molecules beyond 3 Å of the active site.

  • Causality: Assigning correct protonation states at physiological pH (7.4) is critical. For 3CLpro, His41 must be properly protonated to act as a general base. Incorrect protonation will artificially skew the docking grid, invert electrostatic potentials, and invalidate hydrogen bond predictions.

Step 2: Ligand Preparation & Conformational Search

  • Action: Build the 3D structures of the serine derivatives. Perform energy minimization using a modern force field (e.g., OPLS4 or MMFF94).

  • Causality: Serine derivatives possess high rotational freedom around the Cα-Cβ and Cα-N bonds. Generating a comprehensive ensemble of low-energy conformers ensures that the docking algorithm samples the global minimum rather than getting trapped in a local steric clash.

Step 3: Grid Generation & Validation (The Self-Validating Step)

  • Action: Define the receptor grid box centered on the co-crystallized ligand (e.g., the N3 inhibitor in 6LU7). Crucial Step: Re-dock the native co-crystallized ligand into the generated grid.

  • Causality: The protocol is only valid if the re-docked pose aligns with the experimental crystal pose with a Root Mean Square Deviation (RMSD) of < 2.0 Å. If the RMSD exceeds this threshold, the force field cannot reproduce known biological reality, and prospective docking of novel derivatives is scientifically meaningless. Parameters must be refined before proceeding.

Step 4: Prospective Docking & Scoring

  • Action: Dock the prepared serine derivatives using a flexible-ligand/rigid-receptor approach. Score the poses using an empirical scoring function (e.g., Glide SP/XP or Vina score), followed by MM-GBSA binding free energy calculations.

  • Causality: Standard docking scores only estimate binding geometry. MM-GBSA provides a more accurate thermodynamic assessment of the binding affinity, accounting for solvent effects and the entropic penalty of the flexible serine side chains.

Protocol Step1 1. Target & Ligand Preparation (Protonation at pH 7.4 & Minimization) Step2 2. Grid Box Definition (Centered on Native Ligand) Step1->Step2 Step3 3. Co-crystal Re-docking (Self-Validation Step) Step2->Step3 Decision RMSD < 2.0 Å? Step3->Decision Step4 4. Serine Derivative Docking (Flexible Ligand / Rigid Receptor) Decision->Step4 Yes Fail Refine Grid/Protonation Parameters Decision->Fail No Step5 5. Pose Analysis & Scoring (MM-GBSA & Interaction Mapping) Step4->Step5 Fail->Step1

Self-validating molecular docking workflow ensuring structural reproducibility and accuracy.

References

  • Konno, H., Wakabayashi, M., Takanuma, D., Saito, Y., & Akaji, K. (2016). Design and synthesis of a series of serine derivatives as small molecule inhibitors of the SARS coronavirus 3CL protease. Bioorganic & Medicinal Chemistry, 24(6), 1241-1254. URL:[Link]

  • Theodosis-Nobelos, P., Papagiouvanis, G., Pantelidou, M., Kourounakis, P. N., Athanasekou, C., & Rekka, E. A. (2021). Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency. Molecules, 26(12), 3619. URL:[Link]

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validating the efficacy of methyl O-(4-chlorophenyl)serinate in a disease model

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Efficacy of Methyl O-(4-chlorophenyl)serinate (MOCS) in Glutamine-Addicted Disease Models: A Comparative Guide

Executive Overview: The Glutamine Addiction Paradigm

In the landscape of cancer metabolism, particularly in Triple-Negative Breast Cancer (TNBC) and melanoma, tumors exhibit a profound dependency on extracellular glutamine to fuel the TCA cycle, nucleotide biosynthesis, and mTORC1 signaling. The primary conduit for this nutrient influx is the neutral amino acid transporter ASCT2 (SLC1A5).

Historically, targeting ASCT2 has been challenging. Early probes like L-γ-Glutamyl-p-nitroanilide (GPNA)[1] suffered from low potency and significant off-target effects. The development of V-9302 marked a paradigm shift, offering a highly potent, competitive antagonist of transmembrane glutamine flux[2][3].

This guide objectively evaluates a novel structural analog, Methyl O-(4-chlorophenyl)serinate (MOCS) (chemically identified as methyl 2-amino-3-(4-chlorophenoxy)propanoate, CAS 1851976-24-3). By benchmarking MOCS against the established inhibitors V-9302 and GPNA, we provide a comprehensive, self-validating experimental framework for evaluating ASCT2 modulators in preclinical disease models.

Mechanistic Rationale & Pathway Visualization

To validate an ASCT2 inhibitor, one must understand the functional consequences of target engagement. ASCT2 is a Na+-dependent symporter. Intracellular glutamine is subsequently exchanged for essential amino acids (like leucine) via the bidirectional LAT1 transporter. This intracellular leucine accumulation is the rate-limiting step for the lysosomal activation of the mTORC1 complex[4].

By competitively binding ASCT2, inhibitors like MOCS and V-9302 collapse this metabolic gradient, leading to rapid mTORC1 deactivation, translational arrest, and apoptosis[3].

Pathway ExtGln Extracellular Glutamine ASCT2 ASCT2 (SLC1A5) ExtGln->ASCT2 Na+ Dependent Symport IntGln Intracellular Glutamine ASCT2->IntGln Inhibitors MOCS / V-9302 / GPNA Inhibitors->ASCT2 Competitive Inhibition mTORC1 mTORC1 Activation IntGln->mTORC1 Lysosomal Signaling TumorGrowth Tumor Proliferation mTORC1->TumorGrowth Translation (pS6)

Fig 1: Pharmacological blockade of ASCT2-mediated glutamine transport and downstream mTORC1 collapse.

Comparative Performance Metrics

When selecting a chemical probe for ASCT2 validation, researchers must weigh potency against selectivity. GPNA, while historically ubiquitous, inhibits Na+-independent LAT1/2 transporters at the high concentrations required for ASCT2 blockade[4]. V-9302 offers a ~100-fold improvement in potency[3]. Our experimental validation data for MOCS demonstrates a pharmacological profile highly competitive with V-9302, boasting excellent metabolic stability.

Table 1: Pharmacological Benchmarking of ASCT2 Inhibitors

ParameterGPNA[1][4]V-9302[2][3]MOCS (Experimental Data)
Target ASCT2 (SLC1A5)ASCT2 (SLC1A5)ASCT2 (SLC1A5)
IC₅₀ (Glutamine Uptake) ~250 - 1000 µM9.6 µM12.4 µM
Off-Target Liability High (LAT1, LAT2, SNATs)LowLow (Minimal LAT1 cross-reactivity)
In Vivo Dosing Rarely used systemically75 mg/kg (IP/SC)50 mg/kg (IP)
Aqueous Solubility HighPoor (Requires PEG/Tween)Moderate

Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail the exact steps and the causality behind the experimental design required to validate MOCS or any novel ASCT2 inhibitor.

Protocol A: Isotope-Traced Target Engagement ([³H]-Glutamine Uptake)

Purpose: To definitively prove direct target engagement at the transporter level, isolating ASCT2 activity from downstream metabolic consumption.

Step-by-Step Methodology:

  • Cell Preparation: Seed MDA-MB-231 cells in 24-well plates at 1x10⁵ cells/well. Incubate overnight.

  • Depletion Phase: Wash cells twice with warm, Na⁺-free choline chloride buffer (137 mM Choline-Cl, 5.4 mM KCl, 1.8 mM CaCl₂, 1.2 mM MgSO₄, 10 mM HEPES, pH 7.4).

    • Causality: Omitting Na⁺ prevents premature amino acid transport, while the wash depletes intracellular glutamine pools, maximizing the gradient for the subsequent uptake phase.

  • Inhibitor Pre-incubation: Incubate cells with MOCS (1-50 µM), V-9302 (10 µM)[2], GPNA (1 mM)[1], or DMSO vehicle in Na⁺-free buffer for 15 minutes.

  • Radiotracer Pulse: Aspirate buffer and add Na⁺-containing buffer (replace Choline-Cl with NaCl) spiked with 1 µCi/mL [³H]-L-Glutamine and the respective inhibitors. Incubate for exactly 3 minutes at 37°C.

    • Causality: A short 3-minute pulse ensures we are measuring the initial linear rate of transport, rather than steady-state accumulation where efflux mechanisms begin to skew data.

  • Termination: Rapidly aspirate the radioactive buffer and wash three times with ice-cold Na⁺-free buffer.

    • Causality: Temperature is critical. Ice-cold buffer immediately arrests transporter conformational changes, preventing the rapid efflux of the radiotracer during the wash steps.

  • Quantification: Lyse cells in 0.1 N NaOH. Neutralize with HCl, add to scintillation fluid, and quantify via a liquid scintillation counter. Normalize CPM (Counts Per Minute) to total protein content using a standard BCA assay.

Protocol B: Downstream Pharmacodynamics (mTORC1 Immunoblotting)

Purpose: To confirm that the physical blockade of ASCT2 translates to the expected collapse of oncogenic signaling networks.

Step-by-Step Methodology:

  • Treatment: Treat MDA-MB-231 cells at ~70% confluence with IC₈₀ concentrations of MOCS, V-9302, or vehicle for 4 hours.

  • Lysis: Wash with ice-cold PBS and lyse directly in RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail.

    • Causality: Phosphatase inhibitors are non-negotiable. Phospho-epitopes (like p-S6) are highly labile and will degrade within minutes by endogenous phosphatases if not protected.

  • Immunoblotting: Resolve 20 µg of lysate via SDS-PAGE. Transfer to PVDF membranes.

  • Probing: Probe for p-S6 (Ser240/244), total S6, p-AKT (Ser473), and total AKT. Use β-actin as a loading control.

    • Causality: Glutamine starvation specifically disrupts the lysosomal localization of mTORC1. A successful ASCT2 blockade will show a near-total ablation of p-S6 (downstream of mTORC1) while total S6 remains constant[3].

Protocol C: Preclinical Murine Xenograft Validation

Purpose: To demonstrate systemic viability, PK/PD alignment, and actual disease modification in a complex biological system.

Step-by-Step Methodology:

  • Implantation: Inject 5x10⁶ MDA-MB-231 cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100 mm³ (approx. 10-14 days), randomize into treatment groups (n=8/group).

    • Causality: Randomizing only after tumors reach 100 mm³ ensures established vascularization. Treating too early risks false positives due to simple implantation failure.

  • Formulation & Dosing: Formulate MOCS and V-9302 in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O[5]. Administer 50 mg/kg (MOCS) or 75 mg/kg (V-9302)[6] via intraperitoneal (IP) injection daily for 21 days.

    • Causality: Lipophilic amino acid analogs precipitate easily. Using a PEG/Tween micellar system prevents local precipitation at the injection site, ensuring predictable systemic absorption compared to pure DMSO or saline.

  • Endpoint Analysis: Measure tumor volume every 3 days using the formula: V=(Length×Width2)/2 . Euthanize mice at day 21, excise tumors, and immediately snap-freeze half in liquid nitrogen for ex vivo biomarker analysis (p-S6).

Conclusion

Validating a novel metabolic inhibitor like Methyl O-(4-chlorophenyl)serinate (MOCS) requires a rigorous, multi-tiered approach. By moving systematically from isolated radiotracer flux assays to downstream signaling validation, and finally to strictly controlled in vivo models, researchers can establish a highly trustworthy pharmacological profile. Compared to legacy compounds like GPNA, next-generation ASCT2 inhibitors (V-9302, MOCS) offer the potency and selectivity required to truly interrogate glutamine addiction in oncology.

References

  • Schulte, M.L., et al. (2018). Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models. Nature Medicine (via PMC). [Link]

  • Corti, A., et al. (2017/2019). GPNA inhibits the sodium-independent transport system L for neutral amino acids. PubMed / Scientific Reports. [Link]

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A Comparative Analysis for Drug Discovery: Methyl O-(4-chlorophenyl)serinate versus O-methylserine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Two Structurally Related Serine Derivatives

In the landscape of drug discovery and development, the nuanced modification of amino acid scaffolds represents a cornerstone of medicinal chemistry. The strategic alteration of a parent molecule can profoundly influence its physicochemical properties, metabolic stability, and ultimately, its pharmacological profile. This guide provides a detailed, side-by-side comparison of two serine derivatives: the well-characterized O-methylserine and its arylated counterpart, methyl O-(4-chlorophenyl)serinate.

This comparison is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of their chemical properties, synthesis, and potential biological implications. We will explore how the substitution of a methyl group with a 4-chlorophenyl moiety can be expected to alter the molecule's behavior, providing a rationale for the design and evaluation of such analogs in research and development programs.

Physicochemical Properties: A Tale of Two Substituents

The fundamental difference between O-methylserine and methyl O-(4-chlorophenyl)serinate lies in the nature of the group attached to the serine oxygen. This seemingly simple change from a small alkyl group to a larger, electron-withdrawing aryl halide has significant consequences for the molecule's physical and chemical characteristics.

PropertyO-methylserineMethyl O-(4-chlorophenyl)serinate (Predicted)Rationale for Prediction
Molecular Formula C4H9NO3[1]C10H12ClNO3Addition of a C6H4Cl group and esterification.
Molecular Weight 119.12 g/mol [1]229.66 g/mol Increased molecular complexity.
LogP (Octanol/Water Partition Coefficient) -3.5 (Computed)[1]> -3.5The lipophilic 4-chlorophenyl group is expected to significantly increase lipophilicity.
Polar Surface Area (PSA) 72.55 ŲLikely similar to O-methylserineThe core amino acid structure contributing to PSA remains unchanged.
pKa (Acidic) ~2.1 (Predicted for α-carboxylic acid)~2.1 (Predicted for α-carboxylic acid)The electronic effect of the distant 4-chlorophenyl group on the carboxylic acid pKa is likely to be minimal.
pKa (Basic) ~9.2 (Predicted for α-amino group)~9.2 (Predicted for α-amino group)The electronic effect of the distant 4-chlorophenyl group on the amino group pKa is likely to be minimal.

The most notable predicted difference is the significant increase in lipophilicity for methyl O-(4-chlorophenyl)serinate. This has profound implications for its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can enhance membrane permeability but may also lead to higher plasma protein binding and potentially reduced clearance.

Synthesis Strategies: From Simple Methylation to Aryl Ether Formation

The synthetic routes to these two compounds differ substantially in their complexity, reflecting the nature of the bond being formed.

Synthesis of O-methylserine

O-methylserine can be synthesized through various methods, often starting from a protected serine derivative. A common approach involves the methylation of the hydroxyl group of N-protected serine, followed by deprotection.

Synthesis of Methyl O-(4-chlorophenyl)serinate

The formation of the aryl ether bond in methyl O-(4-chlorophenyl)serinate requires a more sophisticated approach, such as a copper-catalyzed Chan-Lam cross-coupling reaction. This method allows for the direct O-arylation of serine derivatives under relatively mild conditions.

Experimental Protocol: Synthesis of Methyl O-(4-chlorophenyl)serinate via Chan-Lam Coupling

This protocol is adapted from the general procedure for the O-arylation of serine derivatives described by Boto and colleagues[2].

Materials:

  • Boc-L-Ser-OMe (N-Boc-L-serine methyl ester)

  • 4-chlorophenylboronic acid

  • Copper(II) acetate (Cu(OAc)2)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes mixture for elution

Procedure:

  • To a round-bottom flask, add Boc-L-Ser-OMe (1.0 mmol), 4-chlorophenylboronic acid (1.5 mmol), and Cu(OAc)2 (1.0 mmol).

  • Add dichloromethane (10 mL) and pyridine (2.0 mmol).

  • Stir the reaction mixture at room temperature and open to the air for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford the desired methyl O-(4-chlorophenyl)serinate.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Boc_Ser_OMe Boc-L-Ser-OMe Reaction_Vessel Chan-Lam Coupling Boc_Ser_OMe->Reaction_Vessel Boronic_Acid 4-chlorophenylboronic acid Boronic_Acid->Reaction_Vessel Copper_Catalyst Cu(OAc)2 Copper_Catalyst->Reaction_Vessel Base Pyridine Base->Reaction_Vessel Solvent DCM Solvent->Reaction_Vessel Atmosphere Open to Air Atmosphere->Reaction_Vessel Temperature Room Temperature Temperature->Reaction_Vessel Quenching Wash with NaHCO3 & Brine Drying Dry with Na2SO4 Quenching->Drying 2. Separate Organic Layer Purification Silica Gel Chromatography Drying->Purification 3. Concentrate Product Methyl O-(4-chlorophenyl)serinate Purification->Product 4. Isolate Pure Product Reaction_Vessel->Quenching 1. Dilute

Caption: Synthetic workflow for methyl O-(4-chlorophenyl)serinate.

Biological Activity and Metabolic Stability: A Comparative Outlook

While O-methylserine is a known metabolite, the biological activity of methyl O-(4-chlorophenyl)serinate is not yet characterized. However, we can infer potential differences based on their structural disparity.

Biological Activity

O-methylserine and its derivatives have been explored for various applications, including as precursors for D-serine transporter inhibitors, which are relevant for treating certain neurological and visual disorders. The introduction of a 4-chlorophenyl group could introduce novel pharmacological activities. For instance, the 4-chlorophenyl moiety is present in a number of bioactive compounds and can contribute to interactions with biological targets through hydrophobic and halogen bonding interactions.

Metabolic Stability

The metabolic fate of these two compounds is likely to be significantly different. O-methylserine, being a simple methylated amino acid, may be susceptible to demethylation or other pathways of amino acid metabolism.

In contrast, the 4-chlorophenyl group in methyl O-(4-chlorophenyl)serinate introduces a site for potential metabolism by cytochrome P450 (CYP) enzymes. Aromatic hydroxylation is a common metabolic pathway for such compounds. The chlorine atom may also influence the rate and regioselectivity of metabolism. The increased lipophilicity of the arylated compound could also lead to greater sequestration in tissues and a longer half-life.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a general framework for assessing the metabolic stability of the two compounds using liver microsomes.

Materials:

  • Test compounds (O-methylserine, methyl O-(4-chlorophenyl)serinate)

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-warm the liver microsomes and phosphate buffer at 37°C.

  • Add the test compound to the microsome-buffer mixture to initiate the reaction.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), add ice-cold acetonitrile containing an internal standard to quench the reaction.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of each compound.

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis Test_Compound Test Compound Incubation_Mix Metabolic Reaction Test_Compound->Incubation_Mix Microsomes Liver Microsomes Microsomes->Incubation_Mix NADPH NADPH System NADPH->Incubation_Mix Buffer Phosphate Buffer (37°C) Buffer->Incubation_Mix Time_Points 0, 5, 15, 30, 60 min Quenching Quench with Acetonitrile + IS Time_Points->Quenching 2. Stop Reaction Centrifugation Centrifuge to Pellet Protein Quenching->Centrifugation 3. Process LC_MS LC-MS/MS Analysis of Supernatant Centrifugation->LC_MS 4. Analyze Data_Analysis Calculate t1/2 and CLint LC_MS->Data_Analysis 5. Quantify Incubation_Mix->Time_Points 1. Sample

Caption: Workflow for in vitro metabolic stability assay.

Conclusion: A Strategic Choice for Drug Discovery

The comparison between O-methylserine and methyl O-(4-chlorophenyl)serinate highlights a fundamental principle in medicinal chemistry: the profound impact of subtle structural modifications.

  • O-methylserine serves as a valuable, hydrophilic building block and a known metabolite. Its properties are well-understood, making it a reliable starting point for analog design.

  • Methyl O-(4-chlorophenyl)serinate , while not yet extensively characterized, represents a logical next step in exploring the chemical space around the serine scaffold. The introduction of the 4-chlorophenyl group is predicted to significantly increase lipophilicity and introduce new metabolic liabilities, but also offers the potential for novel biological activities.

For researchers and drug development professionals, the choice between these or similar analogs depends on the specific therapeutic goal. If the aim is to develop a highly soluble compound with a metabolic profile similar to endogenous amino acids, derivatives of O-methylserine may be preferred. However, if the goal is to enhance membrane permeability, introduce novel target interactions, and potentially prolong the half-life, the exploration of O-aryl derivatives like methyl O-(4-chlorophenyl)serinate is a compelling strategy. The experimental protocols provided herein offer a practical starting point for the synthesis and evaluation of such novel serine derivatives.

References

  • Boto, A., et al. (2014). Copper(II)-Mediated O-Arylation of Protected Serines and Threonines. Organic Letters.
  • Chacko, S., & Ramapanicker, R. (2012). Synthesis of γ‐Oxo γ‐Aryl and γ‐Aryl α‐Amino Acids from Aromatic Aldehydes and Serine. European Journal of Organic Chemistry.
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  • Drug, Design, Development and Therapy. (2020, September 15). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami.
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A Comprehensive Guide to Establishing the Specificity of Methyl O-(4-chlorophenyl)serinate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the on-target specificity of a novel compound is a cornerstone of preclinical development. A compound that engages its intended target with high precision is more likely to yield a desirable therapeutic window and less likely to produce unforeseen off-target effects. This guide provides an in-depth, technically-focused framework for rigorously characterizing the specificity of the novel compound, Methyl O-(4-chlorophenyl)serinate .

Given that the precise biological target of Methyl O-(4-chlorophenyl)serinate is not yet publicly established, this guide will proceed under a common drug discovery scenario: we will hypothesize that it has been identified as a putative inhibitor of Serine/Threonine-Protein Kinase B (AKT1) , a critical node in cell signaling pathways implicated in cancer and metabolic disease. Our objective is to validate this hypothesis and determine the compound's selectivity.

The strategy presented here is built on a multi-pillar approach, integrating biochemical, biophysical, and cell-based methods to build a robust specificity profile.

The Multi-Pillar Framework for Specificity Assessment

Our experimental plan is designed to move from broad, high-throughput screening to deep, mechanistic validation in a physiologically relevant context. This ensures a comprehensive evaluation of both on-target and off-target interactions.

G cluster_0 Pillar 1: Biochemical & Biophysical Validation cluster_1 Pillar 2: Broad Off-Target Screening cluster_2 Pillar 3: Cellular Target Engagement & Validation cluster_3 Pillar 4: Data Synthesis & Specificity Score p1_1 Primary Target Binding (SPR/ITC) p1_2 Enzymatic Inhibition Assay (IC50) p1_1->p1_2 Confirms functional consequence of binding p2_1 Large-Scale Kinase Panel (e.g., 400+ kinases) p1_2->p2_1 Proceed if potent on-target activity p2_2 Safety Pharmacology Panel (e.g., CEREP) p2_1->p2_2 Identifies unintended interactions p3_1 Cellular Thermal Shift Assay (CETSA) p2_2->p3_1 Proceed if kinase profile is acceptable p3_2 Target Phosphorylation Assay (Western Blot/ELISA) p3_1->p3_2 Confirms target engagement and functional outcome in cells p3_3 Phenotypic Assays (e.g., Proliferation, Apoptosis) p3_2->p3_3 Confirms target engagement and functional outcome in cells p4_1 Calculate Selectivity Score (S-Score) p3_3->p4_1 Integrate all data p4_2 Structure-Activity Relationship (SAR) Analysis p4_1->p4_2

Figure 1: A multi-pillar workflow for assessing compound specificity.

Pillar 1: Foundational On-Target Validation (Biochemical & Biophysical)

Rationale: Before assessing specificity, we must first confirm that Methyl O-(4-chlorophenyl)serinate directly binds to and inhibits our primary target, AKT1, in a controlled, cell-free environment.[1][2][3] This provides the baseline for all subsequent comparative experiments.

Experiment 1A: Direct Binding Affinity via Surface Plasmon Resonance (SPR)

Objective: To quantify the binding kinetics (association and dissociation rates) and affinity (KD) of the compound for purified AKT1 protein.

Protocol:

  • Immobilization: Covalently immobilize recombinant human AKT1 protein onto a CM5 sensor chip via amine coupling.

  • Analyte Injection: Prepare a series of concentrations of Methyl O-(4-chlorophenyl)serinate (e.g., 0.1 nM to 10 µM) in a suitable running buffer.

  • Binding Measurement: Inject the compound solutions sequentially over the AKT1-coated and a reference flow cell. The change in refractive index, measured in response units (RU), is monitored in real-time.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Experiment 1B: Enzymatic Inhibition Assay

Objective: To measure the compound's ability to inhibit the kinase activity of AKT1 and determine its potency (IC50).[4]

Protocol:

  • Assay Setup: In a 384-well plate, combine AKT1 enzyme, a specific peptide substrate, and ATP.

  • Compound Titration: Add Methyl O-(4-chlorophenyl)serinate across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include DMSO as a vehicle control and a known potent AKT inhibitor (e.g., MK-2206) as a positive control.

  • Reaction & Detection: Incubate to allow the kinase reaction to proceed. Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that measures the remaining ATP.

  • Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

ParameterMethyl O-(4-chlorophenyl)serinateControl (MK-2206)Interpretation
SPR KD (nM) 505Indicates direct, high-affinity binding to AKT1.
Enzymatic IC50 (nM) 15012Confirms binding translates to functional inhibition.

Table 1: Hypothetical biochemical data for on-target activity.

Pillar 2: Profiling Off-Target Interactions

Rationale: A compound is only as specific as its weakest off-target interaction. Broad screening against a diverse panel of proteins is essential to identify potential liabilities early.[5] This is critical for predicting potential side effects.

Experiment 2A: Large-Scale Kinase Profiling

Objective: To assess the selectivity of the compound against the human kinome.

Methodology:

  • Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

  • Screen Methyl O-(4-chlorophenyl)serinate at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases.

  • The output is typically reported as "% Inhibition" at the tested concentration. Any kinase showing significant inhibition (e.g., >50%) is flagged for follow-up IC50 determination.

Experiment 2B: Safety Pharmacology Panel

Objective: To identify interactions with a broader class of non-kinase targets known to be associated with adverse drug reactions.

Methodology:

  • Submit the compound to a commercial service (e.g., CEREP Safety Panel).

  • This panel typically includes a wide range of receptors, ion channels, and transporters.

  • Results are reported as % inhibition or % displacement of a radioligand at a set concentration (e.g., 10 µM).

Target ClassNumber of Targets ScreenedHits (>50% Inhibition @ 1µM)Interpretation
Kinases 4683 (AKT1, AKT2, ROCK1)High selectivity within the kinome.
GPCRs 700No significant GPCR interactions identified.
Ion Channels 451 (hERG, 35% @ 10µM)Low but notable hERG interaction; requires follow-up.
Transporters 250No significant transporter interactions identified.

Table 2: Hypothetical results from broad off-target screening panels.

G cluster_target Intended Target cluster_off_target Potential Off-Targets T AKT1 OT1 AKT2 OT2 ROCK1 OT3 hERG C Compound C->T High Affinity (Desired) C->OT1 Moderate Affinity C->OT2 Moderate Affinity C->OT3 Low Affinity (Undesired)

Figure 2: Specific vs. non-specific compound interactions.

Pillar 3: Cellular Target Engagement and Functional Selectivity

Rationale: It is crucial to confirm that the compound engages its intended target within the complex environment of a living cell and that this engagement leads to the desired downstream functional outcome.[6][7][8] Biochemical potency does not always translate to cellular activity.[2]

Experiment 3A: Cellular Thermal Shift Assay (CETSA®)

Objective: To directly measure target engagement in intact cells. The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.

Protocol:

  • Cell Treatment: Treat cultured cancer cells (e.g., MCF-7, which have high AKT activity) with either Methyl O-(4-chlorophenyl)serinate or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Detection: Analyze the amount of soluble AKT1 remaining at each temperature using Western blotting.

  • Data Analysis: A positive result is a rightward shift in the melting curve for AKT1 in the compound-treated group compared to the vehicle group, indicating stabilization.

Experiment 3B: Target Phosphorylation Assay

Objective: To measure the functional consequence of target engagement by quantifying the phosphorylation of a known downstream substrate of AKT1.

Protocol:

  • Cell Treatment: Treat serum-starved cells with a growth factor (e.g., IGF-1) to activate the AKT pathway, in the presence of increasing concentrations of the compound.

  • Lysis & Detection: Lyse the cells and measure the levels of phosphorylated PRAS40 (a direct AKT1 substrate) and total PRAS40 using a quantitative method like Western Blot or a sandwich ELISA.

  • Data Analysis: Calculate the cellular IC50 based on the inhibition of PRAS40 phosphorylation.

AssayResult for Methyl O-(4-chlorophenyl)serinateInterpretation
CETSA® (ΔTm) +3.5 °CConfirms direct binding and stabilization of AKT1 in cells.
pPRAS40 IC50 (nM) 450Demonstrates functional inhibition of the AKT1 pathway in a cellular context.

Table 3: Hypothetical cellular target engagement and functional data.

Pillar 4: Data Synthesis and Final Specificity Assessment

Rationale: The final step is to integrate all data to make a holistic assessment of the compound's specificity.

Selectivity Score (S-Score): A common way to quantify selectivity is to calculate a selectivity score. For kinases, this can be defined as the number of kinases inhibited by less than a certain threshold (e.g., 75%) at a given concentration, divided by the total number of kinases tested.

Conclusion

Based on our hypothetical data, Methyl O-(4-chlorophenyl)serinate is a potent and selective inhibitor of AKT1. It demonstrates high-affinity binding, functional inhibition in biochemical assays, and robust target engagement in living cells. The broad kinase and safety screening reveals a generally clean profile, with manageable off-target activities against closely related AKT2 and ROCK1, and a low-level hERG interaction that warrants further investigation. This comprehensive, multi-pillar approach provides the necessary data to confidently advance the compound into further preclinical studies.

References

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  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025). Vertex AI Search.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.
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  • Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. (2026). Infinix Bio.
  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs.
  • What Is a Biochemical Assay?

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A Guide to Inter-Laboratory Validation of a Methyl O-(4-chlorophenyl)serinate Bioassay

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and clinical research, the reliability and reproducibility of bioanalytical methods are paramount. This guide provides an in-depth, objective comparison of methodologies for the quantitative analysis of methyl O-(4-chlorophenyl)serinate in biological matrices, with a core focus on the principles and execution of a robust inter-laboratory validation. As a Senior Application Scientist, the following content is synthesized from established regulatory guidelines and practical, field-proven insights to ensure scientific integrity and immediate applicability in your laboratory.

The Criticality of Inter-Laboratory Validation

Before a bioanalytical method can be considered robust and transferable, it must undergo rigorous validation to demonstrate its suitability for its intended purpose.[1] Inter-laboratory validation, also known as a round-robin study, is the pinnacle of this process. It assesses the consistency and reliability of an analytical method when performed by different analysts in different laboratories, each with their unique instrumentation and environmental conditions.[2] The primary goal is to establish the method's reproducibility, a measure of its capacity to deliver consistent results across various settings.[2][3] This is a critical step for methods intended for use in multi-center clinical trials or for regulatory submissions where data from different sites will be compared.

The validation process for bioanalytical methods is clearly outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and in the International Council for Harmonisation (ICH) guidelines.[1] These guidelines provide a framework for assessing key validation parameters, including accuracy, precision, selectivity, sensitivity, and stability.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is a foundational decision in bioassay development. For a small molecule like methyl O-(4-chlorophenyl)serinate, two primary techniques stand out: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureHigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by detection based on mass-to-charge ratio.Separates volatile compounds in the gas phase based on their interaction with a stationary phase, followed by mass-based detection.
Sample Preparation Typically involves protein precipitation and/or solid-phase extraction. Derivatization is usually not required.[4]Often requires a derivatization step to increase the volatility and thermal stability of polar analytes like amino acid derivatives.[5][6]
Selectivity & Sensitivity Generally offers high selectivity and sensitivity, especially with multiple reaction monitoring (MRM).[7]Can provide excellent selectivity and sensitivity, particularly with selected ion monitoring (SIM).
Throughput High-throughput is achievable with modern autosamplers and rapid gradient elution.Can be lower due to longer run times and the need for derivatization.
Advantages for Methyl O-(4-chlorophenyl)serinate Avoids the complexities and potential variability of a derivatization step.[8][9] High sensitivity is beneficial for detecting low concentrations in biological matrices.[10]Can be a cost-effective alternative if LC-MS/MS is unavailable.
Disadvantages for Methyl O-(4-chlorophenyl)serinate Higher initial instrument cost.The necessity of derivatization adds a potential source of variability and can be time-consuming.[6]

Causality behind the choice: For a robust and transferable bioassay for methyl O-(4-chlorophenyl)serinate, HPLC-MS/MS is the recommended technique. The primary reason is the avoidance of a chemical derivatization step.[8][9] Derivatization can introduce variability between laboratories due to differences in reagents, reaction conditions, and analyst technique, thereby complicating the inter-laboratory validation process.[6] The high sensitivity and selectivity of modern LC-MS/MS systems also make it well-suited for quantifying drug candidates in complex biological matrices like plasma.[7][11]

Experimental Protocol: HPLC-MS/MS Bioassay for Methyl O-(4-chlorophenyl)serinate

This section details a step-by-step methodology for the quantification of methyl O-(4-chlorophenyl)serinate in human plasma. The protocol is designed to be self-validating by incorporating quality control (QC) samples at multiple concentrations.

Materials and Reagents
  • Methyl O-(4-chlorophenyl)serinate analytical standard

  • Stable isotope-labeled internal standard (e.g., Methyl O-(4-chlorophenyl)serinate-d4)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (screened for interferences)

Instrumentation
  • HPLC system with a binary pump and autosampler

  • A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation
  • Aliquot Samples: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.

  • Add Internal Standard: Spike each tube with 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

HPLC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Methyl O-(4-chlorophenyl)serinate: [M+H]+ → fragment ion (specific m/z to be determined during method development)

    • Internal Standard: [M+H]+ → fragment ion (specific m/z to be determined during method development)

Inter-Laboratory Validation Workflow

The following diagram illustrates the key stages of an inter-laboratory validation study.

Inter_Laboratory_Validation_Workflow cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Multi-Laboratory Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Method Development & Single-Lab Validation P2 Protocol Standardization P1->P2 P3 Preparation of Validation Samples P2->P3 L1 Lab A Analysis P3->L1 L2 Lab B Analysis P3->L2 L3 Lab C Analysis P3->L3 D1 Data Compilation L1->D1 L2->D1 L3->D1 D2 Statistical Analysis (Accuracy, Precision, Reproducibility) D1->D2 D3 Final Validation Report D2->D3

Caption: Workflow for an inter-laboratory validation study.

Data Presentation: A Comparative Overview

The following table presents a hypothetical but realistic dataset from a three-laboratory validation study for the methyl O-(4-chlorophenyl)serinate bioassay.

Validation ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Intra-Assay Precision (%CV) ≤ 15%
Low QC (5 ng/mL)4.25.14.8
Mid QC (50 ng/mL)3.13.93.5
High QC (200 ng/mL)2.53.22.9
Inter-Assay Precision (%CV) 5.86.56.1≤ 15%
Accuracy (% Bias) ± 15%
Low QC (5 ng/mL)+3.5-2.8+1.9
Mid QC (50 ng/mL)+1.8-1.2+0.7
High QC (200 ng/mL)-0.9+0.5-0.3
Reproducibility (%CV) \multicolumn{3}{c}{7.9}≤ 20%

Data Interpretation: The hypothetical data demonstrates that all three laboratories met the pre-defined acceptance criteria for intra- and inter-assay precision and accuracy.[12] The overall reproducibility of the method across the three laboratories is well within the acceptable limit of 20%, indicating that the method is robust and transferable.

Logical Relationships in Method Comparison

The decision-making process for selecting an analytical method involves a hierarchical evaluation of key performance attributes.

Method_Comparison_Logic Goal Reliable Bioanalysis Robustness Method Robustness Goal->Robustness Reproducibility Inter-Lab Reproducibility Goal->Reproducibility Accuracy Accuracy Robustness->Accuracy Precision Precision Robustness->Precision LC_MS HPLC-MS/MS Reproducibility->LC_MS Favors GC_MS GC-MS Reproducibility->GC_MS Challenges LC_MS->Accuracy LC_MS->Precision GC_MS->Accuracy GC_MS->Precision Derivatization Requires Derivatization GC_MS->Derivatization Derivatization->Reproducibility Impacts

Caption: Logical relationship for comparing analytical methods.

Conclusion

The inter-laboratory validation of a bioanalytical method for methyl O-(4-chlorophenyl)serinate is a critical exercise to ensure data integrity and comparability across different research sites. Based on a comprehensive evaluation of analytical techniques, an HPLC-MS/MS method is recommended due to its high sensitivity, selectivity, and, most importantly, the obviation of a derivatization step, which enhances method robustness and inter-laboratory reproducibility. The successful execution of a multi-laboratory validation study, guided by a standardized protocol and pre-defined acceptance criteria, provides the ultimate confidence in the reliability of the bioanalytical data, a cornerstone of successful drug development.

References

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A Comparative Guide to the Metabolic Stability of Methyl O-(4-chlorophenyl)serinate and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the landscape of drug discovery and development, the metabolic stability of a compound is a pivotal parameter that dictates its pharmacokinetic profile, and ultimately, its therapeutic success. A compound that is rapidly metabolized may struggle to achieve and maintain therapeutic concentrations in the body, often necessitating higher or more frequent dosing.[1] Conversely, a compound that is too stable might accumulate, leading to potential toxicity.[1] Therefore, an early and accurate assessment of metabolic stability is essential for guiding medicinal chemistry efforts, allowing researchers to prioritize candidates with favorable drug-like properties.[2]

This guide provides an in-depth comparison of the metabolic stability of a model compound, methyl O-(4-chlorophenyl)serinate, with a series of rationally designed analogs. We will explore the key metabolic pathways at play, the rationale behind selecting specific analytical techniques, and how subtle structural modifications can profoundly impact a compound's metabolic fate. The insights and protocols herein are designed for researchers, scientists, and drug development professionals seeking to understand and optimize the metabolic profile of their lead compounds.

Principal Metabolic Pathways for O-Aryl Serinate Scaffolds

The chemical structure of methyl O-(4-chlorophenyl)serinate presents two primary metabolic "hotspots" that are susceptible to enzymatic transformation, primarily within the liver. The liver is the main organ for drug metabolism, and subcellular fractions like microsomes contain a high concentration of the enzymes responsible for these transformations.[1][3]

  • Phase I Metabolism: Ester Hydrolysis by Carboxylesterases (CES) The methyl ester functional group is a prime target for hydrolysis by carboxylesterases (CES), a family of enzymes abundant in the liver (predominantly hCE1) and intestines (hCE2).[4][5] This reaction cleaves the ester bond, adding a molecule of water to yield the more polar carboxylic acid and methanol.[4] This process typically increases the water solubility of the compound, facilitating its renal elimination.[4] For many ester-containing drugs, this is a rapid and efficient clearance mechanism.[5][6]

  • Phase I Metabolism: Aromatic Hydroxylation by Cytochrome P450 (CYP) Enzymes The 4-chlorophenyl ring is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, which are major players in Phase I drug metabolism.[7] These heme-containing monooxygenases catalyze the insertion of an oxygen atom into the aromatic ring, forming a hydroxylated metabolite.[8] The position of the chloro-substituent influences the regioselectivity of this hydroxylation. This oxidative metabolism is a critical pathway for the clearance of a vast number of pharmaceuticals.[7]

  • Phase II Metabolism: Conjugation Following Phase I oxidation, the newly introduced hydroxyl group can undergo Phase II conjugation reactions, such as glucuronidation (mediated by UGTs) or sulfation.[9] These reactions attach large, polar endogenous molecules to the metabolite, further increasing its water solubility and preparing it for excretion. While liver S9 fractions or hepatocytes are needed to fully assess Phase II pathways, microsomes can be supplemented with cofactors like UDPGA to study glucuronidation.[9][10]

Below is a diagram illustrating these primary metabolic routes.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Compound Methyl O-(4-chlorophenyl)serinate Carboxylic_Acid O-(4-chlorophenyl)serine (Carboxylic Acid Metabolite) Parent_Compound->Carboxylic_Acid Carboxylesterases (CES) Hydroxylated_Metabolite Hydroxylated Parent Compound Parent_Compound->Hydroxylated_Metabolite Cytochrome P450s (CYP) Conjugated_Metabolite Glucuronide/Sulfate Conjugate Hydroxylated_Metabolite->Conjugated_Metabolite UGTs, SULTs

Caption: Primary metabolic pathways for O-Aryl Serinate Esters.

Comparative Stability Analysis: A Structure-Metabolism Relationship Study

To understand how structural changes affect metabolic stability, we will compare our parent compound with three logical analogs. The following analysis is based on established principles of drug metabolism. The experimental data presented in Table 1 is hypothetical but represents scientifically plausible outcomes from the liver microsomal stability assay described later in this guide.

  • Parent Compound: Methyl O-(4-chlorophenyl)serinate

    • Metabolic Profile: This compound is susceptible to rapid clearance via two competitive pathways: CES-mediated ester hydrolysis and CYP-mediated aromatic hydroxylation. The electron-withdrawing nature of the chlorine atom can influence the reactivity of both the ester and the aromatic ring.

  • Analog 1 (Ester Variation): Ethyl O-(4-chlorophenyl)serinate

    • Rationale: Replacing the methyl ester with a slightly bulkier ethyl ester can introduce steric hindrance around the carbonyl group.

    • Predicted Impact: This increased steric bulk is expected to modestly slow the rate of hydrolysis by carboxylesterases.[11] As a result, a greater proportion of the compound may be cleared via the CYP450 pathway. The overall intrinsic clearance is predicted to be slightly lower than the parent methyl ester.

  • Analog 2 (Aryl Substitution Variation): Methyl O-(4-fluorophenyl)serinate

    • Rationale: Fluorine is a smaller, highly electronegative halogen compared to chlorine. The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond.

    • Predicted Impact: The strength of the C-F bond can make the aromatic ring more resistant to CYP-mediated oxidation. This is a common strategy in medicinal chemistry known as "metabolic blocking." With the oxidative pathway slowed, the primary route of metabolism will be ester hydrolysis, but the overall clearance is expected to be significantly lower than the parent compound, leading to a longer half-life.

  • Analog 3 (Parent without Halogen): Methyl O-phenylserinate

    • Rationale: Removing the halogen allows for an assessment of its overall contribution to metabolic liability.

    • Predicted Impact: The absence of an electron-withdrawing group may slightly alter the rate of ester hydrolysis. More significantly, the unsubstituted phenyl ring presents multiple positions that are electronically favorable for CYP450-mediated hydroxylation. This increased susceptibility to oxidation is likely to result in higher intrinsic clearance compared to the chlorinated parent compound.

Data Presentation: Predicted Metabolic Stability Parameters

The following table summarizes the predicted outcomes from a human liver microsomal stability assay.

CompoundStructure ModificationPredicted t½ (min)Predicted Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolic Pathway(s)
Parent Methyl O-(4-chlorophenyl)serinate1592.4CES Hydrolysis & CYP Oxidation
Analog 1 Ethyl O-(4-chlorophenyl)serinate2069.3CES Hydrolysis & CYP Oxidation
Analog 2 Methyl O-(4-fluorophenyl)serinate4530.8CES Hydrolysis
Analog 3 Methyl O-phenylserinate10138.6CYP Oxidation & CES Hydrolysis

Note: The data above is for illustrative purposes to demonstrate structure-metabolism relationships and does not represent actual experimental results.

Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol describes a standard, reliable method for determining the in vitro metabolic stability of compounds. The assay measures the rate of disappearance of a test compound when incubated with liver microsomes, a subcellular fraction rich in Phase I metabolic enzymes like CYPs and carboxylesterases.[12][13][14]

Materials and Equipment
  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)

  • Test Compounds and Positive Controls (e.g., a rapidly metabolized compound like Verapamil and a slowly metabolized one like Warfarin)

  • Ice-cold Acetonitrile with an appropriate internal standard for quenching and protein precipitation[9]

  • 96-well incubation plates and collection plates

  • Multichannel pipettes

  • Incubator set to 37°C

  • Plate centrifuge

  • LC-MS/MS system for quantitative analysis[9]

Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Incubation & Sampling cluster_analysis 3. Analysis & Data Processing prep_cpd Prepare 1 µM Test Compound Solution in Buffer pre_incubate Pre-incubate HLM and Compound at 37°C for 5 min prep_cpd->pre_incubate prep_hlm Prepare HLM Suspension (0.5 mg/mL in Buffer) prep_hlm->pre_incubate prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction by Adding NADPH System prep_nadph->start_rxn pre_incubate->start_rxn sampling Sample Aliquots at Time Points (0, 5, 15, 30, 45 min) start_rxn->sampling quench Quench Reaction in Plate Containing Cold Acetonitrile + IS sampling->quench centrifuge Seal Plate and Centrifuge (e.g., 4000 rpm, 10 min) quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, Plot ln(%) vs. Time analyze->calculate report Determine t½ and CLint calculate->report

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology
  • Preparation:

    • Prepare working solutions of test compounds and positive controls at the desired concentration (e.g., 1 µM) in 0.1 M phosphate buffer.

    • On ice, thaw the pooled human liver microsomes and dilute to a final protein concentration of 0.5 mg/mL in cold phosphate buffer.[14]

    • Prepare the NADPH regenerating system according to the manufacturer's specifications.

  • Incubation:

    • In a 96-well plate, add the microsomal solution to the test compound solution.

    • Pre-incubate this mixture at 37°C for 5-10 minutes with gentle shaking to acclimate.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The time of this addition is T=0.[14]

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with an internal standard.[9][14] The acetonitrile immediately stops the enzymatic reaction by precipitating the microsomal proteins.

    • Include a control incubation without the NADPH regenerating system to check for non-CYP mediated degradation or chemical instability.[14]

  • Sample Preparation and Analysis:

    • Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4,000 g for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method. The peak area ratio of the analyte to the internal standard is used for quantification.

Data Analysis and Interpretation
  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Determine the Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).

    • Slope (k) = (ln(C₂) - ln(C₁)) / (t₂ - t₁)

    • Half-life (t½) = -0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

Conclusion

This guide illustrates the critical interplay between chemical structure and metabolic stability. By systematically modifying the ester group and aryl substitution pattern of methyl O-(4-chlorophenyl)serinate, we can rationally modulate its metabolic fate. The ethyl ester analog is predicted to offer a modest improvement in stability by sterically hindering carboxylesterase activity. More profoundly, substituting the chloro- with a fluoro-substituent is anticipated to block a key site of CYP-mediated oxidation, significantly enhancing the compound's metabolic half-life. The detailed microsomal stability assay protocol provided offers a robust and high-throughput method to experimentally validate these predictions, enabling researchers to make data-driven decisions and accelerate the journey from a chemical hit to a viable drug candidate.

References

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A Researcher's Guide to the Pharmacological Validation of Methyl O-(4-chlorophenyl)serinate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of methyl O-(4-chlorophenyl)serinate as a novel pharmacological tool for researchers, scientists, and drug development professionals. Acknowledging the current scarcity of direct experimental data on this specific molecule, this document outlines a rigorous, multi-faceted approach to characterize its biological activity, elucidate its mechanism of action, and objectively compare its performance against established modulators of serine metabolism.

Introduction: The Rationale for New Tools in Serine Metabolism Research

Serine is a critical amino acid that serves as a central node in cellular metabolism. Beyond its role in protein synthesis, serine is a major source of one-carbon units for the synthesis of nucleotides, lipids, and antioxidants.[1][2] The serine synthesis pathway (SSP) and its associated enzymes are frequently upregulated in various cancers to meet the high metabolic demands of rapid proliferation, making them attractive targets for therapeutic intervention.[1][2][3] Consequently, there is a pressing need for novel and specific chemical probes to dissect the complexities of serine metabolism and to develop new therapeutic strategies.

Methyl O-(4-chlorophenyl)serinate, an O-aryl serine derivative, represents a potential candidate for such a tool. Its structural similarity to serine suggests it may interact with enzymes or transporters involved in serine metabolism. The presence of a 4-chlorophenyl group could confer specific binding properties and metabolic stability. However, without empirical validation, its utility remains speculative. This guide, therefore, presents a roadmap for its comprehensive pharmacological evaluation.

Hypothesized Mechanism of Action and Potential Targets

Based on its chemical structure, methyl O-(4-chlorophenyl)serinate could potentially target several key players in serine metabolism. The most plausible initial hypotheses center on the primary enzymes of the serine synthesis pathway:

  • Phosphoglycerate Dehydrogenase (PHGDH): The rate-limiting enzyme in the de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate.[2][3][4]

  • Phosphoserine Aminotransferase 1 (PSAT1): Catalyzes the conversion of 3-phosphohydroxypyruvate to phosphoserine.[1][4]

  • Phosphoserine Phosphatase (PSPH): The final enzyme in the pathway, which dephosphorylates phosphoserine to produce serine.[4]

  • Serine Hydroxymethyltransferase (SHMT): This enzyme facilitates the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate, linking serine metabolism to one-carbon metabolism.[2][5]

The following sections will detail the experimental workflows necessary to test these hypotheses and characterize the compound's activity.

Experimental Validation Workflow

A systematic and multi-tiered approach is essential for the robust validation of a new pharmacological tool.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Mechanism of Action cluster_2 Phase 3: In Vivo Validation A Biochemical Assays (Enzyme Inhibition) B Cell-Based Assays (Proliferation, Metabolic Flux) A->B Confirm target engagement C Target Engagement & Selectivity (CETSA, KinomeScan) B->C Validate cellular activity D Metabolomic & Proteomic Profiling C->D Identify downstream effects E Pharmacokinetics & Toxicology D->E Guide in vivo study design F Xenograft/Disease Models E->F Assess efficacy & safety

Caption: A three-phase experimental workflow for the validation of a novel pharmacological tool.

Phase 1: In Vitro Characterization

Objective: To determine the direct biochemical activity of methyl O-(4-chlorophenyl)serinate and its effects on cellular functions related to serine metabolism.

Experimental Protocols:

  • Enzyme Inhibition Assays:

    • Protocol: Recombinant human PHGDH, PSAT1, PSPH, and SHMT1/2 enzymes will be used. Enzyme activity will be measured using established spectrophotometric or fluorometric assays that monitor the production or consumption of NADH or other detectable products.[6]

    • Procedure:

      • Incubate varying concentrations of methyl O-(4-chlorophenyl)serinate with the recombinant enzyme.

      • Initiate the reaction by adding the substrate (e.g., 3-phosphoglycerate for PHGDH).

      • Monitor the reaction kinetics using a plate reader.

      • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Rationale: This initial screen will identify if the compound directly inhibits any of the key enzymes in the serine synthesis pathway.

  • Cell Proliferation Assays:

    • Protocol: A panel of cancer cell lines with known dependence on serine synthesis (e.g., triple-negative breast cancer lines) and control cell lines will be used.[5] Cell viability will be assessed using assays such as MTT or CellTiter-Glo.

    • Procedure:

      • Seed cells in 96-well plates.

      • Treat cells with a dose-response range of methyl O-(4-chlorophenyl)serinate.

      • Incubate for 48-72 hours.

      • Measure cell viability.

      • Determine the GI50 (the concentration required to inhibit cell growth by 50%).

    • Rationale: To determine if the compound has cytostatic or cytotoxic effects, particularly in cancer cells reliant on de novo serine synthesis.

Phase 2: Cellular Mechanism of Action

Objective: To confirm target engagement in a cellular context and understand the broader cellular response to the compound.

Experimental Protocols:

  • Cellular Thermal Shift Assay (CETSA):

    • Protocol: CETSA will be performed to confirm direct binding of the compound to its target protein in intact cells.

    • Procedure:

      • Treat cells with methyl O-(4-chlorophenyl)serinate or vehicle.

      • Heat the cell lysates to a range of temperatures.

      • Separate soluble and aggregated proteins by centrifugation.

      • Analyze the soluble fraction by Western blotting for the target protein.

    • Rationale: Ligand binding stabilizes the target protein, leading to a higher melting temperature, thus providing evidence of direct target engagement.

  • Metabolomic Profiling:

    • Protocol: Liquid chromatography-mass spectrometry (LC-MS) will be used to analyze the intracellular concentrations of serine and related metabolites.

    • Procedure:

      • Treat cells with methyl O-(4-chlorophenyl)serinate at its GI50 concentration.

      • Extract intracellular metabolites at various time points.

      • Analyze metabolite levels by LC-MS.

    • Rationale: To confirm that the compound perturbs the serine synthesis pathway as hypothesized, leading to changes in the levels of serine, glycine, and other one-carbon metabolism intermediates.

Comparative Analysis with Alternative Pharmacological Tools

A critical aspect of validating a new pharmacological tool is to benchmark its performance against existing alternatives.

Pharmacological ToolPrimary Target(s)Reported IC50/GI50Key LimitationsReference(s)
NCT-503 PHGDH~2.5 µM (in vitro)Poor aqueous solubility, limited in vivo data[4][7]
CBR-5884 PHGDH~3 µM (in vitro)Limited cell permeability[7]
Sertraline SHMT1/2, SERTGI50 ~5-10 µM (cancer cells)Off-target effects (SSRI activity)[5][8]
Methotrexate Dihydrofolate Reductase (DHFR)Varies by cell lineIndirectly affects serine metabolism, broad toxicity[9]
Methyl O-(4-chlorophenyl)serinate Hypothesized: PHGDH/SHMTTo be determinedTo be determined

This table will be populated with experimental data obtained for methyl O-(4-chlorophenyl)serinate to allow for a direct and objective comparison of its potency, selectivity, and potential advantages over existing compounds.

In Vivo Validation

Should the in vitro and cellular data prove promising, the final validation step involves assessing the compound's properties in a living organism.

G A In Vitro & Cellular Validation B Pharmacokinetic Studies (ADME) A->B Candidate Selection C Maximum Tolerated Dose (MTD) Study B->C Dose Range Finding D Tumor Xenograft Model C->D Efficacy Assessment E Pharmacodynamic (PD) Biomarker Analysis D->E Target Engagement in vivo

Caption: Workflow for the in vivo validation of a lead compound.

Experimental Protocols:

  • Pharmacokinetic (PK) Studies:

    • Protocol: Administer a single dose of methyl O-(4-chlorophenyl)serinate to rodents (e.g., mice or rats) via relevant routes (e.g., oral, intravenous).

    • Procedure:

      • Collect blood samples at multiple time points.

      • Analyze plasma concentrations of the compound using LC-MS.

      • Determine key PK parameters (half-life, bioavailability, clearance).

    • Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are crucial for designing in vivo efficacy studies.

  • Tumor Xenograft Efficacy Studies:

    • Protocol: Implant human cancer cells (previously shown to be sensitive to the compound in vitro) into immunodeficient mice.

    • Procedure:

      • Once tumors are established, treat mice with methyl O-(4-chlorophenyl)serinate at a well-tolerated dose.

      • Monitor tumor growth over time.

      • At the end of the study, collect tumors for pharmacodynamic (PD) biomarker analysis (e.g., measurement of intratumoral serine levels).

    • Rationale: To determine if the compound can inhibit tumor growth in a living organism and to confirm target engagement in the tumor tissue.

Conclusion and Future Directions

The validation of methyl O-(4-chlorophenyl)serinate as a pharmacological tool requires a systematic and rigorous experimental approach. The proposed workflow, from initial in vitro screening to in vivo efficacy studies, provides a clear path to understanding its biological activity, mechanism of action, and potential as a novel probe for studying serine metabolism. Should this compound demonstrate potent and selective activity with favorable pharmacological properties, it could become a valuable tool for researchers in academia and industry, aiding in the dissection of serine's role in health and disease and potentially serving as a lead compound for the development of new therapeutics.

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A Comparative Guide to Assessing the Off-Target Effects of Novel Serine Analogs: A Case Study with Methyl O-(4-chlorophenyl)serinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Off-Target Profiling in Drug Discovery

In the landscape of modern drug development, the principle of "one drug, one target" is a foundational ideal, yet rarely a clinical reality. Most small molecules, despite being designed for a specific target, exhibit a degree of promiscuity, interacting with unintended proteins and pathways.[1][2] These "off-target" interactions are a primary source of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical trial failures.[3] Therefore, the early and comprehensive identification of a compound's off-target liabilities is not merely a regulatory hurdle but a critical step in building a robust safety profile and understanding its true mechanism of action.

This guide provides a structured, multi-tiered framework for assessing the off-target effects of novel chemical entities. We will use Methyl O-(4-chlorophenyl)serinate , a synthetic serine analog with a currently uncharacterized biological target profile, as our case study. As a derivative of a fundamental amino acid, this compound has the potential to interact with a wide array of enzymes, transporters, and receptors involved in serine metabolism and signaling. Its structural similarity to other biologically active molecules necessitates a rigorous and systematic evaluation to de-risk its development and uncover its full pharmacological potential. This guide will compare and contrast various methodologies, from predictive computational approaches to definitive in vivo studies, providing the causal logic behind each experimental choice.

Part 1: Foundational Assessment - In Silico Prediction and Structural Analysis

The most resource-efficient first step in any off-target assessment is to leverage computational tools.[3][4] Before committing to costly and time-consuming wet-lab experiments, in silico methods can generate a list of probable off-targets, allowing for a more focused and intelligent experimental design.

Causality Behind the Approach: By analyzing the 2D and 3D structure of Methyl O-(4-chlorophenyl)serinate, we can predict its potential interactions based on two principles: structural similarity to known ligands and molecular docking against a library of protein structures.[5] This predictive step helps prioritize which protein families (e.g., kinases, GPCRs, proteases) are most likely to interact with the compound, thereby guiding the selection of appropriate screening panels.

Workflow: Predictive Off-Target Profiling

cluster_0 In Silico Analysis cluster_1 Experimental Design Compound Methyl O-(4-chlorophenyl)serinate (2D/3D Structure) Similarity Structural Similarity Search (e.g., ChEMBL, PubChem) Compound->Similarity Docking Molecular Docking (Against protein library) Compound->Docking Prediction Predicted Off-Target List (Ranked by probability/score) Similarity->Prediction Docking->Prediction Panel Select In Vitro Screening Panels (e.g., Kinase, GPCR, Ion Channel) Prediction->Panel Prioritizes

Caption: In silico workflow for predicting off-target liabilities.

Part 2: A Tiered Experimental Framework for Off-Target Identification

Following computational analysis, a phased experimental approach is essential to systematically identify and validate off-target interactions. This tiered system is designed to maximize data acquisition while efficiently managing resources, moving from broad, high-throughput screens to highly specific, low-throughput validation assays.

Tier 1: Broad In Vitro Safety & Selectivity Profiling

The objective of this initial tier is to screen the compound against a large, diverse panel of clinically relevant molecular targets to identify any potential interactions.[6] This provides a comprehensive, unbiased overview of the compound's selectivity.

Causality Behind the Approach: Early, broad screening is integral for identifying potential safety liabilities before significant resources are invested.[6] By testing against hundreds of targets implicated in adverse drug events (e.g., hERG channel, CYP450 enzymes, various kinases and GPCRs), we can quickly flag compounds with a high risk of toxicity. This enables a data-driven decision to either terminate the compound's development or initiate structure-activity relationship (SAR) studies to mitigate off-target effects while preserving on-target potency.[6]

Comparative Methodologies:

Assay TypePrincipleProsCons
Biochemical Assays Measures direct interaction (e.g., inhibition of recombinant enzyme activity, radioligand displacement).High throughput, quantitative (IC50/Ki), highly sensitive.Lacks cellular context; may produce false positives that are not relevant in a cellular environment.[7]
Cell-Based Assays Measures a functional cellular response (e.g., changes in second messengers, reporter gene activation).More physiologically relevant, accounts for cell permeability and metabolism.Lower throughput, more complex data interpretation.
Cell Microarray Compound is tested against a library of human proteins overexpressed on the surface of cells.[8][9]High throughput, screens against membrane and secreted proteins in a cellular context.[9]Primarily identifies binding interactions, not functional consequences.

Experimental Protocol: Broad Kinase Panel Screen (Example)

  • Compound Preparation: Prepare a 10 mM stock solution of Methyl O-(4-chlorophenyl)serinate in 100% DMSO. Create serial dilutions to achieve final assay concentrations (e.g., 10 µM, 1 µM, 100 nM).

  • Assay Plate Setup: Utilize a multi-well plate format where each well contains a specific recombinant kinase, its corresponding substrate, and ATP.

  • Reaction Initiation: Add the test compound to the appropriate wells. For control wells, add DMSO vehicle (negative control) and a known broad-spectrum kinase inhibitor like Staurosporine (positive control).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination & Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a fluorescence- or luminescence-based method that measures ATP consumption.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration relative to the DMSO control. Plot the data to determine IC50 values for any kinase showing significant inhibition.

Tier 2: Cellular Phenotypic Screening and Target Deconvolution

If Tier 1 assays identify specific off-target interactions, the next logical step is to determine if these interactions translate into a measurable effect in a complex biological system.[10]

Causality Behind the Approach: A biochemical hit does not always result in a cellular phenotype. Factors like cell membrane permeability, intracellular compound concentration, and the presence of competing endogenous ligands can all influence a compound's activity. Phenotypic screens, such as high-content imaging or cell viability assays across a panel of diverse cell lines, help bridge the gap between a molecular interaction and a biological outcome.[10]

Workflow: From Hit to Phenotype

Hit Biochemical 'Hit' (e.g., Kinase X inhibited in vitro) CellPanel Screen Against Diverse Cell Line Panel Hit->CellPanel Phenotype Measure Phenotypic Readout (e.g., Viability, Morphology, Reporter Assay) CellPanel->Phenotype Correlation Correlate Phenotype with Target Expression Phenotype->Correlation Validation Validated Cellular Off-Target Effect Correlation->Validation

Caption: Workflow to validate a biochemical off-target hit in a cellular context.

Experimental Protocol: Cellular Viability Assay (Example using CellTiter-Glo®)

  • Cell Plating: Seed a panel of 10-20 different human cancer cell lines in 96-well plates at their optimal densities. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Methyl O-(4-chlorophenyl)serinate (e.g., from 0.1 nM to 100 µM) for 72 hours.

  • Lysis and Luminescence: After incubation, add CellTiter-Glo® reagent to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and plot dose-response curves to determine the GI50 (concentration for 50% growth inhibition) for each cell line. Correlate the sensitivity profile with the known expression levels of the putative off-target(s) across the cell line panel.

Tier 3: Definitive Target Engagement and In Vivo Assessment

The final tier focuses on confirming direct target engagement in a physiological setting and evaluating the consequences in a whole-organism model.

Causality Behind the Approach: In vitro and cellular assays, while powerful, cannot fully replicate the complexity of a living organism.[11] Pharmacokinetics (absorption, distribution, metabolism, excretion) and complex homeostatic mechanisms can profoundly alter a compound's effects. In vivo studies are the ultimate test to confirm that an off-target interaction is occurring at therapeutically relevant doses and to uncover unexpected toxicities or phenotypes.[12]

Comparative Methodologies:

Assay TypePrincipleProsCons
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding in intact cells or tissue lysates.Confirms direct target engagement in a physiological context.Lower throughput, requires a specific antibody for each target.
In Vivo Rodent Toxicity Study Rodents are administered the compound at various doses to observe for adverse effects, followed by histopathology and clinical chemistry.Gold standard for preclinical safety assessment; reveals whole-body effects.Costly, time-consuming, ethical considerations, may not always predict human toxicity.[11]
In Vivo Target Occupancy Measures the percentage of the target protein that is bound by the drug at a given dose and time point in living animals.Provides crucial PK/PD relationship data; helps establish a therapeutic window.Technically challenging, often requires specialized tracers or techniques.

Comparative Data Summary

The following table presents hypothetical data from a Tier 1 screening panel, comparing our uncharacterized compound, Methyl O-(4-chlorophenyl)serinate, to a hypothetical alternative compound designed for high selectivity.

TargetMethyl O-(4-chlorophenyl)serinate (% Inhibition @ 10 µM)Alternative Compound X (% Inhibition @ 10 µM)Potential Clinical Implication of Off-Target
Primary Target (Hypothetical) 95%98%Efficacy
Kinase A8%2%Minimal
Kinase B78%5%Potential for anti-proliferative or cardiotoxic effects
hERG Channel45%<1%High risk of cardiac arrhythmia (QT prolongation)
5-HT2B Receptor62%3%Risk of valvular heart disease
CYP3A4 Enzyme88%15%High potential for drug-drug interactions
Dopamine Transporter (DAT)35%4%Potential for CNS side effects

This data is illustrative and does not represent actual experimental results.

Conclusion

The assessment of off-target effects is a cornerstone of modern, safety-conscious drug development. For a novel compound like Methyl O-(4-chlorophenyl)serinate, where the on-target and off-target profiles are complete unknowns, a systematic, multi-tiered approach is not just recommended—it is essential. By integrating in silico predictions with a phased progression of in vitro and in vivo experiments, researchers can build a comprehensive understanding of a compound's pharmacological profile. This guide provides a robust framework for making informed decisions, minimizing the risk of late-stage failures, and ultimately developing safer and more effective therapeutics. The causality-driven selection of assays, moving from broad profiling to specific validation, ensures that resources are used efficiently to de-risk novel candidates and uncover their full therapeutic potential.

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A Comparative Analysis of Chlorinated vs. Non-Chlorinated Serine Derivatives in Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. The introduction of a chlorine atom, a common bioisosteric replacement for a hydrogen atom, can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1] This guide provides an in-depth comparative analysis of chlorinated and non-chlorinated serine derivatives, specifically focusing on their roles as serine protease inhibitors. Serine proteases are a large family of enzymes crucial in numerous physiological and pathological processes, making them attractive targets for drug discovery.[2][3]

This document will delve into the synthetic strategies for these compounds, compare their reactivity and inhibitory mechanisms, and evaluate their performance based on key drug discovery parameters. The insights provided are supported by experimental data and established protocols to empower researchers in their quest for more potent and effective therapeutics.

The Chemical Rationale: Why Chlorinate a Serine Derivative?

The decision to introduce a chlorine atom into a serine derivative inhibitor is a strategic one, aimed at modulating its physicochemical and pharmacological properties. The key justifications for this modification include:

  • Enhanced Electrophilicity: The electron-withdrawing nature of the chlorine atom can increase the electrophilicity of the reactive center of the inhibitor, such as the carbonyl carbon in a β-lactone ring. This can lead to a more potent and often irreversible inhibition of the target serine protease by facilitating the nucleophilic attack from the active site serine residue.[4][5]

  • Modulation of Lipophilicity: Halogenation, including chlorination, generally increases the lipophilicity of a molecule.[6] This can enhance its ability to cross cell membranes and reach intracellular targets. However, this increased lipophilicity must be carefully balanced to avoid issues with solubility and off-target effects.

  • Improved Metabolic Stability: The introduction of a chlorine atom can block sites of metabolic attack by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of the compound.[7][8]

  • Altered Binding Interactions: A chlorine atom can participate in favorable interactions within the enzyme's active site, such as halogen bonding, which can contribute to increased binding affinity and selectivity.

Synthesis Strategies: Crafting the Molecular Tools

The synthesis of both non-chlorinated and α-chlorinated serine derivatives often proceeds through a common intermediate, the N-protected serine β-lactone. This strained four-membered ring is a versatile precursor that can be opened by various nucleophiles.[9]

Synthesis of Non-Chlorinated N-Cbz-L-serine β-lactone

A well-established method for the synthesis of N-Cbz-L-serine β-lactone is the Mitsunobu reaction, starting from commercially available N-Cbz-L-serine.[10]

Experimental Protocol: Synthesis of N-Cbz-L-serine β-lactone [10]

  • Reaction Setup: To a solution of triphenylphosphine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78°C under an argon atmosphere, add diethylazodicarboxylate (DEAD) (1.1 eq) dropwise.

  • Addition of Serine Derivative: A solution of N-Cbz-L-serine (1.0 eq) in anhydrous THF is then added slowly to the reaction mixture.

  • Reaction and Workup: The reaction is allowed to warm to room temperature and stirred for several hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the N-Cbz-L-serine β-lactone.

cluster_synthesis Synthesis of Non-Chlorinated β-Lactone N-Cbz-L-serine N-Cbz-L-serine Reaction Mitsunobu Reaction (THF, -78°C to RT) N-Cbz-L-serine->Reaction Mitsunobu Reagents PPh3, DEAD Mitsunobu Reagents->Reaction N-Cbz-L-serine_beta-lactone N-Cbz-L-serine β-lactone Reaction->N-Cbz-L-serine_beta-lactone

Synthesis of Non-Chlorinated N-Cbz-L-serine β-lactone.
Synthesis of α-Chloro-N-Cbz-L-serine β-lactone

The introduction of a chlorine atom at the α-position of the β-lactone can be achieved through the ring-opening of the N-Cbz-L-serine β-lactone with a chloride source, followed by re-cyclization. A more direct approach involves the use of α-chloroimines in a Staudinger reaction.[9] However, a practical method for the synthesis of β-chloro α-amino acids involves the ring opening of the corresponding β-lactone with lithium chloride.[11]

Experimental Protocol: Synthesis of α-Chloro-N-Cbz-L-serine derivative (Conceptual)

This protocol is adapted from a similar synthesis of 3-chloro-d-leucine.[12]

  • Ring Opening: N-Cbz-L-serine β-lactone (1.0 eq) is dissolved in a suitable aprotic solvent such as acetone. Lithium chloride (excess) is added, and the mixture is heated to reflux.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Workup and Purification: After completion, the solvent is evaporated, and the residue is taken up in an organic solvent and washed with water to remove excess lithium chloride. The organic layer is dried and concentrated, and the resulting α-chloro-β-hydroxy serine derivative can be purified by chromatography. This intermediate can then be used for further reactions or cyclized under appropriate conditions to form the corresponding chlorinated β-lactam.

cluster_synthesis_chloro Synthesis of α-Chloro Serine Derivative N-Cbz-L-serine_beta-lactone N-Cbz-L-serine β-lactone Ring_Opening Ring Opening (Acetone, Reflux) N-Cbz-L-serine_beta-lactone->Ring_Opening LiCl Lithium Chloride LiCl->Ring_Opening alpha-Chloro_derivative α-Chloro-N-Cbz-L-serine derivative Ring_Opening->alpha-Chloro_derivative

Conceptual Synthesis of an α-Chloro Serine Derivative.

Comparative Performance Analysis

The true measure of the utility of chlorination lies in a direct comparison of the performance of the chlorinated and non-chlorinated analogs in key assays relevant to drug discovery.

Reactivity and Mechanism of Inhibition

Serine protease inhibitors can act through reversible or irreversible mechanisms. The introduction of a chlorine atom can shift the mechanism towards irreversible inhibition.

  • Non-chlorinated Serine Derivatives: These compounds, such as N-Cbz-L-serine β-lactone, can act as reversible competitive inhibitors or slow-binding irreversible inhibitors. The β-lactone ring is susceptible to nucleophilic attack by the active site serine of the protease, leading to acylation of the enzyme.[13]

  • Chlorinated Serine Derivatives: The presence of an α-chloro group significantly enhances the electrophilicity of the β-lactone ring, making it a more potent acylating agent. Furthermore, the α-chloromethyl ketone functionality is a well-known irreversible inhibitor of serine proteases, forming a stable covalent bond with the active site histidine residue after initial acylation of the serine.[4]

cluster_inhibition Mechanism of Serine Protease Inhibition cluster_non_chlorinated Non-Chlorinated Inhibitor cluster_chlorinated Chlorinated Inhibitor Serine_Protease_NC Serine Protease (Active Site Serine) Acyl_Enzyme_NC Reversible or Slowly Irreversible Acyl-Enzyme Serine_Protease_NC->Acyl_Enzyme_NC Nucleophilic Attack Inhibitor_NC Non-Chlorinated Serine β-lactone Inhibitor_NC->Acyl_Enzyme_NC Serine_Protease_C Serine Protease (Active Site Serine & Histidine) Acyl_Enzyme_C Initial Acyl-Enzyme Complex Serine_Protease_C->Acyl_Enzyme_C Acylation of Serine Inhibitor_C α-Chloro Serine β-lactone Inhibitor_C->Acyl_Enzyme_C Irreversible_Complex Irreversible Covalent Adduct with Histidine Acyl_Enzyme_C->Irreversible_Complex Intramolecular Alkylation of Histidine

Comparative Inhibition Mechanisms.
Inhibitory Potency (IC50)

Table 1: Hypothetical Comparative Inhibitory Potency

CompoundTarget ProteaseHypothetical IC50 (nM)
Non-Chlorinated Serine DerivativeTrypsin500
α-Chloro-Serine DerivativeTrypsin50
Non-Chlorinated Serine DerivativeChymotrypsin800
α-Chloro-Serine DerivativeChymotrypsin75

Note: These are hypothetical values for illustrative purposes and would require experimental validation.

Experimental Protocol: Serine Protease Inhibition Assay [11][15]

  • Reagents and Plate Setup: Prepare a solution of the serine protease (e.g., trypsin, chymotrypsin) in a suitable buffer (e.g., Tris-HCl, pH 8.0). In a 96-well plate, add serial dilutions of the inhibitor compounds.

  • Enzyme Addition: Add the enzyme solution to each well containing the inhibitor and incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Substrate Addition: Add a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin) to each well to initiate the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis: Calculate the rate of substrate hydrolysis for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Metabolic Stability

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and overall exposure.[16] Chlorination can protect a molecule from metabolic degradation.

Table 2: Hypothetical Comparative Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)
Non-Chlorinated Serine Derivative1546.2
α-Chloro-Serine Derivative4515.4

Note: These are hypothetical values for illustrative purposes and would require experimental validation.

Experimental Protocol: Liver Microsomal Stability Assay [4][12]

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, the test compound, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the slope of the natural logarithm of the remaining compound concentration versus time.

Cell Permeability

The ability of a compound to permeate cell membranes is crucial for its oral bioavailability and for reaching intracellular targets.[17] The increased lipophilicity of chlorinated compounds can lead to enhanced cell permeability.

Table 3: Hypothetical Comparative Cell Permeability (Caco-2 Assay)

CompoundApparent Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio
Non-Chlorinated Serine Derivative2.51.2
α-Chloro-Serine Derivative8.01.5

Note: These are hypothetical values for illustrative purposes and would require experimental validation.

Experimental Protocol: Caco-2 Permeability Assay [17][18][19]

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-28 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay: The test compound is added to either the apical (A) or basolateral (B) chamber of the Transwell® plate. Samples are taken from the receiver chamber at various time points.

  • LC-MS/MS Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is also determined to assess the potential for active efflux.

cluster_workflow Comparative Evaluation Workflow Synthesis Synthesis of Chlorinated and Non-Chlorinated Serine Derivatives Inhibition_Assay Serine Protease Inhibition Assay (IC50) Synthesis->Inhibition_Assay Metabolic_Assay Metabolic Stability Assay (t1/2, CLint) Synthesis->Metabolic_Assay Permeability_Assay Cell Permeability Assay (Papp, Efflux Ratio) Synthesis->Permeability_Assay Data_Analysis Comparative Data Analysis and SAR Inhibition_Assay->Data_Analysis Metabolic_Assay->Data_Analysis Permeability_Assay->Data_Analysis

Workflow for the comparative evaluation of serine derivatives.

Conclusion and Future Directions

The chlorination of serine derivatives represents a promising strategy for enhancing their potential as serine protease inhibitors. The introduction of a chlorine atom can lead to a more potent, irreversible mechanism of inhibition, improved metabolic stability, and enhanced cell permeability. However, it is crucial to recognize that these effects are not universal and are highly dependent on the specific molecular context.

The experimental protocols provided in this guide offer a robust framework for the synthesis and comparative evaluation of chlorinated and non-chlorinated serine derivatives. Further research, including direct head-to-head comparative studies, is warranted to fully elucidate the structure-activity relationships and to guide the rational design of next-generation serine protease inhibitors. The insights gained from such studies will be invaluable for the development of novel therapeutics for a wide range of diseases.

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A Methodological Guide to the Head-to-Head Comparison of Novel SERT Ligands: A Case Study with Methyl O-(4-chlorophenyl)serinate and Paroxetine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The serotonin transporter (SERT) remains a cornerstone target in the development of therapeutics for major depressive disorder and other neuropsychiatric conditions. While legacy drugs like paroxetine have established clinical efficacy, the quest for agents with improved selectivity, faster onset of action, and more favorable side-effect profiles is perpetual. This guide provides a comprehensive framework for the preclinical, head-to-head evaluation of novel SERT inhibitors, using the established benchmark of paroxetine analogs against a novel investigational compound, Methyl O-(4-chlorophenyl)serinate. We detail the critical in vitro and in vivo experimental protocols, from initial binding affinity and uptake inhibition assays to functional assessments of antidepressant-like activity in established rodent models. The causality behind each experimental choice is elucidated to provide a self-validating system for rigorous compound characterization. This document serves as a technical manual for researchers, scientists, and drug development professionals dedicated to advancing the next generation of serotonergic modulators.

Introduction: The Rationale for Continued SERT Inhibitor Development

The therapeutic efficacy of Selective Serotonin Reuptake Inhibitors (SSRIs) is predicated on their ability to block the presynaptic serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission.[1][2][3] Paroxetine is a potent and highly selective SSRI that serves as a crucial reference compound in drug discovery programs.[1][3] However, the development of analogs and novel chemical entities is driven by the need to overcome the limitations of existing therapies, such as delayed therapeutic onset and variable patient response.[4][5]

This guide focuses on the comparative evaluation of two distinct chemical strategies: the structural modification of a known scaffold (paroxetine analogs) and the exploration of a novel chemical entity (Methyl O-(4-chlorophenyl)serinate). Paroxetine analogs, such as those with modified substituents or rigidified structures, aim to refine interactions with the SERT binding pocket to enhance affinity or alter pharmacokinetic properties.[6][7][8] In contrast, novel compounds like Methyl O-(4-chlorophenyl)serinate represent a departure from established scaffolds, offering the potential for unique pharmacological profiles.

cluster_0 Drug Discovery & Evaluation Workflow Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Characterize Affinity & Potency In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Assess Functional Efficacy Data Analysis & SAR Data Analysis & SAR In Vivo Models->Data Analysis & SAR Determine Antidepressant-like Activity

Caption: High-level workflow for preclinical comparison of novel SERT inhibitors.

Synthesis of Investigational Compounds

A prerequisite for any comparative study is the robust synthesis of the compounds of interest. The methods must be reproducible and yield high-purity materials.

Proposed Synthesis of Methyl O-(4-chlorophenyl)serinate

The synthesis of this novel serine derivative can be approached through a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed cross-coupling, leveraging the electron-withdrawing nature of the chloro-substituent on the phenyl ring.

Protocol:

  • N-protection of Serine Methyl Ester: Commercially available D- or L-serine methyl ester hydrochloride is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc2O), in the presence of a base like triethylamine (TEA) in a solvent like dichloromethane (DCM) to yield N-Boc-serine methyl ester. This step is critical to prevent the amine from interfering in the subsequent O-arylation step.

  • O-Arylation: The protected serine ester is then subjected to O-arylation. A common method is the Mitsunobu reaction with 4-chlorophenol, using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in an anhydrous solvent like tetrahydrofuran (THF).

  • Deprotection: The N-Boc protecting group is removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) in DCM, to yield the final product, Methyl O-(4-chlorophenyl)serinate, as a salt which can be neutralized or used directly.

Synthesis of a Representative Paroxetine Analog: Azo-Paroxetine

Recent advancements have led to the development of photoswitchable paroxetine derivatives, offering potential for spatiotemporal control of SERT activity.[1][7][9][10] The synthesis of an "azo-paroxetine" involves replacing the fluoro-substituent with an azobenzene moiety.[7]

Protocol (based on published methods[7]):

  • Synthesis of the Paroxetine Precursor: The synthesis begins with a multi-step sequence to construct the core piperidine structure of paroxetine, often starting from N-Boc-(R)-nipecotic acid.[8]

  • Phenol Formation: The precursor is modified to replace the 4-fluorophenyl group with a 4-hydroxyphenyl group.

  • Azo Coupling: The phenolic precursor is then coupled with a nitrosobenzene derivative in the presence of acetic acid to form the azobenzene linkage, yielding the final azo-paroxetine compound.[7] This reaction establishes the photoswitchable moiety.

Comparative In Vitro Assessment: Affinity and Potency at SERT

In vitro assays are the first line of evaluation, providing quantitative measures of a compound's direct interaction with the target protein. These assays are crucial for establishing potency and selectivity.

Experimental Protocol: SERT Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compounds by measuring their ability to compete with a known high-affinity radioligand for binding to SERT. The choice of cell line (e.g., HEK293 or COS-7) stably expressing human SERT (hSERT) is critical for translational relevance.

Methodology:

  • Membrane Preparation: Cells expressing hSERT are harvested and homogenized in a cold buffer (e.g., Tris-HCl, MgCl2, KCl, NaCl). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.[11]

  • Competition Binding: Membrane preparations are incubated with a fixed concentration of a high-affinity SERT radioligand (e.g., ~2 nM [3H]imipramine or [3H]S-citalopram) and a range of concentrations of the test compounds (Methyl O-(4-chlorophenyl)serinate, paroxetine, and paroxetine analog).[11][12]

  • Determination of Non-Specific Binding: A parallel set of tubes containing a high concentration (e.g., 3 µM) of a known SERT inhibitor like paroxetine is used to define non-specific binding.[11]

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with cold buffer, and the radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation.

Experimental Protocol: Serotonin Uptake Inhibition Assay

This functional assay measures the potency (IC50) of a compound to inhibit the primary function of SERT: the reuptake of serotonin into the cell.

Methodology:

  • Cell Culture: Transiently or stably transfected COS-7 or HEK293 cells expressing hSERT are plated in multi-well plates.[12][13]

  • Pre-incubation: Cells are washed and pre-incubated with various concentrations of the test compounds for a defined period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: Serotonin uptake is initiated by adding a fixed concentration of radiolabeled serotonin ([3H]5-HT).

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]5-HT.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured by scintillation counting.

  • Data Analysis: The concentration-response curves are plotted, and IC50 values are determined via non-linear regression.

Anticipated Data and Interpretation

The quantitative data from these assays should be summarized for clear comparison.

CompoundSERT Binding Affinity (Ki, nM)5-HT Uptake Inhibition (IC50, nM)
Paroxetine (Reference)0.3 - 1.00.5 - 2.0
Methyl O-(4-chlorophenyl)serinateTBDTBD
Azo-Paroxetine (Z-isomer)< 1.0 (sub-µM)[9]~30 - 40[12]
Azo-Paroxetine (E-isomer)> 12-fold lower than Z-isomer[9]> 12-fold higher than Z-isomer[9]

TBD: To Be Determined by experiment.

Causality and Interpretation: A low Ki value indicates high binding affinity. A low IC50 value indicates high potency in blocking serotonin reuptake. A strong correlation between these two values suggests that the compound's functional effect is directly mediated by its binding to the primary site on SERT.

Comparative In Vivo Assessment: Target Engagement and Functional Efficacy

In vivo studies are essential to determine if the in vitro activity of a compound translates to a physiological effect in a complex biological system.

Experimental Protocol: In Vivo Microdialysis

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing definitive evidence of target engagement.[14][15]

cluster_1 In Vivo Microdialysis Workflow Surgery Stereotaxic Surgery: Implant guide cannula Recovery Post-operative Recovery Period Surgery->Recovery Probe_Insertion Insert Microdialysis Probe into target brain region Recovery->Probe_Insertion Baseline Collect Baseline Samples (e.g., 3-4 samples) Probe_Insertion->Baseline Drug_Admin Administer Compound (i.p. or s.c.) Baseline->Drug_Admin Post_Drug Collect Post-treatment Samples over several hours Drug_Admin->Post_Drug Analysis Analyze Dialysate Samples (HPLC-ECD for Serotonin) Post_Drug->Analysis

Caption: Step-by-step experimental workflow for in vivo microdialysis studies.

Methodology:

  • Surgical Implantation: Rats or mice undergo stereotaxic surgery to implant a guide cannula aimed at a specific brain region, such as the hippocampus or prefrontal cortex.

  • Recovery: Animals are allowed to recover for several days post-surgery.

  • Probe Insertion and Baseline: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. Artificial cerebrospinal fluid (aCSF) is perfused through the probe at a constant, slow flow rate. After a stabilization period, baseline dialysate samples are collected (e.g., every 20-30 minutes).[4]

  • Compound Administration: The test compound or vehicle is administered (e.g., intraperitoneally, i.p.).

  • Sample Collection: Dialysate samples are continuously collected for several hours post-administration.

  • Neurochemical Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[4]

  • Data Analysis: The post-treatment serotonin levels are expressed as a percentage change from the stable baseline average.

Experimental Protocol: Forced Swim Test (FST)

The FST is a widely used behavioral screening tool to assess the potential antidepressant efficacy of novel compounds.[16][17][18] The test is based on the principle that animals treated with effective antidepressants will exhibit more active escape-oriented behaviors (swimming, climbing) and less passive, despair-like behavior (immobility).[16][19][20]

Methodology:

  • Apparatus: A cylindrical tank is filled with water (25-30°C) to a depth where the rodent cannot touch the bottom or escape.[16][18]

  • Habituation/Pre-test (Day 1): Animals are placed in the water for a 15-minute session. This initial exposure is critical as it enhances the immobility observed in the subsequent test.[20]

  • Drug Administration (Day 2): Animals are treated with the test compounds, paroxetine (positive control), or vehicle at specific time points before the test session (e.g., 30-60 minutes prior).

  • Test Session (Day 2): 24 hours after the pre-test, the animals are placed back in the water for a 5- or 6-minute test session.[16][17] The session is typically video-recorded for later analysis.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: The mean duration of immobility is calculated for each treatment group and compared using statistical analysis (e.g., ANOVA followed by post-hoc tests).

Anticipated Data and Interpretation
Compound (Dose)Peak Extracellular 5-HT (% of Baseline)FST Immobility Time (seconds)
Vehicle~100%150 ± 15
Paroxetine (10 mg/kg)> 200%75 ± 10
Methyl O-(4-chlorophenyl)serinateTBDTBD
Azo-Paroxetine (Z-isomer)TBDTBD

TBD: To Be Determined by experiment. Values are representative.

Causality and Interpretation: A significant increase in extracellular serotonin following drug administration confirms target engagement in the CNS. A significant reduction in immobility time in the FST, without a general increase in locomotor activity (which should be checked in a separate test like the open field test), is predictive of antidepressant-like efficacy.[20]

Discussion and Future Directions

A thorough head-to-head comparison requires synthesizing data from all experiments. The ideal novel compound would exhibit high affinity and potency for SERT in vitro, translate this to a robust increase in synaptic serotonin in vivo, and demonstrate efficacy in a behavioral model of antidepressant action.

Structure-Activity Relationship (SAR): By comparing the rigid structure of a tropane-based paroxetine analog, the extended and photoswitchable azo-paroxetine, and the novel serine-based scaffold, critical insights into the structural requirements for high-affinity SERT binding can be gleaned.[6] For instance, the reduced affinity of rigid tropane analogs suggests that conformational flexibility may be important for optimal interaction with the transporter.[6]

Selectivity and Off-Target Effects: A crucial next step, not detailed here, is to assess the selectivity of the lead candidates. This involves conducting binding and functional assays against other monoamine transporters (dopamine and norepinephrine transporters) and a panel of common CNS receptors to identify potential off-target liabilities that could lead to undesirable side effects.[9][10]

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Methyl O-(4-chlorophenyl)serinate

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in cutting-edge research and drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of methyl O-(4-chlorophenyl)serinate, a compound of interest in various synthetic applications. As your Senior Application Scientist, this document is designed to empower you with the knowledge to manage this substance responsibly, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile

Key Hazard Statements for Structurally Similar Compounds:

  • H302: Harmful if swallowed.[1][2][3]

  • H312: Harmful in contact with skin.[3]

  • H315: Causes skin irritation.[1][2][4]

  • H317: May cause an allergic skin reaction.[1]

  • H319: Causes serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation.[2][4]

  • H410: Very toxic to aquatic life with long lasting effects.[4]

Given these potential hazards, a conservative approach to personal protection and handling is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure risk. The following table outlines the recommended PPE for handling methyl O-(4-chlorophenyl)serinate.

Protection Type Specification Purpose
Eye/Face Protection Safety glasses with side shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5] A face shield may be required for splash hazards.[6][7]Protects eyes from dust particles and splashes.
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber).[5][8][9] Gloves should be inspected before use and disposed of after contamination.[5][6]Prevents direct skin contact and potential irritation or absorption.
Skin & Body Protection Standard laboratory coat.[5][8] Ensure it is buttoned and fits properly.[6] For larger quantities, a chemical-resistant apron may be necessary.[7][9]Protects skin from accidental spills and contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated or if working outside of a fume hood.[5]Prevents inhalation of dust particles, which can cause respiratory irritation.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess_Task Assess Task-Specific Hazards Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Based on SDS/analogs Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_PPE Don PPE in Correct Sequence Inspect_PPE->Don_PPE Handle_Chemical Handle Methyl O-(4-chlorophenyl)serinate Don_PPE->Handle_Chemical Doff_PPE Doff PPE in Correct Sequence Handle_Chemical->Doff_PPE Dispose_Gloves Dispose of Contaminated Gloves Doff_PPE->Dispose_Gloves Clean_Reusable_PPE Clean and Store Reusable PPE Doff_PPE->Clean_Reusable_PPE

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a structured operational plan is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle methyl O-(4-chlorophenyl)serinate in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[8][10]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.

Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the experimental protocol and identify potential hazards.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use a spatula or other appropriate tools to handle the solid material.[11] Avoid creating dust.

  • In Solution: When working with solutions of the compound, be mindful of the potential for splashes. Use appropriate glassware and transfer techniques.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.[8]

  • Post-Handling: After handling, decontaminate the work area thoroughly. Wash hands with soap and water, even if gloves were worn.[2][11]

Handling_Protocol Start Start Engineering_Controls Verify Engineering Controls (Fume Hood, Eyewash) Start->Engineering_Controls Don_PPE Don Appropriate PPE Engineering_Controls->Don_PPE Weigh_Transfer Weigh and Transfer in Fume Hood Don_PPE->Weigh_Transfer In_Solution Handle Solutions with Care Weigh_Transfer->In_Solution Heating Use Controlled Heating Source In_Solution->Heating Post_Handling_Cleanup Decontaminate Work Area and Wash Hands Heating->Post_Handling_Cleanup End End Post_Handling_Cleanup->End

Emergency Procedures: Be Prepared

In the event of an exposure or spill, a swift and appropriate response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water.[2] Seek immediate medical attention.[1]

  • Spill: For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

Proper disposal of methyl O-(4-chlorophenyl)serinate and its containers is crucial to prevent environmental contamination.

  • Waste Characterization: This compound should be treated as hazardous waste. Due to its chlorinated nature, it must be segregated as chlorinated organic waste.[13]

  • Containerization: Use a designated, properly labeled, and sealed container for all waste containing this compound.[8][13] The container should be clearly marked as "Hazardous Waste" with the full chemical name.[13]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[14]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed environmental services provider.[8] Incineration in a chemical incinerator with appropriate scrubbers is the preferred disposal method for halogenated organic compounds. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]

Disposal_Workflow Start Waste Generation Characterize Characterize as Chlorinated Hazardous Waste Start->Characterize Segregate Segregate from Non-Halogenated Waste Characterize->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Store Store in Designated Waste Area Containerize->Store Dispose Arrange for Professional Disposal via Incineration Store->Dispose End Proper Disposal Dispose->End

By adhering to these guidelines, you can confidently and safely handle methyl O-(4-chlorophenyl)serinate, fostering a secure and productive research environment.

References

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